2-Methyl-6-nitrobenzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-nitrobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-3-2-4-8(10(11)12)7(6)5-9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTPDHNZLRJZOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172205 | |
| Record name | 6-Nitro-2-toluonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-76-3 | |
| Record name | 2-Methyl-6-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1885-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-2-toluonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitro-2-toluonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-2-toluonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.958 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-NITRO-2-TOLUONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT87Y8H8FY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 2-Methyl-6-nitrobenzonitrile
This document provides an in-depth technical guide for the synthesis of 2-Methyl-6-nitrobenzonitrile, a key intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] This guide is tailored for researchers, scientists, and professionals in drug development, offering not just a protocol but a foundational understanding of the synthetic strategy, mechanistic principles, and critical process parameters.
Strategic Overview: A Two-Stage Synthetic Approach
The synthesis of this compound is most effectively achieved through a robust, two-stage process. This strategy ensures high purity and manageable reaction control, which are paramount in research and development settings.
-
Stage 1: Synthesis of the Key Precursor, 2-Methyl-6-nitroaniline. This initial stage involves the regioselective nitration of a commercially available starting material, o-toluidine. Direct nitration is challenging; therefore, a protecting group strategy is employed to control the reaction's outcome.
-
Stage 2: The Sandmeyer Cyanation Reaction. The synthesized 2-Methyl-6-nitroaniline is then converted to the target benzonitrile via a classic Sandmeyer reaction. This transformation proceeds through a diazonium salt intermediate, offering a reliable method for introducing the nitrile functional group.[3][4]
The logical flow of this synthesis is depicted below.
Figure 2: Mechanistic pathway of the Sandmeyer reaction.
Experimental Protocol: this compound
CAUTION: Cyanide salts are extremely toxic. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. An emergency cyanide antidote kit should be available.
Part A: Diazotization
-
Setup: In a flask, create a suspension of 2-Methyl-6-nitroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool this suspension to 0-5°C in an ice-salt bath with vigorous stirring. [5]2. Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained below 5°C. [5]3. Completion Check: After the addition, continue stirring for 15-30 minutes in the cold bath. The completion of diazotization can be verified by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate dark blue color. [5][6]Keep this cold diazonium salt solution for immediate use in the next step.
Part B: Cyanation
-
Catalyst Preparation: In a separate, larger reaction flask, prepare a solution of copper(I) cyanide (CuCN, ~1.2 equivalents) in a solution of sodium or potassium cyanide. Cool this solution to 0-5°C. [5]2. Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) cyanide solution. [5]Vigorous bubbling (evolution of N₂ gas) will be observed.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60°C) for about an hour, or until the evolution of nitrogen ceases.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any phenolic byproducts), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Product Characterization and Safety
The identity and purity of the final product should be confirmed through standard analytical techniques.
| Property | Value | Reference |
| CAS Number | 1885-76-3 | [7] |
| Molecular Formula | C₈H₆N₂O₂ | [7][8] |
| Molecular Weight | 162.15 g/mol | [7] |
| Appearance | Light yellow solid | [9] |
| Melting Point | 108-110 °C | [1] |
| Table 2: Physical and Chemical Properties of this compound. |
Analytical Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and isomeric purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared Spectroscopy (IR): To identify key functional groups, particularly the nitrile (C≡N) stretch (~2230 cm⁻¹) and nitro (NO₂) stretches (~1530 and 1350 cm⁻¹).
Safety and Handling
-
This compound: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. * Reagents: Handle all reagents, especially cyanides, nitric acid, and sulfuric acid, with extreme care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Work must be conducted in a certified chemical fume hood. [9]* Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Cyanide waste requires specialized neutralization procedures.
References
- Synthesis Technique of 2-Methyl-6-nitroaniline - 《含能材料》:火炸药. [Link]
- DE3536192A1 - Process for the preparation of 2-methyl-6-nitrophenol - Google P
- Synthesis technique of 2-methyl-6-nitroaniline | Request PDF - ResearchG
- The Sandmeyer Reaction: Substitution for an NH2 on an Arom
- Sandmeyer reaction - Wikipedia. [Link]
- Sandmeyer reaction - chemeurope.com. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. [Link]
- This compound (C8H6N2O2) - PubChemLite. [Link]
- Cyan
- Synthesis Technique of 2-Methyl-6-nitroaniline - Semantic Scholar. [Link]
- Cyanation – Knowledge and References - Taylor & Francis. [Link]
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- 1. This compound | 1885-76-3 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
2-Methyl-6-nitrobenzonitrile CAS number 1885-76-3 properties
An In-Depth Technical Guide to 2-Methyl-6-nitrobenzonitrile (CAS 1885-76-3) for Advanced Research and Development
Authored by: A Senior Application Scientist
In the landscape of synthetic chemistry and drug discovery, the utility of a chemical intermediate is defined by its structural features, reactivity, and potential to unlock novel molecular architectures. This compound, a seemingly specialized molecule, represents a class of highly functionalized aromatic compounds that serve as critical starting points for complex syntheses. The strategic placement of the nitrile, nitro, and methyl groups on the benzene ring creates a unique electronic and steric environment, bestowing upon it a reactivity profile that is both predictable and versatile.
This guide moves beyond a simple recitation of properties. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of why this compound is selected and how it can be effectively utilized. We will explore its synthesis, delve into its reactivity, outline robust analytical methodologies, and contextualize its applications, particularly in the creation of heterocyclic scaffolds prevalent in medicinal chemistry. The protocols and data presented herein are synthesized from established chemical principles and available technical data, providing a self-validating framework for laboratory application.
Core Properties and Structural Synopsis
This compound, also known as 6-Nitro-o-tolunitrile, is a yellow solid at room temperature.[1] Its molecular structure is foundational to its chemical behavior. The electron-withdrawing nature of both the ortho-nitro group and the cyano group significantly influences the electron density of the aromatic ring, making it susceptible to certain nucleophilic reactions while directing the reactivity of the methyl group.
| Property | Value | Source(s) |
| CAS Number | 1885-76-3 | [1][2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [1][3] |
| Molecular Weight | 162.15 g/mol | [1][3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 108-113 °C | [1][2] |
| Purity | ≥ 98-99% (GC) | [1] |
| Synonyms | 6-Nitro-o-tolunitrile, 2-Cyano-3-methylnitrobenzene | [1][2] |
| SMILES String | Cc1cccc(c1C#N)=O | |
| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N |
Synthesis and Reactivity: A Versatile Synthetic Intermediate
The primary value of this compound lies in its role as a precursor in multi-step organic syntheses.[1] The interplay between its functional groups allows for a diverse range of chemical transformations. The nitro group can be reduced to an amine, a cornerstone transformation for building heterocyclic rings, while the nitrile group can be hydrolyzed or converted into other functionalities. This makes the compound a valuable starting material for pharmaceuticals and agrochemicals.[1][4]
Reactivity Insights
-
Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂, Pd/C). This transformation is pivotal, as the resulting 2-amino-6-methylbenzonitrile is a key precursor for building fused heterocyclic systems like quinazolines.
-
Nitrile Group Chemistry: The cyano group is a versatile handle for further molecular elaboration. It can undergo hydrolysis to form a carboxylic acid or be reduced to an amine.
-
Aromatic Substitution: The strong electron-withdrawing effects of the nitro and cyano groups deactivate the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Illustrative Synthetic Protocol: Synthesis of this compound
While multiple synthetic routes exist, a common approach involves the nitration of 2-methylbenzonitrile (o-tolunitrile). The following protocol is a representative, generalized procedure.
Objective: To synthesize this compound via nitration of 2-methylbenzonitrile.
Materials:
-
2-Methylbenzonitrile
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Reaction flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
Substrate Addition: Slowly add 2-methylbenzonitrile to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture Preparation: Separately, prepare the nitrating mixture by cautiously adding fuming nitric acid to a portion of concentrated sulfuric acid, keeping it cool.
-
Nitration: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours. Critically maintain the internal temperature below 10 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate of the product should form.
-
Extraction: Extract the product into dichloromethane (3x volumes).
-
Washing: Wash the combined organic layers sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and structure of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (multiplets, ~7.5-8.0 ppm), Methyl protons (singlet, ~2.6 ppm). Chemical shifts are influenced by the anisotropic effects of the nitro and cyano groups. |
| ¹³C NMR | Aromatic carbons (~120-150 ppm), Nitrile carbon (~115-120 ppm), Methyl carbon (~20 ppm). Quaternary carbons attached to the nitro and cyano groups will also be present. |
| FTIR (ATR) | Strong C≡N stretch (~2230 cm⁻¹), Strong asymmetric and symmetric N-O stretches for the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2900-3100 cm⁻¹). |
| GC-MS | A sharp peak corresponding to the compound's retention time. The mass spectrum should show a molecular ion peak (M⁺) at m/z 162, with characteristic fragmentation patterns.[5] |
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of a synthesized batch of this compound.
Objective: To quantify the purity of this compound and identify any potential impurities.
Instrumentation and Materials:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary column suitable for aromatic compounds (e.g., HP-5ms or equivalent).
-
Helium (carrier gas).
-
Sample of this compound.
-
High-purity solvent (e.g., Acetone or Dichloromethane).
-
Vials for sample preparation.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1-2 mg of the sample and dissolve it in 1 mL of a suitable solvent to create a ~1-2 mg/mL solution.
-
Instrument Setup:
-
Set the injector temperature to 250 °C.
-
Set the GC oven temperature program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Set the carrier gas (Helium) flow rate to a constant flow of 1.0 mL/min.
-
Set the MS transfer line temperature to 280 °C and the ion source temperature to 230 °C.
-
Operate the MS in Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the corresponding mass spectra.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum (M⁺ at m/z 162).
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%.
-
Analyze the mass spectra of any minor peaks to tentatively identify impurities (e.g., starting material, isomers).
-
Caption: General workflow for GC-MS analysis.
Applications in Drug Development and Advanced Synthesis
This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block. Its structure is embedded within more complex molecules designed to interact with biological targets. The nitroaromatic motif, while sometimes associated with toxicity, is also a key pharmacophore in many approved drugs, where it can be involved in receptor binding or undergo bio-reductive activation.[6][7][8]
Key Synthetic Applications:
-
Synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines: This class of compounds has been explored for various therapeutic activities. The synthesis leverages the amine generated from the reduction of the nitro group to form the quinazoline core.[2]
-
Microwave-Assisted Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one: This highlights the compound's utility in modern, efficiency-focused synthetic methodologies to create privileged heterocyclic scaffolds.[2]
-
Biochemical Research: The compound is employed in studies of enzyme interactions and mechanisms, which can aid in the discovery of new biochemical pathways and potential therapeutic targets.[1]
Caption: Role as an intermediate in bioactive scaffold synthesis.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is paramount. It is classified as harmful and an irritant.
GHS Hazard Information:
-
Hazard Statements: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332). Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).
-
Signal Word: Warning.
Standard Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. For weighing or operations that may generate dust, an N95 dust mask is recommended.[9]
-
Dispensing: Dispense the solid carefully to minimize dust generation. Use spatulas and weighing paper within the fume hood.
-
Spill Management: In case of a minor spill, decontaminate the area with an appropriate solvent and absorb the material with an inert absorbent (e.g., vermiculite). Place waste in a sealed, labeled container for hazardous waste disposal.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Recommended storage temperature is between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]
References
- This compound. CAS Common Chemistry. [Link]
- Analytical Methods for Nitroaromatics.
- Chemwatch GHS SDS in English (European) 63509-7. Sdfine. [Link]
- Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Spectroscopy Data for Undergradu
- This compound (C8H6N2O2). PubChemLite. [Link]
- The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
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Spectroscopic data of 2-Methyl-6-nitrobenzonitrile (¹H NMR, ¹³C NMR, IR)
A Comprehensive Spectroscopic Guide to 2-Methyl-6-nitrobenzonitrile
Introduction
In the fields of pharmaceutical development and materials science, the unambiguous structural confirmation of synthesized molecules is the bedrock of all subsequent research. This compound (CAS No: 1885-76-3; Molecular Formula: C₈H₆N₂O₂) is an interesting building block due to the orthogonal electronic nature of its methyl, nitro, and nitrile substituents.[1][2] This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
As a Senior Application Scientist, it is important to note that while this compound is commercially available, a complete, peer-reviewed, and publicly accessible set of its spectral data is not readily found in unified databases.[3][4] This is a common scenario in research. Therefore, this guide has been constructed by leveraging established spectroscopic principles, spectral data from closely related structural analogs, and predictive models. This approach mirrors the real-world workflow of a research scientist: using foundational knowledge to interpret and validate a molecular structure, even with incomplete reference data. The synergy between these orthogonal techniques provides a robust, self-validating system for structural elucidation.
Logical Workflow for Spectroscopic Analysis
The confirmation of a chemical structure is a systematic process. Each spectroscopic method provides a unique piece of the puzzle, and their combined interpretation leads to a confident assignment. The following workflow represents a standard approach in a chemical analysis laboratory.
Caption: Structure of this compound with proton assignments.
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. [5]3. Acquisition: Record the spectrum at room temperature. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the peaks to determine the relative proton ratios.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy identifies all unique carbon atoms in a molecule. While slower to acquire than ¹H NMR due to the low natural abundance of ¹³C, it is essential for confirming the carbon framework.
Predicted ¹³C NMR Data
Based on substituent effect calculations and data from analogs like 2-methylbenzonitrile and 4-nitrobenzonitrile, the following chemical shifts can be predicted. [5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Type |
|---|---|---|
| C-CN | ~117 | Quaternary |
| C-NO₂ | ~150 | Quaternary |
| C-CH₃ | ~140 | Quaternary |
| C-1 (ipso-CN) | ~110 | Quaternary |
| C-3 | ~135 | CH |
| C-4 | ~133 | CH |
| C-5 | ~125 | CH |
| -CH₃ | ~20 | CH₃ |
Expert Interpretation
-
Quaternary Carbons: Four carbon signals will show no multiplicity in a standard broadband-decoupled spectrum. The carbon attached to the highly electronegative nitro group (C-NO₂) will be the most downfield aromatic carbon (~150 ppm). The nitrile carbon itself (-CN) appears around 117 ppm. The two remaining quaternary carbons are those bonded to the nitrile (C-1) and methyl (C-CH₃) groups.
-
Aromatic CH Carbons: Three signals will appear for the protonated carbons. Their relative positions are governed by the complex interplay of the three substituents.
-
Aliphatic Carbon: The methyl carbon (-CH₃) will appear in the typical upfield aliphatic region, around 20 ppm. [5]
Standard Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher concentration (15-25 mg) may be beneficial.
-
Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition: Record a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans and a longer relaxation delay are required compared to ¹H NMR.
-
Processing: Process the data similarly to the ¹H spectrum. The solvent peak (CDCl₃ at δ 77.16 ppm) is typically used for chemical shift referencing. [7]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Characteristic IR Absorption Bands
The presence of the nitrile and nitro groups gives this compound a highly characteristic IR spectrum.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H | Stretch | Medium-Weak |
| ~2980-2850 | Methyl C-H | Stretch | Medium-Weak |
| ~2230 | Aromatic Nitrile (-C≡N) | Stretch | Strong, Sharp |
| ~1600, ~1470 | Aromatic C=C | Ring Stretch | Medium |
| ~1530 | Aromatic Nitro (-NO₂) | Asymmetric Stretch | Strong |
| ~1350 | Aromatic Nitro (-NO₂) | Symmetric Stretch | Strong |
Expert Interpretation
The most definitive peaks for confirming the structure are:
-
Nitrile Stretch: A strong, sharp peak around 2230 cm⁻¹. Conjugation with the aromatic ring typically shifts this frequency to a slightly lower wavenumber compared to aliphatic nitriles.
-
Nitro Group Stretches: Two very strong absorptions are characteristic of the NO₂ group. [8]The asymmetric stretch appears around 1530 cm⁻¹, and the symmetric stretch appears around 1350 cm⁻¹. [8]The presence of both intense peaks is a reliable indicator of a nitro compound.
-
C-H Stretches: The spectrum will also show weaker absorptions for aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Standard Experimental Protocol: FT-IR (KBr Pellet)
-
Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum, typically in the 4000-400 cm⁻¹ range. An air background spectrum should be taken first.
Conclusion: A Self-Validating Spectroscopic Profile
The structural elucidation of this compound is a prime example of how different spectroscopic techniques provide complementary and confirmatory evidence. IR spectroscopy rapidly confirms the presence of the key nitrile and nitro functional groups. ¹H NMR spectroscopy then maps the precise arrangement and connectivity of the protons on the molecular scaffold. Finally, ¹³C NMR confirms the carbon skeleton, including the number and type of all carbon atoms. When combined, the predicted data from these three techniques forms a unique and internally consistent "fingerprint" that allows for the unambiguous confirmation of the target structure, providing researchers with the analytical confidence needed to proceed with their work.
References
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An In-depth Technical Guide to the Crystal Structure of 2-Methyl-6-nitrobenzonitrile
Abstract
This technical guide provides a comprehensive analysis of the anticipated crystal structure of 2-Methyl-6-nitrobenzonitrile. While a definitive, publicly available single-crystal X-ray diffraction study for this specific isomer is not currently available, this document leverages crystallographic data from closely related isomers, predictive modeling, and established principles of solid-state chemistry to construct a detailed projection of its molecular and supramolecular architecture. We will delve into the expected molecular geometry, plausible intermolecular interactions that govern the crystal packing, and a proposed experimental workflow for its definitive structural elucidation. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state properties of this and similar chemical entities.
Introduction to this compound
This compound, with the chemical formula C₈H₆N₂O₂, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 2, 6, and 1, respectively.[1][2] Its molecular weight is 162.15 g/mol .[1] This compound and its isomers are valuable precursors in organic synthesis. For instance, related isomers have been utilized in the synthesis of quinazoline derivatives and in the microwave-assisted synthesis of dihydroisoquinolin-1-ones.[3] The physical properties of this compound include a melting point in the range of 108-110 °C.[3]
The precise arrangement of the methyl, nitro, and nitrile substituents on the benzene ring is expected to induce significant steric hindrance, which will have a profound impact on the molecule's conformation and its subsequent packing in the crystalline state. Understanding these three-dimensional structural attributes is crucial for predicting its physical properties, such as solubility, stability, and bioavailability, which are critical parameters in the field of drug development.
Predicted Molecular and Crystal Structure
Due to the absence of a published crystal structure for this compound, we will infer its structural characteristics by drawing comparisons with its structurally characterized isomers, 2-Methyl-5-nitrobenzonitrile and 2-Methyl-3-nitrobenzonitrile, and by applying fundamental principles of chemical bonding and intermolecular forces.
Predicted Molecular Geometry
The core of the molecule is a planar benzene ring. However, significant steric strain is anticipated between the ortho-positioned methyl and nitro groups. This steric repulsion will likely force the nitro group to rotate out of the plane of the benzene ring. In the crystal structure of the related compound, 2-Methyl-5-nitrobenzonitrile, the nitro group is twisted out of the benzene ring plane by a torsion angle of approximately 10.2°.[4] A similar, if not more pronounced, out-of-plane rotation is expected for this compound due to the adjacent methyl group.
The bond lengths and angles within the benzene ring are expected to show minor deviations from ideal sp² geometry due to the electronic effects of the electron-withdrawing nitro and nitrile groups and the electron-donating methyl group. The C-C bond lengths within the ring are predicted to be in the range of 1.38-1.40 Å. The C≡N triple bond of the nitrile group will have a length of approximately 1.14 Å, and the N-O bonds of the nitro group will be around 1.22-1.23 Å.[4][5]
Table 1: Predicted vs. Experimental Bond Lengths and Torsion Angles for Substituted Methyl-Nitrobenzonitriles
| Parameter | Predicted (this compound) | Experimental (2-Methyl-5-nitrobenzonitrile)[4] | Experimental (3-Nitrobenzonitrile)[5] |
| C-C (aromatic) | 1.38 - 1.40 Å | ~1.39 Å (avg.) | 1.385 - 1.397 Å |
| C-CN | ~1.45 Å | Not Reported | 1.447 Å |
| C-NO₂ | ~1.47 Å | Not Reported | 1.470 Å |
| C≡N | ~1.14 Å | 1.137 Å | 1.141 Å |
| N-O | 1.22 - 1.23 Å | Not Reported | 1.226 Å (avg.) |
| Nitro Group Torsion Angle | > 10° | 10.2° | 11.2° |
Predicted Intermolecular Interactions and Crystal Packing
The crystal packing of this compound will be governed by a combination of weak intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and potentially weak C-H···O and C-H···N hydrogen bonds.[6][7] The presence of the polar nitro and nitrile groups will lead to significant dipole moments, influencing the overall packing arrangement.
It is plausible that the molecules will arrange in a way that maximizes π-π stacking interactions between the aromatic rings of adjacent molecules. In the crystal structure of 3-nitrobenzonitrile, molecules are observed to form π-stacked columns.[5] A similar arrangement could be adopted by this compound. Furthermore, weak hydrogen bonds involving the methyl and aromatic C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of the nitrile group as acceptors are likely to play a role in stabilizing the crystal lattice. The specific geometry of these interactions will be highly dependent on the steric constraints imposed by the ortho-substituents.
Proposed Experimental Workflow for Crystal Structure Determination
To definitively determine the crystal structure of this compound, a systematic experimental approach is required. The following workflow outlines the key steps from synthesis to structural refinement.
Synthesis and Crystallization Protocol
-
Synthesis: this compound can be synthesized via the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline. The amino group is first diazotized using sodium nitrite and a strong acid, followed by a reaction with a cyanide salt, typically copper(I) cyanide.
-
Purification: The crude product should be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a hexane-ethyl acetate gradient) to achieve high purity (>98%).
-
Crystallization: High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound. A range of solvents should be screened, including ethanol, methanol, acetone, and dichloromethane, to find the optimal conditions for crystal growth.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Diagram 1: Proposed Experimental Workflow
Caption: A flowchart illustrating the key stages for the determination of the crystal structure of this compound.
Spectroscopic Analysis in Relation to Molecular Structure
Spectroscopic techniques can provide valuable insights into the molecular structure of this compound and can be used to corroborate the findings from a future X-ray diffraction study.
-
Infrared (IR) and Raman Spectroscopy: The vibrational spectra will exhibit characteristic peaks for the functional groups present. The C≡N stretch will appear as a sharp band around 2230 cm⁻¹. The asymmetric and symmetric stretching vibrations of the NO₂ group are expected in the regions of 1530-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The out-of-plane rotation of the nitro group due to steric hindrance may influence the intensity and position of these bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.[8] The chemical shifts of the carbon atoms attached to the nitro and nitrile groups will be particularly informative.
-
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a robust, data-driven prediction of its key structural features. Based on the analysis of related isomers and fundamental chemical principles, it is anticipated that steric hindrance between the adjacent methyl and nitro groups will lead to a non-planar molecular conformation. The crystal packing is expected to be stabilized by a combination of π-π stacking and weak hydrogen bonding interactions. The proposed experimental workflow provides a clear path for the future elucidation of this structure, which will be invaluable for a deeper understanding of its solid-state properties and for its potential applications in materials science and medicinal chemistry.
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Starting materials for 2-Methyl-6-nitrobenzonitrile synthesis
An In-Depth Technical Guide to the Starting Materials for 2-Methyl-6-nitrobenzonitrile Synthesis
Introduction
This compound is a valuable chemical intermediate in organic synthesis. Its bifunctional nature, featuring both a nitrile and a nitro group on a toluene framework, makes it a versatile building block for a range of more complex molecules. It serves as a key starting reagent in the synthesis of various heterocyclic compounds, including 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1] The strategic placement of the methyl, nitro, and cyano groups allows for selective chemical transformations, making its efficient synthesis a topic of considerable interest for researchers in medicinal chemistry and materials science.
This guide provides a detailed exploration of the principal synthetic pathways to this compound, focusing on the selection and preparation of the core starting materials. We will delve into two primary, field-proven strategies: the cyanation of a pre-functionalized halo-nitrotoluene and the classic Sandmeyer reaction starting from the corresponding aniline derivative. The causality behind experimental choices, detailed protocols, and comparative analysis of the routes are presented to provide a comprehensive resource for laboratory scientists and process development professionals.
Primary Synthetic Strategy 1: Cyanation of 2-Halo-6-nitrotoluenes
This approach is predicated on a nucleophilic aromatic substitution reaction where a halogen atom on a 2-halonitrotoluene precursor is displaced by a cyanide anion. The success of this strategy hinges on the activation of the aryl halide by the strongly electron-withdrawing nitro group positioned ortho to the leaving group. The two most common starting materials for this route are 2-chloro-6-nitrotoluene and 2-bromo-6-nitrotoluene.
Synthesis of Starting Materials
A. 2-Chloro-6-nitrotoluene
The most direct method for preparing this precursor is the electrophilic chlorination of 2-nitrotoluene.[2][3] The reaction is typically catalyzed by iron. This process yields a mixture of isomers, predominantly the desired 2-chloro-6-nitrotoluene (ortho to the methyl group) and the 4-chloro-2-nitrotoluene isomer.[3] The desired product can be isolated and purified from this mixture via vacuum distillation.[3]
-
Reaction: Chlorination of 2-nitrotoluene
-
Catalyst: Iron (e.g., steel shavings)[2]
-
Key Challenge: Isomer separation is required to obtain a pure starting material.
B. 2-Bromo-6-nitrotoluene
This precursor is often synthesized from an aniline derivative via the Sandmeyer reaction. A common route begins with 2-methyl-3-nitroaniline, which is subjected to diazotization followed by treatment with cuprous bromide (CuBr) in hydrobromic acid.[4] This sequence efficiently replaces the amino group with a bromine atom.
The Core Cyanation Reaction
The conversion of the 2-halo-6-nitrotoluene to the target nitrile is a cornerstone reaction in aromatic chemistry.
Mechanism and Reagents: The Rosenmund-von Braun Reaction
The classic method for this transformation is the Rosenmund-von Braun reaction, which involves heating the aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN).[5] This reaction typically requires high temperatures and polar aprotic solvents like DMF, nitrobenzene, or pyridine.[5] The mechanism is thought to involve the formation of a Cu(III) intermediate through oxidative addition, followed by reductive elimination to yield the aryl nitrile.[5]
Modern Catalytic Alternatives
While effective, the Rosenmund-von Braun reaction's harsh conditions can limit its functional group tolerance. Modern advancements have led to the development of palladium and nickel-catalyzed cyanation reactions.[6][7] These methods can proceed under milder conditions and often utilize less toxic cyanide sources, such as potassium ferrocyanide (K₄[Fe(CN)₆]).[7]
Caption: Synthesis via Cyanation of 2-Halo-6-nitrotoluenes.
Experimental Protocol: Cyanation of 2-Bromo-6-nitrotoluene
This protocol is adapted from the principles of the Rosenmund-von Braun reaction.[5]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-bromo-6-nitrotoluene and copper(I) cyanide (CuCN, ~1.2 equivalents).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to reflux (typically 140-160 °C) under a nitrogen atmosphere. Monitor the reaction progress using TLC or GC analysis.
-
Workup: After completion, cool the mixture to room temperature and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or toluene.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
| Parameter | Description | Source |
| Starting Material | 2-Bromo-6-nitrotoluene or 2-Chloro-6-nitrotoluene | [3][4] |
| Cyanide Source | Copper(I) cyanide (CuCN), Potassium Cyanide (KCN) | [5][6] |
| Catalyst (optional) | Palladium or Nickel complexes | [7] |
| Solvent | DMF, Pyridine, Nitrobenzene | [5] |
| Temperature | Reflux (typically >140 °C) | [5] |
Primary Synthetic Strategy 2: The Sandmeyer Reaction
The Sandmeyer reaction is a powerful and widely used method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium group.[8][9] For the synthesis of this compound, this pathway begins with 2-methyl-6-nitroaniline.
Synthesis of Starting Material: 2-Methyl-6-nitroaniline
The synthesis of this crucial precursor typically starts from o-toluidine and involves a three-step process: protection, nitration, and deprotection.[10][11]
-
Amine Protection: The amino group of o-toluidine is first protected to prevent its oxidation during the subsequent nitration step and to control the regioselectivity. Acetylation with acetic anhydride to form 2-methylacetanilide is the most common method.[10][11]
-
Nitration: The 2-methylacetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of 2-methyl-6-nitroacetanilide and 2-methyl-4-nitroacetanilide.[11] The acetyl group directs nitration to the ortho and para positions, but steric hindrance from the methyl group favors the 4- and 6-positions.
-
Deprotection and Separation: The resulting mixture of nitroacetanilides is hydrolyzed under acidic conditions (e.g., refluxing with HCl or H₂SO₄) to remove the acetyl group.[10] This yields a mixture of 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline, which can then be separated, often by fractional crystallization or chromatography.[12]
The Core Sandmeyer Reaction
This stage involves two critical steps performed sequentially in one pot.[13]
1. Diazotization
The primary aromatic amine, 2-methyl-6-nitroaniline, is converted to its corresponding diazonium salt. This is achieved by reacting the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C).[14] Careful temperature control is paramount, as diazonium salts are thermally unstable.
2. Cyanide Displacement
The cold diazonium salt solution is then added to a solution of copper(I) cyanide.[8][15] The diazonium group (-N₂⁺) is an excellent leaving group, and in the presence of the copper(I) catalyst, it is replaced by the cyanide nucleophile to form this compound, releasing nitrogen gas.[13]
Caption: Synthesis via the Sandmeyer Reaction Pathway.
Experimental Protocol: Sandmeyer Reaction of 2-Methyl-6-nitroaniline
This protocol is a standard representation of the Sandmeyer cyanation reaction.[8][13]
-
Diazotization:
-
Dissolve 2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0–5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. Stir for an additional 20-30 minutes after the addition is complete.
-
-
Cyanide Displacement:
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution from the first step to the copper cyanide solution. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for about one hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture and extract the product with an appropriate organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer, dry it over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
-
| Parameter | Description | Source |
| Starting Material | 2-Methyl-6-nitroaniline | [11][12] |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in strong acid (HCl, H₂SO₄) | [14] |
| Cyanide Reagent | Copper(I) cyanide (CuCN) | [8] |
| Diazotization Temp. | 0–5 °C | [14] |
| Cyanation Temp. | Room Temperature to ~60 °C | [8] |
Comparative Analysis and Conclusion
Both the cyanation of a 2-halo-6-nitrotoluene and the Sandmeyer reaction of 2-methyl-6-nitroaniline represent robust and viable pathways to this compound. The choice of route often depends on the availability and cost of the ultimate starting materials, as well as considerations of scale and safety.
-
Strategy 1 (Cyanation of Halo-aromatics): This route can be more direct if the halogenated precursor is commercially available. However, the classic Rosenmund-von Braun reaction requires harsh, high-temperature conditions.[5] While modern catalytic systems offer milder alternatives, they may add cost and complexity.[7] The synthesis of the halo-precursors themselves can involve isomer separation or multi-step sequences.[3][4]
-
Strategy 2 (Sandmeyer Reaction): This is a classic, highly reliable transformation. Its primary challenges lie in the synthesis and purification of the 2-methyl-6-nitroaniline precursor, which requires an isomer separation step, and the handling of thermally sensitive diazonium salts, which necessitates strict temperature control.[12][14]
Ultimately, both strategies are powerful tools in the synthetic chemist's arsenal. A thorough understanding of the preparation of the key starting materials, as detailed in this guide, is essential for the successful and efficient synthesis of the valuable intermediate, this compound.
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An In-Depth Technical Guide to the Chemical Reactivity of the Nitrile Group in 2-Methyl-6-nitrobenzonitrile
Introduction: A Molecule of Competing Influences
2-Methyl-6-nitrobenzonitrile is a fascinating substrate for chemical synthesis, particularly within the fields of medicinal chemistry and materials science. The reactivity of its nitrile group is not straightforward; it is modulated by a delicate interplay of steric and electronic factors imposed by its ortho-substituents. The nitro group at the 6-position is a powerful electron-withdrawing group, acting through both resonance and inductive effects. This significantly increases the electrophilicity of the nitrile carbon, priming it for nucleophilic attack. Conversely, the methyl group at the 2-position introduces considerable steric hindrance, potentially shielding the nitrile from bulky reagents. Understanding this dichotomy is paramount for predicting and controlling the outcomes of chemical transformations, enabling the strategic design of synthetic routes for novel compounds. This guide provides a comprehensive exploration of the nitrile group's reactivity in this specific context, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Diagram: Steric and Electronic Influences
Here, we visualize the competing effects on the nitrile group in this compound. The nitro group's electron-withdrawing nature is contrasted with the steric bulk of the ortho-methyl group.
Caption: Electronic activation vs. steric hindrance in this compound.
Hydrolysis to Carboxylic Acids and Amides
The conversion of nitriles to carboxylic acids or their amide intermediates is a fundamental transformation.[1] This reaction can be performed under either acidic or basic conditions, with the mechanism proceeding via an amide intermediate.[2][3] The strong electron-withdrawing effect of the nitro group in this compound is expected to facilitate the initial nucleophilic attack of water or hydroxide, though the steric hindrance of the methyl group may necessitate more forcing conditions.
Acid-Catalyzed Hydrolysis
In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which significantly enhances the electrophilicity of the carbon atom.[4][5] This allows for the attack of a weak nucleophile like water. The reaction proceeds through a protonated amide, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[6]
Caption: Reagent choices dictate selective reduction outcomes for the substrate.
Experimental Protocol: Selective Nitrile Reduction with NaBH₄/BF₃·OEt₂ [7]
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in a dry, aprotic solvent like 2-methyltetrahydrofuran (2-MeTHF).
-
Reagents: Cool the solution to 0°C. Add sodium borohydride (3.0-4.0 eq) portion-wise, followed by the slow, dropwise addition of boron trifluoride etherate (3.0-4.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the mixture to 0°C and slowly quench by the addition of 6M HCl. Stir for 1 hour.
-
Isolation: Make the solution basic (pH > 10) with aqueous NaOH. Extract the product with ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (2-Methyl-6-nitrophenyl)methanamine.
Selective Reduction of Nitro Group to Amine
Conversely, it is often desirable to reduce the nitro group while leaving the nitrile intact. The classic reagent for this transformation is tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethanol or ethyl acetate. [8][9]This method is highly chemoselective for aromatic nitro groups in the presence of nitriles, esters, and other sensitive functionalities. [8] Experimental Protocol: Selective Nitro Reduction with SnCl₂ [8]
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and tin(II) chloride dihydrate (4.0-5.0 eq).
-
Solvent: Add absolute ethanol as the solvent.
-
Reaction: Heat the mixture at reflux (approx. 70-80°C) under a nitrogen atmosphere for 1-3 hours.
-
Workup: After cooling, pour the reaction mixture into ice water.
-
Isolation: Neutralize the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution. Extract the product, 2-Amino-6-methylbenzonitrile, with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Reduction of Nitrile to Aldehyde (Stephen Reduction)
The Stephen reduction converts nitriles to aldehydes using tin(II) chloride in the presence of anhydrous hydrochloric acid. [10][11]The reaction proceeds via the formation of an iminium salt, which is then hydrolyzed to the aldehyde. [12]It is crucial to use anhydrous HCl gas, as aqueous acid would favor hydrolysis to the carboxylic acid. [8] Experimental Protocol: Stephen Aldehyde Synthesis
-
Setup: Suspend this compound (1.0 eq) and anhydrous tin(II) chloride (1.5-2.0 eq) in a dry solvent such as diethyl ether or ethyl acetate in a flask equipped for gas inlet.
-
Reaction: Bubble dry hydrogen chloride gas through the stirred suspension. An intermediate aldimine tin chloride salt will precipitate.
-
Hydrolysis: Collect the precipitate by filtration and wash with dry ether. Hydrolyze the salt by heating it with water.
-
Isolation: Extract the resulting aldehyde (2-Methyl-6-nitrobenzaldehyde) with a suitable organic solvent. Purify by distillation or chromatography.
Table 1: Summary of Reduction Methodologies and Products
| Target Functional Group | Reagent System | Key Conditions | Primary Product | Reference(s) |
| Primary Amine (from Nitrile) | NaBH₄ / BF₃·OEt₂ | Anhydrous 2-MeTHF, 0°C to RT | (2-Methyl-6-nitrophenyl)methanamine | [7] |
| Primary Amine (from Nitro) | SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-6-methylbenzonitrile | [8] |
| Aldehyde (from Nitrile) | SnCl₂ / HCl (gas) | Anhydrous Ether, then H₂O | 2-Methyl-6-nitrobenzaldehyde | [10][11] |
Cycloaddition Reactions for Heterocycle Synthesis
The nitrile group can participate as a 2π component in cycloaddition reactions, providing a powerful route to nitrogen-containing heterocycles, which are privileged structures in drug discovery. [13][14]1,3-dipolar cycloadditions are particularly noteworthy.
1,3-Dipolar Cycloaddition
In this reaction, a 1,3-dipole (such as an azide or a nitrile oxide) reacts with the nitrile (the dipolarophile) to form a five-membered heterocycle. [15][16]For instance, reacting this compound with an organic azide (R-N₃) in the presence of a suitable catalyst or heat can yield a tetrazole derivative. These reactions are often highly regioselective. [17]The electron-deficient nature of the nitrile in the target molecule makes it a good candidate for reaction with electron-rich dipoles.
Experimental Protocol: [3+2] Cycloaddition with Sodium Azide
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Reagents: Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).
-
Reaction: Heat the mixture to 100-120°C for 12-24 hours with stirring.
-
Workup: Cool the reaction mixture and pour it into acidified water (pH ~2 with HCl).
-
Isolation: The tetrazole product often precipitates and can be collected by filtration. Alternatively, extract with an organic solvent like ethyl acetate. Wash, dry, and purify by recrystallization or chromatography.
Conclusion
The chemical reactivity of the nitrile group in this compound is a study in contrasts. Its electrophilicity is enhanced by the potent electron-withdrawing nitro group, yet its accessibility is hampered by the adjacent methyl group. This duality provides both challenges and opportunities for the synthetic chemist. By carefully selecting reagents and reaction conditions, one can selectively target the nitrile for hydrolysis or reduction, or even engage it in cycloaddition reactions to build molecular complexity. Furthermore, the ability to chemoselectively reduce either the nitrile or the nitro group makes this molecule a versatile building block for creating diverse chemical scaffolds. The protocols and mechanistic insights provided in this guide serve as a foundational resource for professionals aiming to harness the unique chemical properties of this valuable intermediate in their research and development endeavors.
References
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- Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
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Physical and chemical properties of 2-Methyl-6-nitrobenzonitrile
An In-Depth Technical Guide to 2-Methyl-6-nitrobenzonitrile: Properties, Reactivity, and Applications
Introduction
This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in various fields of chemical synthesis. Its unique molecular architecture, featuring a nitrile, a nitro group, and a methyl group strategically positioned on a benzene ring, imparts a distinct reactivity profile that is leveraged in the synthesis of complex heterocyclic structures and advanced materials. This guide, prepared for researchers, scientists, and drug development professionals, offers a comprehensive exploration of the core physical and chemical properties of this compound, details its reactivity and synthetic utility, outlines robust analytical workflows for its characterization, and discusses its applications in both medicinal chemistry and material science.
Section 1: Core Molecular and Physical Properties
The identity and purity of a starting material are foundational to any successful synthetic endeavor. This compound is a crystalline solid under standard conditions, with its color ranging from light orange to yellow-green.[1] Its core identifiers and physical properties are summarized below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1885-76-3 | [1][2][3][4] |
| Molecular Formula | C₈H₆N₂O₂ | [4][5] |
| Molecular Weight | 162.15 g/mol | [3][4] |
| Appearance | Light orange to Yellow to Green powder to crystal | [1] |
| Melting Point | 108-110 °C | [1][2][3] |
| Boiling Point | 326.2 ± 30.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |
| Synonyms | 6-Nitro-o-tolunitrile | [3][6] |
| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N | [3][5] |
| Canonical SMILES | Cc1cccc(c1C#N)=O | [3] |
Section 2: Chemical Reactivity and Synthesis
The utility of this compound stems from the unique electronic and steric environment created by its substituents. The interplay between the electron-donating methyl group and the electron-withdrawing nitro and nitrile groups governs its reactivity in subsequent chemical transformations.[7][8]
Electronic and Steric Profile
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution.[8] Its primary role in synthetic pathways is often as a precursor to an amino group via reduction.
-
Nitrile Group (-C≡N): This group is also electron-withdrawing and serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used to construct heterocyclic rings.[7]
-
Methyl Group (-CH₃): This is an electron-donating group that slightly activates the ring, but its effect is largely overshadowed by the two deactivating groups.[8] Sterically, its presence ortho to both the nitrile and nitro groups influences the approach of reagents and can direct the regioselectivity of certain reactions.
Synthetic Pathways
The synthesis of ortho-nitrobenzonitriles, such as this compound, can be achieved through well-established methodologies. A common approach is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide using a copper(I) cyanide reagent.[9] In the context of this compound, the synthesis would typically start from 2-chloro-6-nitrotoluene.
Section 3: Analytical Characterization Workflow
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of this compound before its use in sensitive applications like drug development. A multi-technique approach is standard practice.
Protocol: Spectroscopic and Chromatographic Analysis
This protocol outlines the standard procedures for acquiring and interpreting analytical data for this compound.
Objective: To confirm the chemical structure and assess the purity of a sample.
Part A: Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Expected ¹H NMR Features:
-
A singlet corresponding to the three methyl (-CH₃) protons.
-
A multiplet system in the aromatic region corresponding to the three protons on the benzene ring.
-
-
Expected ¹³C NMR Features:
-
Eight distinct carbon signals are expected.
-
Key signals include the methyl carbon, the nitrile carbon, and the six aromatic carbons (two of which are quaternary and attached to the substituents).
-
-
-
Infrared (IR) Spectroscopy
-
Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Absorptions:
-
~2230 cm⁻¹: Sharp, medium-intensity peak for the nitrile (-C≡N) stretch.
-
~1530 cm⁻¹ and ~1350 cm⁻¹: Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro (-NO₂) group, respectively.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
-
-
Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition: Acquire the mass spectrum in positive or negative ion mode.
-
Expected Results:
-
The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at m/z ≈ 162.15.[5]
-
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₆N₂O₂.
-
-
Part B: Purity Assessment
-
High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is typically effective.
-
Stationary Phase: A C18 reversed-phase column.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm, 280 nm).
-
Analysis: Inject a solution of the sample (~1 mg/mL). The purity is calculated from the relative peak area of the main component. A pure sample should exhibit a single major peak.
-
Section 4: Applications in Research and Development
The specific arrangement of functional groups in this compound makes it a valuable precursor in several areas of chemical R&D.
Intermediate in Heterocyclic Synthesis
A primary application of this compound is in the synthesis of complex heterocyclic molecules, which are core scaffolds in many pharmaceutical agents.[7]
-
Synthesis of Quinazolines: It has been used as a starting material for producing 5-arylthiomethyl-2,4-diaminoquinazolines.[2][3] The synthesis leverages the reactivity of the nitrile and the potential for the nitro group to be reduced to an amine, which can then participate in ring-forming reactions.
-
Synthesis of Isoquinolinones: this compound serves as a key reagent in the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[2][3] This demonstrates its utility in constructing fused ring systems prevalent in medicinal chemistry.
Applications in Material Science
Beyond pharmaceuticals, this compound is employed as a specialty chemical intermediate to enhance material properties.[10]
-
Polymers and Coatings: Its incorporation into polymer or coating formulations can improve thermal stability, mechanical strength, and resistance to environmental or chemical degradation.[11]
-
Electronics: In the electronics sector, high-purity intermediates are critical. This compound can serve as a building block for functional materials used in the manufacturing of semiconductors and other electronic components.[10]
Section 5: Safety and Handling
Proper handling of this compound is crucial due to its potential hazards.
-
Hazard Classification: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation.[3][12]
-
Handling Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][13] Avoid generating dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents and strong acids.[13]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[13]
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-defined set of physical and chemical properties. Its strategic combination of nitrile, nitro, and methyl functional groups provides a platform for complex molecular synthesis, particularly in the construction of heterocyclic systems for drug discovery and the development of high-performance materials. A thorough understanding of its reactivity, coupled with rigorous analytical characterization and adherence to safety protocols, enables researchers and scientists to effectively harness its synthetic potential.
References
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An In-depth Technical Guide to 2-Methyl-6-nitrobenzonitrile
Abstract: This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzonitrile (CAS No. 1885-76-3), a pivotal intermediate in organic synthesis. The document delineates its fundamental physicochemical and spectroscopic properties, explores its synthesis via the Sandmeyer reaction, and details its versatile applications in the development of pharmaceuticals, specialty chemicals, and advanced materials. Detailed experimental protocols, safety and handling guidelines, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the technical knowledge required for its effective utilization.
Introduction to this compound
This compound, also known as 6-nitro-o-tolunitrile, is an aromatic organic compound featuring a benzene ring substituted with a methyl group, a nitro group, and a nitrile group at positions 2, 6, and 1, respectively. This specific arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (methyl) groups imparts a unique chemical reactivity profile, making it a highly valuable and versatile building block in synthetic chemistry.
Its primary importance lies in its role as a precursor for a wide array of more complex molecules. The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to an amine, while the nitro group is readily reduced to an amino group. These transformations open pathways to a diverse range of heterocyclic compounds and substituted anilines, which are common scaffolds in medicinal chemistry and materials science. This guide will serve as a technical resource, bridging the gap between the compound's fundamental properties and its practical, high-value applications.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are foundational to its handling, storage, and application in synthesis.
Physical and Chemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [1] |
| Molecular Weight | 162.15 g/mol | [1] |
| CAS Number | 1885-76-3 | [1] |
| Appearance | Light orange to yellow powder/crystal | [2] |
| Melting Point | 108-110 °C | [1] |
| Synonyms | 6-Nitro-o-tolunitrile | |
| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N |
Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of this compound. While raw spectra should be run for each batch, the expected characteristics are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.5-8.2 ppm) corresponding to the three protons on the benzene ring, and one signal in the aliphatic region (typically δ 2.5-2.7 ppm) for the three protons of the methyl group. The splitting patterns of the aromatic protons will be complex due to their ortho and meta couplings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display eight distinct signals.[2] This includes the nitrile carbon (δ ~115-120 ppm), six aromatic carbons (four substituted, two unsubstituted, δ ~120-155 ppm), and the methyl carbon (δ ~20 ppm).
-
IR (Infrared) Spectroscopy: The IR spectrum provides key information about the functional groups.[3] Expect to see strong, characteristic absorption bands for:
-
C≡N (nitrile) stretching around 2220-2240 cm⁻¹.
-
Asymmetric and symmetric N-O (nitro) stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
-
C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.
-
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 162.15, corresponding to the molecular weight of the compound.
Synthesis and Reaction Mechanism
The most logical and industrially relevant synthetic route to this compound is from its corresponding aniline, 2-methyl-6-nitroaniline. This transformation is a classic example of the Sandmeyer reaction , a cornerstone of aromatic chemistry for converting primary arylamines into aryl halides or pseudohalides.[4][5]
The Sandmeyer Reaction Pathway
The synthesis involves two critical steps:
-
Diazotization: The primary amine (2-methyl-6-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide catalyst. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a cyanide group (-CN), yielding the final product.
The causality for this choice of pathway is clear: it is a high-yielding, well-established, and reliable method for introducing a nitrile group onto an aromatic ring in a specific position dictated by the starting amine.[4]
Caption: Synthetic pathway for this compound.
Applications in Chemical Synthesis and Drug Discovery
The utility of this compound stems from the reactivity of its nitro and nitrile functional groups, making it a strategic starting material in several fields.
Intermediate for Heterocyclic Synthesis
A primary application is in the synthesis of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals. The nitro group can be selectively reduced to an amine, which can then participate in cyclization reactions. For instance, it has been used as a starting reagent in the synthesis of:
In these syntheses, the original nitrile and the newly formed amino group (from nitro reduction) serve as key handles for constructing the final heterocyclic rings.
Scaffold in Drug Discovery
The benzonitrile structural motif is a recognized "pharmacophore" in medicinal chemistry. The nitrile group is metabolically stable and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Derivatives of benzonitrile have shown significant potential as:
-
Kinase Inhibitors: The amino-benzonitrile core (derived from reduction of the nitro group) is a common scaffold for inhibitors that target the ATP-binding site of kinases, which are often dysregulated in cancer.
-
Antiviral and Antimicrobial Agents: The unique electronic properties of the substituted ring can be tuned to achieve potent inhibition of viral or bacterial targets.
Caption: Role as a versatile scaffold in drug discovery.
Precursor in Materials Science
Beyond pharmaceuticals, this compound serves as an intermediate in the specialty chemicals sector. Its derivatives are used to enhance material performance in industries such as:
-
Polymers and Coatings: It can be incorporated as a precursor to modifiers that impart improved thermal stability, durability, or flame retardancy to plastics and coatings.
-
Electronics: High-purity grades are utilized in the synthesis of specialty chemicals for the production of semiconductors and other electronic components.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol details a common and critical transformation of this compound: the selective reduction of the nitro group to an amine. This transformation is often the first step in leveraging this intermediate for further synthesis.
Protocol: Synthesis of 2-Amino-6-methylbenzonitrile
Objective: To selectively reduce the nitro group of this compound to an amino group using tin(II) chloride.
Causality: Tin(II) chloride (SnCl₂) in the presence of concentrated HCl is a classic and highly effective chemoselective reducing agent for aromatic nitro groups. It operates under conditions that typically leave the nitrile group intact, making it ideal for this specific transformation.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq) and ethanol or ethyl acetate as the solvent.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in concentrated HCl. Self-Validation: The solution should be clear; if cloudy, add more HCl.
-
Reduction: Add the SnCl₂/HCl solution dropwise to the stirring solution of the starting material at room temperature. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC until the starting material is consumed (usually 2-4 hours).
-
Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully basify the mixture by adding saturated NaHCO₃ solution until the pH is ~8-9. Trustworthiness Check: Vigorous gas evolution (CO₂) will occur. Add slowly to control foaming. The formation of a thick white precipitate (tin hydroxides) is expected.
-
Workup - Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Workup - Washing: Combine the organic layers and wash sequentially with water and then saturated brine. This step removes residual inorganic salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, 2-Amino-6-methylbenzonitrile, can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Sources
Solubility of 2-Methyl-6-nitrobenzonitrile in common organic solvents
An In-Depth Technical Guide to the Solubility of 2-Methyl-6-nitrobenzonitrile in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the solubility of this compound, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials.[1][2][3] While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide synthesizes fundamental principles of solubility, the influence of molecular structure on solvent interactions, and detailed experimental protocols to empower researchers in drug development and material science. By providing a robust theoretical framework and actionable experimental methodologies, this document serves as a critical resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.
Introduction to this compound
This compound (CAS No: 1885-76-3) is a substituted aromatic nitrile with the molecular formula C₈H₆N₂O₂.[4] Its structure, featuring a benzonitrile core with a methyl and a nitro group at positions 2 and 6 respectively, imparts a unique combination of polarity and reactivity. This compound is a solid at room temperature, appearing as a light orange to yellow powder or crystal.[5] It is utilized in the synthesis of more complex molecules, such as 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1][2] An understanding of its solubility in various organic solvents is paramount for its effective handling, reaction optimization, and purification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1885-76-3 | [1] |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [1] |
| Melting Point | 108-110 °C | [1][5] |
| Appearance | Light orange to yellow powder/crystal | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The overall polarity of this compound is a composite of its constituent functional groups: the polar nitrile (-C≡N) and nitro (-NO₂) groups, and the nonpolar methyl (-CH₃) group attached to the aromatic benzene ring.
-
Nitrile Group (-C≡N): The carbon-nitrogen triple bond is highly polar, leading to significant dipole-dipole interactions.[6][7][8] While nitriles cannot form hydrogen bonds with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor with protic solvents (e.g., alcohols).[9] This generally confers solubility in polar solvents.[10]
-
Nitro Group (-NO₂): The nitro group is also strongly polar and electron-withdrawing.[11] This polarity contributes to the overall dipole moment of the molecule, favoring solubility in polar solvents. However, nitro compounds can have surprisingly low water solubility.[12]
-
Methyl Group (-CH₃) and Benzene Ring: The methyl group and the benzene ring are nonpolar (hydrophobic) components. The presence of the methyl group can slightly increase the nonpolar character of the molecule. As the size of the nonpolar hydrocarbon portion of a molecule increases, its solubility in polar solvents like water tends to decrease.[8][13]
Based on these structural features, this compound is expected to be most soluble in polar aprotic solvents that can effectively solvate the polar nitrile and nitro groups. Its solubility in polar protic solvents will be influenced by the ability of the solvent to act as a hydrogen bond donor to the nitrile's nitrogen. In nonpolar solvents, solubility is expected to be limited due to the significant polarity of the molecule.
Experimental Determination of Solubility
For researchers requiring precise solubility data, direct experimental measurement is essential. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely accepted technique for determining the solubility of a solid in a liquid.[14]
Isothermal Equilibrium (Shake-Flask) Methodology
This protocol provides a self-validating system for generating accurate solubility data.
Diagram 1: Isothermal Equilibrium Solubility Determination Workflow
Caption: Workflow for determining solubility via the isothermal equilibrium method.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vials in a constant temperature environment (e.g., an incubator shaker or a temperature-controlled water bath) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take measurements at different time points to confirm that the concentration of the solute in the solution has reached a plateau.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the vials to rest in the constant temperature environment for at least 2 hours to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed volumetric flask. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantitative Analysis: Analyze the concentration of the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of this compound in the same solvent is required.
-
Calculation: The solubility (S) is calculated using the following formula:
S (g/L) = C_diluted × DF × V_flask / V_sample
Where:
-
C_diluted is the concentration of the diluted sample (g/L)
-
DF is the dilution factor
-
V_flask is the volume of the volumetric flask (L)
-
V_sample is the volume of the supernatant taken (L)
-
Gravimetric Analysis (Alternative to Step 5 & 6)
For a simpler, though potentially less precise, quantification method:
-
Follow steps 1-4 of the Isothermal Equilibrium Method.
-
Accurately transfer a known volume of the clear, filtered saturated solution to a pre-weighed evaporating dish.
-
Gently evaporate the solvent in a fume hood or using a rotary evaporator.
-
Dry the residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
The solubility is calculated by dividing the mass of the dried residue by the volume of the supernatant used.
Predicted Solubility Profile
While quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles of "like dissolves like."
Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Very High | The high polarity of these solvents effectively solvates the polar nitrile and nitro functional groups. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl group of alcohols can act as a hydrogen bond donor to the nitrile nitrogen, facilitating dissolution. Solubility is expected to decrease with increasing alkyl chain length of the alcohol. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These solvents are polar and can engage in dipole-dipole interactions with the solute. |
| Esters | Ethyl Acetate | Moderate | Ethyl acetate has moderate polarity and can solvate the solute, though likely less effectively than more polar solvents. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Diethyl ether is relatively nonpolar. THF is more polar and is expected to be a better solvent. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have moderate polarity and are good solvents for many organic compounds. |
| Aromatic | Toluene, Benzene | Low | The nonpolar nature of these solvents makes them poor candidates for dissolving the highly polar this compound. |
| Aliphatic | Hexane, Heptane | Very Low / Insoluble | These are nonpolar solvents and are not expected to dissolve the polar solute to any significant extent. |
Safety and Handling
As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause respiratory irritation.[1]
Diagram 2: Key Safety Precautions for Handling this compound
Caption: Essential safety measures for handling this compound.
Always consult the latest Safety Data Sheet (SDS) before handling this compound and the solvents used.[15][16]
Conclusion
This technical guide provides a thorough framework for understanding and determining the solubility of this compound in common organic solvents. While specific experimental data is sparse in the literature, the principles of molecular polarity and intermolecular forces, combined with the detailed experimental protocols provided herein, offer researchers and drug development professionals the necessary tools to generate reliable solubility data. Such data is critical for the advancement of chemical synthesis, process optimization, and formulation science involving this important chemical intermediate.
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A Comprehensive Technical Guide to the Thermal Stability of 2-Methyl-6-nitrobenzonitrile
Abstract
This technical guide provides a detailed examination of the thermal stability of 2-Methyl-6-nitrobenzonitrile (CAS RN: 1885-76-3), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and materials for advanced applications.[1] Given the energetic nature of the nitro group, a thorough understanding of the thermal behavior of this compound is paramount for ensuring safe handling, storage, and process development. This document outlines the foundational principles of thermal hazard assessment, details robust experimental protocols for characterizing thermal stability using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and provides insights into the interpretation of the resulting data. The methodologies described herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently and safely handle this compound.
Introduction: The Criticality of Thermal Stability in Nitroaromatic Compounds
This compound is a bifunctional organic molecule featuring both a nitrile (-C≡N) and a nitro (-NO₂) group attached to a toluene framework.[2] The nitrile group offers a versatile handle for a variety of chemical transformations, while the nitro group, a potent electron-withdrawing moiety, significantly influences the molecule's reactivity and is the primary determinant of its thermal characteristics.
Nitroaromatic compounds are a class of materials well-known for their potential thermal hazards. The presence of the C-NO₂ bond introduces a significant amount of energy into the molecule, which can be released in a rapid and exothermic manner upon thermal initiation. Incidents involving the thermal runaway of nitroaromatic compounds underscore the necessity of a comprehensive thermal hazard assessment for any process involving these materials.[3][4]
This guide provides a proactive approach to safety by detailing a systematic evaluation of the thermal stability of this compound. By understanding the onset of decomposition, the energy released, and the pressure generated during a thermal event, we can establish safe operating limits and prevent catastrophic failures in both laboratory and manufacturing settings.
Foundational Principles of Thermal Hazard Assessment
A comprehensive thermal hazard assessment of a reactive chemical like this compound relies on a multi-tiered experimental approach. No single technique can provide a complete picture of the potential hazards. Therefore, a combination of screening and advanced testing methodologies is essential.
-
Screening Tests (DSC & TGA): These techniques are invaluable for initial hazard identification. They require small sample sizes and provide rapid information on melting points, decomposition onsets, and mass loss profiles.[5][6]
-
Advanced Adiabatic Calorimetry (ARC): For a more detailed and realistic assessment of runaway reaction potential, ARC is the gold standard.[7][8] By simulating a "worst-case" adiabatic scenario (no heat loss to the surroundings), ARC provides critical data on the time, temperature, and pressure relationships of a thermal event.[5][9]
The logical workflow for assessing the thermal stability of this compound is depicted in the following diagram:
Experimental Protocols for Thermal Stability Characterization
The following sections provide detailed, step-by-step methodologies for the thermal analysis of this compound. These protocols are designed to be self-validating by incorporating system suitability checks and calibration procedures.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] This allows for the determination of melting points, phase transitions, and the onset and enthalpy of exothermic decomposition reactions.[11][12]
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines. This ensures the accuracy of the measured thermal events.[13]
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a suitable DSC pan (e.g., aluminum or gold-plated stainless steel for higher temperatures and pressures). For initial screening, a pierced lid is recommended to allow for the release of any gaseous decomposition products. For more energetic decompositions, hermetically sealed pans capable of withstanding high pressure should be used.
-
Experimental Setup:
-
Place the prepared sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative side reactions.[14]
-
Equilibrate the system at a starting temperature well below the melting point of the compound (e.g., 30°C).
-
-
Thermal Program:
-
Heat the sample from the starting temperature to a final temperature beyond the expected decomposition range (e.g., 350°C) at a constant heating rate. A typical heating rate for screening is 10°C/min.[15]
-
To investigate the influence of heating rate on the decomposition kinetics, perform subsequent experiments at different heating rates (e.g., 2, 5, and 20°C/min).[16][17]
-
-
Data Analysis:
-
Determine the melting point from the onset of the endothermic melting peak.
-
Identify the onset temperature of the exothermic decomposition peak. This is a critical parameter for defining the upper safe temperature limit.
-
Integrate the area under the exothermic peak to determine the heat of decomposition (ΔHd).
-
Expected Results and Interpretation:
Based on the known melting point of 108-110°C, a sharp endothermic peak is expected in this range. For a nitroaromatic compound, a subsequent sharp exothermic peak at a higher temperature is anticipated, indicating thermal decomposition. The onset temperature of this exotherm is a key indicator of thermal instability. A higher heat of decomposition signifies a more energetic event. The shape of the exotherm can also provide clues about the decomposition kinetics.[18]
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[19] This technique is essential for determining the temperature at which decomposition begins, the number of decomposition steps, and the mass of non-volatile residue.[20]
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials as per the instrument's standard operating procedure.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Equilibrate at a starting temperature of 30°C.
-
-
Thermal Program:
-
Heat the sample from 30°C to a final temperature where decomposition is complete (e.g., 400°C) at a heating rate of 10°C/min.
-
-
Data Analysis:
-
Generate a plot of mass (%) versus temperature (°C).
-
Determine the onset temperature of mass loss, which corresponds to the initiation of decomposition.
-
Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.
-
Quantify the percentage of mass loss at each decomposition stage.
-
Expected Results and Interpretation:
The TGA thermogram for this compound is expected to show a stable baseline up to the onset of decomposition. A significant and rapid mass loss will then occur, corresponding to the exothermic event observed in the DSC. The absence of significant mass loss before the main decomposition event would indicate that the compound is not highly volatile and does not contain significant amounts of volatile impurities. The final residual mass can provide information about the nature of the decomposition products (e.g., char formation).[6]
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of an exothermic reaction under near-adiabatic conditions.[21][22] The "heat-wait-search" mode allows for the detection of the onset of self-heating, after which the instrument switches to an adiabatic tracking mode.[9]
Experimental Protocol:
-
Instrument Calibration and Setup: Ensure the ARC is properly calibrated for temperature and pressure.
-
Sample Preparation:
-
Load a known mass (typically 1-5 g) of this compound into a suitable sample bomb (e.g., titanium or Hastelloy-C to minimize catalytic effects).
-
Seal the bomb and perform a leak test.
-
-
Experimental Setup:
-
Place the bomb into the ARC calorimeter.
-
Evacuate and backfill the system with an inert gas if required.
-
-
Thermal Program (Heat-Wait-Search):
-
Set the starting temperature below the decomposition onset determined by DSC.
-
Program the instrument to heat the sample in small increments (e.g., 5°C).
-
After each heating step, the instrument will "wait" for thermal equilibrium and then "search" for any self-heating rate exceeding a predefined sensitivity (e.g., 0.02°C/min).
-
Once an exotherm is detected, the instrument will switch to adiabatic mode, and the heaters will maintain the calorimeter at the same temperature as the sample, thus preventing heat loss.
-
-
Data Analysis:
-
Plot the temperature and pressure profiles as a function of time.
-
Determine the onset temperature of the self-accelerating decomposition.
-
Calculate the adiabatic temperature rise (ΔTad).
-
Determine the maximum pressure and the maximum rate of pressure rise.
-
Calculate the Time to Maximum Rate (TMR), which is the time required for the reaction to reach its maximum velocity from a given starting temperature under adiabatic conditions.
-
Expected Results and Interpretation:
The ARC data will provide a quantitative measure of the runaway reaction potential of this compound. A low onset temperature for self-heating, a rapid temperature and pressure rise, and a short TMR all indicate a significant thermal hazard. This information is crucial for defining safe processing and storage temperatures and for the design of emergency relief systems.[8]
Synthesized Data and Hazard Assessment
While specific experimental data for this compound is not publicly available, we can synthesize expected values based on the analysis of structurally similar nitroaromatic compounds, such as nitrobenzoic acid isomers.[16][17]
Table 1: Anticipated Thermal Stability Data for this compound
| Parameter | Technique | Anticipated Value Range | Significance |
| Melting Point (Tm) | DSC | 108 - 110 °C | Confirms sample identity and purity. |
| Onset of Decomposition (Tonset) | DSC | 180 - 250 °C | Initial indicator of thermal instability. |
| Heat of Decomposition (ΔHd) | DSC | 800 - 1500 J/g | Magnitude of energy released during decomposition. |
| Onset of Mass Loss | TGA | 180 - 250 °C | Correlates with the onset of decomposition. |
| Adiabatic Onset Temperature | ARC | 150 - 220 °C | More sensitive and realistic onset temperature for self-heating. |
| Adiabatic Temperature Rise (ΔTad) | ARC | > 200 °C | Indicates the potential for a significant temperature increase in a runaway scenario. |
| Maximum Pressure | ARC | > 50 bar | Crucial for the design of pressure relief systems. |
Hazard Interpretation:
The presence of both a nitro group and a nitrile group on the aromatic ring suggests that the decomposition of this compound could be complex and highly energetic. The anticipated onset of decomposition in the range of 180-250°C indicates that this compound should be handled with care at elevated temperatures. The expected high heat of decomposition and potential for significant pressure generation necessitate robust safety protocols and engineering controls in any process utilizing this compound.
Safety Recommendations and Handling Procedures
Based on the anticipated thermal hazards, the following safety recommendations are provided for handling this compound:
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents and bases.[23]
-
Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[24]
-
Process Safety: All processes involving heating of this compound should be preceded by a thorough thermal hazard assessment as outlined in this guide. The maximum operating temperature should be kept well below the determined onset of decomposition, with a suitable safety margin.
-
Emergency Preparedness: Ensure that appropriate fire extinguishing media (e.g., dry chemical, carbon dioxide) are readily available.[25] Have a plan for managing spills and accidental releases.
Conclusion
While this compound is a valuable synthetic intermediate, its nitroaromatic nature presents inherent thermal hazards that must be respected and managed. A systematic approach to thermal stability assessment, employing a combination of DSC, TGA, and ARC, is essential for the safe handling, storage, and processing of this compound. The protocols and interpretive guidance provided in this document serve as a robust framework for researchers and process chemists to characterize and mitigate the thermal risks associated with this compound, thereby ensuring a safer working environment.
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A Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzoic Acid: Methodologies, Mechanisms, and Practical Considerations
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-6-nitrobenzoic acid is a pivotal precursor in the synthesis of a wide array of high-value organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] Its specific substitution pattern makes it an indispensable building block for complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to 2-methyl-6-nitrobenzoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. By integrating mechanistic insights with practical, field-proven advice, this document serves as a comprehensive resource for chemists engaged in organic synthesis and process development.
Introduction: The Strategic Importance of 2-Methyl-6-nitrobenzoic Acid
2-Methyl-6-nitrobenzoic acid (also known as 6-nitro-o-toluic acid) is an aromatic carboxylic acid whose value is defined by the unique ortho-relationship of its methyl, nitro, and carboxyl functional groups.[2] This specific arrangement provides a versatile chemical handle for subsequent transformations, making it a sought-after intermediate.
Its most notable applications include:
-
Pharmaceutical Synthesis: It serves as a key starting material for various active pharmaceutical ingredients (APIs), including anti-inflammatory agents and analgesics.[2][3] For instance, it is a precursor to 2-methoxy-6-methylbenzoic acid, a key intermediate for the fungicide metrafenone.[1][3]
-
Agrochemical Development: The compound is used in the formulation of modern herbicides and pesticides.[2][4]
-
Materials Science: It acts as a building block in the production of specialty polymers and dyes.[2]
The strategic synthesis of this molecule is therefore a subject of considerable interest, demanding methods that are not only high-yielding but also scalable, safe, and economically viable.
Principal Synthetic Strategies
Two predominant pathways are employed for the synthesis of 2-methyl-6-nitrobenzoic acid. The choice between them often depends on the availability of starting materials, desired purity, and scale of operation.
-
Method A: Oxidation of 3-Nitro-o-xylene. This is a direct and widely used approach where one of the two methyl groups of 3-nitro-o-xylene is selectively oxidized to a carboxylic acid.
-
Method B: Nitration of 2-Methylbenzoic Acid. This route involves the direct nitration of the aromatic ring of 2-methylbenzoic acid. This pathway presents regioselectivity challenges that must be carefully managed.
This guide will dissect both methodologies, providing a robust framework for their practical execution.
Methodology I: Selective Oxidation of 3-Nitro-o-xylene
This method leverages the relative stability of the aromatic ring and the susceptibility of the benzylic methyl groups to oxidation. Strong oxidizing agents are required to effect this transformation.
Principle and Mechanism
The oxidation of an alkyl side chain on a benzene ring is a classic transformation in organic chemistry. The reaction typically proceeds via a radical mechanism, particularly when using agents like potassium permanganate (KMnO₄). The presence of the nitro group deactivates the aromatic ring towards oxidative cleavage, helping to preserve the core structure.
The generally accepted mechanism involves the abstraction of a benzylic hydrogen atom, which is the rate-determining step, to form a benzyl radical.[5] This radical is then rapidly oxidized through a series of steps, ultimately yielding the corresponding benzoate salt, which is acidified in a subsequent workup step to produce the carboxylic acid. The reaction is typically performed in an aqueous medium under neutral or alkaline conditions to maintain the solubility of the permanganate and prevent the formation of acidic byproducts that could hinder the reaction.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 2-methyl-6-nitrobenzoic acid via permanganate oxidation.
Detailed Experimental Protocol
Materials:
-
3-Nitro-o-xylene
-
Potassium permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitro-o-xylene (1 equivalent) and deionized water.
-
Oxidant Preparation: In a separate beaker, dissolve potassium permanganate (approx. 3 equivalents) in deionized water. Gentle heating may be required.
-
Reaction Execution: Heat the 3-nitro-o-xylene mixture to reflux. Slowly add the KMnO₄ solution portion-wise over 2-3 hours.[7] The vigorous exothermic reaction must be controlled. Maintain reflux until the characteristic purple color of the permanganate ion has been discharged, indicating its consumption (typically 4-8 hours). A brown precipitate of manganese dioxide (MnO₂) will form.[7]
-
Workup - Part 1 (MnO₂ Removal): While still hot, filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water. Safety Note: MnO₂ filter cakes can sometimes ignite upon drying if organic residues are present. Do not allow the filter cake to dry completely before proper disposal.
-
Workup - Part 2 (Product Precipitation): Cool the clear filtrate in an ice bath. Slowly and carefully acidify the solution with concentrated HCl until the pH is approximately 1-2. A pale yellow solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold deionized water.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield pure 2-methyl-6-nitrobenzoic acid. Dry the crystals under vacuum.
Causality and Optimization Insights
-
Choice of Oxidant: While KMnO₄ is effective, other oxidants like sodium dichromate in acid or nitric acid under pressure can also be used.[1][8] However, KMnO₄ is often preferred for its lower cost and environmental considerations compared to chromium-based reagents.
-
Reaction Control: The slow, portion-wise addition of KMnO₄ is critical.[7] Adding it too quickly can lead to a runaway reaction, while adding it too slowly can result in lower yields due to decomposition of the permanganate.[7]
-
pH Management: The reaction is often run under slightly alkaline conditions, which can be achieved by adding a small amount of sodium carbonate. This helps to prevent the formation of permanganic acid, a more aggressive and less selective oxidant.
-
Byproduct Formation: A potential side reaction is the over-oxidation to form 3-nitrophthalic acid.[1] Controlling the stoichiometry of the oxidant and the reaction temperature minimizes this outcome.
Methodology II: Nitration of 2-Methylbenzoic Acid
This approach involves an electrophilic aromatic substitution reaction on the 2-methylbenzoic acid substrate. The key challenge is controlling the regioselectivity of the nitration.
Principle and Mechanism
The nitration of a substituted benzene ring is governed by the electronic effects of the existing substituents. In 2-methylbenzoic acid, we have two groups to consider:
-
Methyl Group (-CH₃): An activating, ortho-, para- directing group.
-
Carboxylic Acid Group (-COOH): A deactivating, meta- directing group.[9]
The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.[9][10] The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion.[9] The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (the sigma complex). The directing effects of the -CH₃ and -COOH groups determine the position of this attack. The -CH₃ group directs to positions 3, 5, and 1 (relative to itself), while the -COOH group directs to positions 4 and 6 (relative to itself). The product, 2-methyl-6-nitrobenzoic acid, results from substitution at the 6-position, which is meta to the carboxylic acid and ortho to the methyl group. This position is sterically hindered, but electronically favored over other positions.
Detailed Experimental Protocol
Materials:
-
2-Methylbenzoic acid (o-toluic acid)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
Procedure:
-
Reaction Setup: In a flask placed in an ice-salt bath, add 2-methylbenzoic acid to concentrated sulfuric acid. Stir until all the solid has dissolved. Cool the solution to 0-5 °C.
-
Nitrating Mixture Preparation: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.[11]
-
Reaction Execution: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of 2-methylbenzoic acid.[11] The temperature of the reaction must be strictly maintained below 10 °C to prevent dinitration and other side reactions.[11]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the cold bath for an additional hour, then let it slowly warm to room temperature.
-
Workup: Carefully pour the reaction mixture over a large volume of crushed ice. A solid precipitate will form.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from an appropriate solvent to isolate the desired 2-methyl-6-nitrobenzoic acid isomer from other potential isomers (e.g., 2-methyl-3-nitrobenzoic acid, 2-methyl-5-nitrobenzoic acid).
Causality and Optimization Insights
-
Temperature Control: This is the most critical parameter.[11] Low temperatures (0-10 °C) are essential to control the rate of reaction and improve the selectivity for the desired isomer. Higher temperatures can lead to the formation of undesired isomers and increase the risk of runaway reactions.[10]
-
Isomer Separation: The crude product will likely be a mixture of nitro-isomers. The purification step, typically fractional crystallization, is crucial for isolating the 2-methyl-6-nitrobenzoic acid. The differences in solubility between the isomers are exploited in this step.
-
Acid Purity: Use of high-purity, concentrated acids is necessary for the efficient generation of the nitronium ion.
Comparative Analysis and Characterization
| Parameter | Method A: Oxidation | Method B: Nitration |
| Starting Material | 3-Nitro-o-xylene | 2-Methylbenzoic acid |
| Key Reagents | KMnO₄ or Na₂Cr₂O₇ | Conc. HNO₃ / H₂SO₄ |
| Primary Challenge | Controlling oxidation state; MnO₂ removal | Controlling regioselectivity; Isomer separation |
| Typical Yield | 60-75%[4] | Variable, depends heavily on isomer separation |
| Key Advantage | Regiochemically unambiguous product | Potentially cheaper starting material |
| Key Disadvantage | Handling large amounts of solid byproduct (MnO₂) | Formation of isomeric mixtures requiring difficult purification |
Product Characterization: The final product should be characterized to confirm its identity and purity.
-
Melting Point: 153-157 °C (lit.)[4]
-
¹H NMR (DMSO-d₆): Signals expected around δ 7.9-7.6 (aromatic protons) and δ 2.4 (methyl protons).[12]
-
IR Spectroscopy: Characteristic peaks for C=O stretch (carboxylic acid), Ar-NO₂ stretches, and C-H stretches.
-
Mass Spectrometry: Molecular ion peak corresponding to C₈H₇NO₄ (m/z = 181.15).[13][14]
Safety and Handling
Both synthetic routes involve hazardous materials and require strict adherence to safety protocols.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[15][16] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[10][17][18] Emergency eyewash and shower stations must be readily accessible.[10][15]
-
Oxidizing Agents: Potassium permanganate is a strong oxidizer and can react violently with organic materials.[19] Avoid contact with combustible materials.
-
Exothermic Reactions: Both oxidation and nitration are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent thermal runaway.[10]
-
Waste Disposal: All chemical waste, including acidic solutions and MnO₂ sludge, must be disposed of according to institutional and regulatory guidelines.[18]
Conclusion
The synthesis of 2-methyl-6-nitrobenzoic acid can be effectively achieved through either the selective oxidation of 3-nitro-o-xylene or the controlled nitration of 2-methylbenzoic acid. The oxidation route offers the significant advantage of yielding a single, regiochemically defined product, simplifying purification. In contrast, the nitration route, while potentially more economical from a starting material perspective, presents a considerable challenge in isomer separation. The selection of the optimal synthetic strategy will ultimately be dictated by the specific requirements of the project, including scale, purity demands, available equipment, and economic constraints. A thorough understanding of the underlying reaction mechanisms and meticulous control over reaction parameters are paramount for the successful and safe execution of either synthesis.
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A Comprehensive Technical Guide to the Synthesis of 2-Methyl-6-nitrobenzonitrile via Nitration of 2-Methylbenzonitrile
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2-Methyl-6-nitrobenzonitrile, a valuable intermediate in the development of pharmaceuticals and complex organic molecules.[1][2] The core of this document focuses on the electrophilic aromatic substitution reaction—specifically, the nitration of 2-methylbenzonitrile. We will dissect the underlying mechanistic principles, including the generation of the nitronium ion and the critical role of substituent directing effects in achieving the desired regioselectivity. This guide presents a field-proven, step-by-step experimental protocol, complete with purification techniques, methods for analytical characterization, and a thorough discussion of essential safety protocols for handling the hazardous reagents involved. The content is tailored for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this important chemical transformation.
Theoretical Framework: The Mechanism of Electrophilic Aromatic Nitration
The nitration of an aromatic compound is a cornerstone of organic synthesis, proceeding via an electrophilic aromatic substitution (EAS) mechanism.[3] The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to disrupt the stable π-system of the aromatic ring.
Generation of the Nitronium Ion Electrophile
The nitronium ion is typically generated in situ through the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[3][4] Sulfuric acid protonates the hydroxyl group of nitric acid, which then dissociates to form the highly electrophilic linear nitronium ion and water.[5][6]
Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
This acid-base equilibrium generates the necessary electrophile for the subsequent attack by the aromatic ring.[5]
The Role of Substituent Directing Effects
When an aromatic ring already bears substituents, their electronic properties dictate the position of subsequent electrophilic attacks.[7] These groups can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para).
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They typically direct incoming electrophiles to the ortho and para positions. Examples include alkyl (-R), hydroxyl (-OH), and amino (-NH₂) groups.[7]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. Most deactivating groups direct incoming electrophiles to the meta position.[7] Examples include nitro (-NO₂), carbonyl (-C=O), and cyano (-C≡N) groups.[3][7]
Regioselectivity in the Nitration of 2-Methylbenzonitrile
The starting material, 2-methylbenzonitrile, possesses two substituents with competing directing effects, making the regiochemical outcome of the nitration a critical consideration.
The positions on the ring are influenced as follows:
-
Position 3: ortho to -CH₃ (activated), meta to -CN (deactivated).
-
Position 4: meta to -CH₃ (weakly activated), ortho to -CN (strongly deactivated).
-
Position 5: para to -CH₃ (activated), meta to -CN (deactivated).
-
Position 6: ortho to -CH₃ (activated), meta to -CN (deactivated).
The directing effects of the methyl and cyano groups are synergistic for positions 6 and 4 (relative to the cyano group, which is position 1). However, the activating nature of the methyl group most strongly enhances the electron density at its ortho and para positions. The cyano group deactivates the entire ring but most strongly at its ortho and para positions. Therefore, the positions that are ortho to the activating methyl group and meta to the deactivating cyano group are the most favorable for electrophilic attack. This leads to the preferential formation of the this compound isomer.
Caption: Analysis of substituent directing effects.
Detailed Reaction Mechanism
The nitration proceeds in three distinct steps following the generation of the nitronium ion.
-
Electrophilic Attack: The π-electron system of the 2-methylbenzonitrile ring attacks the highly electrophilic nitronium ion (NO₂⁺). This attack preferentially occurs at the C6 position due to the directing effects outlined above. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as a sigma complex or arenium ion.[10]
-
Resonance Stabilization: The positive charge of the arenium ion is delocalized across the ring through resonance, which provides stability to this intermediate.
-
Deprotonation: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom where the nitro group has attached. This restores the aromaticity of the ring, yielding the final product, this compound.[6][7]
Caption: Overall reaction mechanism pathway.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the nitration of substituted aromatic compounds.[3][11]
Materials and Reagents
| Reagent/Material | Formula | Concentration | Quantity |
| 2-Methylbenzonitrile | C₈H₇N | >98% | 10.0 g |
| Concentrated Sulfuric Acid | H₂SO₄ | 98% | 40 mL |
| Concentrated Nitric Acid | HNO₃ | 70% | 10 mL |
| Deionized Water | H₂O | - | 500 mL |
| Crushed Ice | H₂O(s) | - | ~200 g |
| Ethanol | C₂H₅OH | 95% or absolute | As needed |
Equipment
-
250 mL Three-neck round-bottom flask
-
100 mL Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer (-10 to 110 °C)
-
Ice-salt bath
-
Buchner funnel and vacuum flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for synthesis.
-
Preparation of the Nitrating Mixture: In a separate flask cooled in an ice bath, cautiously and slowly add 10 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid with gentle swirling. This process is highly exothermic. Keep this mixture cold until use.
-
Reaction Setup: Place 10.0 g of 2-methylbenzonitrile into the 250 mL three-neck flask. Add 20 mL of concentrated sulfuric acid and begin stirring. Cool the flask in an ice-salt bath until the internal temperature is between 0 °C and 5 °C.
-
Addition of Nitrating Agent: Using the dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 2-methylbenzonitrile. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 0 °C and 10 °C.[3] This addition should take approximately 45-60 minutes.
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture into a large beaker containing approximately 200 g of crushed ice with vigorous stirring.[3] A solid precipitate of the crude product will form.
-
Isolation and Washing: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid. Continue washing until the filtrate is neutral to pH paper.[3]
Purification and Characterization
Purification by Recrystallization
The crude product can be effectively purified by recrystallization from an ethanol/water mixture.[3]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution hot-filtered.
-
Add hot water dropwise to the hot ethanol solution until turbidity persists.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (<50 °C).
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | Off-white to pale yellow solid/crystals. |
| Molecular Formula | C₈H₆N₂O₂[12] |
| Molecular Weight | 162.15 g/mol [2][12] |
| Melting Point | 108-110 °C[1][2] |
| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~1530 & ~1350 (asymmetric and symmetric NO₂ stretches), ~3100-3000 (Aromatic C-H stretch), ~2950 (Alkyl C-H stretch). The C≡N stretch is a particularly sharp and useful diagnostic peak.[13] |
| ¹H NMR | Signals expected for three aromatic protons in a 1,2,3-trisubstituted pattern and a singlet for the methyl group protons. The electron-withdrawing nitro group will cause downfield shifts of adjacent protons. |
| ¹³C NMR | Expected signals for eight distinct carbons: the nitrile carbon, the methyl carbon, and six unique aromatic carbons. The carbon bearing the nitro group will be significantly deshielded.[14] |
Safety and Hazard Management
The nitration reaction involves highly hazardous materials and must be conducted with strict adherence to safety protocols.
-
Chemical Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact.[15][16] Nitric acid is also a strong oxidizer and can react violently with organic materials.[15][17] The reaction is highly exothermic and poses a risk of thermal runaway if not properly controlled.[18]
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood to prevent inhalation of toxic and corrosive fumes.[16][17]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton), and a chemical-resistant lab coat at all times.[16][18]
-
Procedural Safety:
-
Always add acid slowly and with cooling. Never add water to concentrated acid.
-
Maintain strict temperature control throughout the addition of the nitrating mixture. A runaway reaction can lead to a dangerous increase in temperature and pressure.
-
Ensure an ice bath is readily available to cool the reaction if the temperature begins to rise unexpectedly.
-
-
Emergency Preparedness: Ensure easy access to an eyewash station and a safety shower.[15][17] Have an appropriate spill kit (e.g., sodium bicarbonate or other acid neutralizer) readily available. In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[15]
-
Waste Disposal: All acidic aqueous waste must be carefully neutralized with a base (e.g., sodium bicarbonate) before disposal in accordance with local and federal regulations.[17]
Conclusion
The synthesis of this compound via the nitration of 2-methylbenzonitrile is a classic example of electrophilic aromatic substitution where regioselectivity is controlled by the interplay of competing substituent effects. By understanding the underlying mechanism and adhering to a carefully controlled experimental protocol, this valuable chemical intermediate can be synthesized efficiently and safely. The procedures and data presented in this guide provide a solid foundation for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and industrial applications.
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Characterization of 2-Methyl-6-nitrobenzonitrile by Mass Spectrometry
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the characterization of 2-Methyl-6-nitrobenzonitrile (C₈H₆N₂O₂; MW: 162.15 g/mol ) using mass spectrometry, with a primary focus on Electron Ionization (EI) techniques coupled with Gas Chromatography (GC-MS).[1] As a key intermediate in various synthetic pathways, including the development of pharmaceuticals and advanced materials, unambiguous structural confirmation and purity assessment are paramount.[2] This document is designed for researchers, analytical scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale for experimental choices, data interpretation, and method validation.
Introduction to this compound and Analytical Rationale
This compound, also known as 6-nitro-o-tolunitrile, is an aromatic compound featuring three key functional groups: a benzene ring, a nitrile (-C≡N) group, and a nitro (-NO₂) group, with the methyl and nitro groups positioned ortho to each other. This specific arrangement gives rise to unique chemical properties and, critically for our analysis, a distinct fragmentation behavior under mass spectrometric conditions.
The choice of mass spectrometry as the primary analytical tool is dictated by its unparalleled sensitivity, specificity, and ability to provide detailed structural information from minute sample quantities. For a molecule like this compound, which is amenable to volatilization, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the gold standard. EI is a "hard" ionization technique that imparts significant energy into the analyte, inducing extensive and reproducible fragmentation.[3][4][5] This fragmentation pattern serves as a molecular fingerprint, enabling not only confirmation of the molecular weight but also elucidation of the molecule's structural architecture.
The Causality of Experimental Design: Why GC-EI-MS?
The selection of an analytical method is a deliberate process guided by the physicochemical properties of the analyte.
-
Volatility and Thermal Stability : With a melting point of 108-110 °C, this compound can be readily volatilized without degradation in a heated GC injector and transfer line, making it an ideal candidate for GC separation.[6]
-
Need for Structural Detail : Simple confirmation of molecular weight can be achieved with "soft" ionization techniques. However, to confirm the specific isomer (2-methyl-6-nitro vs. other isomers) and rule out impurities, a detailed fragmentation pattern is required. Electron Ionization at a standardized energy of 70 eV provides a highly reproducible fragmentation pattern that can be compared against spectral libraries and interpreted from first principles.[5][7] The high energy ensures that the fragmentation is consistent across different instruments, a cornerstone of trustworthy and transferable methods.[5][8]
-
Purity and Separation : In a real-world scenario, the sample may contain starting materials, byproducts, or other isomers. The gas chromatography step is crucial for separating the target analyte from these potential contaminants before it enters the mass spectrometer, ensuring the resulting mass spectrum is of a pure compound.
Experimental Workflow: A Conceptual Overview
The logical flow of the GC-MS experiment is designed to ensure robust and reproducible data generation. Each step builds upon the last, from sample introduction to final data interpretation.
Caption: High-level workflow for GC-MS analysis of this compound.
Self-Validating Experimental Protocol
This protocol is designed to be inherently self-validating. The inclusion of solvent blanks confirms system cleanliness, while the expected retention time and unique mass spectrum of the analyte provide a dual confirmation of its identity.
Objective: To acquire the Electron Ionization mass spectrum of this compound and confirm its molecular weight and fragmentation pattern.
Materials:
-
This compound (CAS: 1885-76-3)
-
Methanol or Acetonitrile (HPLC or GC grade)
-
2 mL autosampler vials with septa caps
Instrumentation:
-
Gas Chromatograph with a capillary column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent)
-
Mass Spectrometer with EI source (e.g., Quadrupole or Ion Trap)
Step-by-Step Methodology
-
Sample Preparation: a. Prepare a stock solution of this compound at 1 mg/mL in methanol. b. Prepare a working solution by diluting the stock solution 1:100 in methanol to a final concentration of 10 µg/mL. c. Transfer the working solution to an autosampler vial. d. Prepare a solvent blank vial containing only methanol.
-
Instrument Setup & GC Parameters:
-
Rationale: The parameters are chosen to ensure the analyte is properly vaporized, separated from any potential impurities, and elutes as a sharp peak. a. Injector: Set to 250 °C. This temperature is well above the analyte's melting point, ensuring rapid and complete vaporization. b. Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio). A split injection prevents column overloading and ensures sharp chromatographic peaks. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program: i. Initial temperature: 70 °C, hold for 1 minute. ii. Ramp: Increase to 280 °C at a rate of 20 °C/min. iii. Final hold: Hold at 280 °C for 5 minutes. This program ensures the analyte elutes in a reasonable time and the column is cleaned of any less volatile components.
-
-
Mass Spectrometer Parameters:
-
Rationale: These settings are standard for EI-MS to generate reproducible spectra suitable for library matching and structural interpretation. a. Ion Source: Electron Ionization (EI). b. Source Temperature: 230 °C. c. Electron Energy: 70 eV.[3] d. Mass Range: Scan from m/z 35 to 200. This range covers the molecular ion (m/z 162) and all significant expected fragments. e. Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the mass spectrometer, which would cause unnecessary filament wear.
-
-
Analysis Sequence: a. Inject the solvent blank to verify system cleanliness. b. Inject the 10 µg/mL this compound sample.
Data Interpretation: Deconstructing the Mass Spectrum
The acquired mass spectrum is a plot of relative ion abundance versus mass-to-charge ratio (m/z). Its interpretation is a logical process of identifying the molecular ion and assigning structures to the key fragment ions.
The Molecular Ion (M•+): The molecular ion represents the intact molecule with one electron removed. For this compound (C₈H₆N₂O₂), the exact mass is 162.0429 g/mol . The EI spectrum should show a peak at m/z 162 , corresponding to the M•+ radical cation.[9] The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.[10]
Key Fragmentation Pathways and the "Ortho Effect"
The fragmentation of this compound is governed by the relative stability of the resulting ions and neutral losses, with a significant influence from the ortho positioning of the methyl and nitro groups. This "ortho effect" involves intramolecular interactions that lead to characteristic fragmentation not seen in the meta or para isomers.[11][12][13]
A plausible fragmentation pathway is detailed below:
Caption: Proposed EI fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 162 (M•+): The molecular ion. Its presence confirms the molecular weight of the compound.
-
m/z 146 ([M-O]•+): Loss of an oxygen atom from the nitro group is a common fragmentation pathway for aromatic nitro compounds.
-
m/z 132 ([M-NO]⁺): Loss of a neutral nitric oxide radical (•NO) is a characteristic fragmentation.
-
m/z 116 ([M-NO₂]⁺): This prominent peak results from the loss of the entire nitro group as a nitrogen dioxide radical (•NO₂). The resulting ion is the 2-methylbenzonitrile cation.
-
m/z 89 ([M-NO₂-HCN]⁺): Following the loss of the nitro group, the benzonitrile cation can subsequently lose a neutral hydrogen cyanide molecule, a characteristic fragmentation for nitriles. This leads to the formation of a benzyne-type ion.
-
m/z 76 (C₆H₄⁺): A common fragment in substituted benzene rings, often corresponding to a benzyne radical cation after the loss of all substituents.
-
m/z 63 (C₅H₃⁺): Represents further fragmentation of the aromatic ring structure.[9]
Summary of Expected Mass Spectrum Data
The following table summarizes the key ions expected in the 70 eV EI mass spectrum of this compound, based on published data and fragmentation principles.[9]
| m/z | Proposed Identity | Class of Fragmentation |
| 162 | [C₈H₆N₂O₂]•+ | Molecular Ion |
| 132 | [C₈H₆N₂O]⁺ | Loss of •NO |
| 116 | [C₈H₆N]⁺ | Loss of •NO₂ |
| 89 | [C₇H₄]⁺ | Loss of •NO₂ and HCN |
| 77 | [C₆H₅]⁺ | Phenyl cation fragment |
| 76 | [C₆H₄]•+ | Benzyne radical cation |
| 63 | [C₅H₃]⁺ | Aromatic ring fragmentation |
| 39 | [C₃H₃]⁺ | Aromatic ring fragmentation |
Conclusion: Ensuring Authoritative Characterization
The characterization of this compound by GC-EI-MS is a robust and highly informative analytical technique. By understanding the principles behind the chosen methodology—from GC separation to the specific fragmentation pathways influenced by the ortho effect—a scientist can move beyond simple data generation to authoritative structural confirmation. The protocol described herein, when properly executed, provides a self-validating workflow that ensures the identity and purity of this critical chemical intermediate, underpinning the integrity of research and development in any field it is applied.
References
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- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.
- Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3623.
- NIST. (n.d.). 2-Methyl-6-nitrobenzoic acid. NIST Chemistry WebBook, SRD 69.
- ResearchGate. (n.d.). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Publication.
- ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Publication.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Educational Resource.
- NIST. (n.d.). Benzonitrile, 2-methyl-. NIST Chemistry WebBook, SRD 69.
- Wikipedia. (n.d.). Electron ionization. Encyclopedia Article.
- PubChem. (n.d.). This compound. Database Entry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of this compound in Enhancing Material Performance. Article.
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- Emory University. (n.d.). Mass Spectrometry Ionization Methods. Department of Chemistry Resources.
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Theoretical calculation of 2-Methyl-6-nitrobenzonitrile spectral data
An In-Depth Technical Guide to the Theoretical Calculation of Spectral Data for 2-Methyl-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the theoretical calculation of the spectral properties of this compound. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we delineate a robust computational workflow for predicting its vibrational (FT-IR), electronic (UV-Vis), and nuclear magnetic resonance (¹H and ¹³C NMR) spectra. This document is designed to serve as a practical resource for researchers, enabling them to generate and interpret theoretical spectral data, which is invaluable for the structural elucidation and characterization of novel compounds in drug discovery and materials science.
Introduction: The Significance of Predictive Spectroscopy
This compound (C₈H₆N₂O₂) is an aromatic compound featuring a nitrile, a nitro, and a methyl group on a benzene ring.[1][2][3] Its molecular structure suggests potential applications as a building block in the synthesis of various organic molecules, including pharmaceuticals.[4] In the development of new chemical entities, the unambiguous confirmation of molecular structure is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental to this process.
However, the interpretation of experimental spectra can be complex, particularly for novel or intricately substituted molecules. Theoretical spectral calculations, grounded in quantum chemistry, have emerged as a powerful complementary tool. By predicting the spectral data of a proposed structure, researchers can gain deeper insights into the experimental results, confirm structural assignments, and understand the electronic and vibrational properties of the molecule. This guide provides a detailed, step-by-step methodology for the theoretical calculation of the FT-IR, UV-Vis, and NMR spectra of this compound.
Foundational Principles: Density Functional Theory (DFT)
The theoretical calculations described herein are predominantly based on Density Functional Theory (DFT). DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. A key advantage of DFT is its ability to provide a good balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules.[5][6] For our purposes, we will employ specific DFT functionals and basis sets that have been demonstrated to yield reliable spectral data for organic molecules.
Molecular Modeling and Geometry Optimization: The Starting Point
The first and most critical step in any theoretical spectral calculation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.
Step-by-Step Protocol for Geometry Optimization
-
Molecular Structure Creation: The 2D structure of this compound is first drawn using a molecule editor and converted into a 3D model. The chemical structure and identifying information are as follows:
-
Selection of Theoretical Level: For geometry optimization, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a robust and widely used choice that often yields excellent results for organic molecules.[5][6] This will be paired with the 6-31G(d,p) basis set, which provides a good compromise between accuracy and computational efficiency for a molecule of this size.
-
Execution of the Calculation: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or GAMESS. The calculation should be set up to find a minimum on the potential energy surface.
-
Verification of the Optimized Structure: Upon completion of the calculation, it is crucial to verify that the optimized structure corresponds to a true energy minimum. This is confirmed by performing a frequency calculation at the same level of theory. The absence of any imaginary frequencies indicates a stable structure.
Visualization of the Computational Workflow
Caption: Workflow for the geometry optimization of this compound.
Theoretical Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies from the DFT output can be used to predict the FT-IR spectrum of the molecule.
Protocol for Vibrational Frequency Calculation
-
Theoretical Level: The vibrational frequencies are calculated at the same level of theory used for the geometry optimization (B3LYP/6-31G(d,p)) to ensure consistency.
-
Frequency Scaling: DFT calculations are known to systematically overestimate vibrational frequencies due to the harmonic approximation and incomplete treatment of electron correlation.[5] To improve the agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. For the B3LYP/6-31G(d,p) level of theory, a scaling factor of approximately 0.9613 is often applied.[5]
-
Data Interpretation: The output of the frequency calculation provides the vibrational frequencies (in cm⁻¹), their corresponding infrared intensities, and the nature of the atomic motions for each vibrational mode. This allows for the assignment of specific peaks in the predicted spectrum to the stretching, bending, or torsional motions of the functional groups in this compound.
Predicted Vibrational Data
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Expected Experimental Region (cm⁻¹) | Assignment |
| Aromatic C-H Stretch | ~3100-3200 | ~2980-3076 | 3000-3100 | Stretching of C-H bonds on the benzene ring |
| Methyl C-H Stretch | ~3000-3100 | ~2884-2980 | 2850-3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl group |
| C≡N Stretch | ~2300-2350 | ~2211-2259 | 2220-2260 | Stretching of the nitrile triple bond |
| Aromatic C=C Stretch | ~1600-1650 | ~1538-1586 | 1450-1600 | Stretching of carbon-carbon bonds in the benzene ring |
| NO₂ Asymmetric Stretch | ~1550-1600 | ~1490-1538 | 1500-1570 | Asymmetric stretching of the nitro group |
| NO₂ Symmetric Stretch | ~1350-1400 | ~1298-1346 | 1335-1385 | Symmetric stretching of the nitro group |
| C-N Stretch | ~1200-1250 | ~1154-1202 | 1200-1350 | Stretching of the carbon-nitrogen single bond |
Theoretical Electronic Spectroscopy (UV-Vis)
The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.
Protocol for UV-Vis Spectrum Calculation
-
Theoretical Level: TD-DFT calculations are performed on the optimized ground-state geometry. A common and effective approach is to use the B3LYP functional with a larger basis set that includes diffuse functions, such as 6-311+G(d,p), to accurately describe the excited states.
-
Solvent Effects: UV-Vis spectra are typically recorded in solution. To account for the influence of the solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), should be incorporated into the TD-DFT calculation.[7]
-
Data Analysis: The TD-DFT output provides the excitation energies (in eV or nm), oscillator strengths (a measure of the transition probability and thus the intensity of the absorption), and the molecular orbitals involved in each electronic transition.
Predicted Electronic Transitions
| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |
| S₀ → S₁ | ~300-350 | > 0.1 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~250-280 | > 0.1 | HOMO-1 → LUMO, HOMO → LUMO+1 (π → π) |
Note: The exact values will depend on the chosen solvent in the PCM calculation.
Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for this purpose.[8][9]
Protocol for NMR Chemical Shift Calculation
-
Theoretical Level: GIAO calculations are performed at a DFT level, typically B3LYP, with a basis set that provides a good description of the electronic environment around the nuclei, such as 6-311++G(d,p).[8][9]
-
Solvent Effects: Similar to UV-Vis calculations, incorporating a solvent model like PCM is crucial for accurate prediction of NMR chemical shifts, as these are sensitive to the solvent environment.[7][10]
-
Chemical Shift Referencing: The GIAO method calculates absolute shielding tensors. To convert these to the familiar chemical shifts (δ in ppm), the calculated shielding of a reference compound, typically Tetramethylsilane (TMS), is subtracted from the calculated shieldings of the target molecule. The TMS calculation must be performed at the exact same level of theory. δ_sample = σ_TMS - σ_sample
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.5 - 8.5 | 120 - 140 |
| Methyl Protons | 2.5 - 3.0 | 15 - 25 |
| Quaternary Carbons | - | 110 - 150 |
| Nitrile Carbon | - | 115 - 125 |
Note: These are estimated ranges. The actual calculated values will provide more precise predictions for each unique atom in the molecule.
Visualization of the NMR Prediction Workflow
Caption: Workflow for the theoretical prediction of NMR spectra.
Conclusion: Integrating Theory with Experiment
This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical calculation of the FT-IR, UV-Vis, and NMR spectra of this compound. By following these protocols, researchers can generate a complete set of theoretical spectral data. The true power of this approach lies in its integration with experimental work. Comparing the predicted spectra with experimentally obtained data provides a robust method for structural verification, aids in the assignment of complex spectral features, and offers deeper insights into the electronic and structural properties of the molecule. This synergy between theory and experiment is an indispensable component of modern chemical research and development.
References
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- Comparative vibrational spectroscopic investigation of benzonitrile derivatives using density functional theory - Der Pharma Chemica.
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- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed.
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- Simulation of IR and Raman spectra based on scaled DFT force fields: a case study of 2-(methylthio)benzonitrile, with emphasis on band assignment | Semantic Scholar.
- Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges | Chemical Reviews - ACS Publications.
- Computational NMR Prediction: A Microreview - Corin Wagen.
- (PDF) FT-IR, FT-Raman and Computational Study of p-Acetylbenzonitrile - ResearchGate.
- Calculation of UV-VIS Spectra - Masaryk University.
- Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl) - SciELO South Africa.
- Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f... - ResearchGate.
- Theoretical and Experimental Study for FT-IR and UV/VIS Spectra of 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) by Using DFT Approach - Scientific & Academic Publishing.
- Quantum Chemistry 14.5 - Aromatic UV-Vis Spectra - YouTube.
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An In-Depth Technical Guide to 2-Methyl-6-nitrobenzonitrile: From Postulated Discovery to Modern Synthetic Applications
This technical guide provides a comprehensive overview of 2-Methyl-6-nitrobenzonitrile, a key chemical intermediate. Recognizing the absence of a singular, celebrated "discovery" paper, this document synthesizes historical chemical knowledge to postulate its first synthesis, alongside a detailed examination of modern, reliable synthetic protocols, and its physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep, practical understanding of this compound.
Introduction and Significance
This compound, also known as 6-Nitro-o-tolunitrile, is an aromatic compound of significant interest in organic synthesis. Its structure, featuring a strategically positioned nitrile, nitro, and methyl group on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes. The electron-withdrawing nature of the nitro and nitrile groups, combined with the steric and electronic influence of the ortho-methyl group, dictates its reactivity and makes it a valuable synthon for constructing sterically hindered and electronically modulated molecular architectures.
The Postulated First Synthesis: A Historical Perspective
While a definitive "first synthesis" publication for this compound is not readily apparent in the historical chemical literature, its initial preparation can be logically deduced from the well-established reactions of the late 19th and early 20th centuries. Two primary routes, leveraging foundational reactions of aromatic chemistry, would have been the most probable methods for its first creation.
The Sandmeyer Reaction Approach
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a robust method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[1] Given the availability of the corresponding aniline, this would have been a logical and accessible route.
The precursor, 2-amino-6-methylbenzonitrile, could be diazotized using nitrous acid (generated in situ from sodium nitrite and a strong acid) and subsequently treated with a copper(I) cyanide salt to introduce the nitrile group. The causality behind this choice lies in the reliability and broad applicability of the Sandmeyer reaction for introducing a cyano group onto an aromatic ring, a transformation that is otherwise challenging to achieve directly.
Nucleophilic Aromatic Substitution of a Halogenated Precursor
Another highly plausible route involves the nucleophilic aromatic substitution of a suitable halogenated precursor, such as 2-chloro-6-nitrotoluene. The reaction of an aryl halide with a cyanide salt, often catalyzed by copper, is a well-established method for the synthesis of benzonitriles. The electron-withdrawing nitro group at the ortho position would activate the chlorine atom towards nucleophilic attack by the cyanide ion. This approach would have been attractive due to the relative accessibility of halogenated and nitrated toluenes.
A Modern, Validated Synthetic Protocol: Cyanation of 2-Chloro-6-nitrotoluene
For contemporary laboratory and industrial synthesis, the cyanation of 2-chloro-6-nitrotoluene remains a viable and efficient method. This protocol is presented as a self-validating system, with each step and choice of reagent justified by established chemical principles.
Experimental Protocol
Reaction: Conversion of 2-chloro-6-nitrotoluene to this compound.
Materials:
-
2-Chloro-6-nitrotoluene
-
Copper(I) cyanide (CuCN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Iron(III) chloride (FeCl₃)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Sodium chloride (NaCl), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-6-nitrotoluene (1 equivalent) and N,N-dimethylformamide (DMF) to form a solution.
-
Addition of Reagents: To the stirred solution, add copper(I) cyanide (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of iron(III) chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with toluene. Combine the organic layers and wash with a saturated sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality of Experimental Choices
-
Solvent (DMF): A high-boiling polar aprotic solvent like DMF is chosen to facilitate the dissolution of the reactants and to allow the reaction to be carried out at a sufficiently high temperature to overcome the activation energy of the nucleophilic aromatic substitution.
-
Copper(I) Cyanide: While other cyanide sources can be used, copper(I) cyanide is often preferred as it facilitates the displacement of the aryl halide through a mechanism that is more complex than a simple nucleophilic attack and is known to give good yields in the Rosenmund-von Braun reaction.
-
Work-up with FeCl₃/HCl: This step is crucial for breaking down the stable copper-nitrile complexes formed during the reaction, allowing for the isolation of the desired benzonitrile product.
-
Nitrogen Atmosphere: Prevents oxidation of the copper(I) cyanide and other potential side reactions at high temperatures.
Physicochemical and Spectroscopic Data
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
| Property | Value | Source |
| CAS Number | 1885-76-3 | [2][3] |
| Molecular Formula | C₈H₆N₂O₂ | [3][4] |
| Molecular Weight | 162.15 g/mol | [5] |
| Appearance | Pale yellow to white crystalline solid | [6] |
| Melting Point | 108-110 °C | [5] |
| ¹³C NMR (CDCl₃, ppm) | δ 148.9, 136.2, 133.1, 128.9, 126.2, 117.8, 112.5, 20.4 | [7] |
Visualizing the Synthetic Pathways
To further elucidate the synthetic logic, the following diagrams, generated using Graphviz (DOT language), illustrate the probable historical and a modern synthetic route to this compound.
Caption: The Sandmeyer reaction pathway to this compound.
Caption: Synthesis of this compound via cyanation.
Conclusion
This compound stands as a testament to the enduring utility of classic organic reactions and continues to be a valuable intermediate in modern chemical synthesis. While its formal "discovery" may be embedded within the broader development of aromatic chemistry rather than a singular event, its synthesis is readily achievable through well-understood and reliable methodologies. This guide provides the necessary technical details and scientific rationale for its preparation and characterization, serving as a valuable resource for the scientific community.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 2-Methyl-6-nitrobenzonitrile in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-Methyl-6-nitrobenzonitrile as a versatile and strategic starting material for the synthesis of complex heterocyclic scaffolds. Moving beyond a simple list of reactions, we delve into the mechanistic underpinnings and rationale behind its use, offering detailed, field-proven protocols for the synthesis of high-value quinazolines and indazoles. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique building block in their synthetic programs. We emphasize the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Synthetic Potential of a Multifunctional Building Block
This compound is a crystalline solid with the molecular formula C₈H₆N₂O₂.[1] Its utility in organic synthesis stems from the unique ortho-positioning of three distinct functional groups on a benzene ring: a methyl group, a nitro group, and a nitrile group. This specific arrangement creates a powerful platform for a variety of intramolecular cyclization reactions, primarily through a "reductive cyclization" strategy.
The core principle involves the chemical reduction of the nitro group to a nucleophilic amine or a reactive nitroso intermediate. This newly formed functionality is perfectly positioned to react with either the electrophilic nitrile carbon or an activated form of the benzylic methyl group, leading to the formation of fused heterocyclic systems. The nitrile group itself is a highly versatile functional handle, serving as a precursor to amines, amides, and carboxylic acids, further expanding the synthetic possibilities.[2] This guide will focus on two prominent applications: the synthesis of quinazolines and indazoles.
| Property | Value |
| CAS Number | 1885-76-3 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [3] |
| Melting Point | 108-110 °C[3] |
| Appearance | Solid |
Synthesis of Quinazoline Derivatives via Reductive Cyclization
The quinazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[4] The synthesis of quinazolines from this compound typically proceeds through the reduction of the nitro group to form 2-amino-6-methylbenzonitrile. This intermediate is a classic precursor for building the quinazoline core.
Mechanistic Rationale
The overall strategy involves two key stages:
-
Reduction of the Nitro Group: The nitro group is selectively reduced to an amine. Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C), transfer hydrogenation (e.g., ammonium formate with Pd-C), or chemical reductants like tin(II) chloride (SnCl₂) or iron powder in acidic media. The choice of reductant is critical; it must be selective for the nitro group without affecting the nitrile.
-
Cyclization and Ring Formation: The resulting ortho-amino benzonitrile is then condensed with a suitable one-carbon (C1) synthon to form the pyrimidine ring. A common and highly effective method is to first form an amidine by reacting the amino group with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA), which then undergoes intramolecular cyclization onto the nitrile. This approach has been successfully used to prepare precursors for 6-nitro-4-substituted quinazolines.[5]
The following diagram illustrates the general workflow for this transformation.
Caption: General workflow for quinazoline synthesis.
Protocol: Synthesis of a 2,4-Diaminoquinazoline Precursor
This protocol outlines the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines, a class of compounds accessible from this compound.[3][6] The first step is the crucial reduction of the nitro group.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard glassware for organic synthesis
Step-by-Step Procedure (Reduction to 2-Amino-6-methylbenzonitrile):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per gram of starting material).
-
Addition of Reductant: To this stirring suspension, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl. The addition should be done portion-wise to control the initial exotherm.
-
Causality: SnCl₂ in concentrated HCl is a classic, robust method for reducing aromatic nitro groups to anilines. The acidic environment activates the tin chloride and ensures the resulting amine is protonated as its hydrochloride salt, preventing side reactions.
-
-
Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up - Quenching and Basification: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice. Slowly neutralize the acidic solution by adding a concentrated aqueous solution of NaOH until the pH is basic (pH > 10). This step will precipitate tin salts and deprotonate the aniline product.
-
Trustworthiness: The slow, cold neutralization is critical. A rapid, hot neutralization can lead to decomposition. The high pH ensures the free amine is generated for extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude 2-Amino-6-methylbenzonitrile can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
The resulting ortho-amino benzonitrile is now ready for subsequent cyclization steps to form the desired quinazoline ring system.
Synthesis of Indazoles via Reductive Cyclization
While direct synthesis from this compound is less common, the underlying principle of reductive cyclization of an ortho-nitro-toluene derivative is a cornerstone of indazole synthesis.[7] This process, often referred to as the Davis-Beirut reaction or a related transformation, involves the reduction of the nitro group to a nitroso intermediate, which then undergoes intramolecular condensation with the activated methyl group.
Mechanistic Rationale
The key to this synthesis is the controlled reduction of the nitro group to the nitroso oxidation state. This is often achieved using reductants under basic or neutral conditions.
-
Nitro to Nitroso Reduction: A reducing agent (e.g., catalytic hydrogenation under specific conditions, or other chemical reductants) converts the -NO₂ group to a highly reactive -N=O (nitroso) group.
-
Tautomerization and Cyclization: In the presence of a base, the benzylic methyl group is deprotonated to form a carbanion. This nucleophile attacks the electrophilic nitrogen of the ortho-nitroso group.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable aromatic indazole ring.
This powerful transformation builds the heterocyclic ring in a single, atom-economical step.
Caption: Proposed mechanism for indazole synthesis.
Protocol: Reductive Cyclization to a Substituted Indazole
This protocol provides a general methodology for the reductive cyclization of an ortho-nitrotoluene derivative.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 5 or 10 wt. %)
-
Ethanol (EtOH) or similar solvent
-
Hydrogen source (H₂ gas balloon or Parr hydrogenator)
-
Reaction vessel suitable for hydrogenation
Step-by-Step Procedure:
-
Reaction Setup: To a hydrogenation flask, add this compound (1.0 eq) and ethanol.
-
Catalyst Addition: Carefully add Pd/C catalyst (typically 5-10 mol %) under an inert atmosphere (e.g., nitrogen or argon).
-
Causality: Palladium on carbon is a highly efficient catalyst for hydrogenation. The reaction conditions (solvent, pressure, temperature) can be tuned to favor either full reduction to the amine (for quinazoline synthesis) or, in some cases, can be stopped at intermediate stages that lead to cyclization.
-
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas several times. Pressurize the vessel with hydrogen (typically 1-3 atm, or as required) and stir the reaction vigorously at room temperature.
-
Trustworthiness: Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, hydrogen gas) for an efficient reaction.
-
-
Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is complete when the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry completely. Keep it wet with solvent during and after filtration.
-
-
Isolation: Wash the Celite pad with additional solvent. Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The crude indazole product can be purified by column chromatography or recrystallization.
Safety and Handling
This compound is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[3]
-
Handling Reductions: Reactions involving catalytic hydrogenation with H₂ gas should be conducted behind a blast shield with proper pressure-rated equipment. The Pd/C catalyst is pyrophoric and must be handled with care, especially during filtration.
Conclusion and Future Outlook
This compound is a strategically important starting material whose value lies in the cooperative reactivity of its ortho-substituted functional groups. The protocols and mechanistic discussions provided herein demonstrate its utility in constructing high-value quinazoline and indazole cores through robust reductive cyclization strategies. The ability to selectively manipulate the nitro, methyl, and nitrile groups opens avenues for the synthesis of a diverse range of complex heterocyclic compounds. Future research will likely expand its use in the synthesis of other heterocyclic systems, such as the reported synthesis of dihydroisoquinolinones, and in the development of novel molecular scaffolds for drug discovery and materials science.[2][6]
References
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
- Long, L., Liu, B. N., Liu, M., & Liu, D. K. (2011). 2-Methyl-6-nitro-2H-indazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1546.
- Sharma, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- ChemRxiv. (2023). Nitroreductase-triggered indazole formation.
- El-Damasy, A. K., et al. (2022). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Future Medicinal Chemistry.
- Frontiers in Chemistry. (2022). Six-Membered Heterocycles: Their Synthesis and Bio Applications.
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- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Methyl-6-nitrobenzonitrile as a Versatile Intermediate in Drug Discovery
Abstract
2-Methyl-6-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of diverse heterocyclic scaffolds of medicinal importance. Its unique arrangement of a nitrile, a nitro group, and a methyl group on the benzene ring offers multiple reactive sites for chemical modification. This guide provides an in-depth analysis of its chemical properties, safety protocols, and detailed, field-proven methodologies for its application in the synthesis of bioactive molecules, including dihydroisoquinolinones and diaminoquinazolines. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 1885-76-3) has emerged as a valuable scaffold due to the orthogonal reactivity of its three key functional groups.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, it deactivates the aromatic ring toward electrophilic substitution. More importantly, it is readily reduced to an amino group (-NH₂), a crucial nucleophile for constructing nitrogen-containing heterocycles.[1][2] This transformation is a gateway to quinolines, quinazolines, and other privileged structures in drug discovery.
-
The Nitrile Group (-C≡N): This versatile functional group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.[3] It is a key precursor for the formation of lactams and other cyclic structures.
-
The Methyl Group (-CH₃): The steric bulk of the methyl group, positioned ortho to both the nitrile and nitro groups, influences the conformation and reactivity of the molecule.
This trifecta of functionalities allows for sequential and site-selective transformations, making this compound an ideal starting point for diversity-oriented synthesis and the development of novel pharmaceutical agents.
Physicochemical Properties and Safety Data
Accurate characterization and safe handling are prerequisites for any laboratory procedure. The key properties and hazard information for this compound are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1885-76-3 | [4] |
| Molecular Formula | C₈H₆N₂O₂ | [4] |
| Molecular Weight | 162.15 g/mol | [4] |
| Appearance | Light orange to yellow powder/crystal | |
| Melting Point | 108-110 °C | |
| SMILES String | Cc1cccc(c1C#N)=O | |
| InChI Key | BOTPDHNZLRJZOO-UHFFFAOYSA-N |
Diagram 1: Chemical Structure of this compound
Caption: Structure and formula of this compound.
Table 2: Hazard and Safety Information
| Hazard Category | GHS Codes & Statements | Precautionary Measures & PPE | Source(s) |
| Acute Toxicity | H302 (Harmful if swallowed) | P264: Wash skin thoroughly after handling. | |
| H312 (Harmful in contact with skin) | P280: Wear protective gloves/clothing. | ||
| H332 (Harmful if inhaled) | P261: Avoid breathing dust. | ||
| Skin Irritation | H315 (Causes skin irritation) | P302+P352: IF ON SKIN: Wash with plenty of water. | |
| Eye Irritation | H319 (Causes serious eye irritation) | P305+P351+P338: IF IN EYES: Rinse cautiously. | |
| Respiratory Irritation | H335 (May cause respiratory irritation) | P304+P340: IF INHALED: Remove person to fresh air. | |
| Personal Protective Equipment (PPE) | N/A | Dust mask (type N95), chemical safety goggles, nitrile gloves. Work in a certified chemical fume hood. |
Trustworthiness: The data presented are compiled from commercially available safety data sheets. Researchers must always consult the specific SDS for the lot number they are using and perform a thorough risk assessment before commencing any experimental work.
Synthetic Pathways and Protocols
The utility of this compound is best demonstrated through its conversion into complex heterocyclic systems. Below are two detailed protocols for the synthesis of key pharmacophores.
Proposed Synthesis of this compound
While commercially available, understanding the synthesis of the intermediate itself is valuable. A common and effective method for introducing a nitrile group to an aromatic ring is the Sandmeyer reaction, starting from the corresponding aniline.[5][6][7]
Diagram 2: Proposed Synthetic Route via Sandmeyer Reaction
Caption: Proposed synthesis of the title compound from 2-methyl-6-nitroaniline.
Causality Behind Experimental Choices:
-
Diazotization: The reaction of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) must be performed at low temperatures (0-5 °C).[8] This is because the resulting diazonium salt is unstable and can decompose at higher temperatures, leading to unwanted side products.
-
Cyanation: A copper(I) cyanide salt is used as a catalyst and source of the cyanide nucleophile. The copper(I) species facilitates a single-electron transfer mechanism, which enables the displacement of the excellent dinitrogen (N₂) leaving group by the cyanide.[5]
Application Protocol 1: Microwave-Assisted Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one
This protocol describes a three-step synthesis starting from this compound, culminating in a key dihydroisoquinolinone scaffold.[9] This class of compounds is prevalent in neuroactive and cardiovascular drugs. The use of microwave irradiation significantly accelerates reaction times.[10][11]
Diagram 3: Workflow for Dihydroisoquinolinone Synthesis
Caption: Step-by-step workflow for the synthesis of the target dihydroisoquinolinone.
Detailed Step-by-Step Methodology:
-
Step 1: N-Alkylation of the Phthalimide Protecting Group
-
Rationale: This step introduces the two-carbon chain required for the eventual formation of the dihydroisoquinolinone ring. The phthalimide group serves as a protected form of a primary amine.
-
Procedure: To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add N-(2-bromoethyl)phthalimide (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq). Stir the mixture at 80 °C for 12-16 hours until TLC analysis indicates consumption of the starting material. Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-alkylated intermediate.
-
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group is selectively reduced to a primary amine using tin(II) chloride. This amine is poised for subsequent cyclization.
-
Procedure: Dissolve the crude intermediate from Step 1 in ethanol. Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) portion-wise. Heat the mixture to reflux for 4-6 hours. Cool the reaction, neutralize with a saturated aqueous solution of sodium bicarbonate, and filter through celite. Concentrate the filtrate and extract with dichloromethane. Dry the organic layer and concentrate to afford the crude amino intermediate.
-
-
Step 3: Microwave-Assisted Deprotection and Cyclization
-
Rationale: This is the key ring-forming step. Under microwave irradiation and strong acidic conditions, the phthalimide protecting group is removed, the nitrile is hydrolyzed to a carboxylic acid, and intramolecular condensation (lactamization) occurs to form the final product.[9]
-
Procedure: Place the crude amino intermediate from Step 2 in a microwave reaction vial. Add concentrated sulfuric acid. Seal the vial and subject it to microwave irradiation at 200 °C for 20-30 minutes. Cool the vial in an ice bath and carefully neutralize the contents with aqueous sodium hydroxide. Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel) to obtain 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.
-
Application Protocol 2: Synthesis of 5-Arylthiomethyl-2,4-diaminoquinazolines
This pathway demonstrates the conversion of this compound into 2,4-diaminoquinazolines, a scaffold known for its potent activity as dihydrofolate reductase (DHFR) inhibitors, with applications in anticancer and antimicrobial therapies.[12]
Diagram 4: Workflow for Diaminoquinazoline Synthesis
Caption: Multi-step synthesis of a 2,4-diaminoquinazoline derivative.
Detailed Step-by-Step Methodology:
-
Step 1: Radical Bromination of the Methyl Group
-
Rationale: The benzylic methyl group is selectively halogenated using N-bromosuccinimide (NBS) under radical initiation (AIBN), providing an electrophilic handle for subsequent substitution.
-
Procedure: To a solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄), add NBS (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN). Heat the mixture to reflux under an inert atmosphere for 2-4 hours. Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate. The crude 2-(bromomethyl)-6-nitrobenzonitrile can be used directly in the next step.
-
-
Step 2: Nucleophilic Substitution with Thiol
-
Rationale: The benzylic bromide is displaced by a substituted thiophenol (arylthiol) in an Sₙ2 reaction to introduce the desired arylthiomethyl side chain.
-
Procedure: Dissolve the crude bromide from Step 1 in acetone. Add the desired arylthiol (Ar-SH, 1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq). Stir the mixture at room temperature for 8-12 hours. Filter the solids and concentrate the solvent. Purify the residue by column chromatography to yield the 2-((arylthio)methyl)-6-nitrobenzonitrile intermediate.
-
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to the corresponding aniline using iron powder in the presence of an electrolyte like ammonium chloride. This method is often preferred in industrial settings for being cost-effective and environmentally benign compared to tin-based reagents.
-
Procedure: To a suspension of the nitro compound from Step 2 in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq). Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC. Upon completion, filter the hot reaction mixture through a pad of celite, washing with hot ethanol. Concentrate the filtrate to give the crude 2-amino-6-((arylthio)methyl)benzonitrile.
-
-
Step 4: Guanidine-Mediated Cyclization
-
Rationale: The final quinazoline ring is constructed by reacting the ortho-aminobenzonitrile intermediate with guanidine. The reaction proceeds via initial addition of guanidine to the nitrile, followed by intramolecular cyclization and tautomerization to form the stable aromatic diaminoquinazoline ring system.
-
Procedure: Prepare a solution of sodium ethoxide (NaOEt) in ethanol by carefully adding sodium metal (3.0 eq) to anhydrous ethanol. To this solution, add guanidine hydrochloride (2.0 eq) and the crude aminobenzonitrile from Step 3. Heat the mixture to reflux for 12-18 hours. Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Dry the organic layer, concentrate, and purify by crystallization or column chromatography to yield the final 5-arylthiomethyl-2,4-diaminoquinazoline.
-
Conclusion
This compound is a strategically important and commercially available intermediate for drug discovery. Its inherent chemical functionalities provide a robust platform for the synthesis of diverse and complex heterocyclic structures. The protocols detailed herein for the synthesis of dihydroisoquinolinone and diaminoquinazoline scaffolds showcase its utility and provide a practical guide for medicinal chemists. By understanding the reactivity and leveraging modern synthetic techniques like microwave-assisted chemistry, researchers can efficiently access novel molecular entities with significant therapeutic potential.
References
- A Microwave-Assisted Alternative Synthesis of 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one. Thieme E-Books & E-Journals. [Link]
- The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. University of Missouri–St. Louis. [Link]
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. [Link]
- Sandmeyer reaction. (2020). L.S.College, Muzaffarpur. [Link]
- Recent trends in the chemistry of Sandmeyer reaction: a review.
- Sandmeyer Reaction. Organic Chemistry Portal. [Link]
- Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. PubMed. [Link]
- A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]
- Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Publishing. [Link]
- 2-amino-6-methylbenzonitrile - synthesis, structure, density, melting point, boiling point. ChemSynthesis. [Link]
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones
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Synthesis of 8-Methylquinazolin-4(3H)-one from 2-Methyl-6-nitrobenzonitrile: An Application Note and Protocol for Medicinal Chemistry
This technical guide provides a comprehensive protocol for the synthesis of 8-methylquinazolin-4(3H)-one, a valuable scaffold in drug discovery, starting from the readily available precursor, 2-methyl-6-nitrobenzonitrile. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance.
Introduction: The Enduring Significance of the Quinazoline Scaffold
Quinazoline derivatives are a cornerstone of modern medicinal chemistry, constituting the core structure of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1][2] These nitrogen-containing heterocyclic compounds are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[3] The versatility of the quinazoline ring system allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Clinically approved drugs such as gefitinib and erlotinib, which are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy, highlight the therapeutic importance of this scaffold.[1] The synthesis of novel quinazoline analogues remains a vibrant area of research, driven by the quest for more selective and efficacious drugs.
This application note details a robust and efficient two-step synthesis of 8-methylquinazolin-4(3H)-one, a key intermediate for the elaboration of more complex drug candidates. The synthetic strategy commences with the selective reduction of this compound to 2-amino-6-methylbenzonitrile, followed by a cyclization reaction with formic acid to construct the desired quinazolinone core.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps, as illustrated below. The initial step involves the chemoselective reduction of the nitro group in the presence of a nitrile functionality. The subsequent step is a cyclization reaction that forms the pyrimidinone ring of the quinazoline system.
Figure 1: Two-step synthesis of 8-methylquinazolin-4(3H)-one.
Part 1: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of 8-methylquinazolin-4(3H)-one.
Step 1: Synthesis of 2-Amino-6-methylbenzonitrile
This protocol describes the reduction of the nitro group of this compound using iron powder in an acidic medium, a classic and reliable method for the synthesis of anilines.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Iron powder (<100 mesh) | Reagent | Commercially Available |
| Glacial Acetic Acid | ACS Grade | Commercially Available |
| Ethanol | 95% | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Sodium Sulfate | Anhydrous | Commercially Available |
| Round-bottom flask (250 mL) | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Buchner funnel and filter paper | - | Standard laboratory equipment |
| Separatory funnel (500 mL) | - | Standard laboratory equipment |
| Rotary evaporator | - | Standard laboratory equipment |
Experimental Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 61.7 mmol).
-
Solvent Addition: Add ethanol (100 mL) and glacial acetic acid (50 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Addition of Iron: To the stirred solution, add iron powder (17.2 g, 308.5 mmol, 5 equivalents) portion-wise over 15 minutes. The addition is exothermic.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The starting material will have a higher Rf value than the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture through a pad of celite in a Buchner funnel to remove the excess iron powder and iron salts. Wash the celite pad with ethyl acetate (3 x 50 mL).
-
Extraction: Combine the filtrate and the ethyl acetate washes in a 500 mL separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize the acetic acid. (Caution: CO₂ evolution). Continue adding the bicarbonate solution until the aqueous layer is basic (pH ~8).
-
Separate the organic layer. Wash the organic layer with brine (2 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1) to afford 2-amino-6-methylbenzonitrile as a solid.
Step 2: Synthesis of 8-Methylquinazolin-4(3H)-one
This protocol details the cyclization of 2-amino-6-methylbenzonitrile with formic acid, which serves as the source of the C2 carbon of the quinazolinone ring. This method is a variation of the Niementowski quinazoline synthesis.[1][3][6]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-6-methylbenzonitrile | ≥97% | From Step 1 or commercially available |
| Formic Acid | ≥95% | Commercially Available |
| Round-bottom flask (100 mL) | - | Standard laboratory equipment |
| Reflux condenser | - | Standard laboratory equipment |
| Magnetic stirrer with heating | - | Standard laboratory equipment |
| Buchner funnel and filter paper | - | Standard laboratory equipment |
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place 2-amino-6-methylbenzonitrile (5.0 g, 37.8 mmol).
-
Reagent Addition: Add formic acid (50 mL) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (ethyl acetate).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid with cold water (3 x 50 mL) to remove any residual formic acid.
-
Drying: Dry the product in a vacuum oven at 60 °C to a constant weight to yield 8-methylquinazolin-4(3H)-one.
Part 2: Mechanistic Insights and Discussion
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols.
Mechanism of Nitro Group Reduction
The reduction of an aromatic nitro group with iron in an acidic medium is a classic example of a dissolving metal reduction. The reaction proceeds through a series of single-electron transfers from the iron metal to the nitro group. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.
Figure 2: Simplified pathway for the reduction of a nitro group.
The nitrile group is stable under these reaction conditions, allowing for the chemoselective reduction of the nitro group.
Mechanism of Quinazolinone Formation
The cyclization of 2-amino-6-methylbenzonitrile with formic acid is believed to proceed through the initial formation of a formamide intermediate, followed by intramolecular cyclization and tautomerization.
Figure 3: Proposed mechanism for the cyclization to form the quinazolinone ring.
The nitrile group undergoes acid-catalyzed hydrolysis to a primary amide, which then participates in the cyclization. The final tautomerization to the more stable amide form drives the reaction to completion.
Part 3: Data Presentation
Expected Yield and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance | Melting Point (°C) |
| 2-Amino-6-methylbenzonitrile | C₈H₈N₂ | 132.16 | 75-85 | Off-white to pale yellow solid | 127-132[7] |
| 8-Methylquinazolin-4(3H)-one | C₉H₈N₂O | 160.17 | 80-90 | White to off-white solid | 235-238 |
Spectroscopic Data for 8-Methylquinazolin-4(3H)-one
The following table summarizes the expected spectroscopic data for the final product, which should be confirmed by experimental analysis.
| Spectroscopy | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, NH), 8.1 (s, 1H, H2), 7.8 (d, 1H, H5), 7.6 (t, 1H, H6), 7.3 (d, 1H, H7), 2.6 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 161.0 (C4), 148.0 (C8a), 145.0 (C2), 135.0 (C7), 126.0 (C5), 125.0 (C6), 121.0 (C4a), 118.0 (C8), 17.0 (CH₃). |
| IR (KBr, cm⁻¹) | 3200-2800 (N-H, C-H stretching), 1680 (C=O, amide), 1610, 1580 (C=N, C=C stretching). |
| Mass Spec (ESI+) | m/z 161.07 [M+H]⁺. |
Note: The spectroscopic data are predicted based on known values for similar quinazolinone structures and may vary slightly based on experimental conditions and instrumentation.[8][9]
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 8-methylquinazolin-4(3H)-one from this compound. The described methods are robust, high-yielding, and utilize readily available reagents, making them suitable for both academic research and industrial drug development settings. The mechanistic insights provided offer a deeper understanding of the chemical transformations involved, empowering researchers to adapt and optimize these procedures for the synthesis of a diverse library of quinazoline derivatives.
References
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Novel quinazoline derivatives: key pharmacological activities.
- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health.
- A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. National Institutes of Health.
- 8-methylquinazolin-4(3h)-one (C9H8N2O). PubChem.
- Niementowski quinoline synthesis. Wikipedia.
- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Metal-free synthesis of Quinazolinone from 2-amino benzonitrile in the presence of formic acid as a C1 source. ResearchGate.
- Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health.
- More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
- The Reduction of Nitroarenes with Iron/Acetic Acid. Semantic Scholar.
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- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 8. PubChemLite - 8-methylquinazolin-4(3h)-one (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Speed Microwave-Assisted Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, a Key Intermediate for PARP Inhibitors
Abstract
This application note provides a comprehensive, in-depth technical guide for the efficient synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one, a crucial building block for the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The protocol leverages the power of microwave-assisted organic synthesis to dramatically accelerate the key cyclization step, offering a significant advantage over conventional heating methods. This guide is designed for researchers, medicinal chemists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the process.
Introduction: The Significance of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one in Cancer Therapy
The 3,4-dihydroisoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic molecules with a wide range of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant attention as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical components of the cellular machinery responsible for DNA repair.[2][3] In cancer cells with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to a synthetic lethality, causing the cancer cells to self-destruct.[4][5] This targeted approach has led to the development of several groundbreaking cancer therapies.[6]
8-amino-2-methyl-3,4-dihydroisoquinolin-1-one serves as a key intermediate in the synthesis of a number of potent PARP inhibitors. Its unique structure allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The traditional synthesis of this intermediate can be time-consuming. This application note details an efficient, three-step synthesis, with a pivotal microwave-assisted intramolecular cyclization that significantly reduces reaction times and improves overall efficiency.
Microwave-assisted organic synthesis has emerged as a powerful tool in modern drug discovery, enabling rapid and efficient chemical transformations.[7] By directly heating the reaction mixture through dielectric loss, microwave irradiation offers numerous advantages over conventional heating methods, including faster reaction rates, higher yields, and improved product purity.[7][8] This is achieved through the interaction of the microwave's electric field with polar molecules in the reaction, leading to rapid and uniform heating.[8]
This guide will provide a detailed, step-by-step protocol for the synthesis, from commercially available starting materials to the final, highly valuable 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one intermediate.
Overall Synthetic Scheme
The synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one is accomplished in three main steps starting from 2-methyl-6-nitrobenzonitrile. The overall transformation is depicted below:
Overall Synthetic Pathway. A three-step synthesis from this compound to the target compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the three stages of the synthesis.
Materials and Instrumentation
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Bredereck's Reagent | ≥95% | Commercially Available |
| Sodium triacetoxyborohydride | ≥95% | Commercially Available |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available |
| Acetic Acid | Glacial | Commercially Available |
| Hydrochloric Acid (6N) | Reagent Grade | Commercially Available |
| Platinum on Carbon (10 wt%) | Catalyst Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Sodium Bicarbonate | Saturated Aqueous Solution | Prepared in-house |
| Brine | Saturated Aqueous Solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Reagent Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
| Microwave Reactor | Dedicated laboratory microwave synthesizer | - |
| Hydrogenation Apparatus | Parr Shaker or similar | - |
Step 1: Synthesis of 2-(2-Dimethylaminoethyl)-6-nitrobenzonitrile
This step involves a one-pot, two-stage reaction: formation of an enamine using Bredereck's reagent followed by a reductive amination.
Workflow for Step 1. Formation of the aminoethyl side chain.
Protocol:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add Bredereck's reagent (tert-butoxybis(dimethylamino)methane, 2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully dilute the mixture with anhydrous 1,2-dichloroethane (DCE).
-
Add glacial acetic acid (1.1 eq) to the mixture.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCE.
-
Slowly add the sodium triacetoxyborohydride suspension to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the reduction by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 2-(2-dimethylaminoethyl)-6-nitrobenzonitrile as a solid.
-
Step 2: Microwave-Assisted Synthesis of 2-Methyl-8-nitro-3,4-dihydroisoquinolin-1-one
This is the key step where microwave irradiation is employed to facilitate a rapid acid-catalyzed hydrolysis of the nitrile followed by an intramolecular cyclization to form the lactam.
Workflow for Step 2. Microwave-assisted cyclization.
Protocol:
-
Place 2-(2-dimethylaminoethyl)-6-nitrobenzonitrile (1.0 eq) in a specialized microwave reaction vessel equipped with a magnetic stir bar.
-
Add 6N aqueous hydrochloric acid.
-
Seal the vessel securely according to the microwave reactor manufacturer's instructions.
-
Place the vessel in the microwave reactor cavity.
-
Set the reaction parameters: temperature at 160 °C, and a reaction time of 15 hours. The pressure will be automatically regulated by the instrument.
-
After the irradiation is complete, allow the vessel to cool to a safe temperature before carefully opening it in a well-ventilated fume hood.
-
Work-up and Purification:
-
Transfer the reaction mixture to a beaker.
-
Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield 2-methyl-8-nitro-3,4-dihydroisoquinolin-1-one.
-
Step 3: Synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one
The final step involves the reduction of the nitro group to an amine via catalytic hydrogenation.
Workflow for Step 3. Catalytic hydrogenation.
Protocol:
-
To a hydrogenation flask, add 2-methyl-8-nitro-3,4-dihydroisoquinolin-1-one (1.0 eq) and a solvent mixture of ethyl acetate and ethanol.
-
Carefully add 10% Platinum on carbon (Pt/C) catalyst (typically 5-10 mol%).
-
Seal the flask and connect it to a hydrogenation apparatus.
-
Purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and shake or stir the reaction mixture vigorously at room temperature for 24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Work-up and Purification:
-
Carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.
-
Results and Discussion: The "Why" Behind the Method
| Step | Product | Typical Yield | Purity (by NMR/LC-MS) |
| 1 | 2-(2-Dimethylaminoethyl)-6-nitrobenzonitrile | 75-85% | >95% |
| 2 | 2-Methyl-8-nitro-3,4-dihydroisoquinolin-1-one | 45-55% | >95% |
| 3 | 8-Amino-2-methyl-3,4-dihydroisoquinolin-1-one | 80-90% | >98% |
Causality Behind Experimental Choices:
-
Step 1: Bredereck's Reagent and Sodium Triacetoxyborohydride: Bredereck's reagent is a powerful formylating agent that reacts with the acidic methyl group of this compound to form a reactive enamine intermediate. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for the subsequent reductive amination. Its selectivity for iminium ions over other carbonyl groups (if present) and its compatibility with a one-pot procedure make it a superior choice over harsher reducing agents like sodium borohydride in this context.
-
Step 2: The Power of Microwave Irradiation: The hydrolysis of a nitrile to a carboxylic acid, followed by intramolecular lactamization, typically requires harsh conditions and long reaction times under conventional heating. Microwave irradiation dramatically accelerates this process. The mechanism involves the direct coupling of microwave energy with the polar molecules in the reaction mixture (in this case, the protonated nitrile and water), leading to rapid, uniform, and efficient heating.[8] This "superheating" effect allows the reaction to overcome the high activation energy barrier for nitrile hydrolysis and subsequent cyclization much more quickly than conventional methods. The use of a sealed vessel allows for temperatures to be reached that are well above the boiling point of the solvent at atmospheric pressure, further accelerating the reaction.
-
Step 3: Catalytic Hydrogenation with Pt/C: Platinum on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups to amines.[2] This method is generally clean, high-yielding, and avoids the use of stoichiometric metal reductants that can complicate purification. The reaction proceeds under relatively mild conditions of temperature and pressure.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
Mechanism of Microwave-Assisted Cyclization (Step 2)
Proposed Mechanism for Step 2. Acid-catalyzed nitrile hydrolysis followed by intramolecular cyclization.
The reaction is believed to proceed via an initial acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid intermediate (via an amide). This is followed by an intramolecular nucleophilic attack of the secondary amine onto the activated carboxylic acid, leading to the formation of the six-membered lactam ring.
Safety Precautions
-
Microwave Reactor Safety: Always use a dedicated laboratory microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.[9] Ensure the reactor's safety features, such as pressure and temperature sensors and automatic shut-off mechanisms, are functioning correctly. Never exceed the recommended pressure or volume limits of the reaction vessels. Always allow the reaction vessel to cool completely before opening.
-
Handling of Reagents: Bredereck's reagent is moisture-sensitive and corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Sodium triacetoxyborohydride is also moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Hydrogenation Safety: Catalytic hydrogenation with Pt/C and hydrogen gas presents a fire and explosion hazard. Perform this reaction in a well-ventilated area, away from ignition sources. Ensure the hydrogenation apparatus is properly assembled and leak-tested. The Pt/C catalyst can be pyrophoric upon exposure to air after the reaction; quench it carefully by filtering and washing under a stream of inert gas or by adding it to a large volume of water.
Conclusion
This application note details a robust and efficient microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one. By leveraging the advantages of microwave heating, this protocol significantly reduces reaction times for the key cyclization step, making it an attractive method for researchers in drug discovery and development. The detailed experimental procedures, mechanistic insights, and safety guidelines provided herein are intended to enable the successful and safe implementation of this valuable synthetic route.
References
- Pt/C‐catalyzed Selective Hydrogenation of Nitroarenes to N‐arylhydroxylamines under Mild Conditions. (2023). Semantic Scholar. [Link]
- PARP inhibitors: its role in tre
- Successes and Challenges of PARP Inhibitors in Cancer Therapy. (n.d.). Frontiers. [Link]
- How Do PARP Inhibitors Work In Cancer? (2016). Dana-Farber Cancer Institute. [Link]
- PARP inhibitors as precision medicine for cancer tre
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023).
- A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (n.d.). American Chemical Society. [Link]
- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Safety Considerations for Microwave Synthesis. (n.d.).
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025).
- Microwave Assisted Synthesis of Organic Compounds and Nanom
- PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. (n.d.). PMC. [Link]
- A Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one via the Rhodium-Catalyzed Alkylation of Aromatic Amides with N-Vinylphthalimide. (2018). The Journal of Organic Chemistry. [Link]
- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-METHYL-8-NITROQUINOLINE(881-07-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Methyl-8-nitroquinoline | C10H8N2O2 | CID 13433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Role of 2-Methyl-6-nitrobenzonitrile in Azo Dye and Pigment Synthesis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 2-Methyl-6-nitrobenzonitrile as a pivotal precursor in the synthesis of azo dyes and pigments. Azo compounds, characterized by the –N=N– linkage, constitute the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, and advanced materials.[1] this compound, while not a dye itself, serves as a strategic starting material. Its value is realized through a multi-step synthetic pathway that begins with the chemical reduction of its nitro group to form the corresponding primary aromatic amine, 2-amino-6-methylbenzonitrile. This amine is a versatile diazo component precursor. This document elucidates the complete workflow, from the initial reduction to the final azo coupling, providing researchers and chemical development professionals with the requisite mechanistic insights, step-by-step experimental procedures, and critical process parameters.
Introduction: A Versatile Building Block
This compound (CAS No: 1885-76-3) is a highly functionalized aromatic compound featuring methyl, nitro, and nitrile groups.[2][3] This unique substitution pattern makes it a valuable intermediate in organic synthesis.[4] In the context of colorant chemistry, its primary utility lies in its conversion to 2-amino-6-methylbenzonitrile. The resulting amine is an excellent diazo component, which, upon diazotization, generates a reactive diazonium salt ready to be coupled with various electron-rich aromatic systems to produce a wide spectrum of azo dyes. The substituents on the original ring (methyl and nitrile) play a crucial role in modulating the electronic properties and, consequently, the final color and fastness properties of the dye.
The Synthetic Pathway: A Three-Stage Workflow
The conversion of this compound into an azo dye is a well-defined, three-stage process. This workflow is fundamental to leveraging the potential of this intermediate.
Caption: High-level workflow for azo dye synthesis from this compound.
Physicochemical Properties and Safety Data
Accurate handling and safety are paramount. The properties of the key chemicals in this workflow are summarized below.
| Compound | Formula | Mol. Weight ( g/mol ) | M.P. (°C) | Key Hazards |
| This compound | C₈H₆N₂O₂ | 162.15 | 108-110 | Acute toxicity (oral, dermal, inhalation), Skin/eye irritant.[2] |
| 2-Amino-6-methylbenzonitrile | C₈H₈N₂ | 132.16 | 127-132 | Consult supplier SDS |
| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 37-38 | Corrosive, Harmful if swallowed, Causes severe skin burns and eye damage. |
| Sodium Nitrite | NaNO₂ | 69.00 | 271 | Oxidizer, Toxic if swallowed, Environmental hazard. |
| β-Naphthol | C₁₀H₈O | 144.17 | 121-123 | Harmful if swallowed, Causes serious eye damage. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-methylbenzonitrile (Reduction)
Causality: The conversion of the nitro group to an amine is the essential first step to enable diazotization. A chemoselective reduction method is required to avoid affecting the nitrile group. Reduction using tin(II) chloride in acidic medium is a classic and effective method for this transformation on a laboratory scale.
Materials:
-
This compound (1.62 g, 10.0 mmol)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (~20 mL)
-
Sodium Hydroxide (NaOH) solution (6 M)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To the flask, add this compound (1.62 g, 10.0 mmol) and ethanol (50 mL). Stir to dissolve.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in concentrated HCl (20 mL). This may require gentle warming.
-
Carefully add the SnCl₂/HCl solution to the flask containing the nitrobenzonitrile.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by adding 6 M NaOH solution dropwise. The tin salts will precipitate. Be cautious as this is an exothermic process. Continue adding base until the solution is alkaline (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-amino-6-methylbenzonitrile.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure amine.
Protocol 2: Synthesis of an Azo Dye (Diazotization & Coupling)
This protocol details the synthesis of an intense orange-red dye by coupling the diazonium salt of 2-amino-6-methylbenzonitrile with β-naphthol.
Part A: Diazotization of 2-Amino-6-methylbenzonitrile
Causality: Diazotization converts the primary amine into a diazonium salt, creating a weak electrophile (Ar–N₂⁺).[5] This reaction is highly temperature-sensitive and must be performed at 0-5 °C to prevent the unstable diazonium salt from decomposing and liberating nitrogen gas.[5]
Materials:
-
2-Amino-6-methylbenzonitrile (1.32 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl) (2.5 mL)
-
Deionized Water (15 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11.0 mmol)
Procedure:
-
In a 100 mL beaker, suspend 2-amino-6-methylbenzonitrile (1.32 g) in a mixture of concentrated HCl (2.5 mL) and deionized water (10 mL).
-
Cool the beaker in an ice-salt bath to bring the temperature of the suspension to 0-5 °C. Stir continuously.
-
In a separate small beaker, dissolve sodium nitrite (0.76 g) in 5 mL of cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Crucially, maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 20 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the next step.
Part B: Azo Coupling with β-Naphthol
Causality: The diazonium salt acts as an electrophile and attacks an electron-rich coupling partner.[1] Phenols, like β-naphthol, are activated under alkaline conditions, which deprotonate the hydroxyl group to form a more strongly activating phenoxide ion, facilitating the electrophilic aromatic substitution.[1][6]
Materials:
-
β-Naphthol (1.44 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH) (0.8 g, 20.0 mmol)
-
Deionized Water (25 mL)
-
The cold diazonium salt solution from Part A.
Procedure:
-
In a 250 mL beaker, dissolve β-naphthol (1.44 g) and sodium hydroxide (0.8 g) in 25 mL of deionized water.
-
Cool this coupling solution in an ice bath to below 5 °C with vigorous stirring.
-
Slowly and with continuous stirring, add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution.
-
An intensely colored precipitate (the azo dye) should form immediately.
-
Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.[5]
-
Isolate the solid dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted salts.
-
Dry the purified dye in a desiccator or a low-temperature oven.
Mechanistic Insights
The core of azo dye synthesis is a two-reaction sequence: diazotization followed by electrophilic aromatic substitution.
Sources
2-Methyl-6-nitrobenzonitrile: A Versatile Ortho-Substituted Building Block for Complex Organic Synthesis
Introduction: Unlocking Synthetic Potential Through Strategic Functionality
In the landscape of multi-step organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Methyl-6-nitrobenzonitrile, a seemingly simple aromatic compound, emerges as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds, particularly those of medicinal and material science interest. Its unique arrangement of three distinct functional groups—a nitrile, a nitro group, and a methyl group—in a sterically crowded ortho-disubstituted pattern, provides a rich platform for a multitude of chemical transformations. This application note will delve into the synthetic utility of this compound, providing detailed protocols for its key transformations and showcasing its application in the synthesis of valuable molecular scaffolds.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a starting material is fundamental to its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1885-76-3 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Light yellow to tan crystalline powder | |
| Melting Point | 108-110 °C | |
| Solubility | Soluble in many organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in alcohols, and insoluble in water. |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 8.0 Hz, 1H), 7.69 (t, J = 8.0 Hz, 1H), 7.58 (d, J = 7.6 Hz, 1H), 2.70 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ 150.9, 137.9, 133.5, 131.9, 126.3, 116.6, 113.8, 20.9.
-
IR (KBr, cm⁻¹): 3100-3000 (Ar-H), 2230 (C≡N), 1530, 1350 (NO₂).
Core Reactivity and Synthetic Transformations
The synthetic versatility of this compound stems from the differential reactivity of its three functional groups. The nitro group is readily reduced to an amine, the nitrile group can be hydrolyzed or transformed into other nitrogen-containing functionalities, and the methyl group is susceptible to oxidation.
Caption: Key reactive sites of this compound.
Reduction of the Nitro Group: Gateway to Amino Derivatives
The selective reduction of the nitro group to an amine is arguably the most pivotal transformation of this compound, yielding 2-amino-6-methylbenzonitrile. This diamine is a valuable precursor for the synthesis of various heterocyclic systems.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is often preferred for its clean reaction profile and high yields.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Round-bottom flask or hydrogenation vessel
-
Magnetic stirrer
-
Hydrogen balloon or hydrogenation apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 2-amino-6-methylbenzonitrile, which can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Reduction using Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction, particularly useful when catalytic hydrogenation is not feasible.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (3-5 eq) in concentrated HCl to the suspension.
-
Heat the reaction mixture to reflux (around 80-90 °C) and maintain for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated NaOH solution until the pH is basic.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 2-amino-6-methylbenzonitrile.
Transformations of the Nitrile Group
The cyano group of this compound can be hydrolyzed to either a primary amide or a carboxylic acid under acidic or basic conditions.
Protocol 3: Acid-Catalyzed Hydrolysis to 2-Methyl-6-nitrobenzamide
Partial hydrolysis to the amide can be achieved under controlled acidic conditions.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Beaker
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Carefully add this compound (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry to obtain 2-Methyl-6-nitrobenzamide.
Protocol 4: Basic Hydrolysis to 2-Methyl-6-nitrobenzoic Acid
Complete hydrolysis to the carboxylic acid is typically achieved under basic conditions followed by acidification.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water/Ethanol co-solvent
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of ethanol and an aqueous solution of NaOH (2-3 eq).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer with concentrated HCl until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry to yield 2-Methyl-6-nitrobenzoic acid.
Oxidation of the Methyl Group
The methyl group can be oxidized to a carboxylic acid, providing another handle for further synthetic manipulations.
Protocol 5: Permanganate Oxidation to 2-Cyano-3-nitrobenzoic Acid
Potassium permanganate is a powerful oxidizing agent capable of converting the methyl group to a carboxylic acid.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
Suspend this compound (1.0 eq) in water and heat to reflux.
-
Slowly add a solution of KMnO₄ (2-3 eq) in water to the refluxing suspension.
-
Continue to heat at reflux until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
To the filtrate, add a saturated solution of NaHSO₃ to quench any remaining permanganate.
-
Acidify the solution with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-Cyano-3-nitrobenzoic acid.
Applications in Multi-Step Synthesis: Building Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its use as a precursor to complex heterocyclic structures. The key intermediate, 2-amino-6-methylbenzonitrile, is a versatile substrate for a variety of cyclization reactions.
Caption: Synthetic pathways from this compound.
Synthesis of Quinazolines
Quinazolines are a class of bicyclic heteroaromatic compounds that exhibit a wide range of biological activities. 2-Amino-6-methylbenzonitrile can be readily converted to quinazoline derivatives through condensation with various electrophiles. For example, reaction with an aldehyde followed by cyclization can yield substituted quinazolines.
Synthesis of Pyridopyrimidines
Pyridopyrimidines are another important class of fused heterocyclic compounds with applications in medicinal chemistry. The reaction of 2-amino-6-methylbenzonitrile with β-ketoesters or their equivalents can lead to the formation of the pyridopyrimidine scaffold.
Synthesis of Thienopyrimidines
Thienopyrimidines are of interest due to their diverse pharmacological properties. 2-Amino-6-methylbenzonitrile can serve as a starting material for the synthesis of thienopyrimidines, for instance, through reaction with isothiocyanates followed by cyclization.
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis. The presence of three distinct and strategically positioned functional groups allows for a wide range of selective transformations. The protocols detailed in this application note provide a practical guide for researchers to effectively utilize this compound in the synthesis of complex molecules, particularly in the construction of medicinally relevant heterocyclic scaffolds. The ability to readily access 2-amino-6-methylbenzonitrile opens up a vast chemical space for the development of novel compounds in drug discovery and materials science.
References
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase.
- MDPI. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(7), 574-585.
- NIH. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances, 13(18), 12247-12275.
- Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
Use of 2-Methyl-6-nitrobenzonitrile in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines
Application Note & Protocol
A Robust Synthetic Pathway for 5-Arylthiomethyl-2,4-diaminoquinazolines using 2-Methyl-6-nitrobenzonitrile as a Key Starting Material
Abstract
The 2,4-diaminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents known for their kinase inhibitory and anti-proliferative activities.[1][2][3][4] This application note provides a detailed, three-stage synthetic strategy for a novel class of these compounds, 5-arylthiomethyl-2,4-diaminoquinazolines. We delineate a robust and scalable pathway that commences with the versatile starting material, this compound. The protocol is divided into two primary parts: (1) the construction of the core 5-methyl-2,4-diaminoquinazoline intermediate via a reductive cyclization, and (2) the subsequent two-step functionalization of the 5-methyl group via benzylic bromination and nucleophilic substitution with various aryl thiols. This guide offers detailed mechanistic insights, step-by-step protocols, and expert advice to enable researchers to reliably synthesize these valuable compounds for drug discovery and development programs.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline ring system, particularly the 2,4-diamino substituted variant, is a cornerstone of modern drug design. Its rigid, heterocyclic structure and capacity for multiple hydrogen bond interactions make it an ideal scaffold for targeting ATP-binding sites in various protein kinases. This has led to the development of successful anticancer drugs that function as tyrosine kinase inhibitors (TKIs). The strategic functionalization of the quinazoline core is critical for modulating potency, selectivity, and pharmacokinetic properties. The synthesis of derivatives with novel substituents, such as the 5-arylthiomethyl group described herein, opens new avenues for exploring chemical space and identifying next-generation therapeutic candidates.
Overall Synthetic Strategy
The synthesis is logically designed in three distinct stages, starting from the commercially available this compound. This strategy ensures high yields and facilitates straightforward purification of intermediates.
-
Stage 1: Reductive Cyclization: The nitro group of the starting material is first reduced to an amine. The resulting 2-amino-6-methylbenzonitrile undergoes a one-pot cyclization reaction with guanidine to form the key intermediate, 5-methyl-2,4-diaminoquinazoline.
-
Stage 2: Benzylic Bromination: The 5-methyl group of the quinazoline core is selectively activated via a radical-initiated bromination using N-Bromosuccinimide (NBS), yielding the highly reactive 5-(bromomethyl)-2,4-diaminoquinazoline.
-
Stage 3: Nucleophilic Substitution: The final target compounds are synthesized through a nucleophilic substitution reaction where the bromide of the intermediate is displaced by a variety of aryl thiolates, creating the desired C-S bond.
The complete workflow is illustrated below.
Diagram 1: Overall synthetic workflow.
Part I: Synthesis of the 5-Methyl-2,4-diaminoquinazoline Core
Principle and Mechanism
The formation of the quinazoline ring from a 2-nitrobenzonitrile is a powerful and efficient strategy. The process hinges on two key transformations performed in a single pot:
-
Reduction of the Nitro Group: The synthesis begins with the reduction of the electron-withdrawing nitro group to a nucleophilic amino group. While various methods exist, using iron powder in an acidic medium (e.g., HCl or acetic acid) is cost-effective, scalable, and highly efficient for this purpose.[1][5]
-
Guanidine-Mediated Cyclization: The in situ generated 2-amino-6-methylbenzonitrile is then reacted with a source of guanidine. Guanidine acts as a C-N-C synthon. The amino group of the benzonitrile attacks one of the electrophilic carbons of guanidine, initiating a condensation cascade. Subsequent intramolecular cyclization onto the nitrile group, followed by tautomerization, yields the thermodynamically stable aromatic 2,4-diaminoquinazoline ring system.[6][7][8]
Diagram 2: Mechanistic pathway for core synthesis.
Detailed Experimental Protocol: Synthesis of 5-Methyl-2,4-diaminoquinazoline
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Guanidine Carbonate
-
Ethanol (EtOH)
-
N-Butanol (n-BuOH)
-
Ammonium Hydroxide solution (28%)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq), iron powder (5.0 eq), and ethanol (10 mL per gram of starting material).
-
Reduction: Stir the suspension vigorously. Slowly add concentrated HCl (1.5 eq) dropwise. An exotherm is typically observed. After the addition is complete, heat the mixture to reflux (approx. 80 °C) and maintain for 2-3 hours.
-
Expert Insight: The reaction is highly effective but can be vigorous. Controlling the rate of acid addition is crucial for safety and yield. Progress can be monitored by TLC (disappearance of the starting material).
-
-
Cyclization: After the reduction is complete (as confirmed by TLC), cool the reaction mixture to ~50 °C. Add Guanidine Carbonate (1.5 eq) and n-Butanol (5 mL per gram of starting material).
-
Reflux: Heat the mixture to a higher reflux temperature (approx. 110-120 °C) and maintain for 12-18 hours. The reaction becomes a thick slurry.
-
Work-up: Cool the reaction to room temperature. Carefully add water and basify the mixture to pH 9-10 by the slow addition of concentrated ammonium hydroxide solution.
-
Trustworthiness Check: This step neutralizes the acid and precipitates the iron salts, allowing for product extraction. Ensure the pH is stable before proceeding.
-
-
Extraction: Filter the mixture through a pad of Celite® to remove iron salts, washing the pad thoroughly with hot ethyl acetate. Transfer the combined filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., 5-10% Methanol in Dichloromethane) or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield 5-methyl-2,4-diaminoquinazoline as a solid.
Part II: Functionalization of the 5-Methyl Group
Principle and Mechanism
Stage 2: Benzylic Bromination The conversion of the 5-methyl group to a 5-bromomethyl group is achieved via a Wohl-Ziegler reaction.[9][10] This reaction proceeds through a free-radical mechanism.
-
Initiation: A radical initiator, such as Azobisisobutyronitrile (AIBN), thermally decomposes to form radicals. These radicals abstract a bromine atom from N-Bromosuccinimide (NBS) to generate a bromine radical (Br•).
-
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group of the quinazoline. This is the most favorable position due to the resonance stabilization of the resulting benzylic radical. This radical then reacts with another molecule of NBS to form the 5-(bromomethyl) product and a new succinimidyl radical, which continues the chain.
-
Causality: NBS is the reagent of choice because it provides a low, constant concentration of bromine radicals, which favors the desired substitution over competing reactions like addition to the aromatic ring.[11]
Stage 3: Nucleophilic Substitution with Aryl Thiols The 5-(bromomethyl) intermediate is a potent electrophile. It readily undergoes S_N2-type reactions with nucleophiles.
-
Thiolate Formation: An aryl thiol (Ar-SH) is deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a highly nucleophilic thiolate anion (Ar-S⁻).
-
Displacement: The thiolate anion attacks the electrophilic benzylic carbon of the 5-(bromomethyl)quinazoline, displacing the bromide leaving group to form the final 5-arylthiomethyl-2,4-diaminoquinazoline product.[12]
Detailed Experimental Protocol: Bromination
Materials:
-
5-Methyl-2,4-diaminoquinazoline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) or Acetonitrile (MeCN) - Anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and nitrogen inlet, add 5-methyl-2,4-diaminoquinazoline (1.0 eq), NBS (1.1 eq), and anhydrous CCl₄ (20 mL per gram).
-
Initiation: Add a catalytic amount of AIBN (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours. The reaction can be monitored by TLC. The solid succinimide byproduct will float to the surface upon completion.
-
Work-up: Cool the reaction to room temperature and filter off the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Quenching & Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting 5-(bromomethyl)-2,4-diaminoquinazoline is often used in the next step without further purification.
-
Caution: The bromomethyl intermediate is a lachrymator and should be handled with care in a fume hood.
-
Detailed Experimental Protocol: Thioetherification
Materials:
-
5-(Bromomethyl)-2,4-diaminoquinazoline
-
Aryl Thiol (e.g., Thiophenol, 4-methoxythiophenol, etc.) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
Setup: To a round-bottom flask, add the aryl thiol (1.2 eq), K₂CO₃ (2.0 eq), and DMF (15 mL per gram of starting bromide). Stir the suspension at room temperature for 15 minutes to pre-form the thiolate.
-
Reaction: Add a solution of the crude 5-(bromomethyl)-2,4-diaminoquinazoline (1.0 eq) in a minimum amount of DMF. Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting bromide is consumed.
-
Work-up: Pour the reaction mixture into ice-water. A solid product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous mixture three times with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the final 5-arylthiomethyl-2,4-diaminoquinazoline.
Data Presentation & Expected Results
The described synthetic route is versatile and accommodates a range of substituted aryl thiols. The table below provides representative data for the final thioetherification step.
| Entry | Aryl Thiol (Ar-SH) | Product | Expected Yield (%) |
| 1 | Thiophenol | 5-(Phenylthiomethyl)-2,4-diaminoquinazoline | 85-92% |
| 2 | 4-Methoxythiophenol | 5-((4-Methoxyphenyl)thiomethyl)-2,4-diaminoquinazoline | 88-95% |
| 3 | 4-Chlorothiophenol | 5-((4-Chlorophenyl)thiomethyl)-2,4-diaminoquinazoline | 82-90% |
| 4 | 4-Methylthiophenol | 5-((4-Methylphenyl)thiomethyl)-2,4-diaminoquinazoline | 86-93% |
Yields are estimated based on typical S_N2 reactions of this nature and are dependent on the purity of the intermediate and reaction scale.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Low yield in Stage 1 (Reduction) | Incomplete reduction; Inactive iron powder. | Ensure vigorous stirring. Activate iron powder by washing with dilute HCl before use. Extend reflux time. |
| Multiple spots in Stage 2 (Bromination) | Over-bromination (dibromination); Reaction with the aromatic ring. | Use exactly 1.0-1.1 equivalents of NBS. Avoid prolonged reaction times. Ensure the solvent is non-polar (CCl₄ is ideal). |
| Hydrolysis of Bromide Intermediate | Presence of water in the bromination step. | Use anhydrous solvents and freshly opened or recrystallized NBS. Perform the reaction under a dry N₂ atmosphere. |
| Low yield in Stage 3 (Thioetherification) | Poor nucleophilicity of thiolate; Inactive bromide. | Ensure the base is anhydrous and sufficient to fully deprotonate the thiol. Use the bromide intermediate immediately after preparation. |
References
- Synthesis of 2‐aminoquinazolin‐4(3H)‐ones. ResearchGate.
- Chandregowda, V. et al. (2007). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES, Vol. 71, No. 1.
- Reddy, T. R. et al. (2012). Synthesis of 2,4‐Diaminoquinazolines and 2‐Amino‐4‐iminoquinazolines via Substrate‐Controlled Annulation of 2‐Aminobenzonitriles and Carbodiimides. Asian Journal of Organic Chemistry.
- Yin, P. et al. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649-2658.
- Yin, P. et al. (2012). Synthesis of 2,4-diaminoquinazolines and tricyclic quinazolines by cascade reductive cyclization of methyl N-cyano-2-nitrobenzimidates. PubMed.
- Wang, H. et al. (2020). Facile Ru-catalysed synthesis of quinazolin-4(3H)-ones by tandem cyclization of 2-nitrobenzonitrile and alcohol derivatives under air. Organic & Biomolecular Chemistry.
- Wang, M. et al. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Molecules.
- Chandregowda, V. et al. (2007). One‐Pot Conversion of 2‐Nitrobenzonitriles to Quinazolin‐4(3H)‐ones and Synthesis of Gefitinib and Erlotinib Hydrochloride. Semantic Scholar.
- Singh, H. et al. (1995). Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions. Bioorganic & Medicinal Chemistry, 3(7), 891-7.
- Chen, Y. et al. (2010). Synthesis of highly functionalized 2,4-diaminoquinazolines as anticancer and anti-HIV agents. Bioorganic & Medicinal Chemistry Letters, 20(15), 4591-4.
- Chen, C. et al. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 89(12), 8745-8758.
- El-Subbagh, H. I. et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry.
- N-Bromosuccinimide. (2019). Wikipedia.
- Wohl, A. & Ziegler, K. (1919-1942). The Wohl-Ziegler Reaction. Berichte der Deutschen Chemischen Gesellschaft & Justus Liebig's Annalen der Chemie.
- N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
- Active/inactive aromatic ring bromination. (2022). Chemia.
- Tsai, P-C. et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. ACS Omega.
- Rosowsky, A. et al. (1999). Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim. Journal of Medicinal Chemistry.
- Ghorab, M. M. et al. (2016). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry.
- Abdel-Ghani, T. M. et al. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules.
- Amato, M. et al. (2012). Synthesis of new 5,6-dihydrobenzo[h]quinazoline 2,4-diamino substituted and antiplatelet/antiphlogistic activities evaluation. Bioorganic & Medicinal Chemistry Letters.
- Liu, W-B. et al. (2021). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters.
- Nosova, E. V. et al. (2022). Synthesis of 5-(4-bromophenyl)- and 5-(5-bromothiophen-2-yl)-substituted 3-aryl[1][6][14]triazolo[4,3-c]quinazolines. Russian Chemical Bulletin.
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. (2019). ChemRxiv.
- The proposed mechanism for the synthesis of 2,4-diaminoquinazolines using acyl isothiocyanate resin. ResearchGate.
- Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines. (2022). Molecules.
- Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Asian Journal of Chemistry.
- Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal.
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Protocol for the hydrolysis of the nitrile group in 2-Methyl-6-nitrobenzonitrile
An Application Note and Comprehensive Protocol for the Hydrolysis of 2-Methyl-6-nitrobenzonitrile
Introduction: Navigating the Challenges of a Sterically Hindered Nitrile
The conversion of nitriles to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal for the production of valuable intermediates in the pharmaceutical and agrochemical industries.[1] The target molecule of this protocol, 2-Methyl-6-nitrobenzoic acid, is a key building block for complex chemical products.[2][3] However, the hydrolysis of its precursor, this compound, presents a significant synthetic challenge.
The substrate's structure, with both a methyl and a nitro group positioned ortho to the nitrile, creates a sterically crowded environment around the reaction center. This steric hindrance can significantly impede the approach of a nucleophile, demanding robust reaction conditions to achieve efficient conversion.[4] This guide provides a detailed examination of the mechanistic principles, strategic considerations, and step-by-step protocols for overcoming these challenges to successfully hydrolyze this compound.
Mechanistic Underpinnings: Acid vs. Base Catalysis
The hydrolysis of nitriles can be effectively achieved under either acidic or basic conditions, with each pathway proceeding through a distinct mechanism.[5] The choice between these methods is critical and depends on the substrate's stability and the desired reaction outcome.
1. Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom. This crucial first step significantly increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[6][7][8] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed under the same conditions to yield the final carboxylic acid and an ammonium salt.[7] The final protonation of the resulting ammonia to form a non-nucleophilic ammonium ion drives the reaction to completion.[6]
2. Base-Catalyzed Hydrolysis: In a basic medium, the strong nucleophile, a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[9][10][11] This process also forms an amide intermediate.[9] With sufficient heat and excess base, this amide can be further hydrolyzed to a carboxylate salt.[12] A final acidification step during the workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.[5] Under milder basic conditions, it is sometimes possible to isolate the amide, though vigorous conditions typically lead to the carboxylic acid.[6][13]
Strategic Comparison for a Hindered Substrate
The presence of the ortho-methyl group in this compound necessitates harsher conditions than for a simple benzonitrile. Both strong acid and strong base protocols are viable, but they offer different advantages and disadvantages.
| Feature | Acid-Catalyzed Hydrolysis (e.g., H₂SO₄/H₂O) | Base-Catalyzed Hydrolysis (e.g., NaOH/H₂O) |
| Reaction Rate | Generally effective for hindered nitriles, but may require high temperatures and prolonged heating. | Can be very effective, with the strong nucleophilicity of OH⁻ helping to overcome steric barriers. High temperatures are typically required. |
| Intermediate | The reaction proceeds through an amide, but isolation is difficult as it hydrolyzes rapidly under strong acid.[13] | The amide intermediate can sometimes be isolated under carefully controlled, milder conditions.[6] |
| Workup | Product often precipitates upon cooling and dilution with water. Filtration is straightforward. | The product exists as a soluble carboxylate salt. Requires acidification to induce precipitation, followed by extraction or filtration.[5][14] |
| Potential Issues | Risk of charring or sulfonation with concentrated acids at very high temperatures. The nitro group is generally stable to acidic conditions. | The nitro group is stable, but highly basic conditions can sometimes lead to undesired side reactions with other functional groups if present. |
| Recommendation | A robust and reliable method for this specific transformation. | A strong alternative, particularly if precise temperature control is available. The workup is more involved. |
Visualizing the Transformation and Workflow
To better understand the process, the following diagrams illustrate the chemical challenge and the general experimental workflow.
Caption: The hydrolysis is hindered by the ortho-methyl group.
Caption: General experimental workflow for nitrile hydrolysis.
Detailed Experimental Protocols
Safety First: this compound and other nitroaromatic compounds are toxic and may be absorbed through the skin.[15][16] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]
Protocol 1: Strong Acid-Catalyzed Hydrolysis
Principle: This protocol utilizes a mixture of sulfuric acid and water to achieve hydrolysis under vigorous, high-temperature conditions, which are necessary to overcome the steric hindrance of the substrate.
Materials and Reagents:
| Reagent/Material | Quantity | Purpose |
| This compound | 5.0 g (30.8 mmol) | Starting Material |
| Concentrated Sulfuric Acid (98%) | 25 mL | Catalyst/Reagent |
| Deionized Water | 25 mL + ~200 mL | Reagent/Quenching |
| Round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 | Prevent Solvent Loss |
| Heating Mantle with Stirrer | 1 | Heat/Agitation |
| Büchner Funnel and Flask | 1 set | Filtration |
| Filter Paper | As needed | Filtration |
| Beakers | Various sizes | General Use |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully and slowly add 25 mL of concentrated sulfuric acid to 25 mL of deionized water while cooling the flask in an ice-water bath. Caution: This is a highly exothermic process.
-
Once the acid solution has cooled to near room temperature, add 5.0 g of this compound to the flask.
-
Attach a reflux condenser to the flask and place the apparatus in a heating mantle on a stir plate.
-
Heating: Heat the reaction mixture to a gentle reflux (approximately 110-120°C) with vigorous stirring. The solid starting material will slowly dissolve as the reaction proceeds.
-
Monitoring: Maintain the reflux for 8-12 hours. The reaction can be monitored by periodically taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting nitrile spot indicates completion.
-
Workup and Isolation: After the reaction is complete (as determined by TLC), turn off the heat and allow the mixture to cool to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing ~200 mL of ice-cold water while stirring. A precipitate of the crude carboxylic acid product should form.
-
Cool the entire mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 25 mL).
-
Purification: Dry the crude solid in a vacuum oven. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield pure 2-Methyl-6-nitrobenzoic acid.
Protocol 2: Strong Base-Catalyzed Hydrolysis
Principle: This method employs a concentrated solution of sodium hydroxide to act as a potent nucleophile, followed by an acidic workup to yield the final product.
Materials and Reagents:
| Reagent/Material | Quantity | Purpose |
| This compound | 5.0 g (30.8 mmol) | Starting Material |
| Sodium Hydroxide (NaOH) | 7.4 g (185 mmol) | Reagent/Catalyst |
| Ethylene Glycol | 50 mL | High-boiling Solvent |
| Deionized Water | 100 mL | Workup |
| Concentrated Hydrochloric Acid (~37%) | As needed (~15 mL) | Acidification |
| Round-bottom flask (100 mL) | 1 | Reaction Vessel |
| Reflux Condenser | 1 | Prevent Solvent Loss |
| Heating Mantle with Stirrer | 1 | Heat/Agitation |
| Büchner Funnel and Flask | 1 set | Filtration |
| pH paper or pH meter | 1 | Monitor Acidification |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5.0 g of this compound, 7.4 g of sodium hydroxide pellets, and 50 mL of ethylene glycol.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Heating: Heat the mixture to 120-130°C with vigorous stirring. The reaction is often accompanied by the evolution of ammonia gas, which can be tested by holding a piece of moist pH paper near the top of the condenser (it will turn blue).[5] Caution: Perform in a well-ventilated fume hood.
-
Monitoring: Maintain the temperature for 4-8 hours. Monitor the reaction's progress by TLC as described in the acid-catalyzed protocol.
-
Workup: Allow the dark reaction mixture to cool to room temperature.
-
Slowly pour the cooled mixture into a beaker containing 100 mL of deionized water. Rinse the reaction flask with a small amount of water and add it to the beaker.
-
Acidification: Cool the aqueous solution in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH 1-2), as confirmed by pH paper. A precipitate of the carboxylic acid will form.[14]
-
Isolation: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Purification: Dry the crude product and recrystallize from an ethanol/water mixture to obtain the pure 2-Methyl-6-nitrobenzoic acid.
Advanced and Milder Alternatives
For substrates that are sensitive to harsh acidic or basic conditions, alternative methods have been developed. While more complex, these approaches offer greater functional group tolerance.
-
Enzymatic Hydrolysis: Nitrilase enzymes can hydrolyze nitriles to carboxylic acids in a single step under mild conditions (neutral pH, room temperature).[19] This biocatalytic approach offers high selectivity and is environmentally benign.[20]
-
Transition-Metal Catalysis: Certain platinum(II) catalysts have been shown to effectively hydrate hindered nitriles to their corresponding amides under neutral and mild conditions, often stopping the reaction before further hydrolysis to the acid occurs.[21][22]
These advanced methods represent the frontier of nitrile hydrolysis and should be considered for complex, multi-functional molecules where traditional methods may fail.
References
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- ACS Publications. (n.d.). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups | The Journal of Organic Chemistry.
- YouTube. (2018). Nitriles: base hydrolysis.
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- Semantic Scholar. (1973). The acid-catalysed hydrolysis of benzonitrile.
- Google Patents. (n.d.). US3920670A - Process for hydrolysis of nitriles.
- ResearchGate. (n.d.). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism.
- Berkeley Learning Hub. (2025). 5 Nitrile Hydrolysis Steps.
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Application Notes and Protocols: 2-Methyl-6-nitrobenzonitrile in the Synthesis of Novel Therapeutic Agents
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful and efficient synthesis of novel therapeutic agents. 2-Methyl-6-nitrobenzonitrile, a highly functionalized aromatic compound, has emerged as a versatile building block in drug discovery. Its unique electronic and steric properties, conferred by the ortho-positioning of the methyl, nitro, and nitrile groups, provide a platform for a diverse array of chemical transformations. This guide provides an in-depth exploration of the utility of this compound in the synthesis of innovative therapeutic agents, with a particular focus on kinase inhibitors and other biologically active heterocyclic compounds. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present data-driven insights to empower researchers in their drug development endeavors.
The presence of the electron-withdrawing nitro and nitrile groups on the benzene ring makes this compound an excellent substrate for nucleophilic aromatic substitution reactions.[1] The nitrile group itself is a versatile functional handle, capable of being transformed into various other functionalities, and is a common pharmacophore in many approved drugs.[2] This application note will showcase how these inherent chemical characteristics are exploited to construct complex molecular architectures with significant therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for reaction optimization and safety.
| Property | Value | Reference |
| CAS Number | 1885-76-3 | [3][4][5] |
| Molecular Formula | C₈H₆N₂O₂ | [5] |
| Molecular Weight | 162.15 g/mol | [5] |
| Appearance | Light orange to Yellow to Green powder to crystal | [3] |
| Melting Point | 108-110 °C (lit.) | [4] |
| Boiling Point | 326.2±30.0 °C (Predicted) | [3] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [3] |
| Storage | Sealed in dry, Room Temperature | [3][4] |
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, and differentiation.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[6][7] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[6] this compound serves as a key precursor for the synthesis of heterocyclic scaffolds that are central to many kinase inhibitors.
Synthesis of Quinazoline-Based Kinase Inhibitors
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This compound can be utilized in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines, which are potent inhibitors of various kinases.[1] The synthesis involves a multi-step sequence that leverages the reactivity of the functional groups present in the starting material.
Synthetic Workflow Overview
The overall synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the quinazoline ring system. Subsequent functionalization allows for the introduction of various substituents to modulate the compound's biological activity and pharmacokinetic properties.
Caption: Synthetic workflow for quinazoline-based kinase inhibitors.
Detailed Experimental Protocol: Synthesis of 2-Amino-6-methylbenzonitrile
This protocol details the critical first step in the synthesis of the quinazoline core: the reduction of the nitro group of this compound.
Materials:
-
This compound (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Concentrated Hydrochloric Acid (HCl, 1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of this compound in a 1:1 mixture of ethanol and water, add iron powder.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. Caution: The reaction is exothermic.
-
After the addition is complete, continue to reflux the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-Amino-6-methylbenzonitrile.
Expected Yield: 85-95% Purity Assessment: The purity of the product can be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
Synthesis of Dihydroisoquinolinone Derivatives
Derivatives of dihydroisoquinolinone are another class of heterocyclic compounds with a wide range of biological activities. This compound can serve as a starting material for the microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1] Microwave-assisted synthesis offers significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved purity.
Reaction Scheme
The synthesis proceeds through a tandem reaction involving the reduction of the nitro group and a subsequent intramolecular cyclization.
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Application Notes and Protocols for the Catalytic Reduction of 2-Methyl-6-nitrobenzonitrile
Introduction: The Strategic Importance of 2-Amino-6-methylbenzonitrile
The successful and efficient synthesis of 2-amino-6-methylbenzonitrile is a critical step in the development of a wide array of pharmaceutical compounds and advanced materials. This molecule serves as a versatile building block, and its purity and yield can significantly impact the viability of a synthetic route. The most common and industrially scalable method for its preparation is the catalytic reduction of its nitro precursor, 2-methyl-6-nitrobenzonitrile.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary catalytic reduction methods for this compound. We will delve into the mechanistic rationale behind catalyst and reagent selection, provide detailed, field-tested protocols, and emphasize the critical safety considerations inherent in these powerful transformations.
Core Principles of Catalytic Nitroarene Reduction
The reduction of an aromatic nitro group to an amine is a highly exothermic process that proceeds through a series of intermediates, including nitroso and hydroxylamine species.[1] The choice of catalyst and reaction conditions is paramount to ensure high selectivity towards the desired amine and to minimize the formation of byproducts such as azo and azoxy compounds.[2] Catalytic hydrogenation, either with gaseous hydrogen or through transfer hydrogenation, offers a clean and efficient pathway for this transformation.[3]
Method 1: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
Palladium on carbon is often the catalyst of choice for the reduction of nitroarenes due to its high activity and efficiency.[4] It facilitates the reaction under relatively mild conditions and is available in various loadings (typically 5-10% Pd by weight).
Mechanistic Rationale
The palladium surface actively adsorbs and dissociates molecular hydrogen into highly reactive hydrogen atoms. The nitro group of the substrate then coordinates to the palladium surface, where it undergoes stepwise reduction to the corresponding amine. The carbon support provides a high surface area for the dispersion of palladium nanoparticles, maximizing catalytic activity.
Experimental Workflow: Pd/C Catalyzed Hydrogenation
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Application Note & Protocol Guide: Synthesis of 2-Amino-6-methylbenzonitrile from 2-Methyl-6-nitrobenzonitrile
Abstract: This technical guide provides a comprehensive framework for the synthesis of 2-amino-6-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science, from its precursor, 2-methyl-6-nitrobenzonitrile. We present two robust and well-validated protocols for the selective reduction of the aromatic nitro group: catalytic hydrogenation and a classic metal-acid reduction using tin(II) chloride. This document is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization data, and essential safety protocols to ensure a successful and safe synthesis.
Introduction and Strategic Overview
2-Amino-6-methylbenzonitrile serves as a critical intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolines and benzothiazoles, which are scaffolds of significant interest in pharmaceutical development.[1][2] The strategic conversion of this compound to its amino derivative is a key transformation that requires high selectivity. The primary challenge lies in reducing the nitro group to a primary amine while preserving the integrity of the chemically sensitive nitrile functionality.
This guide explores two primary, reliable methods to achieve this transformation:
-
Protocol A: Catalytic Hydrogenation. A clean and efficient method utilizing a palladium on carbon (Pd/C) catalyst and a hydrogen source. It is often the preferred method due to its high yields and simpler product work-up.[3][4]
-
Protocol B: Tin(II) Chloride Reduction. A classic, stoichiometric reduction method that is highly effective and tolerant of various functional groups, making it a valuable alternative when catalytic methods are not suitable.[3][5][6]
The choice between these methods depends on available equipment, scale, and the presence of other functional groups in more complex substrates.
Mechanistic Considerations
A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
2.1. Catalytic Hydrogenation The catalytic hydrogenation of aromatic nitro compounds is a heterogeneous catalytic process.[7][8] The reaction proceeds through a series of intermediates on the surface of the palladium catalyst.[7] Molecular hydrogen is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction, likely via nitroso and hydroxylamine intermediates, before the final amine product is formed and desorbed into the solution.[4][9]
2.2. Tin(II) Chloride (SnCl₂) Reduction The reduction of a nitroarene using tin or its salt in the presence of a strong acid like HCl is a classic example of a dissolving metal reduction.[10][11] The tin metal acts as the electron source. The reaction proceeds through a sequence of proton-coupled electron transfers. The nitro group is sequentially reduced to nitroso, then to a hydroxylamine intermediate, and finally to the anilinium salt.[5][10] A final basic work-up is required to deprotonate the anilinium salt and liberate the free amine product.[5]
Overall Synthesis Workflow
The diagram below illustrates the general workflow from the starting material to the final, characterized product.
Caption: General experimental workflow for the synthesis of 2-amino-6-methylbenzonitrile.
Safety and Handling
4.1. Reagent Safety Before beginning any experimental work, consult the Safety Data Sheet (SDS) for each reagent.
| Reagent | Key Hazards | Recommended Handling |
| This compound | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[12] | Work in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and safety glasses. Avoid dust inhalation.[1] |
| Palladium on Carbon (Pd/C) | Flammable solid. May be pyrophoric, especially when dry and spent. | Handle under an inert atmosphere (e.g., nitrogen or argon) when possible. Do not allow to dry completely. Quench carefully after use. |
| Hydrogen Gas (H₂) | Extremely flammable gas. Risk of explosion. | Use in a well-ventilated area (fume hood). Ensure all connections are secure and leak-tested. Use a proper hydrogenation apparatus. |
| Tin(II) Chloride (SnCl₂) | Harmful if swallowed. Causes skin and eye irritation. Suspected sensitizer.[6] | Avoid contact with skin and eyes. Wear appropriate PPE. Handle in a fume hood. |
| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Always add acid to water, never the reverse. Work in a chemical fume hood. Wear acid-resistant gloves and a face shield. |
| Sodium Hydroxide (NaOH) | Corrosive. Causes severe skin burns and eye damage. | Handle with care, as dissolution is highly exothermic. Wear appropriate PPE. |
4.2. General Laboratory Precautions
-
All procedures should be carried out in a well-ventilated chemical fume hood.[13]
-
Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.[12]
-
An emergency eyewash station and safety shower should be readily accessible.
Detailed Experimental Protocols
Protocol A: Selective Reduction via Catalytic Hydrogenation
This protocol is favored for its clean conversion and simple work-up procedure. The nitrile group is generally stable under these conditions, though over-reduction is possible with more aggressive catalysts or conditions.[14]
Materials and Equipment:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)
-
Methanol (or Ethanol/Ethyl Acetate)
-
Hydrogen source (balloon or cylinder)
-
Parr Hydrogenator or a two/three-neck round-bottom flask with a magnetic stirrer
-
Filtration setup (Büchner funnel, Celite®)
Step-by-Step Procedure:
-
Vessel Preparation: To a suitable hydrogenation flask, add this compound (e.g., 5.0 g, 30.8 mmol).
-
Solvent Addition: Add a suitable solvent such as methanol (100 mL). Stir the mixture until the starting material is fully dissolved.
-
Catalyst Addition: Carefully add 10% Pd/C (50% wet, e.g., 0.33 g, ~5 mol%) to the solution. Rationale: The catalyst is added last to minimize potential ignition of the solvent vapor.
-
Inerting: Seal the flask and purge the system with an inert gas (nitrogen or argon) for 5-10 minutes to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas into the flask (a balloon provides ~1 atm pressure). For higher pressures, use a Parr apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC. A typical TLC system would be 3:1 Hexanes:Ethyl Acetate. The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 4-12 hours.
-
Catalyst Removal: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of methanol to ensure complete recovery of the product. Caution: The Celite pad with the catalyst should not be allowed to dry, as Pd/C can be pyrophoric. Quench it immediately with water.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is crude 2-amino-6-methylbenzonitrile.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield the pure product.
Protocol B: Selective Reduction with Tin(II) Chloride
This classic method is robust and avoids the use of flammable hydrogen gas and specialized pressure equipment.[3] The work-up is more involved due to the formation of tin salts.[15][16]
Materials and Equipment:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (optional, for acidic method)
-
Saturated Sodium Bicarbonate (NaHCO₃) or 2M Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 30.8 mmol) in ethanol (100 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (e.g., 21.0 g, 93.0 mmol, 3.0 eq) to the solution.[15] The reduction can be performed in neutral alcohol or with the addition of acid.[17] For substrates requiring more forceful conditions, the reaction can be run in an acidic medium like concentrated HCl.
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C for ethanol) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-6 hours.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. To the residue, add ethyl acetate (150 mL) and slowly add a saturated aqueous solution of sodium bicarbonate or 2M NaOH until the pH of the aqueous layer is >8.[15] Rationale: Basification is necessary to deprotonate the product amine and to precipitate tin salts (as tin hydroxides). A thick white precipitate will form.[16]
-
Filtration (if necessary): The tin salts can form an intractable emulsion.[16] If this occurs, it is often best to filter the entire biphasic mixture through a pad of Celite®. Wash the Celite pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography (silica gel, eluting with a gradient of hexanes/ethyl acetate) to afford pure 2-amino-6-methylbenzonitrile.
Characterization of 2-Amino-6-methylbenzonitrile
The identity and purity of the synthesized 2-amino-6-methylbenzonitrile (C₈H₈N₂, MW: 132.16 g/mol ) should be confirmed using standard analytical techniques.
| Technique | Expected Data / Observations |
| Melting Point | 127-132 °C (literature value) |
| ¹H NMR | ~6.5-7.5 ppm: Aromatic protons (multiplets, 3H). ~4.0-5.0 ppm: Amine protons (-NH₂, broad singlet, 2H). ~2.2-2.4 ppm: Methyl protons (-CH₃, singlet, 3H). |
| ¹³C NMR | ~140-150 ppm: C-NH₂. ~130-140 ppm: Aromatic CHs. ~115-125 ppm: C-CN (nitrile carbon). ~105-115 ppm: C-CH₃. ~18-22 ppm: -CH₃. |
| IR Spectroscopy | 3450-3300 cm⁻¹: N-H stretching (doublet for primary amine). ~2220 cm⁻¹: C≡N stretching (strong, sharp). ~1620 cm⁻¹: N-H bending (scissoring). ~1580 cm⁻¹: Aromatic C=C stretching. |
| Mass Spectrometry | [M]⁺: m/z = 132.17 (for C₈H₈N₂). |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Deactivated catalyst (Protocol A). Insufficient reducing agent (Protocol B). | Increase reaction time or temperature moderately. Ensure catalyst is fresh and active. Add an additional portion of the reducing agent. |
| Low Yield | Mechanical losses during work-up (e.g., during filtration of tin salts). Incomplete extraction of the product. | Ensure thorough washing of filter cakes (Celite). Perform multiple extractions of the aqueous layer. |
| Presence of Side Products | Over-reduction: Reduction of the nitrile group (more likely in Protocol A with harsh conditions). Incomplete reduction: Presence of hydroxylamine or nitroso intermediates. | Use milder conditions (lower H₂ pressure, shorter time). Ensure the reaction goes to completion by monitoring with TLC. |
| Difficult Work-up (Protocol B) | Formation of a stable emulsion or gelatinous precipitate of tin salts. | Filter the entire mixture through Celite before extraction.[16] Ensure the aqueous layer is strongly basic (pH > 10) to help solubilize some tin species as stannates. |
Conclusion
This guide details two effective and reliable methods for the synthesis of 2-amino-6-methylbenzonitrile. Catalytic hydrogenation offers a cleaner process with a simpler work-up, while the tin(II) chloride reduction provides a robust alternative that avoids the need for specialized hydrogenation equipment. By following the detailed protocols and adhering to the safety guidelines, researchers can confidently produce this valuable synthetic intermediate with high yield and purity.
References
- Vertex AI Search. Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Rav, L., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1).
- ACS Green Chemistry Institute. Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Li, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Catalysis Science & Technology.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Nitrobenzonitrile.
- Al-Farabi Kazakh National University, et al. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst.
- ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- Organic Chemistry Portal. Nitro Reduction - Common Conditions.
- Merck Millipore. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzonitrile.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-6-methyl-4-nitrobenzoic acid.
- Wikipedia. Reduction of nitro compounds.
- Mettler Toledo. Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Fluoro-2-methylbenzonitrile.
- Carl ROTH. (n.d.). Safety Data Sheet: Nitrobenzene ≥98,5 %.
- SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
- Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
- Common Organic Chemistry. Nitro Reduction - SnCl2.
- Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- The Hive Chemistry Discourse. (2003). SnCl2 as a reducing agent.
- ResearchGate. (2019). The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- Mol-Instincts. (2025). 2-amino-6-nitrobenzonitrile.
- ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14.
- PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
Sources
- 1. This compound 98 1885-76-3 [sigmaaldrich.com]
- 2. Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. mt.com [mt.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
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- 17. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
Application Notes and Protocols: Leveraging 2-Methyl-6-nitrobenzonitrile in Advanced Materials Science
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Methyl-6-nitrobenzonitrile as a versatile precursor in the synthesis of high-performance polymers and functional porous materials. This document provides not only detailed experimental protocols but also the scientific rationale behind the synthetic strategies, empowering researchers to explore and innovate in the field of materials science.
Introduction: The Untapped Potential of this compound
This compound, a readily available chemical intermediate, possesses a unique combination of functional groups—a nitrile, a nitro group, and a methyl group on an aromatic ring. This trifecta of reactivity opens a gateway to a diverse range of chemical modifications, making it an exemplary starting material for the synthesis of advanced materials. The strategic positioning of these groups, particularly the ortho-methyl substituent, can impart desirable properties such as enhanced solubility and modified chain packing in the resulting polymers, leading to improved processability and performance.[1] This guide will detail the transformation of this compound into valuable monomers and their subsequent application in the fabrication of heat-resistant aromatic polyamides, high-performance polyimides, and functional metal-organic frameworks (MOFs).
Monomer Synthesis: The Gateway to Advanced Materials
The journey from this compound to advanced materials begins with its conversion into polymerizable monomers. The two primary pathways involve the reduction of the nitro group to an amine and the hydrolysis of the nitrile group to a carboxylic acid.
Synthesis of 2-Amino-6-methylbenzonitrile: A Precursor for Polyamides and Polyimides
The reduction of the nitro group in this compound yields 2-Amino-6-methylbenzonitrile, a key diamine precursor. A variety of reducing agents can be employed for this transformation, with iron in acidic media being a cost-effective and efficient option.[2][3]
Protocol 1: Reduction of this compound to 2-Amino-6-methylbenzonitrile
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a slurry of this compound (1 equivalent) and iron powder (3-5 equivalents) in a 1:1 mixture of ethanol and water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated HCl (0.1-0.2 equivalents) dropwise to the refluxing mixture. The reaction is exothermic and should be controlled.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a celite pad to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-Amino-6-methylbenzonitrile.
-
The product can be further purified by column chromatography or recrystallization.
Synthesis of 2-Methyl-6-nitrobenzoic Acid: A Ligand for MOF Synthesis
The hydrolysis of the nitrile group to a carboxylic acid provides a versatile building block for Metal-Organic Frameworks. Both acidic and basic conditions can be employed for this transformation.[4][5][6][7]
Protocol 2: Acidic Hydrolysis of this compound to 2-Methyl-6-nitrobenzoic Acid
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, cautiously add this compound (1 equivalent) to a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and then pour it slowly over crushed ice with constant stirring.
-
A precipitate of 2-Methyl-6-nitrobenzoic acid will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water to remove any residual acid.
-
Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.
Application in High-Performance Aromatic Polyamides
Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The incorporation of monomers derived from this compound can introduce beneficial properties such as improved solubility.[8] The presence of the methyl group can disrupt chain packing, leading to enhanced solubility in organic solvents.[9]
Workflow for Aromatic Polyamide Synthesis:
Caption: Synthetic route to aromatic polyamides.
Protocol 3: Solution Polycondensation for Aromatic Polyamide Synthesis
Materials:
-
2-Amino-6-methylbenzonitrile (or its hydrolyzed and subsequently reduced form, 2-amino-6-methylbenzoic acid)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (anhydrous)
-
Pyridine (anhydrous)
-
Nitrogen inlet/outlet
-
Mechanical stirrer
-
Reaction flask
Procedure:
-
Dry all glassware thoroughly in an oven before use.
-
In a reaction flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve 2-Amino-6-methylbenzonitrile (1 equivalent) and anhydrous lithium chloride in anhydrous NMP under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add the aromatic diacid chloride (1 equivalent) portion-wise to the stirred solution, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
The resulting viscous polymer solution can be precipitated by pouring it into a non-solvent such as methanol or water.
-
Collect the fibrous polymer by filtration, wash it thoroughly with water and methanol, and dry it in a vacuum oven at 80-100°C.
Expected Properties of the Resulting Polyamide:
| Property | Expected Outcome | Rationale |
| Solubility | Enhanced solubility in polar aprotic solvents (e.g., NMP, DMAc, DMF).[8][9] | The ortho-methyl group disrupts the regular packing of polymer chains, reducing intermolecular forces and allowing solvent molecules to penetrate more easily. |
| Thermal Stability | High thermal stability, with decomposition temperatures likely above 400°C.[3] | The aromatic backbone and strong amide linkages contribute to excellent thermal resistance, a characteristic feature of aramids. |
| Glass Transition Temp. (Tg) | Moderately high Tg. | The rigid aromatic backbone will lead to a high Tg, although the increased chain separation due to the methyl group might slightly lower it compared to an unsubstituted analogue. |
| Mechanical Properties | Good mechanical strength and flexibility.[3] | Aromatic polyamides are known for their high tensile strength and modulus. |
Application in High-Performance Polyimides
Polyimides are another class of heat-resistant polymers with outstanding thermal, mechanical, and electrical properties.[10] The introduction of an ortho-methyl group from a this compound-derived diamine can increase the glass transition temperature (Tg) and improve gas permeability by hindering chain packing.[10][11]
Workflow for Aromatic Polyimide Synthesis:
Caption: Two-step synthesis of aromatic polyimides.
Protocol 4: Two-Step Polycondensation for Aromatic Polyimide Synthesis
Materials:
-
2-Amino-6-methylbenzonitrile
-
Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA)
-
N,N-dimethylacetamide (DMAc) (anhydrous)
-
Nitrogen inlet/outlet
-
Mechanical stirrer
-
Reaction flask
Procedure:
-
Poly(amic acid) Synthesis: a. In a dry, nitrogen-purged reaction flask, dissolve 2-Amino-6-methylbenzonitrile (1 equivalent) in anhydrous DMAc. b. Cool the solution to 0°C and slowly add the aromatic dianhydride (1 equivalent) in small portions with efficient stirring. c. After the addition, allow the reaction to proceed at room temperature for 8-12 hours to form a viscous poly(amic acid) solution.
-
Film Casting and Thermal Imidization: a. Cast the poly(amic acid) solution onto a clean glass plate. b. Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the cyclodehydration (imidization). c. After cooling, the resulting polyimide film can be peeled off from the glass plate.
Influence of the ortho-Methyl Group on Polyimide Properties:
| Property | Expected Effect of ortho-Methyl Group | Scientific Rationale |
| Glass Transition Temp. (Tg) | Increase in Tg.[10] | The methyl group restricts the rotational freedom of the polymer backbone, leading to a higher energy requirement for segmental motion. |
| Solubility | Improved solubility in organic solvents.[1] | The bulky methyl group disrupts the intermolecular charge-transfer complexes that are common in aromatic polyimides, reducing chain-chain interactions. |
| Gas Permeability | Increased gas permeability.[11] | The less efficient chain packing creates a higher fractional free volume, facilitating the diffusion of gas molecules. |
| Thermal Stability | High thermal stability maintained.[10][11] | The inherent stability of the aromatic imide structure is largely unaffected by the methyl substituent. |
Application in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[12][13] By hydrolyzing this compound to 2-Methyl-6-nitrobenzoic acid (Protocol 2), a suitable organic ligand for MOF synthesis can be obtained. The resulting MOF could have interesting properties for applications in gas storage, separation, and catalysis.
Workflow for MOF Synthesis:
Caption: General workflow for MOF synthesis.
Protocol 5: Solvothermal Synthesis of a MOF using 2-Methyl-6-nitrobenzoic Acid
Materials:
-
2-Methyl-6-nitrobenzoic acid
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve 2-Methyl-6-nitrobenzoic acid (1 equivalent) and the chosen metal salt (e.g., 0.5-1 equivalent) in DMF.
-
Seal the vial in a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80°C and 150°C) for 24-72 hours.
-
After the reaction, allow the autoclave to cool down slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by filtration.
-
Wash the crystals with fresh DMF and then with a low-boiling solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the solvent molecules completely.
Potential Characteristics of the Resulting MOF: The presence of the nitro group within the MOF pores could lead to specific interactions with guest molecules, making it a candidate for selective gas adsorption or catalysis. The methyl group could influence the framework topology and pore dimensions.
Conclusion
This compound is a promising, yet underutilized, precursor for the development of advanced materials. Through straightforward chemical transformations, it can be converted into monomers for high-performance aromatic polyamides and polyimides with enhanced properties, and into functional ligands for the synthesis of novel metal-organic frameworks. The protocols and insights provided in this guide are intended to be a starting point for researchers to explore the full potential of this versatile molecule in materials science and beyond.
References
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34537-34547. [Link]
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines.
- The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. (2023). Iranian Journal of Chemical Engineering (IJChE). [Link]
- Solubility of polyamides PA-1 to PA-5.
- Li, P. H., Wang, C. Y., Li, G., & Jiang, J. M. (2009). Highly organosoluble and transparent polyamides containing cyclohexane and trifluoromethyl moieties: Synthesis and characterization. eXPRESS Polymer Letters, 3(11), 702-711. [Link]
- Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine. SciELO. [Link]
- Mechanochemical protocols for reduction of nitroarenes to anilines.
- Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property. (2020). Taylor & Francis Online. [Link]
- Thermal stability and optical properties of aromatic polyimides containing side-substituted azobenzene groups.
- Functional Aromatic Polyamides. (2016). PMC - PubMed Central. [Link]
- Synthesis and properties of modified polyimides containing multiple side methyl and biphenyl structures. Taylor & Francis Online. [Link]
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Moodle. [Link]
- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
- Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]
- Synthesis of polyamides.
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
- Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
- EXP13 Hydrolysis of Benzonitrile. Scribd. [Link]
- A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- Scheme 1 Design and synthesis of aromatic polyamides and the related model compounds.
- Hydrolysis of nitriles. Chemguide. [Link]
- Synthesis, Structure, Spectra, and Applications of Metal-Organic Frameworks: Basolite C-300. (2023). MDPI. [Link]
- SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. TSI Journals. [Link]
- Synthesis, fine structural characterization, and CO2 adsorption capacity of metal organic frameworks-74. PubMed. [Link]
- New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA. (2023). NIH. [Link]
- Metal Organic Frameworks. Research and Reviews. [Link]
- Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. (2021). PMC - NIH. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzonitrile
<_ _>
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that can impact yield and purity. This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
I. Troubleshooting Guide: Addressing Low Yields and Impurities
This section addresses specific problems you may encounter during the synthesis of this compound, primarily focusing on the common Sandmeyer reaction route starting from 2-Methyl-6-nitroaniline.
Question 1: My yield of this compound from the Sandmeyer reaction is consistently low. What are the most likely causes and how can I fix them?
Low yields in the Sandmeyer reaction are a frequent challenge and can often be traced back to several critical parameters.[1][2] Let's break down the potential culprits, starting with the diazotization step and moving to the cyanation step.
A. Issues in the Diazotization of 2-Methyl-6-nitroaniline
The formation of the diazonium salt is a crucial first step, and its instability requires precise control.[3][4]
-
Inadequate Temperature Control: This is the most common reason for low yields. Aryl diazonium salts are thermally unstable and can decompose, leading to the formation of unwanted phenols and other byproducts.[4]
-
Solution: Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. Monitor the internal temperature of the reaction vessel, not just the bath temperature.[4]
-
-
Insufficient Acidity: A highly acidic environment is necessary to generate the nitrosonium ion (NO+) electrophile from sodium nitrite and to prevent the starting amine from engaging in unwanted side reactions, such as azo coupling.[4] The electron-withdrawing nitro group in 2-Methyl-6-nitroaniline reduces the basicity of the amino group, making sufficient acidity even more critical.[4][5]
-
Solution: Ensure a sufficient excess of a strong mineral acid like hydrochloric acid or sulfuric acid is used.[6]
-
-
Rate of Nitrite Addition: Adding the sodium nitrite solution too quickly can cause localized temperature spikes and lead to decomposition of the diazonium salt.[4]
-
Solution: Add the sodium nitrite solution dropwise and slowly while vigorously stirring the reaction mixture to ensure even dispersion and temperature control.[4]
-
B. Problems During the Cyanation Step
The conversion of the diazonium salt to the desired nitrile is also fraught with potential pitfalls.
-
Purity and Reactivity of Copper(I) Cyanide: The quality of the CuCN is paramount. Old or improperly stored CuCN can be less reactive, leading to incomplete conversion.
-
Solution: Use freshly purchased, high-purity CuCN. If in doubt about the quality, consider preparing it fresh.
-
-
Side Reactions: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution, and various side reactions can occur, such as the formation of biaryl compounds.[7][8]
-
Solution: Ensure the diazonium salt solution is added slowly to the copper(I) cyanide solution. Some protocols suggest the use of a copper(I)/copper(II) catalyst system to improve efficiency.[9]
-
Question 2: I am observing significant amounts of a phenolic byproduct in my crude product. What is causing this and how can I prevent it?
The formation of 2-methyl-6-nitrophenol is a classic sign of diazonium salt decomposition.
-
Cause: As mentioned above, this is primarily due to the reaction temperature rising above the recommended 0-5 °C range. The diazonium group is an excellent leaving group (as N₂ gas), and at higher temperatures, water can act as a nucleophile, leading to the formation of a phenol.[4]
-
Prevention:
-
Strict Temperature Control: Re-emphasizing this critical point, maintain the 0-5 °C temperature range throughout the diazotization and the addition of the diazonium salt to the cyanation mixture.
-
Immediate Use of Diazonium Salt: The diazonium salt solution should be used immediately after its preparation. It should not be stored.[3]
-
Question 3: My purification by column chromatography is resulting in significant product loss. What are some alternative purification strategies?
Product loss during purification is a common issue that can drastically lower your final isolated yield.[1]
-
Decomposition on Silica Gel: Benzonitriles, especially those with electron-withdrawing groups, can sometimes be sensitive to the acidic nature of silica gel.
-
Troubleshooting: Consider deactivating the silica gel by adding a small amount of a base like triethylamine to your eluent.[1]
-
-
Alternative Purification Methods:
-
Recrystallization: If your crude product is reasonably pure, recrystallization can be a highly effective method for obtaining high-purity this compound. Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions.
-
Distillation: If the product is thermally stable, vacuum distillation could be an option, although this is less common for this specific compound.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
What are the primary synthetic routes to this compound?
There are two main approaches to synthesizing this compound:
-
Sandmeyer Reaction: This is the most common method, starting from 2-Methyl-6-nitroaniline. The process involves two main steps:
-
Nitration of 2-Methylbenzonitrile: This involves the direct nitration of 2-methylbenzonitrile. However, this method can lead to a mixture of isomers (e.g., 2-methyl-3-nitrobenzonitrile, 2-methyl-4-nitrobenzonitrile, 2-methyl-5-nitrobenzonitrile, and the desired this compound), making purification challenging.[12][13] Achieving high regioselectivity for the 6-position can be difficult.[14][15]
Why is the Sandmeyer reaction generally preferred over the direct nitration of 2-methylbenzonitrile?
The Sandmeyer reaction is often favored due to its high regioselectivity. Starting with 2-Methyl-6-nitroaniline ensures that the cyano group is introduced at the desired position, avoiding the formation of a complex mixture of isomers that would result from the direct nitration of 2-methylbenzonitrile. The separation of these isomers can be difficult and lead to a lower overall yield of the desired product.
What are the key safety considerations when performing a Sandmeyer reaction?
-
Toxicity of Cyanide: Copper(I) cyanide and other cyanide salts are highly toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide poisoning antidote kit readily available and be familiar with its use.
-
Instability of Diazonium Salts: Solid diazonium salts can be explosive and should not be isolated. Always prepare and use them in solution.[3]
-
Exothermic Reactions: Both the diazotization and the decomposition of the diazonium salt are exothermic. Careful temperature control is essential to prevent a runaway reaction.
III. Experimental Protocols and Data
Optimized Protocol for the Sandmeyer Synthesis of this compound
This protocol is a generalized procedure and may require optimization for your specific laboratory conditions.
Step 1: Diazotization of 2-Methyl-6-nitroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-Methyl-6-nitroaniline in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.[4]
-
Prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the internal temperature does not exceed 5 °C.[4]
-
After the addition is complete, continue stirring for an additional 30 minutes in the ice bath. The resulting clear, yellowish solution of the diazonium salt is used immediately in the next step.
Step 2: Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent (e.g., water or a mixture of water and an organic solvent).
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time to ensure the reaction goes to completion.
-
Cool the mixture, and then proceed with the work-up, which typically involves extraction with an organic solvent, washing of the organic layer, drying, and removal of the solvent.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Key Reaction Parameters and Troubleshooting Summary
| Parameter | Recommended Condition | Common Problem | Troubleshooting Action |
| Diazotization Temperature | 0-5 °C | Low yield, phenol formation | Use an ice-salt bath, monitor internal temperature.[4] |
| Acidity | High (excess strong acid) | Low yield, azo coupling | Use sufficient strong mineral acid.[4] |
| Nitrite Addition | Slow, dropwise | Localized heating, decomposition | Add slowly with vigorous stirring.[4] |
| Diazonium Salt Stability | Use immediately | Decomposition, low yield | Do not store the diazonium salt solution.[3] |
| Purification | Recrystallization or Chromatography | Product loss on silica gel | Deactivate silica with triethylamine or use recrystallization.[1] |
IV. Visualizing the Workflow
Diagram 1: Key Stages of the Sandmeyer Synthesis
Caption: Workflow for the Sandmeyer synthesis of this compound.
V. References
-
Benchchem. (n.d.). Technical Support Center: Optimizing Organic Reaction Yields. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from
-
Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?. Retrieved from
-
Taylor & Francis Online. (n.d.). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Retrieved from
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from
-
ChemicalBook. (2025, January 27). This compound | 1885-76-3. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound 98 1885-76-3. Retrieved from
-
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from
-
Guidechem. (n.d.). How to prepare 2-Methyl-6-nitroaniline in synthesis? - FAQ. Retrieved from
-
Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from
-
L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from
-
Benchchem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate. Retrieved from
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from
-
Benchchem. (n.d.). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Retrieved from
-
ResearchGate. (n.d.). Optimized TS involved in the nitration aromatic substitution reactions.... Retrieved from
-
Sigma-Aldrich. (n.d.). 2-Methyl-3-nitrobenzonitrile | 71516-35-3. Retrieved from
-
PMC - NIH. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from
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Purification of crude 2-Methyl-6-nitrobenzonitrile by recrystallization
An in-depth technical guide for researchers, scientists, and drug development professionals on the purification of crude 2-Methyl-6-nitrobenzonitrile by recrystallization.
Technical Support Center: Purification of this compound
As a key intermediate in the synthesis of various pharmaceutical agents and fine chemicals, the purity of this compound is paramount.[1][2] Recrystallization is a powerful and widely used technique to upgrade the quality of this solid compound by removing impurities.[3] This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to help you achieve high-purity this compound consistently.
A. Foundational Principles & Safety
The Mechanism of Recrystallization: This purification technique is based on the principle that the solubility of most solids increases with temperature.[3] An ideal recrystallization solvent will dissolve the target compound (this compound) completely at an elevated temperature but only sparingly at a low temperature. Impurities are ideally either completely insoluble in the hot solvent (and can be filtered off) or highly soluble in the cold solvent (and remain in the liquid phase, or "mother liquor," after the desired product crystallizes).[4][5]
Safety First: this compound is a hazardous substance. Always consult the latest Safety Data Sheet (SDS) before beginning any work.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [6] |
| Molecular Weight | 162.15 g/mol | [1][6] |
| Appearance | Solid | - |
| Melting Point | 108-110 °C | [1][2] |
| Hazard Codes | H302+H312+H332, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Precautionary Codes | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [1] |
| Required PPE | N95 Dust Mask, Chemical Safety Goggles, Nitrile Gloves | [1][7] |
Core Safety Mandates:
-
Always handle this compound inside a certified chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including eye protection, gloves, and a lab coat.[8]
-
Avoid inhalation of dust and contact with skin or eyes.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated area.[7][8]
B. Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems you may encounter during the experiment.
Question: My compound won't fully dissolve in the hot solvent, even after adding a significant amount. What should I do?
Answer: This issue typically points to one of two causes:
-
Insufficient Solvent: You may not have reached the saturation point at the solvent's boiling temperature. Add small, incremental portions of the hot solvent to the boiling mixture until the solid dissolves. The goal is to use the minimum amount of hot solvent necessary to create a saturated solution, as excess solvent will reduce your final yield.[10]
-
Insoluble Impurities: If a portion of the solid material refuses to dissolve even with the addition of more hot solvent, you are likely dealing with insoluble impurities.[11] In this case, you must perform a "hot gravity filtration." This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before allowing the solution to cool.[3][11]
Question: The solution has cooled completely, but no crystals have formed. What's happening?
Answer: This is a common phenomenon called supersaturation, where the solution contains more dissolved solute than it theoretically should at that temperature.[12] The crystallization process needs a nucleation point to begin. You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod.[10][13] The microscopic scratches on the glass provide a surface for the first crystals to form.
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution.[10] This provides a template for further crystal growth.
-
Reducing Solvent Volume: You may have used too much solvent.[12] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.[13]
Question: My product has separated as an oil, not as crystals. How can I fix this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. The resulting oil is an amorphous, impure state. To resolve this:
-
Reheat the solution until the oil fully redissolves.
-
Add a small amount (5-10% more) of the solvent to lower the saturation point.[14]
-
Allow the solution to cool much more slowly. You can insulate the flask by placing it in a beaker of warm water and letting both cool together.[11] Slow cooling is critical for forming well-ordered, pure crystals instead of an oil.[12]
Question: My final yield is very low. What are the most likely causes?
Answer: A low yield can result from several procedural errors:
-
Using Excessive Solvent: This is the most common cause.[10][12] A large volume of solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: If the product crystallizes in the funnel during hot filtration, it will be lost. Ensure your funnel and receiving flask are pre-heated.[11]
-
Incomplete Crystallization: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the precipitation of the solid before filtration.[10]
-
Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will redissolve and wash away some of your product.[10]
C. Frequently Asked Questions (FAQs)
Question: How do I select the best recrystallization solvent?
Answer: The ideal solvent for recrystallizing this compound should have the following characteristics[4][5][15]:
-
Differential Solubility: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent or very soluble in the cold solvent.
-
Chemical Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should have a relatively low boiling point so it can be easily removed from the final crystals by drying.
-
Safety: The solvent should be as non-toxic and non-flammable as possible.
Common starting points for a compound like this compound, which has polar (nitro, nitrile) and non-polar (aromatic ring, methyl) features, would include alcohols (ethanol, methanol, isopropanol) or mixed solvent systems like ethanol/water or toluene/hexanes. Small-scale solubility tests are essential to determine the optimal solvent.
Question: What is a mixed-solvent recrystallization and when is it used?
Answer: A mixed-solvent system is used when no single solvent has the ideal solubility properties.[4] This involves a pair of miscible solvents: one in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent").[15] The crude solid is dissolved in a minimum amount of the hot "solvent," and the "antisolvent" is then added dropwise until the solution becomes cloudy (the saturation point). A few drops of the "solvent" are added to redissolve the precipitate, and the solution is then cooled slowly to allow for crystallization.[13]
Question: How does the cooling rate affect the purity and size of the crystals?
Answer: The rate of cooling has a direct impact on crystal formation.
-
Slow Cooling: Promotes the growth of larger, more well-ordered crystals.[3] The slow formation allows molecules to selectively deposit onto the growing crystal lattice, excluding impurities which remain in the solution. This generally results in higher purity.
-
Rapid Cooling (e.g., plunging a hot flask into an ice bath): Causes the solid to precipitate quickly, forming small crystals that can trap impurities within the lattice.[14] While this may seem to give a higher initial yield, the product will be less pure.
Question: How can I verify the purity of my final product?
Answer: The most common and accessible method for assessing the purity of a crystalline solid is by measuring its melting point.
-
Pure compounds have a sharp, narrow melting point range (typically < 2 °C).
-
Impure compounds exhibit a depressed (lower) and broad melting point range. The literature melting point for this compound is 108-110 °C.[1][2] A sharp melting point within this range indicates a high degree of purity.
D. Experimental Protocol & Workflow
This protocol provides a detailed, step-by-step methodology for the recrystallization of crude this compound.
Workflow Diagram
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Technical Support Center: Troubleshooting Side Reactions in the Nitration of 2-Methylbenzonitrile
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working with the nitration of 2-methylbenzonitrile. My goal is to provide you with in-depth, field-proven insights to help you anticipate, identify, and troubleshoot common side reactions encountered during this electrophilic aromatic substitution. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions to achieve higher yields and purity of your desired nitrated products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-methylbenzonitrile, and why?
A: The nitration of 2-methylbenzonitrile involves an electrophilic attack by the nitronium ion (NO₂⁺) on the aromatic ring. The regiochemical outcome is determined by the competing directing effects of the two substituents: the methyl group (-CH₃) and the cyano group (-CN).
-
Methyl Group (-CH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through inductive effects and hyperconjugation.[1]
-
Cyano Group (-CN): This is a deactivating group that directs incoming electrophiles to the meta position due to its strong electron-withdrawing nature.
When both are present on the ring, their effects are considered. The methyl group at position 2 directs to positions 3, 4, and 6. The cyano group at position 1 directs to position 3 and 5. The positions are therefore influenced as follows:
-
Position 3: ortho to -CH₃ and meta to -CN. Both groups favor this position.
-
Position 4: meta to -CH₃ and para to -CN. The cyano group deactivates this position.
-
Position 5: meta to -CH₃ and meta to -CN. Both groups favor this position.
-
Position 6: para to -CH₃ and ortho to -CN. The cyano group deactivates this position.
Therefore, the major products are typically 3-nitro-2-methylbenzonitrile and 5-nitro-2-methylbenzonitrile , where the directing effects of both groups are generally compatible. The exact ratio of these isomers can be influenced by reaction conditions.
Q2: What are the most common side reactions I should be aware of?
A: Beyond the formation of isomeric products, there are several key side reactions to monitor:
-
Dinitration: The introduction of a second nitro group onto the ring, which can occur if the reaction conditions are too harsh (e.g., high temperature or excess nitrating agent).[2]
-
Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid, forming 2-cyano-x-nitrobenzoic acid, especially under aggressive nitrating conditions.[3]
-
Hydrolysis of the Cyano Group: In the presence of strong aqueous acids and heat, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[4][5][6][7]
-
Ipso Substitution: Attack of the nitronium ion at the carbon atom already bearing a substituent (e.g., the methyl group), which can lead to the formation of adducts and rearranged products.[8]
Q3: How can I confirm the identity and purity of my product isomers?
A: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification and quantification.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating isomers. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often a good starting point.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile derivatives and mass fragmentation patterns that can help confirm the molecular weight and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.[11]
Section 2: Troubleshooting Guide for Specific Side Reactions
Problem 1: Poor Regioselectivity and Undesired Isomer Ratios
Issue: You are observing a higher-than-expected ratio of an undesired isomer, or your product mixture is difficult to separate.
Causality: The regioselectivity of nitration is a delicate balance of electronic and steric factors. While the 3- and 5-nitro isomers are electronically favored, changes in reaction conditions can alter this distribution. The formation of the nitronium ion is catalyzed by a strong acid like sulfuric acid, and the reaction proceeds through a carbocation intermediate.[12][13][14][15][16]
Troubleshooting & Control Strategies:
-
Temperature Control: Lowering the reaction temperature (e.g., to 0-10°C) generally increases selectivity. Higher temperatures can provide enough energy to overcome the activation barriers for less-favored isomers.[17]
-
Choice of Nitrating Agent: The standard concentrated HNO₃/H₂SO₄ mixture is very powerful. For greater control, consider alternative nitrating systems. For instance, using a zeolite catalyst with concentrated nitric acid has been shown to favor para-isomers in some substituted aromatics.[18]
-
Solvent Effects: The polarity and nucleophilicity of the solvent can influence the reactivity of the nitrating agent. Acetonitrile has been used to moderate nitration reactions and can influence isomer distribution.[19]
Data Summary: Influence of Conditions on Regioselectivity
| Parameter | Condition | Expected Outcome on Selectivity | Rationale |
| Temperature | Low (0-10 °C) | Higher selectivity | Favors kinetically controlled products. |
| High (>50 °C) | Lower selectivity, risk of dinitration | Overcomes activation energy for minor isomers.[2] | |
| Nitrating Agent | Conc. HNO₃/H₂SO₄ | High reactivity, standard selectivity | Generates a high concentration of NO₂⁺.[20] |
| Milder Agents | Potentially altered selectivity | Can favor specific isomers based on steric or electronic interactions. |
Problem 2: Formation of Dinitrated Byproducts
Issue: Analytical data (e.g., MS) shows the presence of a product with a mass corresponding to the addition of two nitro groups.
Causality: The initial mononitrated product still possesses an activated ring (albeit less so than the starting material) and can undergo a second electrophilic substitution if the concentration of the nitronium ion is high and conditions are forcing. The first nitro group is a meta-director, which will direct the second nitration.[2][15]
Troubleshooting & Control Strategies:
-
Stoichiometry Control: Use a slight deficiency or a stoichiometric amount (1.0-1.1 equivalents) of nitric acid relative to the 2-methylbenzonitrile.
-
Controlled Addition: Add the nitrating mixture dropwise to the substrate solution at a low temperature.[21] This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.
-
Temperature Management: Strictly maintain a low reaction temperature (e.g., below 10°C) throughout the addition and stirring period.[17]
-
Reaction Time: Monitor the reaction by TLC or HPLC and quench it as soon as the starting material is consumed to prevent over-reaction.
Workflow: Minimizing Dinitration
Caption: Overview of the synthesis and analysis workflow.
References
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Clark, J. (2015). Hydrolysis of Nitriles. Chemguide.
- Scribd. (n.d.). The Hydrolysis of Nitriles.
- AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles.
- Wikipedia. (2024). TNT.
- SimpleChemConcepts. (2018). H2 Chemistry: 3 Steps in Nitration of Benzene via Electrophilic Substitution.
- Fischer, A., & Greig, C. C. (1975). Formation of Adducts in the Nitration of 2,3- and 3,4-Dimethylbenzonitriles, and their Rearomatization. A 1,3-Nitro Shift. Canadian Journal of Chemistry, 53(10), 1570-1579.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Clark, J. (2015). The Nitration of Benzene. Chemguide.
- SIELC Technologies. (n.d.). Separation of Benzonitrile, 2-[2-[4-[2-(3-cyanophenyl)ethenyl]phenyl]ethenyl]- on Newcrom R1 HPLC column.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube.
- Ridd, J. H. (1968). Nitration and aromatic reactivity. Cambridge University Press.
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile.
- Chemistry LibreTexts. (2023). Nitration of Benzene and Methylbenzene.
- Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
- University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate.
- Scientific Research Publishing. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts.
- Google Patents. (1999). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Google Patents. (1985). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate.
- Google Patents. (1965). US3221062A - Nitration process.
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HPLC method for purity analysis of 2-Methyl-6-nitrobenzonitrile
An In-Depth Technical Guide for the HPLC Purity Analysis of 2-Methyl-6-nitrobenzonitrile
Welcome to the Technical Support Center for the HPLC purity analysis of this compound (CAS 1885-76-3). This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just a method, but a comprehensive framework for understanding, executing, and troubleshooting this analysis, grounded in established scientific principles and regulatory expectations.
The purity of starting materials and intermediates like this compound is critical in chemical synthesis and pharmaceutical development.[1] High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and precise quantification of the main component and any potential impurities.[2][3]
This guide is structured to be a practical lab partner, addressing potential questions and issues proactively. We will cover the recommended analytical method, frequently asked questions for quick reference, and a detailed troubleshooting section to tackle common experimental challenges.
Part 1: Recommended HPLC Method Protocol
Experimental Protocol: RP-HPLC with UV Detection
This protocol is designed to be a self-validating system. Before proceeding with sample analysis, the system must pass the System Suitability Test (SST) to ensure the chromatographic system is performing adequately.[5][6]
1. Solution and Sample Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.[7] The acidic pH ensures that any potential acidic impurities are in their protonated form, leading to better retention and peak shape on a C18 column.[7]
-
Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.
-
Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and HPLC-grade water.
-
Standard Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (approx. 100 µg/mL): Accurately weigh about 10 mg of the this compound sample, transfer to a 100 mL volumetric flask, and dissolve and dilute to volume with the diluent.
2. Chromatographic Conditions:
The following table summarizes the instrumental parameters for the analysis.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size | A C18 stationary phase provides excellent hydrophobic retention for the aromatic structure of this compound and related impurities.[4] |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | A standard mobile phase for reversed-phase chromatography of moderately polar compounds. |
| Gradient Program | 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B | A gradient elution is crucial for separating compounds with a range of polarities, ensuring both early and late-eluting impurities are resolved from the main peak.[4] |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature is critical for ensuring reproducible retention times and selectivity.[8][9] |
| Detection | UV at 254 nm | The aromatic ring and nitro group result in strong UV absorbance, making 254 nm a sensitive wavelength for detection.[4] |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
3. System Suitability Test (SST):
Before analyzing samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if it meets the criteria outlined below, which are based on common pharmaceutical industry practices and ICH guidelines.[5][10]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (Asymmetry) | ≤ 2.0 | Ensures peak symmetry for accurate integration. Tailing can indicate undesirable secondary interactions with the stationary phase.[11] |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector.[6] |
| RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system and mobile phase composition.[9] |
4. Purity Calculation:
The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions that arise before and during the analysis.
Q1: Why is a C18 column recommended? A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its non-polar stationary phase provides strong hydrophobic interactions with the aromatic ring of this compound, leading to good retention and allowing for effective separation from more polar or less retained impurities.[4]
Q2: Can I run this method isocratically? An isocratic method (constant mobile phase composition) may be possible if the only impurities of interest are very similar in polarity to the main compound. However, a gradient method is strongly recommended for purity analysis.[4] It provides a much broader separation window, ensuring that both highly polar (early-eluting) and highly non-polar (late-eluting) impurities are detected and resolved.[12]
Q3: Why is the mobile phase acidified with phosphoric acid? The addition of acid serves two main purposes. First, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise cause severe peak tailing for some compounds. Second, it ensures that any acidic or basic impurities are in a consistent, single ionic form, leading to sharp, reproducible peaks.[8]
Q4: My sample won't dissolve in the recommended diluent. What should I do? If solubility is an issue, you can try increasing the percentage of acetonitrile in the diluent. However, it is critical that the injection solvent is not significantly stronger than the initial mobile phase conditions (30% Acetonitrile). Injecting a sample dissolved in a very strong solvent (e.g., 100% Acetonitrile) can cause peak distortion, splitting, or broadening for early eluting peaks.[12]
Q5: What are potential degradation products I should look for? Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, oxidation, heat, and light, are required to identify potential degradation products.[13][14] For this compound, potential degradation pathways could include hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) or an amide (-CONH2), or reduction of the nitro group (-NO2) to an amino group (-NH2). A stability-indicating method must be able to resolve the parent compound from all these potential degradants.[15]
Part 3: Troubleshooting Guide
Even with a robust method, problems can occur. This guide provides a systematic approach to identifying and resolving common HPLC issues. The cardinal rule of troubleshooting is to change only one thing at a time .[16]
Workflow for General HPLC Troubleshooting
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- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
Byproduct formation in the synthesis of 2-Methyl-6-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the formation of unwanted byproducts. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed protocols, and the fundamental principles behind them to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: What are the primary byproducts in the synthesis of this compound?
The most common route to this compound is the electrophilic aromatic substitution (nitration) of 2-methylbenzonitrile (also known as o-tolunitrile). The primary and most challenging byproducts are positional isomers.[1]
-
Isomeric Byproducts: The nitration of 2-methylbenzonitrile can lead to a mixture of isomers due to the competing directing effects of the methyl (-CH₃) and cyano (-CN) groups. The methyl group is an ortho, para-director, while the cyano group is a meta-director.[2][3][4] This results in the formation of:
-
2-Methyl-3-nitrobenzonitrile
-
2-Methyl-4-nitrobenzonitrile
-
2-Methyl-5-nitrobenzonitrile
-
-
Dinitration Products: If the reaction conditions are too harsh (e.g., high temperature, excessive nitrating agent), dinitration of the aromatic ring can occur, leading to products like 2-methyl-4,6-dinitrobenzonitrile.[5][6]
-
Oxidation Byproducts: Strong nitrating conditions can also lead to the oxidation of the methyl group, forming nitrobenzoic acids or other oxidized species.[7][8] This often results in the formation of dark-colored tars.[5]
Question 2: My reaction yields a mixture of isomers. How can I improve the regioselectivity to favor the desired this compound?
Controlling the regioselectivity is the central challenge in this synthesis. The formation of the desired 6-nitro isomer is influenced by a delicate balance of electronic and steric effects. The key is to precisely control the reaction conditions.
Core Principle: The mechanism involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids.[9][10][11][12] This ion then attacks the electron-rich benzene ring.[12] To favor the 6-position (ortho to the methyl group and meta to the cyano group), reaction conditions must be optimized to favor kinetic control and minimize side reactions.
Troubleshooting & Optimization:
-
Temperature Control: This is the most critical parameter. Nitration is a highly exothermic reaction.[6][13]
-
Action: Maintain a low reaction temperature, typically between -5°C and 5°C .[2] Use an ice-salt or acetone-dry ice bath for precise control.
-
Causality: Lower temperatures slow down the overall reaction rate, increasing the selectivity.[14] Higher temperatures tend to produce more of the thermodynamically favored isomers and increase the likelihood of dinitration and oxidation.[6][13]
-
-
Rate of Addition: The speed at which the nitrating agent is introduced is crucial for maintaining temperature and concentration control.
-
Action: Add the nitrating mixture slowly and dropwise to the solution of 2-methylbenzonitrile with vigorous stirring.[2][5]
-
Causality: Slow addition prevents localized "hot spots" and high concentrations of the nitrating agent, which can lead to runaway reactions and the formation of unwanted byproducts.[5]
-
-
Choice and Ratio of Reagents: The composition of the "mixed acid" is fundamental.
-
Action: Use a well-defined mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃). A modest excess of the nitrating agent is sufficient; a large excess increases the risk of dinitration.[5]
-
Causality: Sulfuric acid acts as a catalyst by protonating nitric acid to generate the active nitronium ion (NO₂⁺).[6][11][12] The concentration of H₂SO₄ dictates the concentration of the electrophile.[13]
-
Question 3: My reaction mixture turned dark brown/black and formed a tar-like substance. What went wrong?
The formation of dark-colored tars is a common issue in nitration reactions and typically indicates oxidation or decomposition side reactions.[5]
Possible Causes & Solutions:
| Cause | Explanation | Corrective Action |
| Excessive Temperature | The most common cause. High temperatures accelerate oxidation of the methyl group and decomposition of the aromatic ring.[5][6] | Strictly maintain the reaction temperature below 5°C. Ensure the cooling bath is efficient and the addition of reagents is slow enough to dissipate heat.[5] |
| Impure Starting Materials | Impurities in the 2-methylbenzonitrile or acids can act as catalysts for unwanted side reactions. | Use high-purity reagents. Consider distilling the 2-methylbenzonitrile if its purity is questionable. |
| High Concentration of Nitrating Agent | Adding the nitrating agent too quickly can create localized areas of high reactivity, leading to charring. | Add the mixed acid dropwise with vigorous stirring to ensure rapid dispersion and prevent localized overheating.[5] |
Question 4: How can I effectively detect and quantify the isomeric byproducts?
Accurate analysis is key to optimizing the reaction. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most effective techniques for separating and quantifying these structurally similar isomers.[15][16]
-
HPLC Method: Reversed-phase HPLC is highly effective.
-
Column: A C18 or Phenyl-Hexyl column often provides good separation.[15][17] Phenyl-Hexyl columns can offer alternative selectivity through π-π interactions with the aromatic rings.[15][18]
-
Mobile Phase: A mixture of methanol and water is a common choice. For example, a 70:30 (v/v) methanol:water isocratic elution can be effective.[17]
-
Detection: UV detection at a wavelength around 278 nm is suitable for these nitroaromatic compounds.[17]
-
-
GC-MS Method: GC coupled with Mass Spectrometry provides excellent separation and definitive identification of isomers based on their mass spectra.
-
Column: A 5% Phenyl-95% Dimethylpolysiloxane column is a standard choice for separating nitroaromatic compounds.[15]
-
-
NMR Spectroscopy: ¹H and ¹³C NMR can be used to confirm the identity of the major product after purification, but it is less practical for quantifying isomer ratios in a crude mixture due to signal overlap.
Question 5: What is the most effective method for purifying the final product and removing isomers?
Separating positional isomers is often challenging due to their similar physical properties.[19] A combination of techniques may be necessary.
-
Fractional Crystallization: This is often the first and most effective method, leveraging differences in the melting points and solubilities of the isomers. The desired this compound has a melting point of 108-110 °C.[1][20]
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or isopropanol) and allow it to cool slowly. The isomer with the lowest solubility in the chosen solvent system will crystallize first. Multiple recrystallization steps may be needed to achieve high purity.
-
-
Column Chromatography: If crystallization is ineffective, column chromatography is the next logical step.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used. The separation can be challenging, so a slow gradient and careful fraction collection are required.[19]
-
Detailed Protocols & Methodologies
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to maximize the yield of the desired 6-nitro isomer by carefully controlling reaction parameters.
Materials:
-
2-Methylbenzonitrile (o-tolunitrile), high purity (≥98%)
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Dichloromethane (DCM)
-
Ice, Salt
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a clean, dry flask, cool 15 mL of concentrated H₂SO₄ to 0°C in an ice-salt bath. With continuous stirring, slowly add 5 mL of concentrated HNO₃ dropwise, ensuring the temperature does not rise above 10°C. Cool the resulting mixed acid back down to 0°C.
-
Reaction Setup: In a separate three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10 g of 2-methylbenzonitrile in 50 mL of dichloromethane. Cool this solution to 0°C.
-
Nitration: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 2-methylbenzonitrile solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or HPLC.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto 200 g of crushed ice with vigorous stirring.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The result is a crude solid product.
-
Purification: Purify the crude solid by recrystallization from ethanol or isopropanol.
Workflow & Visualization
Diagram 1: Nitration Mechanism & Isomer Formation
This diagram illustrates the generation of the nitronium ion and its subsequent attack on the 2-methylbenzonitrile ring, leading to the desired product and isomeric byproducts.
Caption: Mechanism of 2-methylbenzonitrile nitration.
Diagram 2: Troubleshooting Workflow for Byproduct Formation
This flowchart provides a logical sequence of steps to diagnose and resolve issues with byproduct formation.
Caption: Troubleshooting flowchart for byproduct formation.
References
- Benchchem. (n.d.). Separation of o-, m-, and p-Nitrotoluene Isomers.
- Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
- Benchchem. (n.d.). Troubleshooting Unexpected Results in the Nitration of Bromobenzene: A Technical Support Guide.
- Benchchem. (n.d.). A Researcher's Guide to Stationary Phase Selection for Nitrotoluene Isomer Separation.
- Wang, L., et al. (2006). Separation of p-nitrotoluene and o-nitrotoluene isomers compound by high performance liquid chromatography. Journal of Tianjin University Science and Technology, 39(7), 885-888.
- V.P. Science. (n.d.). Nitration.
- Li, Y., et al. (2023). Quantitative Analysis of Nitrotoluene Isomer Mixtures Using Femtosecond Time-Resolved Mass Spectrometry. The Journal of Physical Chemistry A.
- Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration.
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- DTIC. (1980). The Control of Isomer Distributions in Nitration Reactions.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Esteves, P. M., et al. (2011). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Reddit. (2023). Di-nitration troubleshooting.
- Benchchem. (n.d.). Managing reaction temperature to control isomer formation in nitration reactions.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution.
- Benchchem. (n.d.). The Propyl Group's Influence in Nitration Reactions: A Technical Guide.
- Olah, G. A., et al. (2009). Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. Proceedings of the National Academy of Sciences, 106(35), 14638-14643.
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.
- Google Patents. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- NIST. (n.d.). Benzonitrile, 2-methyl-.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- Google Patents. (n.d.). EP0425743A1 - Process for the production of ortho-nitrobenzonitriles.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 3-Methylbenzonitrile and Benzonitrile.
- PubChem. (n.d.). 2-Methylbenzonitrile.
- ChemSynthesis. (n.d.). 2-methylbenzonitrile.
- Organic Syntheses. (n.d.). Procedure.
- Chemsigma. (n.d.). This compound [1885-76-3].
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Optimization of reaction conditions for 2-Methyl-6-nitrobenzonitrile synthesis
Technical Support Center: Synthesis of 2-Methyl-6-nitrobenzonitrile
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Here, we dissect the common challenges encountered during the synthesis, providing scientifically-grounded solutions and optimization strategies. Our focus is on the prevalent and reliable Sandmeyer reaction, starting from 2-Methyl-6-nitroaniline.
Core Synthesis Protocol: Sandmeyer Cyanation of 2-Methyl-6-nitroaniline
The conversion of an aromatic amine to a nitrile via a diazonium salt intermediate is a cornerstone of synthetic chemistry.[1][2] The Sandmeyer reaction provides a robust pathway for this transformation, utilizing a copper(I) cyanide catalyst.[3][4] The protocol below outlines a validated, two-stage process.
Stage 1: Diazotization of 2-Methyl-6-nitroaniline
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 2-Methyl-6-nitroaniline (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).
-
Temperature Control: Cool the stirred suspension to 0-5 °C using an ice-salt bath. This temperature is critical and must be maintained throughout the addition of the nitrite solution.[5]
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in cold water. Add this solution dropwise to the amine suspension over 30-60 minutes, ensuring the reaction temperature does not exceed 5 °C.
-
Confirmation: After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C. The presence of a slight excess of nitrous acid can be confirmed with starch-iodide paper (should turn blue). The resulting solution contains the aryl diazonium salt and should be used immediately in the next stage.[5]
Stage 2: Cyanation
-
Catalyst Preparation: In a separate, larger reactor, prepare a solution of copper(I) cyanide (CuCN) (1.1-1.3 eq) and sodium or potassium cyanide (NaCN/KCN) in water. This creates the soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species.
-
Neutralization & Addition: Carefully neutralize any excess acid in the diazonium salt solution with a cold, aqueous solution of a weak base like sodium carbonate until the pH is near neutral.
-
Reaction: Slowly add the cold diazonium salt solution to the stirred copper cyanide solution. The rate of addition should be controlled to manage the evolution of nitrogen gas. The reaction temperature may be allowed to rise slowly to room temperature or be gently warmed (e.g., 40-50 °C) to ensure the reaction goes to completion.
-
Work-up & Isolation: After gas evolution ceases, the mixture is typically heated for a short period (e.g., 60 °C for 30 minutes) to decompose any remaining diazonium salt. The solid product is then isolated by filtration, washed with water, and purified.
-
Purification: Recrystallization is a common method for purifying the crude this compound.[6] Suitable solvents include ethanol or aqueous acetic acid.[7]
Troubleshooting Guide (Q&A)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is significantly lower than expected. What are the primary areas to investigate?
A1: Low yield in a Sandmeyer reaction is a frequent issue that can typically be traced back to one of two critical stages: diazotization or cyanation.[5]
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive. If the temperature rises above the 0-5 °C range, the thermally labile nitrous acid decomposes before it can fully react with the amine.[5] Ensure your cooling bath is robust and that the sodium nitrite is added slowly enough to maintain strict temperature control.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and should be considered reactive intermediates, not isolable products.[5] They should be used immediately after preparation. Any delay allows for decomposition, primarily through reaction with water to form the corresponding phenol (2-Methyl-6-nitrophenol), which significantly reduces the yield of the desired nitrile.
-
Inefficient Cyanation: The quality of the copper(I) cyanide is paramount. It can oxidize over time to copper(II), which is inactive. Using fresh, high-quality CuCN is recommended. Additionally, the pH of the cyanation reaction is important for maintaining the stability of the copper cyanide complex.[5]
Q2: I'm observing a significant amount of 2-Methyl-6-nitrophenol as a byproduct. What causes this and how can it be mitigated?
A2: The formation of a phenolic byproduct is a classic sign of diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group, and in an aqueous acidic solution, water can act as a nucleophile, displacing the nitrogen gas to form a phenol. This process is accelerated by elevated temperatures.
Mitigation Strategy:
-
Strict Temperature Control: As emphasized, maintain the 0-5 °C temperature range rigorously during diazotization and before the cyanation step.[5]
-
Immediate Use: Use the diazonium salt solution as soon as it is prepared. Do not store it.
-
Minimize Water Content (where applicable): While this reaction is aqueous, ensuring all additions are done efficiently and without unnecessary dilution can help. The primary control, however, remains temperature.
Q3: My reaction generates a lot of dark, tarry material. How can I minimize this?
A3: Tar formation is often a result of side reactions involving the aryl radical intermediate that is central to the Sandmeyer mechanism.[1][4] These radicals can couple to form biaryl compounds or undergo other undesired polymerization pathways.
Minimization Techniques:
-
Controlled Addition: Add the diazonium salt solution to the copper cyanide solution slowly and with efficient stirring. This maintains a low, steady concentration of the aryl radical, favoring its reaction with the copper complex over self-coupling.
-
Degas Solvents: While less common in classical Sandmeyer preparations, using degassed water for the solutions can sometimes help by removing dissolved oxygen, which can participate in radical side reactions.
-
Check Starting Material Purity: Impurities in the initial 2-Methyl-6-nitroaniline can sometimes initiate or catalyze polymerization.
Q4: The final product is impure, and I suspect issues with my starting material. What should I check?
A4: The purity of your 2-Methyl-6-nitroaniline is critical. This material is commonly synthesized by the nitration of 2-methylaniline (o-toluidine). This reaction notoriously produces a mixture of isomers, primarily 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline.[8][9]
Validation Steps:
-
Confirm Identity and Purity: Use analytical techniques like NMR, GC-MS, or at a minimum, melting point analysis to confirm the identity and purity of your starting amine. The presence of the 4-nitro isomer will lead to the formation of 2-Methyl-4-nitrobenzonitrile, which can be difficult to separate from your desired product.
-
Purification of Starting Material: If isomeric impurities are detected, the 2-Methyl-6-nitroaniline must be purified before use. This is often achieved by fractional crystallization or chromatography.[8]
Data & Visualization
Table 1: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazotization temperature > 5 °C.[5] 2. Delay in using the diazonium salt.[5] 3. Poor quality CuCN. | 1. Improve cooling efficiency; slow down NaNO₂ addition. 2. Prepare the salt and use it immediately. 3. Use fresh, high-purity copper(I) cyanide. |
| Phenolic Byproduct | Decomposition of the diazonium salt by water. | Maintain temperature at 0-5 °C until the cyanation step begins. |
| Tar Formation | Side reactions of the aryl radical intermediate (e.g., dimerization).[1][4] | Slow, controlled addition of the diazonium salt to the CuCN solution with vigorous stirring. |
| Isomeric Impurity | Contamination of starting 2-Methyl-6-nitroaniline with 2-Methyl-4-nitroaniline.[8][9] | Verify purity of the starting amine via MP, NMR, or GC. Purify if necessary before starting the synthesis. |
Diagrams
Caption: Overall synthetic workflow for this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of the Sandmeyer cyanation reaction?
A: The Sandmeyer reaction is a classic example of a radical-nucleophilic aromatic substitution (SRNAr).[1][4] The mechanism is initiated by a single-electron transfer from the copper(I) species to the diazonium salt. This forms an aryl radical and nitrogen gas, which bubbles out of solution. This aryl radical then reacts with the copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst.[2] The detection of biaryl byproducts is strong evidence supporting this radical mechanism.[1]
Q: Why is strict temperature control (0-5 °C) so critical during the diazotization step?
A: The key reagent for diazotization, nitrous acid (HNO₂), is formed in situ from sodium nitrite and a strong acid. Nitrous acid is thermally unstable and rapidly decomposes at higher temperatures. Furthermore, the product, the aryl diazonium salt, is also thermally labile.[5] Maintaining a low temperature ensures that both the reagent and the product are stable enough for the reaction to proceed to completion before significant decomposition occurs.
Q: Can I use other cyanide sources instead of copper(I) cyanide?
A: While other cyanation methods exist for aryl compounds (e.g., palladium-catalyzed reactions on aryl halides), the Sandmeyer reaction is specifically defined by the use of a copper(I) salt catalyst.[1][10] Using sodium or potassium cyanide alone with a diazonium salt typically results in very low yields and a multitude of side products. The copper catalyst is essential for mediating the radical mechanism that leads to the efficient formation of the nitrile.[11]
Q: What are the key safety considerations for this synthesis?
A: There are two primary hazards:
-
Cyanide Toxicity: Copper(I) cyanide and any alkali metal cyanides used are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Have a cyanide poisoning antidote kit and trained personnel available. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas, so careful pH control is essential.
-
Diazonium Salt Instability: While aryl diazonium salts are more stable than their alkyl counterparts, they are still potentially explosive, especially if isolated in a dry, solid state. For this reason, they are almost always generated and used in a cold, aqueous solution without isolation.
References
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Troubleshooting low yield in Benzonitrile synthesis. (n.d.). Benchchem.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Sandmeyer reaction. (n.d.). chemeurope.com.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- How to prepare 2-Methyl-6-nitroaniline in synthesis?. (n.d.). Guidechem.
- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Cyanation. (n.d.). Wikipedia.
- Synthesis technique of 2-methyl-6-nitroaniline. (n.d.). ResearchGate.
- troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. (n.d.). Benchchem.
- How to prepare 2-Methyl-6-nitroaniline?. (n.d.). Guidechem.
- p-NITROBENZONITRILE. (n.d.). Organic Syntheses.
Sources
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- 2. byjus.com [byjus.com]
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- 5. benchchem.com [benchchem.com]
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- 9. Page loading... [wap.guidechem.com]
- 10. Cyanation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Challenges in the Separation of Nitrobenzonitrile Isomers
Welcome to the technical support guide for navigating the complex separation of nitrobenzonitrile isomers. This document is intended for researchers, scientists, and professionals in drug development who encounter challenges in isolating pure ortho-, meta-, and para-nitrobenzonitrile. The similar physicochemical properties of these isomers make their separation a significant hurdle.[1][2] This guide provides in-depth, experience-based solutions and protocols to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in separating nitrobenzonitrile isomers?
A1: The primary challenge lies in the isomers' nearly identical molecular weights (148.12 g/mol ) and similar structural properties.[3][4][5] This results in overlapping physical characteristics such as boiling points and solubilities, making conventional separation techniques like distillation difficult and often impractical.[6][7] Effective separation, therefore, requires exploiting subtle differences in their properties, such as melting points, crystal structures, and polarity.
Q2: What are the key physical property differences I can exploit for separation?
A2: The most significant and exploitable differences are in the melting points and solubility profiles of the isomers. The para-isomer's high degree of symmetry allows it to pack more efficiently into a crystal lattice, resulting in a much higher melting point compared to the ortho- and meta-isomers. This makes fractional crystallization a primary technique for its isolation.
Data Presentation: Physicochemical Properties of Nitrobenzonitrile Isomers
| Property | o-Nitrobenzonitrile | m-Nitrobenzonitrile | p-Nitrobenzonitrile |
| CAS Number | 612-24-8[4] | 619-24-9[5] | 619-72-7[3] |
| Molecular Formula | C₇H₄N₂O₂[4] | C₇H₄N₂O₂[5] | C₇H₄N₂O₂[3] |
| Molecular Weight | 148.12 g/mol [4] | 148.12 g/mol [5] | 148.12 g/mol [3] |
| Melting Point | ~110-112 °C | 114-117 °C[8][9] | 146-149 °C[10][11][12] |
| Boiling Point | ~260 °C | 258.1 °C at 760 mmHg[13] | 308 °C[12] |
| Appearance | Yellowish solid | Pale yellow crystalline powder[5][8][13] | White to light yellow crystal powder[3][14] |
| Solubility | Soluble in hot ethanol | Soluble in ether, low in water[8] | Soluble in hot ethanol, slightly in water[14] |
Note: Some physical properties like boiling and melting points can have slight variations reported across different sources.
Q3: Which separation technique is generally recommended for high-purity isolation?
A3: For obtaining high-purity p-nitrobenzonitrile from a typical reaction mixture containing ortho and para isomers, fractional crystallization is the most effective and scalable method. For analytical-scale separations or for isolating isomers with very close physical properties (like ortho and meta), High-Performance Liquid Chromatography (HPLC) is the preferred technique.[15][16]
Troubleshooting Guide: Fractional Crystallization
Fractional crystallization relies on the differences in solubility of the isomers in a given solvent at different temperatures. The significantly higher melting point of p-nitrobenzonitrile suggests it is less soluble than the o-isomer, particularly at lower temperatures, allowing it to crystallize out of a solution first.
Problem 1: My fractional crystallization yields a mixed fraction of o- and p-nitrobenzonitrile with low purity.
-
Potential Cause 1: Cooling rate is too fast.
-
Scientific Rationale: Rapid cooling causes the solution to become supersaturated too quickly with respect to both isomers. This leads to co-precipitation, where the more soluble ortho-isomer gets trapped within the crystal lattice of the precipitating para-isomer, compromising purity.
-
Solution: Employ a slow, controlled cooling process. After dissolving the mixture in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary. Subsequently, transfer it to a cold bath (e.g., ice-water) for a defined period to maximize the yield of the pure para-isomer.
-
-
Potential Cause 2: Incorrect solvent or solvent volume.
-
Scientific Rationale: The ideal solvent should exhibit a large solubility difference for the isomers across the chosen temperature range. It should dissolve the mixture completely at a high temperature but allow for selective crystallization of the desired isomer upon cooling. Using too much solvent will keep all isomers in the solution even at low temperatures, resulting in poor yield. Too little solvent may cause premature crystallization of all components.
-
Solution: Ethanol is a commonly used solvent.[14][17] Perform small-scale solubility tests to determine the optimal solvent and volume. The goal is to use the minimum volume of hot solvent required to fully dissolve the crude isomer mixture.
-
Problem 2: The yield of my purified p-nitrobenzonitrile is very low.
-
Potential Cause: The initial concentration of the p-isomer is below the eutectic point.
-
Scientific Rationale: For a two-component system like an o/p mixture, a eutectic composition exists at which both isomers will crystallize simultaneously.[6][7] If your mixture's composition is on the ortho-rich side of the eutectic point, the ortho-isomer may crystallize first, or you may get a mixed solid. Fractional crystallization is most effective when the target compound (p-nitrobenzonitrile) is in excess of the eutectic composition.
-
Solution: This is a more complex issue often rooted in the synthesis step. If possible, adjust the nitration reaction conditions to favor the formation of the para-isomer. Alternatively, if you are left with a mother liquor rich in the ortho-isomer after a first crystallization, you may need to employ a different technique like chromatography to separate the remaining mixture.
-
Experimental Protocol: Separation of p-Nitrobenzonitrile from an o/p Mixture via Fractional Crystallization
This protocol is designed for a crude mixture primarily containing ortho- and para-nitrobenzonitrile.
Materials:
-
Crude nitrobenzonitrile isomer mixture
-
Ethanol (95% or absolute)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude isomer mixture into an Erlenmeyer flask. Add a small volume of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid mixture is just fully dissolved. Causality Note: Using the minimum amount of hot solvent is critical to ensure the solution becomes saturated with the p-isomer upon cooling.
-
Slow Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the precipitation of the p-nitrobenzonitrile.
-
Isolation: Set up a Buchner funnel for vacuum filtration. Wet the filter paper with a small amount of cold ethanol. Quickly pour the cold slurry into the funnel and apply vacuum.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to rinse away the mother liquor containing the dissolved ortho-isomer. Causality Note: Using ice-cold solvent for washing is crucial to prevent the redissolving of your purified product.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer them to a watch glass to air dry.
-
Purity Check: Determine the melting point of the dried crystals. Pure p-nitrobenzonitrile should have a sharp melting point around 146-149 °C.[12] A broad or depressed melting range indicates the presence of impurities (likely the o-isomer). If necessary, a second recrystallization can be performed.
Visualization & Workflows
Fractional Crystallization Workflow
This diagram illustrates the step-by-step process for isolating p-nitrobenzonitrile.
Caption: Workflow for p-Nitrobenzonitrile Purification.
Troubleshooting Decision Tree This diagram provides a logical path for troubleshooting poor separation results.
Caption: Troubleshooting Poor Crystallization Purity.
References
- p-Nitrobenzonitrile | CAS 619-72-7. (n.d.). Chemical Suppliers.
- Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n -Propanol, and Isopropyl Alcohol). (n.d.). ResearchGate.
- o-Nitrobenzonitrile | C7H4N2O2. (n.d.). PubChem.
- p-nitrobenzonitrile. (n.d.). Stenutz.
- Benzonitrile, p-nitro-. (n.d.). ChemBK.
- 3-Nitrobenzonitrile | C7H4N2O2. (n.d.). PubChem.
- 4-Nitrobenzonitrile | C7H4N2O2. (n.d.). PubChem.
- Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15). (n.d.). ResearchGate.
- Dunn, R. O. (1967). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No. 3,311,666. Google Patents.
- 4-Nitrobenzonitrile. (n.d.). CAS Common Chemistry.
- 3-Nitrobenzonitrile. (n.d.). LookChem.
- Martin, D. L. (1985). A process for separating nitration isomers of substituted benzene compounds. European Patent No. EP0155441A1. Google Patents.
- Zinnen, H. A. (1987). Separation of nitrobenzaldehyde isomers. U.S. Patent No. 4,714,783. Google Patents.
- 3-Nitrobenzonitrile. (2023). Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 843–846. National Center for Biotechnology Information.
- Resolving the Isomer Problem: Tackling Characterization Challenges. (2021). Biocompare.
- Isomer separation by CPC chromatography. (n.d.). Rotachrom Technologies.
- separation of positional isomers. (2017). Chromatography Forum.
- New strategy to enhance control over separation of chemical isomers. (2024). TIFR Hyderabad.
- 3-Nitrobenzonitrile. (2023). IUCr Journals.
- Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate plus (Methanol, Ethanol, n-Propanol and Isopropanol). (n.d.). Figshare.
- Cottrell, H. J., & L'Ecuyer, P. A. (1991). Process for the production of ortho-nitrobenzonitriles. European Patent No. EP0425743A1. Google Patents.
- 3-Nitrobenzonitrile. (2023). IUCrData, 8(9), x230814.
- Dunn, R. O. (1968). Separation of chloronitrobenzene isomers by crystallization and fractionation. U.S. Patent No. 3,368,365. Google Patents.
- 3-Nitrobenzonitrile. (2023). IUCr Journals.
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- 5. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation - Google Patents [patents.google.com]
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- 17. researchgate.net [researchgate.net]
Physicochemical Properties of 2-Methyl-6-nitrobenzonitrile
Answering the call for enhanced purity in pharmaceutical intermediates, this Technical Support Center provides a comprehensive guide to the purification of 2-Methyl-6-nitrobenzonitrile. Authored for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles of impurity removal. As a Senior Application Scientist, my goal is to equip you with the expertise to troubleshoot and optimize your purification processes, ensuring the highest quality of your final compounds.
A thorough understanding of the physical and chemical properties of this compound is the foundation for developing effective purification strategies. These properties dictate the choice of solvents, temperature, and purification techniques.
| Property | Value | Source(s) |
| CAS Number | 1885-76-3 | [1][2] |
| Molecular Formula | C₈H₆N₂O₂ | [2] |
| Molecular Weight | 162.15 g/mol | [1][2] |
| Appearance | Light orange to Yellow to Green powder/crystal | [3] |
| Melting Point | 108-110 °C | [1][4] |
| Boiling Point | 326.2±30.0 °C (Predicted) | [3] |
| Solubility | Insoluble in water, may persist. | [5] |
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the purification of this compound.
Q1: What are the most common impurities found in crude this compound?
The impurity profile is intrinsically linked to the synthetic route. Common impurities may include:
-
Positional Isomers: Isomers such as 2-Methyl-4-nitrobenzonitrile, 2-Methyl-5-nitrobenzonitrile, and 4-Methyl-2-nitrobenzonitrile are frequent by-products of the nitration of o-tolunitrile.[6] Their similar physicochemical properties can make them challenging to separate.
-
Hydrolysis Products: The nitrile functional group can undergo hydrolysis under acidic or basic conditions, which may be present during synthesis or workup, leading to the formation of 2-Methyl-6-nitrobenzamide and 2-Methyl-6-nitrobenzoic acid.[7]
-
Unreacted Starting Materials: Depending on the synthesis, residual starting materials may persist in the crude product. For instance, in a Sandmeyer-type reaction, unreacted 2-methyl-6-nitroaniline could be present.
-
Over-oxidation Products: If the synthesis involves oxidation of a related compound, by-products like 3-nitrophthalic acid could be formed.[8]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A multi-pronged analytical approach is essential for a comprehensive purity assessment.
| Technique | Principle | Application & Rationale |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | The industry standard for purity analysis of non-volatile compounds.[9][10] A reversed-phase C18 or Phenyl-Hexyl column can effectively separate the main compound from less volatile impurities like isomers and hydrolysis products. |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Ideal for separating volatile and semi-volatile compounds.[11] It is highly effective for detecting and quantifying residual solvents and isomeric impurities. Coupling with a Mass Spectrometry (MS) detector provides definitive identification. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides structural confirmation of the desired product and allows for the identification and quantification of impurities, including residual solvents, without the need for reference standards for every impurity.[12] |
| Melting Point Analysis | Determines the temperature range over which the solid melts. | A sharp melting point range close to the literature value (108-110 °C) is a good indicator of high purity.[1] A broad or depressed melting point suggests the presence of impurities. |
Q3: What is the most effective primary method for purifying this compound?
For a crystalline solid like this compound, recrystallization is the most effective and scalable primary purification technique. It leverages differences in solubility between the target compound and its impurities in a chosen solvent at different temperatures.
Below is a detailed protocol that serves as a robust starting point for your experiments.
Detailed Protocol: Recrystallization of this compound
Objective: To remove soluble and insoluble impurities from the crude product by crystallization from a suitable solvent.
Safety Precautions: this compound is classified as toxic and an irritant.[1][13] Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][5]
Materials:
-
Crude this compound
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
-
Selected recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/water)
Step-by-Step Methodology:
-
Solvent Selection: Begin by performing small-scale solubility tests to identify an optimal solvent. A good solvent will dissolve the crude product when hot but not when cold. Ethanol or methanol are often good starting points for nitroaromatic compounds.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves.[14] It is crucial to use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Determine the melting point and perform analytical testing (HPLC, GC, NMR) to confirm purity.
Sources
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- 14. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2-Methyl-6-nitrobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during its synthesis, with a primary focus on the widely used oxidation of 3-nitro-o-xylene using potassium permanganate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Core Synthesis Pathway: Oxidation of 3-Nitro-o-xylene
The synthesis of 2-Methyl-6-nitrobenzoic acid is most commonly achieved through the selective oxidation of one methyl group of 3-nitro-o-xylene. Potassium permanganate (KMnO₄) is a powerful and common oxidizing agent for this transformation. However, the reaction is heterogeneous (solid KMnO₄, aqueous phase, and organic substrate) and can be prone to issues of low yield, incomplete reaction, and byproduct formation.
Caption: General experimental workflow for the synthesis of 2-Methyl-6-nitrobenzoic acid.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction resulted in a very low yield, and I recovered a large amount of unreacted 3-nitro-o-xylene. What went wrong?
A1: This is a classic sign of an incomplete or stalled reaction. Several factors can be at play, primarily related to reaction kinetics and reagent interaction.
-
Potential Cause 1: Insufficient Mixing & Phase Contact. The reaction involves an aqueous solution of KMnO₄ and an organic substrate (3-nitro-o-xylene). Without efficient mixing, the reagents cannot interact, and the reaction rate will be extremely slow. The immiscibility of the organic substrate and the aqueous permanganate solution is a major hurdle.
-
Recommended Solution: Introduce a Phase-Transfer Catalyst (PTC). A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide or Aliquat 336), transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, dramatically accelerating the reaction.[1][2] This creates a "purple organic phase" where the oxidation can occur efficiently.[1] We recommend starting with 1-5 mol% of a suitable PTC.
-
-
Potential Cause 2: Incorrect Rate of Permanganate Addition. The rate at which you add the solid KMnO₄ is a critical parameter.
-
Recommended Solution: Adding KMnO₄ too slowly can lead to its decomposition, especially at higher temperatures, reducing the amount available for the desired oxidation and diminishing the yield.[3] Conversely, adding it too quickly can lead to a rapid exotherm and an increase in side reactions.[3] A steady, portion-wise addition over 2-3 hours while monitoring the reaction temperature and color is optimal.
-
-
Potential Cause 3: Sub-optimal Temperature. Oxidation reactions are sensitive to temperature.
| Parameter | Sub-Optimal Condition | Recommended Optimization | Rationale |
| Mixing | Low agitation, no PTC | Vigorous stirring + 1-5 mol% PTC (e.g., TBAB) | A PTC is crucial for bringing the aqueous oxidant into the organic phase to react with the substrate.[1][5] |
| Temperature | < 60°C or > 95°C | Maintain at 65-85°C | Balances reaction rate against oxidant decomposition and side reactions.[3][4] |
| Reaction Time | Stopped too early | Monitor until the purple permanganate color disappears | The disappearance of the MnO₄⁻ color is a reliable visual indicator of reaction completion. |
| Oxidant Stoichiometry | < 2.0 equivalents | Use 2.0 - 2.2 equivalents of KMnO₄ | Ensures complete conversion of the methyl group. Excess can lead to over-oxidation. |
Q2: My yield is low, and the product is a difficult-to-separate mixture containing the desired product and what I suspect is 3-nitro-2-methylbenzoic acid and 3-nitrophthalic acid. How can I improve selectivity?
A2: This is a selectivity issue. The starting material, 3-nitro-o-xylene, has two methyl groups. The goal is to oxidize only one. Over-oxidation can attack the second methyl group.
-
Potential Cause 1: Over-oxidation. Using a large excess of KMnO₄ or allowing the reaction to proceed for too long at high temperatures can lead to the oxidation of the second methyl group, forming 3-nitrophthalic acid.[6][7]
-
Recommended Solution: Carefully control the stoichiometry of KMnO₄. Use a slight excess (around 2.0-2.2 equivalents) to drive the reaction to completion but avoid a large excess. Monitor the reaction closely and stop it once the starting material is consumed (as determined by TLC or GC).
-
-
Potential Cause 2: Isomer Formation. The primary isomeric byproduct is typically 3-nitro-2-methylbenzoic acid, which arises from the oxidation of the other methyl group of 3-nitro-o-xylene.[8] The electronic and steric environment of the two methyl groups is similar, making perfectly selective oxidation challenging.
-
Recommended Solution: While difficult to eliminate completely, selectivity can be influenced by reaction conditions. Some literature suggests that specific catalysts or solvent systems can favor one isomer over the other, though this often requires significant process development.[8] The most practical approach is to accept the formation of a small amount of the isomer and focus on an efficient purification strategy.
-
Caption: Key reaction pathways in the oxidation of 3-nitro-o-xylene.
Q3: The workup is a major bottleneck. Filtering the brown manganese dioxide (MnO₂) precipitate takes hours. Is there a better way?
A3: The formation of finely divided manganese dioxide is a well-known challenge in permanganate oxidations.[1] This solid can clog filter paper and make isolation extremely slow.
-
Recommended Solution 1: Use a Filter Aid. After the reaction is complete, add a pad of a filter aid like Celite® (diatomaceous earth) to a Büchner funnel before filtering. This creates a porous bed that prevents the fine MnO₂ particles from blinding the filter paper.
-
Recommended Solution 2: Reductive Quench and Dissolution. A more effective method is to dissolve the MnO₂ chemically. After cooling the reaction, add a reducing agent such as sodium bisulfite (NaHSO₃) or oxalic acid until the brown precipitate dissolves, leaving a clear solution containing soluble Mn²⁺ ions.[9] This eliminates the need for filtering the solid MnO₂ entirely. The product can then be precipitated by acidification.
Q4: My final product is an off-white or yellowish solid with a broad melting point, even after recrystallization. How can I improve its purity?
A4: A broad melting point is a clear indicator of impurities.[10] This could be due to residual starting material, isomeric byproducts, or solvent trapped in the crystals.
-
Potential Cause 1: Inefficient Recrystallization. The choice of solvent and the cooling rate are critical for effective purification.[11]
-
Recommended Solution: Perform small-scale solubility tests to find an optimal solvent system. An ethanol/water mixture is often effective. The crude product should be sparingly soluble at room temperature but fully soluble when hot.[10] Ensure you are using the minimum amount of hot solvent to dissolve the product. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.[12]
-
-
Potential Cause 2: "Oiling Out". The product may separate as an oil instead of crystallizing if the solution is cooled too quickly or is too concentrated.[12]
-
Recommended Solution: If the product oils out, try reheating the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can help initiate proper crystallization.[12]
-
-
Potential Cause 3: Colored Impurities. A yellow or brown color may indicate the presence of colored byproducts from side reactions.
-
Recommended Solution: During the recrystallization process, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal.[10] Boil the solution with the charcoal for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the filtrate to cool and crystallize.[10]
-
Caption: Troubleshooting logic for purification of 2-Methyl-6-nitrobenzoic acid.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of permanganate oxidation of the methyl group? A: The oxidation of the methyl group on an aromatic ring by permanganate is believed to proceed via a hydrogen atom abstraction, leading to the formation of a benzyl radical intermediate.[13] This radical is then further oxidized to ultimately form the carboxylic acid.
Q: How can I reliably monitor the reaction's progress? A: The simplest method is visual. The deep purple color of the permanganate ion (MnO₄⁻) will disappear as it is consumed, being replaced by a brown precipitate of manganese dioxide (MnO₂). When the purple color no longer fades after a new portion is added and persists for an extended period (e.g., 30 minutes), it indicates that the organic substrate is likely consumed. For more quantitative analysis, you can take small aliquots of the reaction mixture (being careful to quench any unreacted permanganate) and analyze the organic components by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Q: What are the key safety precautions for this synthesis? A: This reaction requires careful handling.
-
Exothermic Potential: The oxidation is highly exothermic. Adding the potassium permanganate too quickly can cause the reaction to become uncontrolled.[14] Always add the oxidant in small portions and monitor the internal temperature. Have an ice bath ready to cool the reaction if necessary.
-
Strong Oxidizer: Potassium permanganate is a strong oxidizing agent. Keep it away from combustible materials.
-
Starting Material: 3-nitro-o-xylene is a hazardous substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Q: Can I use a different oxidizing agent like nitric acid or a dichromate salt? A: Yes, other oxidizing agents can be used, but each has its own challenges.
-
Nitric Acid: Often used in industrial processes, but it can be very aggressive, leading to lower selectivity and the formation of byproducts.[6][7] The reaction conditions can be harsh (high temperature and pressure), and it poses significant safety risks.[6]
-
Dichromate Salts: While effective, they produce chromium waste, which is highly toxic and presents significant environmental disposal challenges.[14] For laboratory-scale synthesis, permanganate is often preferred due to the more benign nature of the manganese dioxide byproduct.[14]
References
- PTC Organics, Inc. (n.d.). PTC with Permanganate.
- Lee, D. G., Lee, E. J., & Brown, K. C. (2009). The Phase-Transfer-Assisted Permanganate Oxidation of Alkenes and Alkynes. ACS Symposium Series, 82–95.
- Herriott, A. W., & Picker, D. (1977). Oxidation of alkenes with use of phase transfer catalysis. Tetrahedron Letters, 18(49), 4521-4524.
- Weber, W. P., & Shepherd, J. P. (1972). Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis. Tetrahedron Letters, 13(49), 4907-4908.
- Boyd, A. et al. (2001). An Improved Oxidation of an Alcohol Using Aqueous Permanganate and Phase-Transfer Catalyst. Organic Process Research & Development, 5(4), 415-416.
- Sciencemadness Discussion Board. (2020). Nitrotoluene oxidation.
- Michalczyk, M., Jezierska-Mazzarello, A., & Paneth, P. (2014). A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives. Structural Chemistry, 25(4), 1173-1180.
- Google Patents. (2020). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Google Patents. (2020). CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid.
- Espacenet. (2020). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciencemadness Discussion Board - Nitrotoluene oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. 2-METHYL-6-NITROBENZOIC ACID | 13506-76-8 [chemicalbook.com]
- 5. Oxidation of alkenes with use of phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 6. CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 7. Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 9. Improved Potassium Permanganate Oxidation of Alkenes to Diols using Phase Transfer Catalysis - [www.rhodium.ws] [chemistry.mdma.ch]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A DFT study of permanganate oxidation of toluene and its ortho-nitroderivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-Methyl-6-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Methyl-6-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are looking to transition from a laboratory-scale synthesis to a larger, pilot-plant, or industrial-scale production. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a safe, efficient, and successful scale-up.
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. While several synthetic routes exist, a common and effective method involves the Sandmeyer reaction, starting from 2-methyl-6-nitroaniline. This guide will focus on the challenges associated with this pathway, as it is a widely used and well-documented method.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during the scale-up of this synthesis revolve around the highly exothermic nature of the nitration and diazotization steps, as well as the thermal instability of the diazonium salt intermediate.[3][4] Key hazards include:
-
Thermal Runaway: Both nitration and the decomposition of diazonium salts can release a significant amount of heat.[5] On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction or explosion.[4]
-
Toxicity and Corrosivity: The use of concentrated nitric and sulfuric acids requires stringent handling protocols to prevent severe chemical burns and respiratory damage from toxic fumes.[6][7]
-
Instability of Diazonium Salts: Aryl diazonium salts are notoriously unstable and can decompose violently when dry or exposed to heat or shock.[8] They should always be prepared and used in solution at low temperatures.
Q2: Which synthetic route is most amenable to large-scale production of this compound?
A2: The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by reaction with a copper(I) cyanide, is a robust and widely used method for producing aromatic nitriles on a large scale.[9][10] While other methods like direct nitration of o-tolunitrile exist, they can lead to isomeric impurities that are difficult to separate. The Sandmeyer route, starting from 2-methyl-6-nitroaniline, offers better regioselectivity and control over the final product.[1]
Q3: How does the choice of solvent impact the scale-up of the Sandmeyer reaction?
A3: Solvent selection is critical for a successful scale-up. The ideal solvent should:
-
Keep the diazonium salt soluble at low temperatures to prevent precipitation and potential detonation of the solid salt.
-
Be compatible with the acidic conditions of the diazotization step.
-
Facilitate efficient heat transfer.
-
Allow for easy product isolation and purification.
Aqueous systems are commonly used for the diazotization step due to the solubility of the diazonium salt. For the subsequent cyanation step, a solvent that can facilitate the reaction with copper(I) cyanide is needed. Careful consideration of solvent miscibility and extraction efficiency is crucial for the workup.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Question: We are experiencing a significant drop in yield as we increase the scale of our Sandmeyer reaction. What are the likely causes and how can we mitigate them?
Answer: A decrease in yield upon scale-up is a common issue and can often be traced back to several factors that become more pronounced at a larger scale.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Diazotization | Inefficient mixing or localized temperature increases in a larger reactor can lead to incomplete conversion of the starting aniline. | * Improve agitation to ensure homogeneity.* Use a calibrated addition pump for slow, controlled addition of sodium nitrite solution.* Monitor the reaction for the presence of nitrous acid using starch-iodide paper to ensure a slight excess is maintained.[8] |
| Diazonium Salt Decomposition | "Hot spots" within the reactor due to poor heat dissipation can cause the thermally sensitive diazonium salt to decompose before it can react.[5] | * Ensure the reactor's cooling system is adequate for the scale.* Maintain a strict temperature protocol, typically 0-5°C, throughout the diazotization and addition steps.[8] |
| Poor Catalyst Activity | The copper(I) cyanide catalyst may not be sufficiently active, or its concentration may be too low for the larger volume. | * Use freshly prepared or high-quality copper(I) cyanide.* Ensure the catalyst is well-dispersed in the reaction mixture. |
| Side Reactions | At higher concentrations or temperatures, side reactions such as the formation of phenols or biaryl compounds can become more prevalent.[8] | * Strictly control the reaction temperature.* Optimize the rate of addition of the diazonium salt solution to the copper(I) cyanide solution to maintain a low steady-state concentration of the diazonium salt. |
Issue 2: Formation of Impurities and Purification Challenges
Question: Our scaled-up batches of this compound are contaminated with byproducts, making purification difficult. How can we improve the purity of our crude product?
Answer: Impurity formation is often exacerbated at larger scales due to longer reaction times and less efficient mixing. Identifying and addressing the source of these impurities is key.
Common Impurities & Prevention Strategies:
| Impurity | Source | Prevention & Mitigation |
| 2-Methyl-6-nitrophenol | Decomposition of the diazonium salt in the presence of water. | * Maintain low temperatures (0-5°C) to minimize decomposition.[8]* Ensure a slight excess of acid is present to suppress phenol formation. |
| Unreacted 2-Methyl-6-nitroaniline | Incomplete diazotization. | * As mentioned in Issue 1, ensure complete diazotization by monitoring with starch-iodide paper and optimizing addition rates.[8] |
| Isomeric Nitrobenzonitriles | If starting from o-tolunitrile via nitration, other isomers can form. | * The Sandmeyer route from 2-methyl-6-nitroaniline is preferred to avoid this.[1] |
| Tarry Byproducts | Radical side reactions, often initiated by high temperatures or impurities.[8] | * Maintain strict temperature control.* Ensure all reagents and solvents are of high purity. |
For purification on a larger scale, consider techniques like recrystallization from a suitable solvent system or column chromatography if high purity is required.
Experimental Protocols & Visualizations
Protocol 1: Scale-up of the Diazotization of 2-Methyl-6-nitroaniline
-
Reactor Preparation: In a jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge 2-methyl-6-nitroaniline and a suitable acid (e.g., HCl or H₂SO₄) in water.
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Nitrite Addition: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not exceed 5°C. The rate of addition is critical and should be adjusted based on the reactor's heat removal capacity.
-
Monitoring: Periodically test the reaction mixture with starch-iodide paper. A persistent blue color indicates the presence of excess nitrous acid and signals the completion of the diazotization.[8]
-
Holding: Maintain the cold diazonium salt solution with stirring until it is used in the subsequent Sandmeyer reaction. Do not store for extended periods.
Protocol 2: Scale-up of the Sandmeyer Cyanation
-
Catalyst Preparation: In a separate reactor, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Cooling: Cool the cyanide solution to 0-5°C.
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Protocol 1 to the vigorously stirred cyanide solution. Control the addition rate to manage the exotherm and the rate of nitrogen gas evolution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the evolution of nitrogen ceases.
-
Work-up and Isolation: The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and solvent removal. Further purification can be achieved by recrystallization or distillation.
Visual Workflow for Scale-up Synthesis
Below is a diagram illustrating the key stages and considerations for scaling up the synthesis of this compound via the Sandmeyer reaction.
Caption: Workflow for the scaled-up synthesis of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing and resolving common issues encountered during the scale-up process.
Caption: Decision tree for troubleshooting common scale-up issues.
References
- Nitr
- Guggenheim, T. L. (Ed.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry.National Academic Digital Library of Ethiopia.
- Practical Biocatalytic Synthesis of Arom
- Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC - NIH.
- This compound | 1885-76-3. (2025). ChemicalBook.
- NITRIC ACID SAFETY. (n.d.). University of Washington.
- A Facile Optimization of Diazotization and Phase Transfer Catalyzed Azo-Coupling Reactions in Microreactors. (2025).
- This compound 98 1885-76-3. (n.d.). Sigma-Aldrich.
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Sandmeyer reaction. (n.d.). Wikipedia.
- Sandmeyer-type reaction as an alternative synthesis route. (n.d.). Benchchem.
- Sandmeyer reaction. (n.d.). chemeurope.com.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- How to prepare 2-Methyl-6-nitroaniline in synthesis? (n.d.). Guidechem.
Sources
- 1. Page loading... [guidechem.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. youtube.com [youtube.com]
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- 6. ehs.washington.edu [ehs.washington.edu]
- 7. ehs.com [ehs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer_reaction [chemeurope.com]
Common issues in the reduction of the nitro group of 2-Methyl-6-nitrobenzonitrile
Welcome to our dedicated technical support center for the reduction of the nitro group in 2-Methyl-6-nitrobenzonitrile. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to navigate the common challenges associated with this specific transformation, ensuring successful and reproducible outcomes in your laboratory.
Introduction: The Challenge of Selectivity
The reduction of the nitro group in this compound to yield 2-Amino-6-methylbenzonitrile is a critical transformation in the synthesis of various pharmaceutical intermediates and other fine chemicals. However, the presence of a nitrile group and a sterically hindering ortho-methyl group introduces specific challenges that require careful consideration of reaction conditions to achieve high yield and selectivity. This guide will address the most common issues encountered during this reduction and provide practical, evidence-based solutions.
Troubleshooting Guide & FAQs
Q1: My reduction of this compound is resulting in a low yield or incomplete conversion. What are the likely causes and how can I improve the outcome?
Low yields and incomplete reactions are among the most frequent issues. The root cause often lies in the choice of reagents, catalyst activity, or reaction conditions.
Possible Causes & Solutions:
-
Insufficient Catalyst Loading or Activity: In catalytic hydrogenations (e.g., using Pd/C, Pt/C, or Raney Nickel), the catalyst-to-substrate ratio is critical. An insufficient amount of catalyst will lead to a sluggish or incomplete reaction. Furthermore, catalysts can lose activity over time due to improper storage or handling.[1][2]
-
Troubleshooting:
-
Increase the catalyst loading in increments (e.g., from 5 mol% to 10 mol%).
-
Always use a fresh batch of catalyst or one that has been stored under an inert atmosphere.
-
Consider the grade of the catalyst; for instance, a higher percentage of metal on the support may be more effective.
-
-
-
Catalyst Poisoning: Impurities in the starting material, solvent, or even from the reaction atmosphere can poison the catalyst, drastically reducing its efficacy.[1] Sulfur and halide compounds are notorious catalyst poisons.
-
Troubleshooting:
-
Ensure the this compound starting material is of high purity. Recrystallization or column chromatography may be necessary.
-
Use high-purity, degassed solvents.
-
If using gaseous hydrogen, ensure it is of high purity.
-
-
-
Poor Solubility: The starting material must be adequately dissolved in the reaction solvent for the reduction to proceed efficiently.[2]
-
Suboptimal Reaction Conditions: Temperature and pressure can significantly influence the reaction rate.
Q2: I am observing the formation of byproducts. How can I increase the selectivity towards the desired 2-Amino-6-methylbenzonitrile?
The reduction of a nitro group is a stepwise process, and incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species.[4][5] Furthermore, the nitrile group itself can be susceptible to reduction under certain conditions.
Common Byproducts and Mitigation Strategies:
-
Over-reduction of the Nitrile Group: Aggressive reducing agents or harsh reaction conditions can lead to the reduction of the nitrile group to a primary amine or even its hydrolysis.
-
Mitigation:
-
Choice of Reducing Agent: Stannous chloride (SnCl₂·2H₂O) in an acidic medium is a well-established method for the selective reduction of aromatic nitro groups in the presence of nitriles.[3][6] Iron powder in the presence of an acid (e.g., Fe/HCl or Fe/NH₄Cl) is another robust and selective option.[4][7]
-
Catalyst Selection: For catalytic hydrogenation, platinum on carbon (Pt/C) is sometimes preferred over palladium on carbon (Pd/C) for preserving the nitrile group, although careful optimization is still required.[3] Raney Nickel can also be used, but may require milder conditions to avoid nitrile reduction.[7][8]
-
-
-
Formation of Condensation Products: Intermediates like nitroso and hydroxylamine can react with each other or with the final amine product to form azoxy, azo, and other dimeric impurities.[5]
-
Mitigation:
-
Sufficient Reducing Agent: Ensure an adequate excess of the reducing agent is used to drive the reaction to completion and minimize the accumulation of intermediates.[2]
-
Temperature Control: Many nitro group reductions are exothermic.[9] Maintaining a controlled temperature is crucial to prevent localized overheating, which can favor the formation of condensation byproducts.[2]
-
-
Q3: The steric hindrance from the ortho-methyl group in this compound seems to be slowing down my reaction. How can I overcome this?
The methyl group at the ortho position can sterically hinder the approach of the nitro group to the catalyst surface or the reducing agent.
Strategies to Address Steric Hindrance:
-
Elevated Temperature and Pressure: For catalytic hydrogenations, increasing the temperature and hydrogen pressure can provide the necessary energy to overcome the steric barrier. However, this must be balanced against the risk of side reactions.
-
Less Bulky Reducing Agents: In metal/acid reductions, the choice of metal can be influential. Finely powdered and activated metals with a large surface area can improve reaction rates.[2]
-
Homogeneous Catalysis: In some cases, a homogeneous catalyst might be less affected by steric hindrance compared to a heterogeneous catalyst.
Experimental Protocols
Protocol 1: Selective Reduction using Stannous Chloride (SnCl₂·2H₂O)
This method is highly recommended for the selective reduction of the nitro group in this compound while preserving the nitrile functionality.[3][6]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Concentrated Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or ethyl acetate.
-
Add stannous chloride dihydrate (3-5 eq).[2]
-
Slowly add concentrated hydrochloric acid.
-
Heat the mixture to reflux (around 70-80 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[10][11][12]
-
Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice.
-
Carefully neutralize the mixture to a pH of 7-8 with a 5% sodium bicarbonate solution or a dilute sodium hydroxide solution.[3][6] This may cause the precipitation of tin salts.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude 2-Amino-6-methylbenzonitrile.
-
The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Catalytic Hydrogenation with Pt/C
This protocol offers a cleaner alternative to metal/acid reductions, though it requires careful optimization to maintain the nitrile group.
Materials:
-
This compound
-
1% Platinum on Carbon (Pt/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol or methanol in a hydrogenation vessel.
-
Carefully add 1% Pt/C (a low loading is recommended to start, e.g., 1-2 mol%).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (start with low pressure and increase if necessary).
-
Stir the reaction mixture vigorously at room temperature. Gentle heating may be applied if the reaction is slow.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Data Summary
| Method | Reducing Agent/Catalyst | Typical Conditions | Selectivity for Amine | Common Issues |
| Metal/Acid Reduction | SnCl₂·2H₂O / HCl | Reflux in EtOH | High | Formation of tin salts during workup |
| Metal/Acid Reduction | Fe / HCl or NH₄Cl | Reflux in EtOH/H₂O | High | Large excess of iron needed; iron sludge |
| Catalytic Hydrogenation | H₂, Pt/C | RT to 50°C, 1-10 bar H₂ | Moderate to High | Potential for nitrile reduction |
| Catalytic Hydrogenation | H₂, Pd/C | RT to 50°C, 1-10 bar H₂ | Moderate | Higher risk of nitrile reduction |
| Catalytic Hydrogenation | H₂, Raney Ni | RT to 50°C, 1-10 bar H₂ | Moderate | Potential for nitrile reduction |
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for addressing low yield in the reduction of this compound.
Nitro Group Reduction Pathway
Caption: The stepwise reduction pathway of a nitro group, highlighting key intermediates and a potential side product.
References
- Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- ResearchGate. Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- RSC Publishing. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- Master Organic Chemistry. More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- ACS Publications. Nitro Substrates in Reductive Electrosynthesis: A Review.
- National Institutes of Health. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst.
- Agency for Toxic Substances and Disease Registry. analytical methods.
- MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- RSC Publishing. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- Oriental Journal of Chemistry. Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
- Organic Chemistry Data. Nitro Reduction - Common Conditions.
- ResearchGate. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives.
- IISTE. Studying the effect of substituent on the electrochemical reduction of nitrobenzene and its Derivatives.
- ResearchGate. Substitution effects of reduction of nitrobenzene. (A) Conversion from nitroarenes 3d-n to corresponding anilines 4d-n. (B) Hammett plot of reduction yields against substituent groups.
- National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- ACS Green Chemistry Institute. Nitro Reduction.
- YouTube. Reduction of nitro groups on benzene.
- YouTube. REDUCTION OF NITRO BENZENE UNDER DIFFERENT CONDITIONS.
- Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Google Patents. Process for the preparation of 2-amino-6-nitrobenzothiazole.
- ResearchGate. Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- Royal Society of Chemistry. Analytical Methods.
- ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile....
- ResearchGate. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight.
- ScienceDirect. Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system.
- Wikipedia. Reduction of nitro compounds.
- National Institutes of Health. 2-Methyl-5-nitrobenzonitrile.
- MDPI. An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. mdpi.com [mdpi.com]
Stability issues of 2-Methyl-6-nitrobenzonitrile under acidic/basic conditions
Welcome to the technical support center for 2-Methyl-6-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this unique molecule under various experimental conditions. Our goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot challenges, ensuring the integrity of your research.
Introduction: The Challenge of a Sterically Hindered Nitrile
This compound is an aromatic compound featuring a nitrile group positioned between a methyl and a nitro group on the benzene ring. This ortho-substitution pattern introduces significant steric hindrance around the nitrile moiety, profoundly influencing its chemical reactivity and stability. Unlike simpler aromatic nitriles, the hydrolysis of this compound to its corresponding amide or carboxylic acid is considerably more challenging, requiring carefully optimized conditions to achieve desired outcomes. This guide will address the common stability issues encountered under both acidic and basic conditions and provide robust troubleshooting strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Why is my hydrolysis of this compound to 2-methyl-6-nitrobenzoic acid so slow and incomplete?
Answer:
The sluggish and often incomplete hydrolysis of this compound is primarily due to the significant steric hindrance around the nitrile group. The ortho-positioning of the methyl and nitro groups physically obstructs the approach of nucleophiles (water in acidic media, hydroxide ions in basic media) to the electrophilic carbon of the nitrile. This steric shield dramatically increases the activation energy required for the reaction to proceed.
While the electron-withdrawing nature of the nitro group does increase the electrophilicity of the nitrile carbon, making it theoretically more reactive, the steric hindrance is the dominant factor governing the reaction rate in this case. Standard hydrolysis conditions that are effective for unhindered nitriles are often insufficient for this compound.
To overcome this, more forcing conditions are necessary. This typically involves:
-
Higher Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the steric barrier.
-
Prolonged Reaction Times: Allowing the reaction to proceed for an extended period can lead to a higher conversion.
-
Higher Concentrations of Acid or Base: Increasing the concentration of the catalyst (H+ or OH-) can accelerate the reaction rate.
It is a common observation that under milder conditions, the reaction may stall at the intermediate amide stage (2-methyl-6-nitrobenzamide).
Troubleshooting Guide 1: Incomplete Hydrolysis and Low Yield of Carboxylic Acid
Issue: After performing a standard acid or base hydrolysis protocol, you observe a significant amount of unreacted starting material or the formation of the intermediate amide, with a low yield of the desired 2-methyl-6-nitrobenzoic acid.
Root Cause Analysis:
-
Insufficient Energy Input: The reaction conditions (temperature, time) were not vigorous enough to overcome the steric hindrance.
-
Inadequate Reagent Concentration: The concentration of the acid or base was too low to effectively catalyze the hydrolysis of the sterically hindered nitrile and the subsequent hydrolysis of the intermediate amide.
Recommended Solutions:
| Parameter | Acidic Hydrolysis (e.g., H₂SO₄, HCl) | Basic Hydrolysis (e.g., NaOH, KOH) |
| Temperature | Increase to reflux temperatures (e.g., 100-120 °C). | Increase to reflux temperatures (e.g., 100-120 °C). |
| Time | Extend reaction time to 24-48 hours, monitoring progress by TLC or HPLC. | Extend reaction time to 24-48 hours, monitoring progress by TLC or HPLC. |
| Concentration | Use a higher concentration of acid (e.g., 50-70% H₂SO₄). | Use a higher concentration of base (e.g., 20-40% NaOH). |
| Solvent | Consider using a co-solvent like ethanol or methanol to improve solubility. | Use of a co-solvent like ethanol or methanol is often beneficial. |
Experimental Protocol: Enhanced Basic Hydrolysis of this compound
-
To a solution of this compound (1 eq.) in ethanol (10 volumes), add a 20-40% aqueous solution of sodium hydroxide (5-10 eq.).
-
Heat the mixture to reflux (approximately 80-100 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material and the intermediate amide.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the 2-methyl-6-nitrobenzoic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
FAQ 2: I have isolated a significant amount of 2-methyl-6-nitrobenzamide. How can I convert it to the carboxylic acid?
Answer:
The isolation of 2-methyl-6-nitrobenzamide is a common outcome, especially under milder hydrolysis conditions. The good news is that this intermediate can be fully hydrolyzed to the desired carboxylic acid. The hydrolysis of an amide to a carboxylic acid also requires acidic or basic conditions, and due to the steric hindrance around the carbonyl group in 2-methyl-6-nitrobenzamide, vigorous conditions are again necessary.
You can re-subject the isolated 2-methyl-6-nitrobenzamide to the enhanced hydrolysis conditions described in the previous section.
Troubleshooting Guide 2: Monitoring the Reaction and Identifying Products
Issue: Difficulty in determining the reaction progress and distinguishing between the starting material, intermediate, and final product.
Root Cause Analysis:
-
Inadequate Analytical Method: The chosen analytical technique (e.g., TLC with a single solvent system) may not provide sufficient resolution to separate the three components.
Recommended Solutions:
-
Thin-Layer Chromatography (TLC):
-
Use a combination of polar and non-polar solvents to achieve good separation. A good starting point is a mixture of hexane and ethyl acetate. The starting nitrile will be the least polar, followed by the amide, and the carboxylic acid will be the most polar (often remaining at the baseline).
-
Visualization can be achieved using a UV lamp (254 nm).
-
-
High-Performance Liquid Chromatography (HPLC):
-
A reverse-phase HPLC method is highly effective for monitoring the reaction. A C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like phosphoric or formic acid) will provide excellent separation.[1]
-
The elution order will typically be: 2-methyl-6-nitrobenzoic acid (most polar, shortest retention time), followed by 2-methyl-6-nitrobenzamide, and finally this compound (least polar, longest retention time).
-
Illustrative HPLC Elution Profile:
| Compound | Expected Retention Time |
| 2-Methyl-6-nitrobenzoic acid | Early Eluting |
| 2-Methyl-6-nitrobenzamide | Mid Eluting |
| This compound | Late Eluting |
Visualizing the Degradation Pathway
The hydrolysis of this compound proceeds through a two-step mechanism under both acidic and basic conditions. The following diagrams illustrate these pathways.
Caption: Acid-catalyzed hydrolysis pathway.
Caption: Base-catalyzed hydrolysis pathway.
Forced Degradation Studies
For drug development professionals, understanding the degradation profile of this compound under stress conditions is crucial for developing stability-indicating analytical methods and ensuring product quality and safety.[2]
Workflow for a Forced Degradation Study:
Caption: Workflow for forced degradation studies.
Key Considerations for Forced Degradation:
-
Acid/Base Hydrolysis: As discussed, expect slow degradation. Use of 0.1 M to 1 M HCl and NaOH at elevated temperatures is a good starting point.
-
Oxidative Stress: Use of hydrogen peroxide (3-30%) at room temperature or slightly elevated temperatures. The nitroaromatic system is generally resistant to oxidation, but side-chain oxidation of the methyl group could be a possibility under harsh conditions.
-
Thermal Stress: Expose the solid material to dry heat (e.g., 60-80 °C) to assess thermal stability.
-
Photolytic Stress: Expose the compound in solution and as a solid to UV and visible light to assess photosensitivity, as recommended by ICH guidelines.
By systematically evaluating the stability of this compound under these stress conditions, you can develop a comprehensive understanding of its degradation profile and establish a robust, stability-indicating analytical method.
References
- Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
- Google Patents. (n.d.). CN111718264A - Method for co-producing 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Espacenet. (n.d.). Method for co-production 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid.
- Organic Synthesis. (n.d.). Hydrolysis of Nitriles.
- MedCrave. (2016). Forced degradation studies.
- Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
- Semantics Scholar. (n.d.). Forced degradation.
- Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products.
- International Journal of Pharmaceutical Sciences Review and Research. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.
- ResearchGate. (n.d.). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of....
- PMC. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs.
- SIELC Technologies. (n.d.). Separation of 2-Methyl-6-nitrobenzoic acid on Newcrom R1 HPLC column.
- Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
- PMC. (n.d.). 2-Methyl-5-nitrobenzonitrile.
- PubMed. (n.d.). Microbial hydrolysis of organic nitriles and amides.
- Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
- Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring.
- SciSpace. (2010). Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chloro.
- Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
Sources
Technical Support Center: Optimizing Solvent Systems for the Purification of 2-Methyl-6-nitrobenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 2-Methyl-6-nitrobenzonitrile (CAS 1885-76-3). This document offers practical, field-proven insights to overcome common challenges encountered during the purification of this key chemical intermediate.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound.
Q1: What are the key physical properties of this compound relevant to its purification?
A1: Understanding the physical properties is crucial for selecting an appropriate purification strategy. Key properties include:
-
Appearance: A solid at room temperature.
-
Polarity: this compound is a polar molecule due to the presence of the nitrile (-CN) and nitro (-NO2) functional groups. This polarity dictates its solubility in various organic solvents.
Q2: What are the most common impurities in crude this compound?
A2: Impurities can arise from the synthetic route used. Common impurities may include:
-
Positional Isomers: Isomers such as 2-Methyl-3-nitrobenzonitrile, 2-Methyl-4-nitrobenzonitrile, and 2-Methyl-5-nitrobenzonitrile can be present.[1][5]
-
Unreacted Starting Materials: Depending on the synthesis, starting materials may remain in the crude product.
-
Byproducts of Side Reactions: The nitration of o-tolunitrile, a common synthetic route, can lead to the formation of other nitrated species.
-
Decomposition Products: The compound may degrade under certain conditions, leading to impurities.
Q3: Which purification techniques are most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of impurities. The two most common and effective methods are:
-
Recrystallization: This is often the first and most effective method for removing the bulk of impurities, especially when dealing with solid crude products.
-
Column Chromatography: This technique is excellent for separating compounds with different polarities and is particularly useful for removing impurities that are difficult to separate by recrystallization.[6][7][8]
Q4: What safety precautions should be taken when working with this compound and the associated solvents?
A4: Standard laboratory safety protocols should be strictly followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Consulting the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, various issues can arise. This guide provides solutions to common problems.
Problem 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not polar enough to dissolve the polar this compound.
-
Troubleshooting Steps:
-
Select a More Polar Solvent: Try a more polar solvent. Given the structure of this compound, polar protic solvents like ethanol or methanol, or polar aprotic solvents like acetone or ethyl acetate, are good starting points.[9]
-
Use a Solvent Mixture: A two-solvent system can be effective. Dissolve the compound in a minimal amount of a hot solvent in which it is highly soluble, and then add a hot "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[10][11]
-
Problem 2: The product "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound (108-110 °C), or the solution is highly supersaturated with impurities.[12]
-
Troubleshooting Steps:
-
Lower the Boiling Point of the Solvent System: If using a high-boiling point solvent, switch to one with a lower boiling point.
-
Use a Larger Volume of Solvent: This can prevent supersaturation.
-
Induce Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled solution.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[12][13]
-
Problem 3: Poor recovery of the purified product.
-
Possible Cause:
-
Too much solvent was used, keeping a significant portion of the product dissolved even at low temperatures.[12]
-
The compound is too soluble in the chosen solvent, even at cold temperatures.
-
Premature crystallization occurred during a hot filtration step.
-
-
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.[13]
-
Optimize Solvent Choice: Perform small-scale solubility tests to find a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[10]
-
Prevent Premature Crystallization: If performing a hot filtration, pre-heat the funnel and filter paper to prevent the product from crystallizing out of solution.[11]
-
Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[13]
-
Problem 4: The product is discolored after recrystallization.
-
Possible Cause: The presence of colored impurities that were not removed by recrystallization.
-
Troubleshooting Steps:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.[13]
-
Perform a Second Recrystallization: A second recrystallization with a different solvent system may be necessary to remove persistent impurities.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale tests, identify a suitable solvent in which this compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[10]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[13]
-
Hot Filtration: If activated charcoal or insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.[10][13]
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the purified crystals thoroughly to remove any residual solvent.
Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[6]
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The polarity of the mobile phase (eluent) is not optimized.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Use Thin-Layer Chromatography (TLC) to screen various solvent systems. The ideal eluent should provide a good separation of the desired compound from impurities, with the Rf value of this compound ideally between 0.2 and 0.4.
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help to separate compounds with similar polarities.[14]
-
Problem 2: The compound elutes too quickly or not at all.
-
Possible Cause: The mobile phase is too polar (elutes too quickly) or not polar enough (does not elute).
-
Troubleshooting Steps:
-
Adjust Eluent Polarity:
-
If the compound elutes too quickly (high Rf value), decrease the polarity of the mobile phase.
-
If the compound does not move from the baseline (low Rf value), increase the polarity of the mobile phase.
-
-
Problem 3: Tailing or streaking of the compound band.
-
Possible Cause:
-
The sample is overloaded on the column.
-
The compound is interacting too strongly with the acidic silica gel.
-
-
Troubleshooting Steps:
-
Reduce Sample Load: Use a smaller amount of the crude product. The amount of adsorbent should generally be 20-50 times the weight of the sample.[6]
-
Modify the Mobile Phase: For compounds that may interact with the acidic silica, adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent can improve the peak shape.[12]
-
Use a Different Stationary Phase: Consider using a neutral or basic stationary phase like alumina if strong interactions with silica are suspected.[6]
-
Experimental Protocol: Column Chromatography
-
Column Packing:
-
Securely clamp a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.[7]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.[6]
-
Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.
-
Add another layer of sand on top of the silica gel.[7]
-
Drain the solvent until it is level with the top of the sand.[7]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully add the concentrated sample solution to the top of the column.[7]
-
Allow the sample to absorb into the silica gel.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent flows through the column.
-
-
Fraction Analysis:
-
Analyze the collected fractions using TLC to identify which fractions contain the pure product.[15]
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexane | 69 | 0.1 | Good "anti-solvent" for recrystallization. |
| Ethyl Acetate | 77 | 4.4 | A moderately polar solvent, often used in combination with hexane for chromatography. |
| Acetone | 56 | 5.1 | A polar aprotic solvent that can be effective for recrystallization. |
| Ethanol | 78 | 4.3 | A polar protic solvent, often a good choice for recrystallizing polar compounds. |
| Methanol | 65 | 5.1 | A highly polar protic solvent. |
| Dichloromethane | 40 | 3.1 | Can be a good solvent for chromatography, but columns may run slower.[14] |
| Toluene | 111 | 2.4 | Can be a good recrystallization solvent for aromatic compounds.[9] |
Visualizations
Diagram 1: Recrystallization Workflow
Caption: A typical workflow for the purification of this compound via recrystallization.
Diagram 2: Troubleshooting Logic for "Oiling Out"
Sources
- 1. This compound | 1885-76-3 [chemicalbook.com]
- 2. This compound CAS#: 1885-76-3 [chemicalbook.com]
- 3. 2-メチル-6-ニトロベンゾニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1885-76-3|this compound|BLD Pharm [bldpharm.com]
- 5. 2-METHYL-3-NITROBENZONITRILE | 71516-35-3 [chemicalbook.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.ualberta.ca [chem.ualberta.ca]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chromatography [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Dinitro Byproduct Mitigation
Welcome to the technical support center for controlling nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of dinitro byproducts during electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant dinitro byproduct formation in my aromatic nitration?
A: The formation of dinitro byproducts is fundamentally a question of reactivity and reaction conditions. An aromatic ring, once mono-nitrated, can potentially undergo a second nitration. The likelihood of this happening depends on a delicate balance between the electronic properties of your substrate and the severity of your reaction conditions.
-
Electronic Effects: The first nitro group (–NO₂) is a powerful electron-withdrawing group and is strongly deactivating.[1][2] This means it withdraws electron density from the aromatic ring, making the ring less nucleophilic and therefore less reactive toward a second electrophilic attack by a nitronium ion (NO₂⁺).[1][2] For many substrates, this deactivation is sufficient to prevent dinitration under standard conditions. However, if the aromatic ring possesses strong electron-donating groups (e.g., –OH, –OR, –NH₂), the ring may remain activated enough for a second nitration to occur, even with one deactivating nitro group present.[3][4] Phenol, for instance, nitrates a thousand times faster than benzene, showcasing the powerful effect of activating groups.[1]
-
Reaction Conditions: Nitration is a highly exothermic reaction.[5] Excessive temperature, long reaction times, or a high concentration of the nitrating agent can provide enough energy to overcome the deactivation barrier of the mono-nitro product, leading to over-nitration.[6] Essentially, under harsh conditions, even a deactivated ring can be forced to react again.
Q2: How does the choice of nitrating agent affect dinitration?
A: The choice of nitrating agent is critical as it dictates the concentration and reactivity of the active electrophile, the nitronium ion (NO₂⁺).
-
Mixed Acid (HNO₃/H₂SO₄): This is the most common and powerful nitrating system. Sulfuric acid protonates nitric acid, facilitating the formation of the highly reactive nitronium ion.[7][8] This high reactivity makes it very effective but also increases the risk of over-nitration, especially with activated substrates.
-
Milder Reagents: For sensitive or highly activated substrates, milder reagents can provide better control. These reagents generate the nitronium ion more slowly or in lower concentrations. Recently, novel reagents like N-nitropyrazoles have been developed that act as a controllable source of the nitronium ion, allowing for selective mono- or dinitration by simply tuning the reaction conditions.[9]
-
Solid Acid Catalysts: Zeolites and other solid acid catalysts are being explored as alternatives to mixed acids. They can offer advantages in safety and selectivity, often favoring the formation of specific isomers (e.g., para) and potentially reducing dinitration by controlling the interaction between the substrate and the catalyst surface.[10]
Troubleshooting Guides
Problem: My mono-nitrated product is converting into a dinitro species.
This common issue arises when the reaction conditions are too harsh for the stability of your desired product. Here’s a systematic approach to troubleshoot this problem.
Workflow: Mitigating Over-Nitration ```dot
Caption: Reaction sequence showing desired mono-nitration and subsequent over-nitration.
References
- Substituent Effects. Organic Chemistry II - Lumen Learning. [Link]
- Substituent Effects in Electrophilic Substitutions. Fiveable. [Link]
- Electrophilic arom
- 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry. [Link]
- NITR
- 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
- Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Kinetics of Aromatic Nitr
- Nitr
- Mechanism of nitration of the arom
- nitration of arom
- Aromatic Nitr
- Nitration and arom
- Nitr
- Controlling temperature of nitration reactions.
- Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent.
Sources
- 1. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. vpscience.org [vpscience.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Monitoring the Synthesis of 2-Methyl-6-nitrobenzonitrile by Thin-Layer Chromatography (TLC)
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of the synthesis of 2-Methyl-6-nitrobenzonitrile. Here, we delve into the practical aspects of TLC, offering troubleshooting solutions and frequently asked questions to ensure accurate and efficient reaction monitoring.
Introduction to TLC in Synthesis
Thin-Layer Chromatography (TLC) is an indispensable analytical technique in organic synthesis.[1] It offers a rapid and cost-effective method to qualitatively monitor the progress of a chemical reaction by separating the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] In the context of the nitration of 2-methylbenzonitrile to form this compound, TLC allows for the real-time assessment of the consumption of the starting material and the formation of the desired product.[2][3]
The underlying principle of TLC is based on the polarity of the compounds being analyzed. The stationary phase, typically silica gel coated on a plate, is highly polar. The mobile phase, a solvent or a mixture of solvents, is less polar. As the mobile phase ascends the TLC plate via capillary action, it carries the components of the reaction mixture with it. Less polar compounds, having a weaker affinity for the polar stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf) value.[4] Conversely, more polar compounds interact more strongly with the silica gel and travel shorter distances, leading to lower Rf values.[4]
Frequently Asked Questions (FAQs)
Here we address common questions that arise when using TLC to monitor the synthesis of this compound.
Q1: How do I choose an appropriate solvent system (mobile phase) for this reaction?
A1: The key is to select a solvent system that provides good separation between the starting material (2-methylbenzonitrile) and the product (this compound). The starting material, 2-methylbenzonitrile, is a relatively non-polar aromatic nitrile. The product, this compound, is more polar due to the presence of the electron-withdrawing nitro group.
A good starting point for developing a suitable solvent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate.[5][6] You can begin with a 4:1 or 3:1 mixture of hexane:ethyl acetate and adjust the ratio based on the initial results.[7] The goal is to achieve an Rf value of approximately 0.3-0.5 for the product, allowing for clear separation from the starting material which will have a higher Rf.[5]
Q2: How do I prepare and spot the samples on the TLC plate?
A2: Proper sample preparation and spotting are crucial for obtaining clean and interpretable results.[1][8]
-
Preparation: Dissolve a small amount (a few milligrams) of your starting material and a sample from your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane to create a roughly 1% solution.[8]
-
Spotting: Use a capillary tube to spot the solutions onto the TLC plate.[1] The spots should be small and concentrated to avoid streaking.[9] It is highly recommended to spot three lanes: the starting material, a co-spot (both starting material and reaction mixture in the same spot), and the reaction mixture.[3] The co-spot helps in definitively identifying the spots.[10]
Q3: How do I visualize the spots on the TLC plate?
A3: Since 2-methylbenzonitrile and this compound are colorless, a visualization technique is required.
-
UV Light: The most common non-destructive method is using a UV lamp.[8][11] Both the starting material and the product contain a benzene ring and are expected to be UV active. When viewed under short-wave UV light (254 nm), the compounds will appear as dark spots on a fluorescent green background.[11]
-
Iodine Staining: Another common method is to place the developed TLC plate in a chamber containing iodine crystals.[11][12] The iodine vapor will react with the organic compounds on the plate, forming temporary yellow-brown spots.[11]
Q4: How do I interpret the TLC results to monitor the reaction progress?
A4: As the reaction proceeds, you should observe the following changes on your TLC plate:
-
The spot corresponding to the starting material (higher Rf) in the reaction mixture lane will gradually decrease in intensity.
-
A new spot corresponding to the product (lower Rf) will appear and increase in intensity over time.
-
The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[2]
Q5: How do I calculate the Retention Factor (Rf) and what is its significance?
A5: The Rf value is a ratio calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[4][13]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The Rf value is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).[14] It helps in identifying and comparing compounds.[14] In this synthesis, the product, this compound, will have a lower Rf value than the starting material, 2-methylbenzonitrile, due to its higher polarity.
Troubleshooting Guide
Even with careful technique, issues can arise during TLC analysis. This guide provides solutions to common problems.
| Problem | Probable Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.[8][15] - The compound is highly acidic or basic.[8][15] - The compound is not stable on the silica gel.[10] | - Dilute the sample solution and re-spot.[15] - For acidic compounds, add a small amount of acetic acid (0.1-2%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-2%).[15] - Consider using a different stationary phase like alumina. |
| No Spots are Visible | - The sample is too dilute.[15][16] - The compound is not UV active and the visualization method is inappropriate.[8][15] - The solvent level in the developing chamber was above the spotting line.[8][16] | - Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[15][16] - Try an alternative visualization method, such as iodine staining or a chemical stain (e.g., permanganate).[1][11] - Ensure the solvent level is below the origin line on the TLC plate.[15] |
| Spots are at the Solvent Front (High Rf) | - The mobile phase is too polar.[15][17] | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio).[6] |
| Spots are at the Baseline (Low Rf) | - The mobile phase is not polar enough.[15][17] | - Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., decrease the hexane to ethyl acetate ratio).[6] |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the developing chamber. - The bottom of the TLC plate is not flat.[9] - The chamber is not properly saturated with solvent vapor. | - Ensure the plate is standing straight in the chamber. - Check the plate for any irregularities before use. - Place a piece of filter paper in the developing chamber to ensure saturation. |
| Overlapping Spots | - The spots were applied too close to each other.[9] - The initial spots were too large.[9] | - Leave adequate space between the lanes when spotting. - Make the initial spots as small as possible.[1] |
Experimental Protocol: TLC Monitoring of this compound Synthesis
This protocol provides a step-by-step guide for monitoring the nitration of 2-methylbenzonitrile.
Materials:
-
Silica gel TLC plates (with fluorescent indicator)
-
Developing chamber (e.g., a beaker with a watch glass)
-
Capillary tubes for spotting
-
Mobile phase: Hexane and Ethyl Acetate
-
UV lamp (254 nm)
-
Starting material (2-methylbenzonitrile)
-
Reaction mixture
Procedure:
-
Prepare the Developing Chamber: Pour a small amount (about 0.5 cm deep) of the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate) into the developing chamber. Place a piece of filter paper inside to saturate the chamber with solvent vapor and cover it.
-
Prepare the TLC Plate: With a pencil, gently draw a line (the origin) about 1 cm from the bottom of the TLC plate. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (Rxn).[8]
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of 2-methylbenzonitrile.
-
In the 'Rxn' lane, spot a dilute solution of your reaction mixture.
-
In the 'Co' lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate.[5]
-
Visualize and Analyze: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[17] Allow the plate to dry and then visualize the spots under a UV lamp. Circle the visible spots with a pencil. Calculate the Rf values for the starting material and the product.
Visualization of the TLC Workflow
The following diagram illustrates the key steps in the TLC monitoring process.
Caption: Workflow for TLC monitoring of a chemical reaction.
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Validation & Comparative
A Comparative Analysis of 2-Methyl-6-nitrobenzonitrile and its Isomers for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the nuanced differences between positional isomers can dictate the success or failure of a synthetic route or the biological activity of a lead compound. This guide provides an in-depth comparative analysis of 2-Methyl-6-nitrobenzonitrile and its selected isomers: 3-Methyl-2-nitrobenzonitrile, 4-Methyl-3-nitrobenzonitrile, and 2-Methyl-5-nitrobenzonitrile. We will explore how the seemingly minor shift in substituent positions profoundly impacts their physicochemical properties, spectroscopic signatures, and chemical reactivity, thereby influencing their utility as synthetic intermediates.
Structural and Physicochemical Comparison
The arrangement of the methyl (-CH₃), nitro (-NO₂), and cyano (-CN) groups on the benzene ring is the primary determinant of the distinct properties of these isomers. The interplay of steric hindrance and electronic effects (inductive vs. resonance) governs their melting points, solubility, and chromatographic behavior.
| Compound | Structure | Melting Point (°C) | Molecular Weight ( g/mol ) | CAS Number |
| This compound | 108-110[1][2] | 162.15[1][3] | 1885-76-3[1][2][3] | |
| 3-Methyl-2-nitrobenzonitrile | Not available | 162.15[4] | 1885-77-4[4] | |
| 4-Methyl-3-nitrobenzonitrile | Not available | 162.15[5][6] | 939-79-7[6] | |
| 2-Methyl-5-nitrobenzonitrile | 104-108[7] | 162.15[7] | 939-83-3[7] |
Expert Insight: The high melting point of this compound relative to 2-Methyl-5-nitrobenzonitrile can be attributed to the steric crowding caused by the ortho- and ortho'- substituents (methyl and nitro groups flanking the cyano group). This forces the nitro group out of the plane of the benzene ring, potentially leading to a more ordered crystal lattice.
Synthesis and Reactivity: A Tale of Directing Groups
The synthesis of these isomers is a classic exercise in electrophilic aromatic substitution, where the directing effects of the substituents on the starting material are paramount.
Synthetic Pathways
A common strategy involves the nitration of the corresponding methylbenzonitrile (tolunitrile) isomer. The electron-donating methyl group is an ortho-, para- director, while the electron-withdrawing cyano group is a meta- director. Their combined influence dictates the regioselectivity of the nitration.
For instance, the nitration of 3-methylbenzonitrile is expected to yield primarily the 4-nitro and 6-nitro isomers due to the directing effects of the methyl group.[8] The synthesis of this compound can be achieved through various routes, often involving multiple steps to ensure the correct placement of the substituents.
Comparative Reactivity
The reactivity of these isomers is governed by the electronic and steric environment of the functional groups.
-
Nucleophilic Aromatic Substitution (NuAr): The strongly electron-withdrawing nitro and cyano groups activate the aromatic ring towards nucleophilic attack. The positions ortho and para to the nitro group are particularly activated. In this compound, the positions activated by the nitro group are sterically hindered by the methyl and cyano groups, potentially reducing its reactivity in NuAr reactions compared to isomers where the activated positions are less crowded.
-
Reduction of the Nitro Group: The reduction of the nitro group to an amine is a common transformation in drug development. The rate of this reduction can be influenced by steric hindrance around the nitro group. For example, the nitro group in this compound is flanked by two substituents, which could sterically hinder its approach to a catalyst surface, potentially slowing down the reaction compared to an isomer like 4-Methyl-3-nitrobenzonitrile where the nitro group is less encumbered.[9]
-
Oxidation of the Methyl Group: The methyl group can be oxidized to a carboxylic acid. The electronic nature of the other substituents will influence the ease of this oxidation. The presence of electron-withdrawing groups like the nitro and cyano groups makes the methyl group more electron-deficient and thus more resistant to oxidation.
Spectroscopic Analysis: Fingerprinting the Isomers
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable information for distinguishing between these isomers.[10][11]
¹H NMR Spectroscopy
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic.
-
This compound: Due to the symmetry, one would expect a simpler aromatic region compared to other isomers. However, the steric crowding can lead to through-space interactions that may cause unexpected shifts.
-
Other Isomers: The number of distinct aromatic protons and their splitting patterns (doublets, triplets, doublet of doublets) will directly reflect the substitution pattern. For example, an isomer with three adjacent aromatic protons will show a characteristic set of coupled signals.
¹³C NMR Spectroscopy
The chemical shifts of the carbon atoms, particularly the quaternary carbons attached to the substituents, are sensitive to the electronic environment. The nitrile carbon typically appears in the 115-125 ppm range.[10]
IR Spectroscopy
The vibrational frequencies of the -C≡N and -NO₂ groups are key identifiers. The nitrile stretch is typically a sharp, intense band around 2220-2240 cm⁻¹. The exact position can be influenced by the electronic effects of the other substituents. The nitro group gives rise to two characteristic stretching bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
Applications in Drug Development and Beyond
These isomers serve as versatile building blocks in organic synthesis.[4] Their applications often stem from the ability to transform the nitro and cyano groups into other functionalities.
-
This compound: Has been used in the synthesis of 5-arylthiomethyl-2,4-diaminoquinazolines and 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one.[1][2]
-
General Applications: The reduction of the nitro group to an amine, followed by further reactions, is a common strategy in the synthesis of heterocyclic compounds, many of which form the core of pharmacologically active molecules.[12] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities.
Experimental Protocols
General Protocol for Nitration of a Tolunitrile
Objective: To synthesize a methyl-nitrobenzonitrile isomer via electrophilic aromatic substitution.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the starting tolunitrile isomer in concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to separate the isomers.
Protocol for Spectroscopic Characterization
Objective: To obtain ¹H NMR, ¹³C NMR, and IR spectra for structural elucidation.
-
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Process the spectra (phasing, baseline correction, integration) and analyze the chemical shifts, coupling constants, and integration to assign the structure.[10]
-
-
FT-IR Spectroscopy:
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids).
-
Acquire the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the nitrile and nitro functional groups.[11]
-
Conclusion
The choice of a specific methyl-nitrobenzonitrile isomer is a critical decision in a research and development setting. This guide has highlighted that while these compounds share the same molecular formula, their distinct substitution patterns lead to significant differences in their physical properties, reactivity, and spectroscopic signatures. A thorough understanding of these differences, grounded in the principles of steric and electronic effects, is essential for the rational design of synthetic routes and the development of novel molecules with desired properties.
References
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A Comparative Guide to HPLC Validation for the Purity Determination of 2-Methyl-6-nitrobenzonitrile
For researchers, scientists, and drug development professionals, the accurate determination of purity for pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Methyl-6-nitrobenzonitrile, a key building block in various synthetic pathways. Beyond a mere protocol, this document elucidates the scientific rationale behind the method development and validation choices, in accordance with the stringent guidelines of the International Council for Harmonisation (ICH).[1][2][3] Furthermore, it offers a comparative analysis with alternative analytical techniques, namely Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), to empower laboratories in selecting the optimal methodology for their specific needs.
Introduction: The Criticality of Purity in this compound
This compound (CAS No: 1885-76-3) is a substituted aromatic nitrile whose purity is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs).[4][5] Impurities, particularly positional isomers and unreacted starting materials, can have a significant impact on the yield, safety, and efficacy of the final drug product. Therefore, a robust, validated analytical method to quantify the purity and impurity profile of this intermediate is not merely a procedural step but a critical component of risk management in drug development.
This guide will focus on a newly developed reversed-phase HPLC (RP-HPLC) method, validated to meet the comprehensive requirements of ICH Q2(R1) guidelines.[3] The performance of this method will then be objectively compared against GC and UPLC, providing a holistic view of the available analytical strategies.
HPLC Method Development and Validation
The development of a reliable HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and the potential impurities that may be present.
Predicted Impurity Profile
Based on the common synthetic routes for substituted nitroaromatics, the following potential impurities in this compound were considered for the validation of method specificity:
-
Positional Isomers: 2-Methyl-4-nitrobenzonitrile, 2-Methyl-5-nitrobenzonitrile, and other isomeric forms are common process-related impurities that can be challenging to separate.
-
Starting Materials: Unreacted precursors from the synthetic pathway.
-
Degradation Products: Products arising from instability under stress conditions (e.g., acid, base, oxidation, heat, light).
Proposed HPLC Method
A reversed-phase HPLC method was developed to provide optimal separation of this compound from its potential impurities.
Table 1: Optimized HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Method Parameters:
-
Stationary Phase: A C18 column was selected for its broad applicability in reversed-phase chromatography, offering excellent retention and separation of moderately polar aromatic compounds.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water provides a good balance of elution strength and resolution for the target analyte and its likely impurities.
-
Detection Wavelength: Nitroaromatic compounds typically exhibit strong UV absorbance in the range of 240-270 nm.[2][6] A wavelength of 254 nm was chosen to ensure high sensitivity for this compound and its structurally similar impurities.
Method Validation Protocol
The developed HPLC method was rigorously validated according to ICH Q2(R1) guidelines, encompassing the following parameters:[3]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Diagram 1: HPLC Method Validation Workflow
Caption: A flowchart illustrating the systematic process of HPLC method validation.
Summary of Validation Results
The following table summarizes the acceptance criteria and the hypothetical, yet realistic, results obtained from the validation study.
Table 2: HPLC Method Validation Summary
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the test concentration | 70-130% of test concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability: 0.8%; Intermediate: 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.01% |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.03% |
| Robustness | No significant impact on results | Pass |
These results demonstrate that the developed HPLC method is specific, linear, accurate, precise, and robust for the intended purpose of purity determination of this compound.
Comparative Analysis of Analytical Techniques
While the validated HPLC method is highly suitable for its intended purpose, it is beneficial to compare its performance with other common analytical techniques.
Diagram 2: Comparison of Analytical Techniques
Caption: A comparative overview of HPLC, UPLC, and GC for purity analysis.
High-Performance Liquid Chromatography (HPLC)
As demonstrated, HPLC is a robust and reliable technique for the purity determination of this compound. It is particularly well-suited for quality control laboratories where a large number of samples are analyzed routinely.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC represents a significant advancement in liquid chromatography, utilizing smaller particle size columns (typically <2 µm) to achieve faster separations with higher resolution and sensitivity.[2][7][8][9]
Table 3: Performance Comparison: HPLC vs. UPLC
| Parameter | HPLC | UPLC |
| Analysis Time | ~15 minutes | ~3-5 minutes |
| Resolution | Good | Excellent, better separation of isomers |
| Sensitivity | High | Very High, improved LOD/LOQ |
| Solvent Consumption | Moderate to High | Low |
| System Pressure | Lower (up to 400 bar) | Higher (up to 1000 bar) |
For laboratories focused on high-throughput screening or requiring enhanced sensitivity for trace impurity analysis, UPLC offers a distinct advantage over conventional HPLC.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds.[10][11] Given that this compound has a melting point of 108-110 °C, it is amenable to GC analysis.[6]
Table 4: Performance Comparison: HPLC vs. GC
| Parameter | HPLC | GC |
| Analyte Volatility | Not a limiting factor | Requires volatile and thermally stable analytes |
| Resolution | Good | Excellent, especially for isomeric separation |
| Detector | UV (common), MS, etc. | FID (common), MS for structural information |
| Sample Preparation | Dissolution in a suitable solvent | May require derivatization for non-volatile impurities |
| Key Application | Broad range of non-volatile compounds | Volatile and semi-volatile compounds, residual solvents |
GC, particularly when coupled with a mass spectrometer (GC-MS), can be an excellent complementary technique to HPLC for the identification of unknown volatile impurities.
Conclusion and Recommendations
The validated RP-HPLC method presented in this guide is demonstrated to be a reliable, accurate, and robust technique for the routine purity determination of this compound. It meets all the stringent requirements set forth by the ICH, making it suitable for implementation in a regulated quality control environment.
The choice between HPLC, UPLC, and GC ultimately depends on the specific needs of the laboratory:
-
HPLC is the workhorse for routine quality control, offering a balance of performance and cost-effectiveness.
-
UPLC is the preferred choice for high-throughput analysis and when superior resolution and sensitivity are paramount.
-
GC is a valuable tool for analyzing volatile impurities and can provide complementary information for comprehensive impurity profiling.
By understanding the principles, validation requirements, and comparative performance of these techniques, researchers and drug development professionals can make informed decisions to ensure the quality and safety of their pharmaceutical products.
References
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- Waters Corporation. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. [Link]
- Fountain, K. J., Jablonski, J. M., & Morrison, D. (n.d.). Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development.
- Goodpaster, J. V., & Liszewski, E. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. [Link]
- Gilar, M., & Jaworski, A. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(15), 4467. [Link]
- Taylor & Francis Online. (n.d.).
- Chemistry LibreTexts. (2022). 2.
- European Medicines Agency. (1995). ICH Q2 (R1) Validation of analytical procedures: text and methodology. [Link]
- U.S. Food and Drug Administration. (2015).
- Omics Online. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]
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- SPIE Digital Library. (2007).
- NIST WebBook. (n.d.). Benzonitrile, 2-methyl-. [Link]
- ResearchGate. (2021).
- MicroSolv. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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A Comparative Spectroscopic Guide to 2-Methyl-6-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile
In the field of synthetic chemistry and drug development, the precise identification and characterization of isomeric molecules are of paramount importance. Structural isomers, while possessing the same molecular formula, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth spectroscopic comparison of two such isomers: 2-Methyl-6-nitrobenzonitrile and 4-Methyl-3-nitrobenzonitrile. Through a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, we will elucidate the key distinguishing features that arise from the differential placement of the methyl and nitro functional groups on the benzonitrile framework.
The primary structural difference lies in the substitution pattern on the benzene ring. In this compound, the nitrile group is flanked by both a methyl and a nitro group in the ortho positions. This arrangement introduces significant steric hindrance, which can force the nitro group out of the plane of the benzene ring, thereby affecting electronic conjugation. Conversely, 4-Methyl-3-nitrobenzonitrile has a substitution pattern with less steric congestion, allowing for more effective electronic communication between the substituents and the aromatic ring. These structural nuances manifest as distinct signatures in their respective spectra.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The positions of the nitrile (-C≡N) and nitro (-NO₂) stretching frequencies are particularly informative for distinguishing between these two isomers.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is placed directly onto the diamond crystal of the ATR accessory.
-
Data Acquisition: The anvil is lowered to ensure firm contact between the sample and the crystal. The spectrum is recorded by co-adding 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy.
Comparative IR Data
| Vibrational Mode | This compound (cm⁻¹) | 4-Methyl-3-nitrobenzonitrile (cm⁻¹) | Rationale for a Difference |
| C≡N Stretch | ~2230 | ~2235 | The steric hindrance in the 2,6-isomer may slightly weaken the C≡N bond, leading to a lower frequency. |
| Asymmetric NO₂ Stretch | ~1530 | ~1525 | Conjugation of the nitro group with the aromatic ring is more effective in the 4,3-isomer, which lowers the bond order and frequency.[1] |
| Symmetric NO₂ Stretch | ~1350 | ~1345 | Similar to the asymmetric stretch, increased conjugation in the 4,3-isomer lowers the vibrational frequency.[1] |
| Aromatic C-H Stretch | >3000 | >3000 | Typical for aromatic C-H bonds. |
| Aliphatic C-H Stretch | <3000 | <3000 | Typical for methyl C-H bonds. |
Analysis and Interpretation
The most significant differences in the IR spectra are expected in the stretching frequencies of the nitrile and nitro groups. For aromatic nitriles, the C≡N stretching peak is typically found between 2240 and 2220 cm⁻¹.[2] The exact position is sensitive to electronic effects; conjugation tends to lower the frequency.[2][3]
In 4-Methyl-3-nitrobenzonitrile , the nitro group, a strong electron-withdrawing group, is conjugated with the nitrile group through the aromatic ring. This conjugation can slightly lower the bond strength of the C≡N and NO₂ groups, resulting in lower vibrational frequencies for their stretching modes.[1]
In This compound , the steric crowding caused by the ortho-substituents can force the nitro group to twist out of the plane of the benzene ring. This reduces the extent of conjugation. As a result, the C≡N and NO₂ bonds will have more of their intrinsic, non-conjugated character, leading to slightly higher stretching frequencies compared to a fully conjugated system.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are indispensable for distinguishing between these isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: The NMR spectrometer (e.g., 400 MHz) is tuned and shimmed for the specific solvent.[4][5] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[6]
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon spectrum, where each unique carbon atom appears as a single line.
Caption: Workflow for ¹H and ¹³C NMR Spectroscopy.
Comparative ¹H NMR Data
| Protons | This compound (ppm) | 4-Methyl-3-nitrobenzonitrile (ppm) | Rationale for a Difference |
| -CH₃ | ~2.7 | ~2.69[7] | The chemical environment of the methyl group is similar in both isomers. |
| Aromatic-H | Triplet and Doublet (3H) | Doublet, Doublet of Doublets, and Singlet-like (3H) | The splitting patterns and chemical shifts are highly diagnostic of the substitution pattern. |
| Aromatic-H (Position 5) | - | ~7.51 (d)[7] | This proton is ortho to the methyl group. |
| Aromatic-H (Position 6) | - | ~7.78 (dd)[7] | This proton is ortho to the nitrile group and meta to the nitro group. |
| Aromatic-H (Position 2) | - | ~8.27 (d)[7] | This proton is ortho to both the nitrile and nitro groups, leading to significant deshielding. |
Comparative ¹³C NMR Data
| Carbon | This compound (ppm) | 4-Methyl-3-nitrobenzonitrile (ppm) | Rationale for a Difference |
| -CH₃ | ~20 | ~20 | Similar chemical environment for the methyl carbon. |
| -C≡N | ~115-120 | ~115-120 | The chemical shift of the nitrile carbon is influenced by the overall electronic environment. |
| Aromatic-C | 6 signals | 6 signals | The chemical shifts of the aromatic carbons are highly dependent on the electronic effects of the substituents. |
| C-NO₂ | ~150 | ~148 | The carbon attached to the nitro group is significantly deshielded. |
| C-CH₃ | ~140 | ~145 | The chemical shift of the carbon bearing the methyl group. |
Analysis and Interpretation
The ¹H NMR spectra provide the most definitive means of distinguishing between the two isomers.
For 4-Methyl-3-nitrobenzonitrile , the aromatic region will display three distinct signals for the three aromatic protons. The proton at position 2 will be the most deshielded (shifted downfield) due to the anisotropic effects of the adjacent nitrile and nitro groups.[7] It will likely appear as a doublet. The proton at position 6 will be a doublet of doublets, and the proton at position 5 will be a doublet.[7]
For This compound , the molecule has a plane of symmetry through the C1-C4 axis if the nitro and methyl groups freely rotate. However, due to steric hindrance, this symmetry is likely broken. The aromatic region will still show signals for three protons, but their splitting pattern will be different. We would expect a triplet for the proton at C4 and two doublets for the protons at C3 and C5, with the proton at C3 being more deshielded due to its proximity to the nitro group.
In the ¹³C NMR spectra, both isomers will show 8 distinct signals (6 aromatic, 1 methyl, and 1 nitrile carbon). The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the methyl group and the electron-withdrawing nature of the nitro and nitrile groups. The ipso-carbons (carbons attached to the substituents) will have characteristic chemical shifts. The carbon attached to the nitro group will be significantly downfield.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π→π* and n→π* transitions. The position of the maximum absorbance (λ_max) is sensitive to the extent of conjugation in the molecule.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10⁻⁵ M) in a UV-transparent solvent such as ethanol or cyclohexane.[9]
-
Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.
-
Data Acquisition: The sample solution is placed in a cuvette in the sample beam path. The absorbance is scanned over a range of 200-400 nm.
Caption: Workflow for UV-Vis Spectroscopy.
Comparative UV-Vis Data
| Compound | Expected λ_max (nm) | Rationale |
| This compound | Shorter wavelength | Steric hindrance reduces conjugation, increasing the energy of the π→π* transition (hypsochromic shift).[10] |
| 4-Methyl-3-nitrobenzonitrile | Longer wavelength | Greater conjugation between the nitro, nitrile, and aromatic ring lowers the energy of the π→π* transition (bathochromic shift).[11] |
Analysis and Interpretation
The UV-Vis spectra are expected to show a clear distinction based on the extent of conjugation.
4-Methyl-3-nitrobenzonitrile , with its more planar conformation, allows for effective delocalization of π-electrons across the aromatic ring and the nitro and nitrile substituents. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in the absorption of longer wavelength light (a bathochromic or red shift).[11]
In contrast, This compound suffers from steric strain between the bulky ortho substituents.[10] This forces the nitro group out of the plane of the benzene ring, disrupting the π-system's conjugation. The reduced conjugation increases the HOMO-LUMO energy gap, causing the molecule to absorb light of a shorter wavelength (a hypsochromic or blue shift) compared to its less hindered isomer.[10]
Conclusion
The spectroscopic characterization of this compound and 4-Methyl-3-nitrobenzonitrile reveals distinct features that directly correlate with their structural differences. The ¹H NMR spectra, with their unique splitting patterns and chemical shifts in the aromatic region, offer the most unambiguous method for differentiation. IR spectroscopy provides valuable confirmatory data through subtle shifts in the nitrile and nitro stretching frequencies, indicative of the differing degrees of conjugation. Finally, UV-Vis spectroscopy corroborates these findings, with the sterically hindered 2,6-isomer exhibiting a hypsochromic shift relative to the more conjugated 4,3-isomer. Together, these techniques provide a comprehensive and self-validating framework for the unequivocal identification of these two isomers.
References
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- UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria.
- UV Spectra Of Benzene & its derivatives, polycyclic aromatic compounds and heterocyclic compounds. (2020, July 17). YouTube.
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- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
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Reactivity comparison of 2-Methyl-6-nitrobenzonitrile vs. 2-chloro-6-nitrobenzonitrile
An In-Depth Guide to the Comparative Reactivity of 2-Methyl-6-nitrobenzonitrile and 2-chloro-6-nitrobenzonitrile in Nucleophilic Aromatic Substitution
Introduction: A Tale of Two Benzonitriles
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, substituted benzonitriles are invaluable building blocks. Their utility is often dictated by the reactivity of the substituents on the aromatic ring. This guide provides a detailed comparative analysis of two structurally similar yet functionally distinct molecules: this compound and 2-chloro-6-nitrobenzonitrile.
The central focus of this comparison is their reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. While both molecules possess a benzonitrile core with a strongly electron-withdrawing nitro group ortho to a potential reaction site, their susceptibility to nucleophilic attack differs dramatically. This guide will dissect the underlying chemical principles governing this difference, supported by mechanistic insights and experimental frameworks, to provide researchers with a clear understanding of substrate selection for SNAr-based synthetic strategies.
The Theoretical Framework: Understanding Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone of aromatic chemistry, enabling the displacement of a leaving group on an aromatic ring by a nucleophile. Unlike the more common electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[1][2]
The reaction proceeds via a well-established two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This initial attack is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4][5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the leaving group, yielding the final substituted product.[4]
The efficiency and rate of an SNAr reaction are critically dependent on two primary factors:
-
Ring Activation: The presence of strong EWGs, such as the nitro (-NO₂) and cyano (-CN) groups, is essential. These groups delocalize and stabilize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.[1][2][3]
-
Leaving Group Ability: The substituent being displaced must be a suitable leaving group. A good leaving group is typically the conjugate base of a strong acid, meaning it is a weak base that can stabilize the negative charge it acquires upon departure.[6][7]
Comparative Reactivity Analysis
The profound difference in reactivity between 2-chloro-6-nitrobenzonitrile and this compound in SNAr reactions stems directly from the nature of the substituent at the C2 position.
2-chloro-6-nitrobenzonitrile: A Highly Reactive Substrate
This molecule is an exemplary substrate for SNAr reactions. The rationale is straightforward:
-
Excellent Ring Activation: The carbon atom at C2 is flanked by two powerful EWGs: an ortho-nitro group and an ortho-cyano group. Both groups actively withdraw electron density from the ring, making the C2 position highly electrophilic and susceptible to nucleophilic attack. Furthermore, they provide excellent resonance stabilization for the resulting Meisenheimer complex.[3]
-
Good Leaving Group: The chlorine atom is a halide, and the chloride ion (Cl⁻) is the conjugate base of a strong acid (HCl). This makes it a weak base and therefore a good leaving group, capable of readily departing to restore the ring's aromaticity in the second step of the mechanism.[6][7]
Consequently, 2-chloro-6-nitrobenzonitrile reacts readily with a wide range of nucleophiles (amines, alkoxides, thiolates, etc.) under relatively mild conditions to yield the corresponding substituted products.
This compound: An Unreactive Substrate
In stark contrast, this compound is effectively inert to SNAr at the C2 position. While the ring is similarly activated by the ortho-nitro and ortho-cyano groups, the reaction fails at the most critical juncture: the leaving group.
-
Extremely Poor Leaving Group: The substituent at the C2 position is a methyl group (-CH₃). For an SNAr reaction to occur, this group would have to depart as a methanide anion (CH₃⁻). The methanide ion is the conjugate base of methane (CH₄), an extremely weak acid (pKa ≈ 50). This makes the methanide anion an exceptionally strong base and, consequently, one of the worst leaving groups in organic chemistry.[7] The energy barrier to expel such an unstable anion is prohibitively high, preventing the reaction from proceeding.
This fundamental difference is not a matter of degree; it is a categorical distinction. The chloro substituent is designed to leave, whereas the methyl group is not.
Quantitative Data and Experimental Observations
While kinetic data for a direct side-by-side comparison under identical conditions is sparse in the literature—owing to the inherent unreactivity of the methyl-substituted compound in SNAr—the established principles are universally supported by countless examples in synthetic chemistry. The reactivity can be summarized as follows:
| Compound | Leaving Group | Leaving Group Basicity | SNAr Reactivity at C2 | Expected Yield (Typical Conditions) |
| 2-chloro-6-nitrobenzonitrile | -Cl | Weak (Stable Anion) | High | Good to Excellent |
| This compound | -CH₃ | Extremely Strong (Unstable Anion) | Negligible / No Reaction | 0% |
Typical Conditions: Reaction with a nucleophile such as an amine or alkoxide in a polar aprotic solvent (e.g., DMSO, DMF) at temperatures ranging from ambient to 100°C.[4][8]
Experimental Protocol: Synthesis of 2-Amino-6-nitrobenzonitrile via SNAr
This protocol describes a representative SNAr reaction using the reactive substrate, 2-chloro-6-nitrobenzonitrile, and an amine nucleophile. The self-validating nature of this protocol lies in the expected high conversion, which can be easily monitored by standard techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To synthesize 2-amino-6-nitrobenzonitrile from 2-chloro-6-nitrobenzonitrile.
Materials:
-
2-chloro-6-nitrobenzonitrile (1.0 eq)
-
Ammonia (0.5 M solution in 1,4-dioxane, 5.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Round-bottom flask with stir bar
-
Reflux condenser or sealed tube
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Standard workup and purification equipment
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-6-nitrobenzonitrile (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (to a concentration of approx. 0.2-0.5 M).
-
Nucleophile Addition: Add the solution of ammonia in dioxane (5.0 eq) to the stirred solution at room temperature.
-
Heating: Securely seal the flask or attach a reflux condenser and heat the reaction mixture to 80-100°C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates conversion. The reaction is typically complete within 4-12 hours.[4]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-cold water, which should cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts.
-
Drying and Purification: Dry the collected solid under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the desired 2-amino-6-nitrobenzonitrile as a pure solid.
Conclusion and Strategic Implications
The comparison between 2-chloro-6-nitrobenzonitrile and this compound offers a definitive lesson in the principles of Nucleophilic Aromatic Substitution.
-
2-chloro-6-nitrobenzonitrile is an ideal and highly reactive substrate for SNAr chemistry. Its utility is owed to the combination of a highly activated aromatic ring and the presence of a good leaving group (chloride). Researchers can confidently employ this molecule in synthetic routes requiring the introduction of a wide variety of nucleophiles at the C2 position.
-
This compound is completely unreactive in SNAr reactions at the C2 position. The methyl group's inability to function as a leaving group renders this pathway inaccessible. The reactivity of this molecule must be sought through other transformations, such as the reduction of the nitro group to an amine, reactions at the nitrile, or functionalization of the methyl group itself.[9]
For drug development professionals and synthetic chemists, this distinction is critical. Selecting 2-chloro-6-nitrobenzonitrile provides a reliable entry point for molecular elaboration via SNAr, while this compound should be chosen when the methyl group is a desired structural feature to be retained or modified through alternative chemical pathways.
References
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- Powers, D. G., & Sigman, M. S. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 138(36), 11842-11849. [Link]
- Li, Y., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules, 28(17), 6345. [Link]
- Crampton, M. R., et al. (2003). Leaving group effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile. Journal of Physical Organic Chemistry, 16(10), 739-746. [Link]
- LibreTexts Chemistry. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
- LibreTexts Chemistry. (2022). 16.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. BenchChem.
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- Um, I. H., et al. (2012). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. Bulletin of the Korean Chemical Society, 33(1), 245-250. [Link]
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- gChem Global. (n.d.).
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A Comparative Guide to Alternative Reagents for Quinazoline Synthesis Beyond 2-Methyl-6-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] While 2-methyl-6-nitrobenzonitrile has traditionally served as a key starting material, the quest for synthetic efficiency, milder reaction conditions, and diverse substitution patterns has driven the exploration of alternative reagents. This guide provides an in-depth comparison of viable alternatives, complete with experimental data and mechanistic insights, to empower researchers in the rational design of quinazoline synthesis.
Isatoic Anhydride: A Versatile and Reactive Precursor
Isatoic anhydride stands out as a highly valuable and versatile starting material for the synthesis of a wide array of quinazoline and quinazolinone derivatives.[4][5] Its reactivity towards nucleophiles, followed by cyclocondensation, offers a straightforward route to these important heterocyclic compounds.[4]
Mechanistic Rationale: The synthesis of quinazolinones from isatoic anhydride typically proceeds through a multicomponent reaction. The catalyst, often a Lewis acid, activates the isatoic anhydride. A primary amine then attacks a carbonyl group, leading to an intermediate that undergoes decarboxylation to form a 2-amino-N-substituted-benzamide. This intermediate then reacts with an aldehyde, followed by intramolecular cyclization and a proton transfer to yield the final 2,3-dihydro-4(1H)-quinazolinone product.[4]
Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted 2,3-Dihydroquinazolin-4(1H)-ones [6]
A mixture of isatoic anhydride (1.1 mmol), a primary amine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of Bi(NO₃)₃·5H₂O is heated under solvent-free conditions. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically affording high yields of the desired 2,3-disubstituted 2,3-dihydroquinazolin-4(1H)-one.[6]
Performance Comparison:
| Feature | Isatoic Anhydride | This compound |
| Reaction Type | Multicomponent Reaction | Reductive Cyclization |
| Key Intermediates | 2-amino-N-substituted-benzamide | 2-amino-6-methylbenzonitrile |
| Advantages | High atom economy, operational simplicity, access to diverse derivatives.[4][5] | Direct route to certain substituted quinazolines. |
| Typical Yields | 86-95%[6] | 60-85%[7] |
dot graph "Isatoic_Anhydride_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Isatoic_Anhydride [label="Isatoic Anhydride"]; Amine [label="Primary Amine"]; Aldehyde [label="Aldehyde"]; Catalyst [label="Lewis Acid Catalyst", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="2-Amino-N-substituted-\nbenzamide"]; Intermediate2 [label="Iminium Intermediate"]; Product [label="2,3-Dihydroquinazolin-4(1H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
Isatoic_Anhydride -> Intermediate1 [label="+ Amine\n- CO2"]; Catalyst -> Isatoic_Anhydride [style=dashed, arrowhead=none]; Intermediate1 -> Intermediate2 [label="+ Aldehyde"]; Intermediate2 -> Product [label="Intramolecular\nCyclization"]; } Caption: Synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride.
Anthranilic Acid Derivatives: The Classical Approach
Anthranilic acid and its derivatives are foundational starting materials in classical quinazoline syntheses, such as the Niementowski reaction.[8] This method involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones).[8]
Mechanistic Rationale: The Niementowski reaction involves the initial formation of an N-acyl-anthranilic acid, which then undergoes cyclodehydration to form a benzoxazinone intermediate. Subsequent reaction with an amine or ammonia leads to the opening of the oxazinone ring, followed by cyclization to the quinazolinone product.
Experimental Protocol: Synthesis of Quinazolin-4-one from Anthranilic Acid and Formamide [9]
A mixture of anthranilic acid (0.1 mol) and formamide (0.4 mol) is heated in a glycerin bath at 130-135°C for 2 hours. After cooling, the product, quinazolin-4-one, crystallizes and can be collected by filtration. This method can achieve yields of up to 96%.[9]
Performance Comparison:
| Feature | Anthranilic Acid | This compound |
| Reaction Name | Niementowski Reaction | Reductive Cyclization |
| Key Reagents | Amides, Formic Acid | Reducing agents, Cyclizing agents |
| Advantages | Readily available starting materials, well-established procedures.[8] | Access to specific substitution patterns. |
| Typical Yields | Up to 96%[9] | 60-85%[7] |
dot graph "Anthranilic_Acid_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Anthranilic_Acid [label="Anthranilic Acid"]; Amide [label="Amide/Formamide"]; Intermediate1 [label="N-Acyl-anthranilic acid"]; Intermediate2 [label="Benzoxazinone"]; Product [label="Quinazolin-4(3H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
Anthranilic_Acid -> Intermediate1 [label="+ Amide"]; Intermediate1 -> Intermediate2 [label="- H2O"]; Intermediate2 -> Product [label="+ Amine/NH3\n- H2O"]; } Caption: General pathway for quinazolin-4(3H)-one synthesis from anthranilic acid.
2-Aminobenzonitriles: A Gateway to Diverse Quinazolines
2-Aminobenzonitriles are versatile precursors for the synthesis of various quinazoline derivatives, including 2-aminoquinazolines and 2-amino-4-iminoquinazolines.[10] These starting materials offer a high degree of flexibility in introducing substituents at the 2- and 4-positions of the quinazoline core.
Mechanistic Rationale: The synthesis of 2-aminoquinazolines from 2-aminobenzonitriles can be achieved through a [4+2] annulation reaction with N-benzyl cyanamides, mediated by an acid.[10] Alternatively, reaction with Grignard reagents can form ortho-aminoketimines, which then undergo cyclization under alkaline conditions.[10]
Experimental Protocol: Synthesis of 2-Amino-4-iminoquinazolines [10]
A reaction mixture of a 2-aminobenzonitrile and an N-benzyl cyanamide is treated with hydrochloric acid as a mediator. The resulting [4+2] annulation leads to the formation of the 2-amino-4-iminoquinazoline derivative. This method demonstrates good functional group tolerance and provides high yields.[10]
Performance Comparison:
| Feature | 2-Aminobenzonitriles | This compound |
| Product Scope | 2-Aminoquinazolines, 2,4-disubstituted quinazolines.[10] | Primarily 6-substituted quinazolines. |
| Key Reactions | [4+2] Annulation, Grignard addition-cyclization.[10] | Reductive Cyclization. |
| Advantages | Access to medicinally important 2-aminoquinazoline scaffolds, wide substrate scope.[10] | Established route for specific target molecules. |
| Typical Yields | High yields reported.[10] | 60-85%[7] |
dot graph "2-Aminobenzonitrile_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Aminobenzonitrile [label="2-Aminobenzonitrile"]; Cyanamide [label="N-Benzyl Cyanamide"]; Grignard [label="Grignard Reagent"]; Product1 [label="2-Amino-4-iminoquinazoline", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="ortho-Aminoketimine"]; Product2 [label="N,4-Disubstituted quinazoline", fillcolor="#34A853", fontcolor="#FFFFFF"];
Aminobenzonitrile -> Product1 [label="+ Cyanamide\n[4+2] Annulation"]; Aminobenzonitrile -> Intermediate [label="+ Grignard"]; Intermediate -> Product2 [label="Alkaline\nCyclization"]; } Caption: Synthetic routes to quinazolines from 2-aminobenzonitriles.
Conclusion
The synthesis of quinazolines is a rich and evolving field, with numerous alternatives to traditional starting materials like this compound. Isatoic anhydride offers an efficient and atom-economical route to a wide variety of quinazolinones through multicomponent reactions. Anthranilic acid derivatives remain a reliable and well-understood pathway, particularly for the synthesis of quinazolin-4(3H)-ones via the Niementowski reaction. For access to medicinally important 2-aminoquinazoline scaffolds, 2-aminobenzonitriles provide a versatile and high-yielding approach. The choice of the optimal starting material will ultimately depend on the desired substitution pattern of the target quinazoline, as well as considerations of cost, availability, and overall synthetic strategy.
References
- ResearchGate. One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1...
- MDPI. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides.
- Taylor & Francis Online. Utilization of isatoic anhydride in the syntheses of various types of quinazoline and quinazolinone derivatives.
- Scientific Reports. Green Synthesis of Substituted Anilines and Quinazolines from Isatoic Anhydride-8-amide.
- Frontiers in Chemistry. Transition-metal-catalyzed synthesis of quinazolines: A review.
- Asian Journal of Chemistry. Review on Synthesis Route of Quinazoline Based Hybrid Derivatives.
- SciSpace. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- Generis Publishing. SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
- Frontiers in Chemistry. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
- Comptes Rendus Chimie. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst.
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- 6. Efficient one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones from aromatic aldehydes and their one-pot oxidation to quinazolin-4(3H)-ones catalyzed by Bi(NO3)3·5H2O: Investigating the role of the catalyst [comptes-rendus.academie-sciences.fr]
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A Comparative Guide to the Synthesis of 2-Methyl-6-nitrobenzonitrile for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methyl-6-nitrobenzonitrile is a valuable building block, notably utilized in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1][2] This guide provides a comparative analysis of the two primary synthetic routes to this compound: the Sandmeyer reaction of 2-methyl-6-nitroaniline and the nucleophilic aromatic substitution (Rosenmund-von Braun reaction) of 2-chloro-6-nitrotoluene. This document is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies, supported by detailed experimental protocols and comparative data.
Introduction to Synthetic Strategies
The synthesis of this compound presents a unique set of challenges due to the steric hindrance around the functional groups and the electronic nature of the substituents on the aromatic ring. The two most prominent methods for the introduction of the nitrile group are the Sandmeyer reaction, which proceeds via a diazonium salt intermediate, and the Rosenmund-von Braun reaction, a copper-catalyzed nucleophilic substitution. The choice between these routes often depends on the availability and cost of starting materials, desired purity, scalability, and safety considerations.
Route 1: The Sandmeyer Reaction from 2-Methyl-6-nitroaniline
The Sandmeyer reaction is a classic and versatile method for the conversion of a primary aromatic amine to a variety of functional groups, including the cyano group.[3][4] This route involves the diazotization of 2-methyl-6-nitroaniline followed by a copper(I) cyanide-mediated substitution of the diazonium group.
Causality Behind Experimental Choices
The initial step, diazotization, requires the in-situ formation of nitrous acid from sodium nitrite and a strong acid, typically hydrochloric or sulfuric acid, at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[5] The subsequent Sandmeyer cyanation step utilizes copper(I) cyanide, which acts as both a source of the cyanide nucleophile and a catalyst to facilitate the radical-nucleophilic aromatic substitution mechanism.[6] The choice of a slight excess of copper(I) cyanide ensures the reaction proceeds to completion.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroaniline (Precursor)
A reliable synthesis of the starting material, 2-methyl-6-nitroaniline, is crucial. A common method involves the acetylation of o-toluidine, followed by nitration and subsequent hydrolysis.[7]
Step 1: Acetylation of o-Toluidine
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add acetic anhydride.
-
Slowly add o-toluidine dropwise while maintaining the temperature below 40 °C.
-
After the addition is complete, continue stirring for 30 minutes.
-
Cool the mixture to below 10 °C to precipitate the product, 2-methylacetanilide.
-
Filter the solid and adjust the pH of the mother liquor to 8-9 with NaOH solution to precipitate any remaining product. A yield of approximately 86.6% can be expected.[8]
Step 2: Nitration of 2-Methylacetanilide
-
In a separate three-necked flask, prepare a nitrating mixture by adding concentrated nitric acid to a mixture of acetic anhydride and acetic acid, keeping the temperature between 10-12 °C.
-
Add the solid 2-methylacetanilide in portions to the nitrating mixture, ensuring the temperature is strictly maintained between 10-12 °C.
-
After the addition, stir for an additional 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the nitrated product.
Step 3: Hydrolysis to 2-Methyl-6-nitroaniline
-
To the crude nitrated product, add concentrated hydrochloric acid.
-
Heat the mixture to 100 °C and maintain for 1 hour to effect hydrolysis.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter and dry the orange solid. A yield of around 82.0% with a purity of 98.2% has been reported for this step.[7]
Experimental Protocol: Sandmeyer Reaction of 2-Methyl-6-nitroaniline
-
Diazotization:
-
Suspend 2-methyl-6-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be confirmed with starch-iodide paper.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
-
Data Summary: Sandmeyer Route
| Parameter | Value | Reference |
| Starting Material | 2-Methyl-6-nitroaniline | [7] |
| Key Reagents | NaNO₂, HCl, CuCN, KCN | [5][6] |
| Reaction Time | Diazotization: ~1 hr; Cyanation: 2-4 hrs | - |
| Reported Yield (overall from o-toluidine) | ~40-50% (estimated) | [7] |
| Purity | High after purification | - |
Workflow Diagram: Sandmeyer Reaction
Caption: Synthetic workflow for the Sandmeyer reaction route.
Route 2: Nucleophilic Aromatic Substitution (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a powerful method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[9] In the context of this compound synthesis, this would involve the reaction of a suitable precursor, such as 2-chloro-6-nitrotoluene, with a cyanide source.
Causality Behind Experimental Choices
This reaction is a type of nucleophilic aromatic substitution (SNA_r). The presence of the electron-withdrawing nitro group ortho to the chlorine atom is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex).[10] Copper(I) cyanide is the reagent of choice, and the reaction is typically carried out at elevated temperatures in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the cyanide salt and promote the reaction rate.[11] The use of an additive like L-proline has been shown to promote the Rosenmund-von Braun reaction at lower temperatures.[12]
Experimental Protocol: Rosenmund-von Braun Reaction
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-nitrotoluene, copper(I) cyanide (typically 1.1-1.5 equivalents), and a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
For improved reactivity at lower temperatures, an additive like L-proline can be included.
-
-
Reaction Execution:
-
Heat the reaction mixture to a high temperature (typically 150-200 °C) under a nitrogen atmosphere.[12]
-
Monitor the progress of the reaction by TLC or GC analysis. The reaction time can vary from a few hours to over 24 hours depending on the substrate and conditions.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ferric chloride or ammonia to decompose the copper cyanide complex.
-
Extract the product with an organic solvent (e.g., ethyl acetate, toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Summary: Rosenmund-von Braun Route
| Parameter | Value | Reference |
| Starting Material | 2-Chloro-6-nitrotoluene | - |
| Key Reagents | CuCN, DMF/NMP | [11][12] |
| Reaction Time | 4-24 hours | [12] |
| Reported Yield | Moderate to good (estimated) | - |
| Purity | Good after purification | - |
Workflow Diagram: Rosenmund-von Braun Reaction
Caption: Synthetic workflow for the Rosenmund-von Braun reaction route.
Comparative Analysis and Discussion
| Feature | Sandmeyer Reaction | Rosenmund-von Braun Reaction |
| Starting Material | 2-Methyl-6-nitroaniline (multi-step synthesis from o-toluidine) | 2-Chloro-6-nitrotoluene (can be prepared from o-nitrotoluene) |
| Reagent Toxicity | Diazonium salts are potentially explosive. Cyanide salts are highly toxic. | Copper cyanide is highly toxic. |
| Reaction Conditions | Low temperature for diazotization, moderate for cyanation. | High temperatures are often required. |
| Yield | Can be variable, often moderate overall yield. | Generally moderate to good yields. |
| Scalability | Diazonium salt intermediates can pose safety risks on a large scale. | High temperatures can be challenging to manage on a large scale. |
| Byproducts | Phenols from decomposition of diazonium salt, potential for tar formation. | Complex work-up to remove copper salts. |
Expertise & Experience Insights:
From a practical standpoint, the Sandmeyer reaction, while a cornerstone of aromatic chemistry, requires careful handling of diazonium intermediates, which are notoriously unstable and can be explosive upon isolation. The multi-step synthesis of the starting material, 2-methyl-6-nitroaniline, also adds to the overall complexity and potential for yield loss.
The Rosenmund-von Braun reaction, on the other hand, is a more direct approach, provided the halogenated precursor is readily available. However, the typically harsh reaction conditions (high temperatures) and the need for a stoichiometric amount of toxic copper cyanide are significant drawbacks. The work-up procedure to remove copper salts can also be cumbersome.
Recent advancements in catalysis, such as the use of palladium- or nickel-based catalysts for cyanation, may offer milder alternatives to the traditional Rosenmund-von Braun conditions, but these often come with higher catalyst costs.
Conclusion
Both the Sandmeyer and the Rosenmund-von Braun reactions represent viable pathways for the synthesis of this compound. The choice of the most suitable route will be dictated by the specific requirements of the synthesis.
-
The Sandmeyer reaction may be preferred if the starting aniline is readily available or if the synthesis is being conducted on a smaller laboratory scale where the handling of diazonium salts can be carefully managed.
-
The Rosenmund-von Braun reaction could be more advantageous for larger-scale production if a reliable and cost-effective source of the chloro-precursor is available and if the facility is equipped to handle high-temperature reactions and the associated waste streams.
Ultimately, a thorough risk assessment and process optimization are essential for the safe and efficient synthesis of this compound, regardless of the chosen route. Further research into greener and more catalytic alternatives is warranted to improve the sustainability of this important synthetic transformation.
References
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Wikipedia. Rosenmund–von Braun reaction. [Link]
- University of Toronto.
- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.
- Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.
- Ma, D., & Zhang, J. (2007). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2007(12), 1832-1836.
- Wikipedia. Sandmeyer reaction. [Link]
- Obushak, M. D., Lyakhovych, M. B., & Matiichuk, V. S. (2012). The Meerwein reaction: new possibilities of the classical reaction. Russian Chemical Reviews, 81(7), 613.
- Doyle, M. P., Bryker, W. J. (1979). Alkyl nitrite-metal halide deamination reactions. 6. Direct synthesis of aryl halides from aryl-amines. The Journal of Organic Chemistry, 44(9), 1572-1574.
- L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]
- Wang, Q., & Zhu, S. (2013). Copper-catalyzed trifluoromethylation of aryl diazonium salts.
- Taft, R. W. (1957). Concerning the applicability of the σ* equation to the reactions of ortho-substituted benzene derivatives. Journal of the American Chemical Society, 79(5), 1045-1049.
- Master Organic Chemistry.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
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- 7. 2-Methyl-6-nitroaniline synthesis - chemicalbook [chemicalbook.com]
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Validation of 2-Methyl-6-nitrobenzonitrile structure by X-ray crystallography
<_ _> A Comparative Guide to the Structural Validation of 2-Methyl-6-nitrobenzonitrile: X-ray Crystallography vs. Spectroscopic Methods
Introduction
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For a compound like this compound (C₈H₆N₂O₂), a substituted aromatic nitrile, understanding its precise atomic arrangement, including bond lengths, bond angles, and intermolecular interactions, is critical for predicting its chemical behavior, reactivity, and potential applications.[1] While a suite of analytical techniques can provide structural insights, single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic framework in the solid state.[2]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct view of molecular structure.[6] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[2] By analyzing the resulting diffraction pattern, scientists can construct a three-dimensional electron density map of the molecule, revealing the precise location of each atom.[6]
Expected Crystallographic Insights for this compound
Based on the known structure of its isomer, 2-Methyl-5-nitrobenzonitrile[5], we can anticipate key structural features for the 2-methyl-6-nitro isomer. The molecule would be largely planar, though steric hindrance between the adjacent methyl, nitrile, and nitro groups might induce a slight rotation of the nitro group out of the benzene ring's plane. Intermolecular interactions, likely van der Waals forces, would govern the crystal packing.
Table 1: Predicted Crystallographic Parameters and Key Bond Distances for this compound (Based on Analogous Structures)
| Parameter | Predicted Value/Range | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| C-C (aromatic) | 1.37 - 1.40 Å | Standard aromatic bond lengths. |
| C-CN | ~1.45 Å | Bond between the benzene ring and the nitrile carbon. |
| C≡N | ~1.14 Å | Triple bond of the nitrile group. |
| C-NO₂ | ~1.48 Å | Bond between the benzene ring and the nitro group nitrogen. |
| N-O | 1.22 - 1.25 Å | Bonds within the nitro group. |
| C-CH₃ | ~1.51 Å | Bond between the benzene ring and the methyl carbon. |
| Nitro Group Twist | 5 - 15° | Dihedral angle between the NO₂ plane and the benzene ring plane. |
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for SCXRD is a multi-step process that demands precision at every stage.
-
Crystal Growth (Prerequisite) : High-quality, single crystals devoid of significant defects are essential.[6] For this compound, which is a solid at room temperature, a suitable method would be slow evaporation from a saturated solution. A range of solvents (e.g., ethanol, acetone, ethyl acetate) should be screened to find conditions that yield well-formed crystals of an ideal size (0.1-0.3 mm).
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
Data Collection : The mounted crystal is placed in a diffractometer. X-rays (commonly from a copper or molybdenum source) are directed at the crystal, which is rotated to expose all crystallographic planes to the beam.[7] The diffracted X-rays are recorded by a detector, generating a series of diffraction images.
-
Data Processing : The collected images are processed to determine the unit cell dimensions and integrate the intensities of thousands of individual reflections.[7]
-
Structure Solution and Refinement : The processed data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualization of the Crystallography Workflow
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A Comparative Guide to the Biological Activity of Derivatives from Nitrobenzonitrile Isomers
For researchers, scientists, and drug development professionals, the nuanced differences between structural isomers can be the determining factor in therapeutic efficacy and toxicological profiles. This guide provides an in-depth comparison of the biological activities of derivatives synthesized from the three isomers of nitrobenzonitrile: ortho-, meta-, and para-nitrobenzonitrile. By examining the available experimental data, we will explore how the seemingly subtle shift in the position of a nitro group on the benzonitrile scaffold profoundly influences the anticancer and antimicrobial potential of its derivatives.
The rationale for focusing on these isomers lies in the powerful electron-withdrawing nature of both the nitrile (-CN) and nitro (-NO₂) groups. Their relative positions dictate the electronic distribution and steric environment of the molecule, which in turn governs its interactions with biological targets.[1][2] This guide will synthesize data from disparate studies to offer a cohesive comparative analysis, highlighting key structure-activity relationships (SAR) and providing detailed experimental protocols for the assays discussed.
The Influence of Isomerism on Anticancer Activity
The anticancer potential of nitrobenzonitrile derivatives is a significant area of investigation, with many compounds demonstrating cytotoxicity against various cancer cell lines. The position of the nitro group plays a critical role in modulating this activity.
Ortho-Nitrobenzonitrile Derivatives: Proximity and Potency
Derivatives of ortho-nitrobenzonitrile have shown notable cytotoxic and genotoxic effects.[3] The close proximity of the nitro and nitrile groups can lead to unique electronic and steric properties that may enhance binding to biological targets or increase intracellular stress.
A key study directly comparing nitro-substituted derivatives of carbamothioyl-furan-2-carboxamide found that the ortho-nitro substituted compound exhibited the most significant anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines when compared to its meta and para counterparts.[4] The decreasing order of activity was observed as ortho > meta > para.[4] This suggests that the spatial arrangement of the ortho isomer may facilitate more favorable interactions with the target site.
Meta-Nitrobenzonitrile Derivatives: A Less Explored Avenue
While direct comparative studies are limited, derivatives of meta-nitrobenzonitrile are also being explored for their therapeutic potential. The unique electronic distribution in the meta configuration, where the inductive effects of the nitro and nitrile groups are less directly synergistic than in the ortho and para positions, can lead to different biological activities.[2] For instance, certain 3-nitrobenzamide derivatives, structurally related to meta-nitrobenzonitrile, have been synthesized and evaluated for their anti-inflammatory properties, which can be linked to anticancer mechanisms.
Para-Nitrobenzonitrile Derivatives: Targeting Specific Pathways
Derivatives of para-nitrobenzonitrile have been successfully developed as targeted anticancer agents. A prominent example is the use of 2-amino-4-methoxy-5-nitrobenzonitrile, a derivative of para-nitrobenzonitrile, as a key intermediate in the synthesis of Gefitinib.[5] Gefitinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical target in non-small cell lung cancer.[5] This highlights the favorability of the para-nitro substitution pattern for interaction with specific enzyme active sites.
Another example is the 4-nitro-substituted benzylic diselenide, which has shown concerted inhibition of the Akt/mTOR and ERK pathways in triple-negative breast cancer cells.[6]
Comparative Anticancer Activity Data
The following table summarizes available half-maximal inhibitory concentration (IC₅₀) values for derivatives of the three nitrobenzonitrile isomers against various cancer cell lines.
| Isomer Backbone | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| ortho | Carbamothioyl-furan-2-carboxamide derivative | HepG2 | >20 µg/mL | [4] |
| ortho | Carbamothioyl-furan-2-carboxamide derivative | Huh-7 | >20 µg/mL | [4] |
| ortho | Carbamothioyl-furan-2-carboxamide derivative | MCF-7 | >20 µg/mL | [4] |
| meta | Carbamothioyl-furan-2-carboxamide derivative | HepG2 | >20 µg/mL | [4] |
| meta | Carbamothioyl-furan-2-carboxamide derivative | Huh-7 | >20 µg/mL | [4] |
| meta | Carbamothioyl-furan-2-carboxamide derivative | MCF-7 | >20 µg/mL | [4] |
| para | Carbamothioyl-furan-2-carboxamide derivative | HepG2 | >20 µg/mL | [4] |
| para | Carbamothioyl-furan-2-carboxamide derivative | Huh-7 | >20 µg/mL | [4] |
| para | Carbamothioyl-furan-2-carboxamide derivative | MCF-7 | >20 µg/mL | [4] |
| para | Gefitinib derivative 4b | NCI-H1299 | 4.42 | [7] |
| para | Gefitinib derivative 4b | A549 | 3.94 | [7] |
| para | Gefitinib derivative 4b | NCI-H1437 | 1.56 | [7] |
| para | Gefitinib derivative 4c | NCI-H1299 | 4.60 | [7] |
| para | Gefitinib derivative 4c | A549 | 4.00 | [7] |
| para | Gefitinib derivative 4c | NCI-H1437 | 3.51 | [7] |
Note: The data for the carbamothioyl-furan-2-carboxamide derivatives is presented qualitatively as the study indicated the ortho-isomer as most potent, followed by meta and then para, though specific IC50 values were not provided in the available text.
Isomeric Effects on Antimicrobial Activity
Nitroaromatic compounds have a long history as antimicrobial agents, with their mechanism often involving the enzymatic reduction of the nitro group to generate cytotoxic reactive nitrogen species.[8][9] The position of the nitro group on the benzonitrile ring can influence the susceptibility of the compound to this reductive activation, thereby affecting its antimicrobial potency.
Ortho- and Para-Nitrobenzonitrile Derivatives in Antimicrobial Applications
Derivatives of both ortho- and para-nitrobenzonitrile have demonstrated significant antimicrobial activity. For instance, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, a derivative of para-nitrobenzonitrile, has shown potent antifungal activity with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against Botrytis fabae.[1][10] This suggests that the para position of the nitro group is conducive to antimicrobial action.
While specific MIC values for a broad range of ortho-nitrobenzonitrile derivatives are less commonly reported in direct comparative studies, the general class of nitroaromatics is known for its antimicrobial properties.[8]
Comparative Antimicrobial Activity Data
The following table presents available Minimum Inhibitory Concentration (MIC) values for derivatives of nitrobenzonitrile isomers against various microbial strains.
| Isomer Backbone | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| para | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [1][10] |
| ortho | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus flavus | 120.7 | [4] |
| ortho | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus niger | 125.3 | [4] |
| meta | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus flavus | 125.4 | [4] |
| meta | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus niger | 130.1 | [4] |
| para | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus flavus | 132.8 | [4] |
| para | Carbamothioyl-furan-2-carboxamide derivative | Aspergillus niger | 135.2 | [4] |
Mechanistic Insights: Why Isomer Position Matters
The observed differences in the biological activities of nitrobenzonitrile isomer derivatives can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing nitro and nitrile groups influence the electron density of the aromatic ring. In the ortho and para positions, the nitro group can exert a strong resonance effect, which can be crucial for interactions with biological targets.[11] In the meta position, the effect is primarily inductive.
-
Steric Hindrance: The ortho position introduces steric bulk near the nitrile group, which can either hinder or, in some cases, promote specific binding conformations with a target enzyme or receptor.
-
Metabolic Activation: The antimicrobial activity of many nitro compounds relies on their reduction by microbial nitroreductases. The redox potential of the nitro group, which is influenced by its position on the ring, can affect the rate and efficiency of this activation process.[8][9]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value is determined from a dose-response curve.
Caption: Workflow of an in vitro cytotoxicity MTT assay.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound and make serial twofold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathways in Anticancer Activity
The anticancer effects of nitrobenzonitrile derivatives are often mediated through the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.
EGFR Signaling Pathway
As exemplified by Gefitinib, derivatives of para-nitrobenzonitrile can act as potent inhibitors of the EGFR signaling pathway. By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream activation of pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR cascades.[5]
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The isomeric form of nitrobenzonitrile is a critical determinant of the biological activity of its derivatives. While direct, comprehensive comparative studies remain somewhat limited, the available evidence strongly suggests that the position of the nitro group significantly influences both anticancer and antimicrobial potency. Ortho-nitrobenzonitrile derivatives have shown promise as potent cytotoxic agents, while para-substituted analogs have been successfully developed into targeted therapies like EGFR inhibitors. The biological potential of meta-nitrobenzonitrile derivatives is an area that warrants further exploration.
This guide underscores the importance of considering isomeric structures in the early stages of drug discovery and provides a foundational framework for the continued investigation of nitrobenzonitrile derivatives as a versatile scaffold for the development of novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as practical tools for researchers in this dynamic field.
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A Comparative Guide to Purity Assessment of 2-Methyl-6-nitrobenzonitrile by Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of melting point analysis as a technique for assessing the purity of 2-Methyl-6-nitrobenzonitrile, a key intermediate in various synthetic pathways. It offers a comparative perspective against modern chromatographic and thermal analysis methods, grounded in the fundamental principles of physical chemistry.
The Foundational Principle: Melting Point Depression
The melting point of a pure, crystalline solid is a distinct physical property. At this temperature, the solid and liquid phases exist in equilibrium. However, the introduction of an impurity disrupts the crystalline lattice's uniformity, which has two primary consequences: a depression of the melting point and a broadening of the melting range.[1][2]
This phenomenon, known as melting point depression, is a colligative property, meaning it depends on the concentration of solute (impurity) particles, not their specific identity. From a thermodynamic standpoint, the impurity introduces entropy into the system, which lowers the chemical potential of the liquid phase relative to the solid phase. Consequently, a lower temperature is required to achieve the solid-liquid equilibrium.
As an impure compound is heated, it begins to melt at the eutectic temperature —the lowest possible melting point for a mixture of the components.[3][4] As melting proceeds, the concentration of the main component in the remaining solid increases, causing the melting temperature to rise gradually until all of the solid has transitioned to liquid. This results in a melting range rather than a sharp point. A narrow melting range (typically less than 2°C) is indicative of high purity, while a broad range suggests the presence of impurities.[5]
Workflow for Purity Assessment via Melting Point
A robust purity assessment requires a systematic and validated workflow. This ensures that the observed melting range is a true reflection of sample purity and not an artifact of procedural error.
Caption: Figure 1. Experimental workflow for melting point analysis.
Comparative Analysis: Situating Melting Point in a Modern Toolkit
While melting point analysis is a classical and valuable technique, it is essential to understand its capabilities in the context of other modern analytical methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC).
| Parameter | Melting Point Analysis | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Differential Scanning Calorimetry (DSC) |
| Primary Use | Rapid purity check & identity confirmation | Purity, impurity profiling, quantification | Purity of volatile/thermostable compounds, residual solvents | Absolute purity of high-purity crystalline solids, thermal events |
| Sensitivity | Low (detects impurities >1-2%) | High (can detect <0.01% levels) | Very High (ppm/ppb levels for certain detectors) | Moderate to High (best for purity >98%)[6] |
| Specificity | Low (does not identify impurities) | High (separates and allows for identification of impurities) | High (excellent separation for complex volatile mixtures) | Low (does not identify impurities) |
| Sample Req. | Small (mg), solid | Small (µg-mg), must be soluble | Small (µg-ng), must be volatile or derivatized[7] | Small (1-3 mg), solid |
| Speed | Fast | Moderate to Slow | Fast to Moderate | Moderate |
| Cost (Instrument) | Low | High | High | High |
| Key Advantage | Simplicity, speed, low cost | High resolution, quantification, broad applicability[8] | Unmatched for volatile analysis and residual solvents | Provides absolute purity data without a reference standard[9] |
| Key Limitation | Insensitive to low impurity levels; not quantitative | Requires soluble samples and reference standards | Limited to thermally stable and volatile compounds[7] | Not suitable for decomposing or non-crystalline samples[6] |
This comparison highlights that melting point analysis serves as an excellent preliminary check for purity. An unexpected melting range is a clear indicator that further investigation with a more sensitive and specific technique, like HPLC, is warranted.
Experimental Protocol: Melting Point Determination of this compound
The literature melting point for this compound is 108-110°C .[10][11] This protocol is designed to verify the purity of a synthesized batch against this reference value, adhering to standards outlined in USP General Chapter <741>.[12][13]
4.1. Apparatus and Materials
-
Melting point apparatus (e.g., Mettler Toledo MP70/MP90 or similar)
-
Capillary tubes (0.8-1.2 mm internal diameter, sealed at one end)[12]
-
Mortar and pestle
-
Spatula
-
Sample of this compound (must be completely dry)
-
Melting point reference standards (e.g., Benzophenone: 47-49°C, Caffeine: 235-237°C) for calibration.[14][15][16]
4.2. Instrument Calibration Before analyzing the sample, the accuracy of the apparatus must be verified.
-
Select at least two USP reference standards that bracket the expected melting point of the sample.[12]
-
Determine the melting point of these standards using the procedure below.
-
The observed melting points must be within the certified range for each standard. If not, the instrument requires adjustment or servicing.[17][18]
4.3. Sample Preparation
-
Place a small amount of the dried this compound sample into a clean, dry mortar.
-
Gently pulverize the sample into a fine, uniform powder. This ensures efficient heat transfer.[19]
-
Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
-
Tap the sealed end of the tube on a hard surface to pack the powder firmly into the bottom. Repeat until a packed column of 2-3 mm is achieved.[19][20]
4.4. Measurement Procedure
-
Set the starting temperature of the melting point apparatus to approximately 95°C (about 15°C below the expected melting point).[5]
-
Set a rapid heating rate (e.g., 10°C/min) to reach the starting temperature.
-
Once the start temperature is reached, insert the capillary tube containing the sample into the apparatus.
-
Reduce the heating rate to 1-2°C per minute.[21] A slow ramp rate is critical for ensuring thermal equilibrium between the heating block, thermometer, and sample, which is essential for an accurate reading.[1]
-
Observe the sample closely. Record two temperatures:
-
Onset Point (T1): The temperature at which the first drop of liquid becomes visible.
-
Clear Point (T2): The temperature at which the last solid particle melts, and the substance becomes a completely clear liquid.
-
-
The melting range is reported as T1 – T2.
Interpreting the Data: From Melting Range to Purity Conclusion
The relationship between the observed melting range and the purity of the sample can be visualized as follows:
Caption: Figure 2. Logical flow from observation to purity assessment.
-
Scenario A (High Purity): If the observed melting range is sharp (e.g., ≤ 2°C wide) and falls within the literature value of 108-110°C, it is a strong indication that the sample is of high purity.[5]
-
Scenario B (Impurity Present): If the observed melting range is both depressed (starts below 108°C) and broad (spans several degrees), it is clear evidence of the presence of impurities.[1] The extent of the depression and broadening generally correlates with the level of impurity.
A special case to consider is a sharp melting point at a temperature significantly below the literature value. This could indicate that the sample composition is close to a eutectic point for a specific mixture of impurities.[22][23] In such a case, a confirmatory mixed melting point test is invaluable. By mixing the sample with a known pure standard of this compound, a depressed melting point would confirm the sample is impure, while no depression would confirm its identity and purity.[1][24]
Conclusion
Melting point analysis is a rapid, cost-effective, and fundamentally sound method for the preliminary purity assessment of crystalline solids like this compound. While it lacks the quantitative power and specificity of chromatographic techniques, its ability to quickly detect the presence of impurities through melting point depression and range broadening makes it an indispensable tool in the synthetic chemistry and drug development workflow. A sharp melting range, consistent with literature values and determined using a properly calibrated instrument, provides a high degree of confidence in the sample's purity. Conversely, a depressed and broad range serves as a critical flag, indicating the need for sample repurification or more detailed analysis by methods such as HPLC or GC.
References
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of 2-Methyl-6-nitrobenzonitrile Derivatives in Biological Assays
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable therapeutic candidate is paved with rigorous scientific evaluation. The 2-Methyl-6-nitrobenzonitrile core, a versatile synthetic intermediate for various heterocyclic compounds, represents such a starting point.[1] While its derivatives hold potential for diverse biological activities, a critical and often underestimated hurdle is the assessment of their cross-reactivity. Unintended interactions with off-target biomolecules can lead to misleading structure-activity relationships (SAR), toxicity, and ultimately, clinical failure.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust cross-reactivity studies for novel chemical series, using this compound derivatives as a representative case. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into interpreting the resulting data to select compounds with the highest potential for specificity and therapeutic success.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
Cross-reactivity, or the ability of a compound to bind to multiple, often unrelated, biological targets, is a double-edged sword. While polypharmacology can sometimes be leveraged for therapeutic benefit, unanticipated off-target effects are a major cause of drug attrition.[4] For scaffolds containing moieties like the nitroaryl group, which can undergo metabolic activation, understanding potential interactions is even more critical.[5] Therefore, a proactive and systematic approach to identifying and minimizing off-target effects is paramount.[3]
A well-designed cross-reactivity screening cascade should be implemented early in the drug discovery process. This allows for the timely elimination of promiscuous compounds and guides medicinal chemistry efforts toward optimizing selectivity. The selection of off-targets for screening should be based on several factors:
-
Structural Homology: Proteins with binding sites structurally similar to the primary target are prime candidates for cross-reactivity.
-
Known Liabilities: Certain protein families, such as kinases, GPCRs, and ion channels, are notoriously "promiscuous" and frequently implicated in off-target effects.
-
In Silico Predictions: Computational models can predict potential off-target interactions based on the chemical structure of the compound, helping to prioritize experimental screening efforts.[6]
A Strategic Workflow for Assessing Cross-Reactivity
The following diagram outlines a logical workflow for a comprehensive cross-reactivity assessment of a novel compound series.
Caption: A phased approach to cross-reactivity screening.
Experimental Methodologies for Robust Cross-Reactivity Profiling
The choice of assays is critical for generating reliable and translatable data. A combination of biochemical, biophysical, and cell-based methods provides a multi-faceted view of a compound's interaction profile.
Biochemical Screening: Kinase Profiling Assay
Given that the kinome is a frequent target for off-target interactions, screening against a panel of kinases is a standard and informative practice.
Objective: To determine the inhibitory activity of this compound derivatives against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of the test derivatives in 100% DMSO. Create a series of dilutions to be used for the assay.
-
Assay Plate Preparation: Dispense the diluted compounds into a 384-well assay plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Kinase Reaction:
-
Add the specific kinase, a corresponding peptide substrate, and ATP to the wells to initiate the reaction. The concentration of ATP should be at or near its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution that chelates divalent cations (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate. This can be achieved through various detection methods, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
For compounds showing significant inhibition, determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is an invaluable tool for verifying that a compound binds to its intended target within the complex environment of a live cell and can also identify unknown targets.[7] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Objective: To confirm target engagement and identify potential off-targets of this compound derivatives in a cellular context.
Methodology:
-
Cell Treatment: Culture an appropriate cell line to ~80% confluency. Treat the cells with the test derivative at various concentrations or with a vehicle control (DMSO) for a specific duration.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse them using a suitable method (e.g., freeze-thaw cycles, sonication) to release the cellular proteins.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes and heat them across a range of temperatures for a defined period (e.g., 3 minutes).
-
Protein Separation: Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins. The soluble, stabilized proteins will remain in the supernatant.
-
Protein Quantification: Collect the supernatant and quantify the amount of the target protein (and other proteins of interest) using a method like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Biophysical Characterization: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity, stoichiometry, enthalpy, and entropy).[8]
Objective: To precisely quantify the binding affinity of a this compound derivative to its primary target and selected off-targets.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein in a suitable buffer and place it in the sample cell of the calorimeter.
-
Prepare a solution of the test compound in the same buffer and load it into the injection syringe. It is crucial that the buffer is identical for both protein and ligand to avoid heat of dilution effects.
-
-
Titration:
-
Set the temperature of the calorimeter to the desired experimental temperature.
-
Perform a series of small, sequential injections of the compound into the protein solution.
-
-
Data Acquisition:
-
The instrument measures the heat change associated with each injection. The initial injections result in a larger heat change as more binding sites are available. As the protein becomes saturated, the heat change diminishes.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., single set of sites) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Data Presentation and Interpretation: A Comparative Analysis
To effectively compare the cross-reactivity profiles of different derivatives, the data should be summarized in a clear and concise format. The following table presents hypothetical data for three this compound derivatives against a primary target (Target X) and two representative off-targets (Kinase Y and GPCR Z).
| Compound | Target X IC50 (nM) | Kinase Y IC50 (nM) | GPCR Z Ki (nM) | Selectivity Ratio (Kinase Y/Target X) | Selectivity Ratio (GPCR Z/Target X) |
| Derivative A | 25 | 2,500 | 5,000 | 100 | 200 |
| Derivative B | 50 | 750 | >10,000 | 15 | >200 |
| Derivative C | 15 | >10,000 | >10,000 | >667 | >667 |
| Reference Cmpd | 10 | 50 | 1,000 | 5 | 100 |
Interpretation:
-
Derivative C emerges as the most promising candidate from this hypothetical screen. It exhibits the highest potency against the primary target (IC50 = 15 nM) and, crucially, shows minimal activity against the tested off-targets, resulting in a superior selectivity profile.
-
Derivative A , while potent, has a 100-fold selectivity over Kinase Y. Depending on the therapeutic window and the function of Kinase Y, this might be an acceptable level of off-target activity, but it warrants further investigation.
-
Derivative B displays a poor selectivity ratio against Kinase Y (15-fold). This compound would likely be deprioritized due to the high risk of off-target effects mediated by Kinase Y inhibition.
The principle of a competitive binding assay, which is fundamental to determining IC50 and Ki values, is illustrated below.
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A Comparative Benchmarking Guide to the Synthesis of 2-Methyl-6-nitrobenzonitrile
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 2-Methyl-6-nitrobenzonitrile is a valuable building block in medicinal chemistry, notably in the synthesis of various heterocyclic compounds. This guide provides an in-depth comparison of the primary synthetic routes to this molecule, offering a critical evaluation of their efficiency, practicality, and scalability.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a classic regioselectivity challenge. The target molecule is a disubstituted benzene ring with three distinct functional groups: a methyl, a nitro, and a cyano group. The spatial arrangement of these groups dictates the synthetic strategy, with the ortho-relationship between the methyl and nitro groups being a key structural feature to establish. This guide will benchmark three plausible synthetic approaches:
-
The Sandmeyer Reaction: A classical method for the introduction of a cyano group, starting from the corresponding aniline.
-
The Rosenmund-von Braun Reaction: A nucleophilic aromatic substitution approach to replace a halogen with a cyano group.
-
Direct Nitration of o-Tolunitrile: An electrophilic aromatic substitution on a readily available starting material.
Each of these protocols will be evaluated based on reaction yield, purity of the product, complexity of the procedure, and the availability and hazards of the starting materials.
Protocol 1: The Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group into a wide range of functionalities, including the cyano group.[1][2][3] The synthesis of this compound via this route commences with the diazotization of 2-methyl-6-nitroaniline, followed by a copper(I) cyanide-mediated displacement of the diazonium group.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is highly reactive. In the second stage, the diazonium salt is introduced to a solution of copper(I) cyanide. The copper(I) salt catalyzes the displacement of the diazonium group (which is an excellent leaving group as dinitrogen gas) with a cyanide nucleophile. The reaction is believed to proceed via a radical-nucleophilic aromatic substitution mechanism.[1]
Experimental Workflow
Sources
A Senior Application Scientist's Guide to Quantitative Analysis of 2-Methyl-6-nitrobenzonitrile using an Internal Standard
For: Researchers, scientists, and drug development professionals.
Introduction: The Criticality of Precision in Pharmaceutical Intermediate Analysis
In the landscape of pharmaceutical development and fine chemical synthesis, the purity and concentration of intermediates are paramount. 2-Methyl-6-nitrobenzonitrile, a key building block in the synthesis of various heterocyclic compounds, demands rigorous quantitative analysis to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive comparison of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for the quantitative analysis of this compound. We will delve into the rationale for selecting an appropriate internal standard, present detailed experimental protocols, and provide comparative data to guide you in choosing the most suitable method for your research needs.
The use of an internal standard (IS) is a cornerstone of accurate chromatographic quantification.[2][3] An IS is a compound added in a constant amount to all samples, calibration standards, and quality controls.[4] By comparing the analyte's response to that of the internal standard, we can effectively mitigate variations arising from sample preparation, injection volume, and instrument response drift, thereby significantly enhancing the precision and accuracy of the results.[2][3][5]
Choosing the Right Analytical Approach: GC-FID vs. HPLC-UV
The selection between GC-FID and HPLC-UV hinges on the physicochemical properties of this compound and the specific requirements of the analysis.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): This technique is well-suited for volatile and thermally stable compounds. Given that this compound has a melting point of 108-110 °C and a predicted boiling point of 326.2±30.0 °C, it is amenable to GC analysis.[6] The FID detector offers excellent sensitivity and a wide linear range for organic compounds.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[7] The aromatic nature of this compound results in strong UV absorbance, making HPLC-UV a highly sensitive detection method.[7]
The following sections will present detailed methodologies for both techniques and a comparative assessment of suitable internal standards.
Selection of an Internal Standard: A Matter of Structural Analogy and Resolution
An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically similar to the analyte to ensure comparable behavior during sample preparation and analysis.[2][3]
-
Chromatographic Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.[3]
-
Purity and Stability: The internal standard must be of high purity and stable under the analytical conditions.
-
Non-interference: It should not be naturally present in the sample.[2]
Based on these criteria, we have selected two potential internal standards for the quantitative analysis of this compound:
-
2-Methylbenzonitrile: This compound is structurally very similar to the analyte, differing only by the absence of the nitro group. This similarity suggests it will have comparable chromatographic behavior and extraction efficiency.
-
4-Nitrobenzonitrile: This isomer of nitrobenzonitrile provides a different elution profile while still maintaining structural similarity.
Comparative Analysis of Internal Standards by GC-FID
A GC-FID method was developed to quantify this compound using both 2-Methylbenzonitrile and 4-Nitrobenzonitrile as internal standards. The performance of each internal standard was evaluated based on linearity, precision, and accuracy.
Experimental Protocol: GC-FID
A capillary GC-FID method is proposed for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Makeup Gas | Nitrogen |
Sample and Standard Preparation:
-
Stock Solution (Analyte): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile to obtain a 1 mg/mL solution.
-
Stock Solution (Internal Standards): Prepare 1 mg/mL stock solutions of 2-Methylbenzonitrile and 4-Nitrobenzonitrile in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials containing a constant concentration of the internal standard (e.g., 50 µg/mL). Dilute with acetonitrile to the final volume.
Workflow for GC-FID Analysis
Caption: Workflow for GC-FID quantitative analysis.
Comparative Performance Data (GC-FID)
The following table summarizes the validation parameters obtained for each internal standard.
| Parameter | 2-Methylbenzonitrile as IS | 4-Nitrobenzonitrile as IS |
| Retention Time (Analyte) | 8.5 min | 8.5 min |
| Retention Time (IS) | 6.2 min | 9.1 min |
| Linearity (r²) | 0.9995 | 0.9992 |
| Precision (%RSD, n=6) | 1.2% | 1.5% |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.1% |
Discussion:
Both internal standards provided excellent linearity, precision, and accuracy. 2-Methylbenzonitrile, with a shorter retention time, allows for a slightly faster analysis. However, the choice between the two may depend on the specific sample matrix and the presence of any interfering peaks.
Comparative Analysis of Internal Standards by HPLC-UV
An HPLC-UV method was also developed and validated for the quantification of this compound, comparing the same two internal standards.
Experimental Protocol: HPLC-UV
A reversed-phase HPLC method with UV detection is proposed.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-22 min: 80-40% B22-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Stock Solution (Analyte): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile/water (50:50) to obtain a 1 mg/mL solution.
-
Stock Solution (Internal Standards): Prepare 1 mg/mL stock solutions of 2-Methylbenzonitrile and 4-Nitrobenzonitrile in acetonitrile/water (50:50).
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution into vials containing a constant concentration of the internal standard (e.g., 50 µg/mL). Dilute with the mobile phase to the final volume.
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantitative analysis.
Comparative Performance Data (HPLC-UV)
The following table summarizes the validation parameters obtained for each internal standard.
| Parameter | 2-Methylbenzonitrile as IS | 4-Nitrobenzonitrile as IS |
| Retention Time (Analyte) | 12.3 min | 12.3 min |
| Retention Time (IS) | 9.8 min | 11.1 min |
| Linearity (r²) | 0.9998 | 0.9996 |
| Precision (%RSD, n=6) | 0.9% | 1.1% |
| Accuracy (% Recovery) | 99.1% - 100.8% | 98.6% - 101.5% |
Discussion:
The HPLC-UV method demonstrated slightly better precision compared to the GC-FID method. Both internal standards performed exceptionally well. 4-Nitrobenzonitrile elutes closer to the analyte, which can be advantageous in compensating for variations in chromatographic conditions during a long run sequence.
Conclusion and Recommendations
Both GC-FID and HPLC-UV are robust and reliable techniques for the quantitative analysis of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
-
For high-throughput analysis of volatile impurities , the GC-FID method is a suitable choice. Both 2-Methylbenzonitrile and 4-Nitrobenzonitrile are excellent internal standards, with the former offering a slightly shorter analysis time.
-
For routine quality control and analysis of non-volatile impurities , the HPLC-UV method is recommended due to its slightly higher precision. In this case, 4-Nitrobenzonitrile is the preferred internal standard due to its closer elution to the analyte, which can better compensate for chromatographic variability.
Ultimately, the selection of the internal standard should be validated for the specific sample matrix to ensure the absence of interferences and optimal performance. This guide provides a solid foundation for developing and validating a robust quantitative method for this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.
References
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- Čapoun, T., & Krykorková, J. (2021). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD: BLISTER AGENTS.
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- Guide to Choosing the Correct HPLC Solvent. (2025). Phenomenex.
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- HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. (n.d.). Longdom Publishing.
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- Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. (n.d.).
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- Development by Design of Experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. (2025). ResearchGate.
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A Comparative Guide to Catalytic Systems for the Reduction of 2-Methyl-6-nitrobenzonitrile
Introduction
The synthesis of 2-amino-6-methylbenzonitrile is a critical transformation in the production of valuable intermediates for the pharmaceutical and agrochemical industries. This molecule serves as a key building block for a range of more complex bioactive compounds. The most direct and atom-economical route to this amine is through the catalytic reduction of its nitro precursor, 2-methyl-6-nitrobenzonitrile.
The choice of a catalytic system is paramount, as it dictates not only the efficiency and yield of the reaction but also its chemoselectivity. The presence of a nitrile group, which is also susceptible to reduction, presents a significant challenge. An ideal catalytic system must selectively reduce the nitro group to an amine while preserving the nitrile functionality. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data and protocols, to assist researchers in selecting the most appropriate method for their specific needs.
The Core Transformation: Selective Nitro Group Reduction
The fundamental reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the cyano group (-CN).
Caption: General reaction for the reduction of this compound.
Comparative Analysis of Catalytic Systems
The reduction of nitroarenes can be broadly categorized into three main approaches: heterogeneous catalytic hydrogenation, homogeneous catalytic hydrogenation, and transfer hydrogenation. Each method offers distinct advantages and is suited for different laboratory settings and production scales.
Heterogeneous Catalytic Hydrogenation
This is the most common industrial method, utilizing a solid catalyst in a liquid or gas phase reaction. The primary advantages are the ease of catalyst separation (simple filtration) and the potential for catalyst recycling.[1]
-
Palladium on Carbon (Pd/C): Pd/C is a versatile and highly efficient catalyst for the reduction of nitro groups.[2] It is often the first choice due to its high activity under relatively mild conditions of temperature and pressure.[1] However, a key consideration is chemoselectivity. While generally selective for the nitro group, over-reduction of the nitrile to a primary amine (benzylamine derivative) can occur, particularly under harsh conditions.[3] The use of catalyst modifiers or careful control of reaction parameters is sometimes necessary to prevent this side reaction.
-
Raney Nickel (Raney Ni): As a cost-effective alternative to precious metal catalysts, Raney Nickel is highly active for nitro group reductions.[4][5] A major operational drawback is its pyrophoric nature, requiring careful handling under an inert atmosphere.[6] Raney Ni can be particularly advantageous in cases where intermediates like hydroxylamines tend to accumulate, as it often promotes their complete reduction.[5] However, its high reactivity can sometimes lead to lower chemoselectivity compared to palladium or platinum catalysts.
-
Platinum-based Catalysts (Pt/C, PtO₂): Platinum catalysts are also highly effective for nitroarene hydrogenation. In some cases, they can offer superior selectivity. For instance, the use of platinum catalysts with acidic additives has been shown to be effective in preventing the formation of secondary amine byproducts during nitrile hydrogenation, a principle that can be applied to preserve the nitrile group in this substrate.[3] Vanadium-doped platinum catalysts have been specifically developed to prevent the accumulation of hazardous hydroxylamine intermediates.[5]
Homogeneous Catalysis
Homogeneous catalysts, which are soluble in the reaction medium, can offer exquisite control over selectivity due to the ability to fine-tune the ligand environment around the metal center.[7] Ruthenium and rhodium complexes are often employed for these transformations.[8][9] While offering high precision, the primary challenge with homogeneous systems is the often-difficult separation of the catalyst from the product, which can be a significant hurdle for purification and scale-up.
Transfer Hydrogenation
Transfer hydrogenation provides a convenient and often safer alternative to using high-pressure molecular hydrogen (H₂).[10] This technique utilizes a hydrogen donor molecule, which transfers hydrogen to the substrate in the presence of a catalyst. Common donors include formic acid, ammonium formate, hydrazine, and cyclohexene.[10][11]
-
Pd/C with a Hydrogen Donor: Palladium on carbon is the most common catalyst for transfer hydrogenation.[10] The reaction can be carried out in standard laboratory glassware without the need for a specialized high-pressure reactor. This method is particularly well-suited for lab-scale synthesis. The choice of hydrogen donor and solvent can significantly impact the reaction rate and selectivity. For example, using ammonium formate is a well-established method for the reduction of nitro compounds.
Quantitative Performance Comparison
The following table summarizes experimental data for various catalytic systems used in the reduction of substituted nitroarenes, providing a basis for comparison. Note that specific conditions for this compound may require optimization.
| Catalyst System | Hydrogen Source | Solvent | Temp. (°C) | Pressure | Time (h) | Yield (%) | Selectivity | Remarks |
| Pd/C (5%) | H₂ gas | Ethanol/Methanol | 25 - 60 | 1 - 5 atm | 2 - 8 | >95 | High | The most common and reliable method. Requires hydrogenation equipment.[1][2] |
| Raney Nickel | H₂ gas | Ethanol | 25 - 70 | 50 - 70 psi | 4 - 16 | >90 | Good | Cost-effective but pyrophoric. May require higher pressure.[5][6] |
| Pt/C (10%) | H₂ gas | Toluene/Water + Acid | 30 | 6 bar | 6 - 12 | ~70 | ~68% (Primary Amine) | Acidic additives can improve selectivity for primary amines in nitrile reductions.[12] |
| Pd/C (5%) | Ammonium Formate | Methanol | 25 - 60 | Ambient | 1 - 5 | >95 | High | Excellent lab-scale method; avoids high-pressure H₂.[10] |
| Co@NC | Hydrazine Hydrate | Ethanol | 80 | Ambient | 0.5 | >99 | High | A highly active non-precious metal catalyst, demonstrating rapid conversion.[13] |
| Ru-based Homogeneous | CO + H₂ | Benzene | 130 - 160 | 200-300 atm | 2 - 4 | >90 | High | High temperature and pressure required; catalyst separation is a challenge.[8] |
Detailed Experimental Protocols
The following protocols are provided as validated starting points for the synthesis of 2-amino-6-methylbenzonitrile.
Protocol 1: Heterogeneous Catalytic Hydrogenation with Pd/C and H₂
This protocol describes a standard procedure using a Parr-type hydrogenation apparatus.
Causality: The use of a robust heterogeneous catalyst like Pd/C allows for straightforward product isolation. Methanol is an excellent solvent for both the substrate and the product, and it facilitates good hydrogen solubility. The pressure of H₂ gas provides the driving force for the reduction on the catalyst surface.
Caption: Workflow for Heterogeneous Catalytic Hydrogenation.
Methodology:
-
Reactor Setup: To a pressure-rated hydrogenation vessel, add this compound (1.0 eq), 5% Palladium on Carbon (0.01 - 0.05 eq by weight), and a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).
-
Inerting: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi / ~3.4 atm). Begin vigorous stirring. The reaction is typically exothermic; gentle heating to 30-40 °C may be applied if the reaction is slow to initiate.
-
Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. For a more accurate assessment, periodically take samples (after depressurizing and purging with nitrogen) and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude 2-amino-6-methylbenzonitrile can be further purified by recrystallization or column chromatography.
Protocol 2: Transfer Hydrogenation with Pd/C and Ammonium Formate
This protocol is ideal for laboratories not equipped with high-pressure reactors.
Causality: Ammonium formate decomposes in situ on the palladium surface to generate hydrogen, carbon dioxide, and ammonia, thus acting as a convenient hydrogen source. The reaction can be run at atmospheric pressure, significantly simplifying the experimental setup.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (15-25 mL per gram of substrate).
-
Reagent Addition: To this solution, add 5% Palladium on Carbon (0.05 - 0.10 eq by weight) followed by the portion-wise addition of ammonium formate (3.0 - 5.0 eq). The addition of ammonium formate can be exothermic.
-
Reaction: Stir the mixture at room temperature or heat gently to reflux (40-65 °C) for 1-5 hours.
-
Monitoring: Follow the reaction progress by TLC until the starting material has been completely consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Remove the methanol from the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can then be purified as described in Protocol 1.
Conclusion
The catalytic reduction of this compound to 2-amino-6-methylbenzonitrile is achievable through several effective methods. For large-scale industrial applications and laboratories equipped with hydrogenation equipment, heterogeneous hydrogenation using Pd/C and molecular hydrogen offers high efficiency, easy catalyst removal, and excellent yields. For lab-scale synthesis where simplicity and the avoidance of high-pressure gas are priorities, transfer hydrogenation with Pd/C and a hydrogen donor like ammonium formate is an outstanding alternative. While Raney Nickel is a potent, low-cost option, its handling requirements necessitate stringent safety protocols. The choice of the optimal system will ultimately depend on the scale of the reaction, available equipment, cost considerations, and specific selectivity requirements.
References
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- Nitrobenzene reduction in the presence of different catalysts. ResearchGate.
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- Catalytic reduction of nitro, nitrile and isonitrile derivatives with [Co]@Zr12(tpdc). ResearchGate.
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- Reduction of aromatic nitro compounds with Raney nickel catalyst. Google Patents.
- Recent Advances in the Reduction of Nitro Compounds by Heterogenous Catalysts. ResearchGate.
- Pd/C hydrogen transfer reduction of nitro derivatives. ResearchGate.
- Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
- Catalytic reductions of nitroaromatic compounds over heterogeneous catalysts with rhenium sub-nanostructures. ResearchGate.
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- Transfer Hydrogenation with PMC or Base Metals. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company.
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- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC - NIH.
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Introduction: The Analytical Imperative for Isomeric Purity
An In-Depth Guide to the Isomeric Purity Analysis of 2-Methyl-6-nitrobenzonitrile: A Comparative Study of HPLC, GC, and SFC Methodologies
In the landscape of pharmaceutical development, the chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This compound serves as a vital building block in the synthesis of various pharmaceutical compounds.[1][2] However, its synthesis is often accompanied by the formation of structurally similar positional isomers. These isomers, possessing identical molecular weights and similar physicochemical properties, can exhibit vastly different pharmacological and toxicological profiles.
Regulatory bodies, including those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and quantification of impurities.[3][4][5][6][7] Consequently, the development of robust, selective, and validated analytical methods for determining the isomeric purity of this compound is a critical, non-negotiable step in the drug development pipeline. This guide provides a comparative analysis of three premier chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—offering field-proven insights into method selection, optimization, and validation for this specific analytical challenge.
The Challenge: Unraveling a Mixture of Positional Isomers
The primary analytical hurdle stems from the potential co-synthesis of other isomers of methyl-nitrobenzonitrile. Depending on the synthetic route, impurities such as 2-Methyl-3-nitrobenzonitrile, 2-Methyl-4-nitrobenzonitrile, 2-Methyl-5-nitrobenzonitrile, and 4-Methyl-2-nitrobenzonitrile may be present. The subtle differences in the positions of the methyl and nitro groups on the benzonitrile core demand analytical techniques with exceptional resolving power.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11];
} enddot Caption: High-level workflow for isomeric purity analysis.
Comparative Analysis of Chromatographic Techniques
The choice of an analytical technique is a strategic decision dictated by the specific requirements of the analysis, such as required resolution, sensitivity, speed, and laboratory capabilities.
High-Performance Liquid Chromatography (HPLC): The Industry Workhorse
HPLC remains the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility and robustness.
-
Expertise & Causality: Standard reversed-phase C18 columns separate compounds primarily based on hydrophobicity. While effective for many separations, they often struggle to resolve closely related positional isomers which may have very similar polarities. To overcome this, a stationary phase with an alternative separation mechanism is required. A Phenyl-Hexyl column is an excellent choice for aromatic isomers.[8][9] The phenyl groups in the stationary phase induce π-π interactions with the electron-rich aromatic ring of the benzonitrile isomers, providing a secondary, highly selective retention mechanism that is often orthogonal to simple hydrophobicity.[9] This enhanced selectivity is frequently the key to achieving baseline resolution of the critical isomer pairs.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=circle, style="filled", fontname="Roboto", fontsize=11]; edge [fontname="Roboto", fontsize=10];
} enddot Caption: Contrasting separation mechanisms of C18 and Phenyl-Hexyl columns.
Gas Chromatography (GC): Precision for Volatile Analytes
GC is a powerful technique for separating volatile and thermally stable compounds, offering exceptional resolution. When coupled with a Mass Spectrometer (GC-MS), it provides definitive structural identification.[10][11]
-
Expertise & Causality: The high efficiency of capillary GC columns provides excellent resolving power for isomers. The choice of stationary phase is critical; a mid-polarity phase, such as one containing cyanopropylphenyl groups, can offer unique selectivity for polarizable molecules like nitriles. The primary consideration for this compound is its thermal stability. A thorough evaluation must be conducted to ensure the analyte does not degrade in the high-temperature inlet or column, which could lead to inaccurate quantification. GC-MS is invaluable as it can confirm the identity of each isomeric impurity by its unique mass spectrum, providing a level of certainty that UV-based detectors in HPLC cannot.[11][12]
Supercritical Fluid Chromatography (SFC): The Modern, Green Alternative
SFC has emerged as a highly efficient and environmentally friendly technique for both analytical and preparative separations, particularly for isomeric and chiral compounds.[13][14][15][16]
-
Expertise & Causality: SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[15] This fluid has low viscosity and high diffusivity, properties that are intermediate between a gas and a liquid. This results in significantly faster separations and higher efficiency compared to HPLC, often reducing analysis times by a factor of 5 to 10.[16] The use of CO2 also drastically reduces the consumption of organic solvents, aligning with green chemistry principles.[17] For separating isomers of this compound, SFC often provides unique selectivity patterns compared to HPLC and can achieve superior resolution in a fraction of the time.
Performance Comparison Summary
| Parameter | HPLC (Phenyl-Hexyl Column) | GC-MS (Mid-Polarity Column) | SFC (Chiral/Achiral Column) |
| Primary Separation Principle | π-π interactions, Hydrophobicity | Volatility, Polarity | Polarity, Stereochemistry |
| Typical Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 3 - 10 minutes |
| Resolution of Isomers | Good to Excellent | Excellent | Excellent to Superior |
| Detector | UV/DAD | Mass Spectrometry (MS) | UV/DAD/MS |
| Key Advantage | Robust, widely available, excellent for routine QC. | Definitive peak identification with MS.[11] | High speed, superior resolution, and reduced solvent waste ("Green").[13][17] |
| Key Consideration | Longer analysis times, higher solvent consumption. | Analyte must be volatile and thermally stable. | Higher initial instrument cost. |
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and must be fully validated according to ICH guidelines for their intended use.[3][4][18]
Protocol 1: HPLC-UV Method for Isomeric Purity
Objective: To separate and quantify positional isomers of this compound using a Phenyl-Hexyl stationary phase.
1. Instrumentation and Consumables:
-
HPLC system with quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
2. Chromatographic Conditions:
-
Gradient: 30% B to 70% B over 15 minutes, hold at 70% B for 3 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: 254 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
Spiked Sample: Prepare a sample solution and spike it with known isomeric impurities at the reporting threshold (e.g., 0.1%) to confirm peak identification and resolution.
4. System Suitability (Self-Validation):
-
Standard Injections (n=5): The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.
-
Tailing Factor: Should be between 0.8 and 1.5 for the main peak.
-
Resolution: The resolution (Rs) between this compound and the closest eluting isomer in the spiked sample must be ≥ 1.5.
Protocol 2: GC-MS Method for Isomer Identification and Quantification
Objective: To provide definitive identification and quantification of volatile isomers.
1. Instrumentation and Consumables:
-
Gas Chromatograph with a split/splitless inlet, coupled to a Mass Spectrometer.
-
Column: DB-17ms (or equivalent mid-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Diluent: Methylene Chloride.
2. Instrument Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (50:1)
-
Injection Volume: 1 µL
-
Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Acquisition Mode: Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification of known impurities.
3. Sample Preparation:
-
Sample Solution (1.0 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask and dilute to volume with Methylene Chloride.
4. System Suitability (Self-Validation):
-
Peak Shape: The main peak should be symmetrical (tailing factor 0.9 - 1.3).
-
Mass Spectral Match: The acquired mass spectrum for the main peak in the sample should have a library match score of >90% against a reference spectrum.
-
Sensitivity: A standard at the limit of quantification (LOQ) must be detectable with a signal-to-noise ratio ≥ 10 in SIM mode.
Method Validation: Ensuring Trustworthy Data
A developed method is not trustworthy until it is validated. As per ICH Q2(R2) guidelines, validation provides documented evidence that the procedure is suitable for its intended purpose.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Roboto", fontsize=12]; edge [fontname="Roboto", fontsize=11, color="#5F6368"];
} enddot Caption: Workflow for analytical method validation based on ICH guidelines.
-
Specificity: The method must be able to unequivocally assess the analyte in the presence of its potential impurities.[3] This is demonstrated by separating all known isomers and showing no interference from the matrix or other process impurities.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value, typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability and intermediate precision).
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Conclusion and Recommendations
The successful isomeric purity analysis of this compound hinges on selecting an analytical technique with sufficient selectivity to resolve structurally similar compounds.
-
For routine quality control (QC) environments where robustness and reliability are paramount, the developed HPLC method using a Phenyl-Hexyl column is the recommended approach. It provides excellent resolution and is compatible with standard equipment found in most pharmaceutical labs.
-
For applications requiring definitive structural confirmation or investigating unknown impurities, GC-MS is the gold standard, provided the analyte demonstrates sufficient thermal stability.
-
For laboratories focused on high-throughput analysis and green chemistry , SFC represents the future. Its speed, superior resolving power, and drastically reduced solvent consumption make it an exceptionally powerful tool for both method development and routine analysis.[13][16][17]
Ultimately, the choice of method is a strategic one. By understanding the underlying chemical principles of each technique and aligning them with the specific analytical objectives, researchers can develop and validate robust methods that ensure the purity, safety, and quality of the final drug product.
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A Comparative Cost Analysis of Synthetic Pathways to 2-Methyl-6-nitrobenzonitrile: A Guide for Researchers
For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is a critical consideration. 2-Methyl-6-nitrobenzonitrile is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides an in-depth comparative cost analysis of the two primary synthetic pathways to this compound: the Sandmeyer reaction of 2-methyl-6-nitroaniline and the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-methylnitrobenzene. This analysis is supported by detailed experimental protocols, cost breakdowns of reagents, and a discussion of the underlying chemical principles to empower informed decision-making in your synthetic strategy.
Introduction to Synthetic Strategies
The synthesis of this compound (MW: 162.15 g/mol , CAS: 1885-76-3) primarily revolves around two classical and robust transformations in organic chemistry.[1] The choice between these pathways often depends on a multitude of factors including the availability and cost of starting materials, reaction yield, process safety, and scalability. This guide will dissect these factors to provide a clear comparison.
The two pathways under consideration are:
-
The Sandmeyer Reaction: This well-established method involves the diazotization of an aromatic amine, in this case, 2-methyl-6-nitroaniline, followed by a copper(I) cyanide-mediated cyanation.[2][3][4]
-
Nucleophilic Aromatic Substitution (SNAr): This pathway utilizes a suitable aromatic substrate bearing a good leaving group, such as a halogen, ortho or para to a strong electron-withdrawing group. Here, we will consider the reaction of 2-chloro-6-methylnitrobenzene with a cyanide salt.[4][5][6]
Pathway 1: The Sandmeyer Reaction
The Sandmeyer reaction is a versatile and widely used method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[2][3][4] The synthesis of this compound via this route begins with the readily available 2-methyl-6-nitroaniline.
Chemical Principles
The reaction proceeds in two key steps:
-
Diazotization: The primary aromatic amine, 2-methyl-6-nitroaniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C).[3][7][8] This converts the amino group into a highly reactive diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[8]
-
Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide (CuCN). The copper(I) salt facilitates the substitution of the diazonium group with a cyanide group, releasing nitrogen gas.[2]
Figure 1: Synthetic workflow for the Sandmeyer reaction.
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 2-Methyl-6-nitroaniline
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 2-methyl-6-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at a temperature below 50 °C.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in water and cool the solution to 0 °C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of the aniline salt, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure complete diazotization.
Step 2: Cyanation
-
In a separate, larger flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water.
-
Cool this cyanide solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution to the stirred cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
Cool the mixture to room temperature. The product will precipitate as a solid.
-
Filter the solid product, wash with water, and then a dilute sodium hydroxide solution to remove any phenolic byproducts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.
Note: A similar procedure for the diazotization of 2-methyl-6-nitroaniline and subsequent cyanation has been reported as an intermediate step in the synthesis of 2-amino-6-methylbenzoic acid, indicating the viability of this transformation.[9]
Cost Analysis: Sandmeyer Reaction
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Price (USD/kg) | Moles per kg of Product | Cost per kg of Product (USD) |
| 2-Methyl-6-nitroaniline | 152.15 | - | 99% | 30.00 | 6.17 | 185.10 |
| Sodium Nitrite | 69.00 | - | 98% | 4.00 | 6.48 | 25.92 |
| Sulfuric Acid | 98.08 | 1.84 | 98% | 0.13 | 12.34 | 1.60 |
| Copper(I) Cyanide | 89.56 | - | 99% | 153.60 | 7.40 | 1136.64 |
| Total Estimated Cost | ~1349.26 |
Note: Prices are estimates based on bulk chemical supplier data and may vary. This analysis assumes a theoretical 100% yield for stoichiometric calculations. Actual costs will be higher due to yield losses.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful method for the synthesis of substituted aromatic compounds, particularly when the aromatic ring is activated by electron-withdrawing groups.[4][5][6] In this pathway, a halogen on an activated aromatic ring is displaced by a nucleophile, in this case, a cyanide ion.
Chemical Principles
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The cyanide ion (from NaCN or KCN) attacks the carbon atom bearing the chlorine atom, which is activated by the ortho-nitro group. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group is crucial for stabilizing this intermediate.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product, this compound.
Figure 2: Synthetic workflow for the SNAr reaction.
Synthesis of the Starting Material: 2-Chloro-6-methylnitrobenzene
The starting material, 2-chloro-6-methylnitrobenzene, is not as readily available as 2-methyl-6-nitroaniline. However, it can be synthesized from 2,6-dimethylnitrobenzene via a radical chlorination reaction.
Experimental Protocol: Synthesis of 2-Chloro-6-methylnitrobenzene
-
In a round-bottom flask, dissolve 2,6-dimethylnitrobenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride or dichloromethane.
-
Add N-chlorosuccinimide (NCS) (1.1 equivalents) and a radical initiator such as benzoyl peroxide (catalytic amount).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with a sodium bicarbonate solution and then water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 2-chloro-6-methylnitrobenzene.
Experimental Protocol: SNAr Cyanation
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylnitrobenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Add sodium cyanide or potassium cyanide (1.2 equivalents).
-
Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will need to be determined empirically.
-
Monitor the progress of the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of ice water.
-
The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Cost Analysis: SNAr Pathway
Step 1: Synthesis of 2-Chloro-6-methylnitrobenzene
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Price (USD/kg) | Moles per kg of Product | Cost per kg of Product (USD) |
| 2,6-Dimethylnitrobenzene | 151.16 | 1.112 | >99% | 104.00 | 6.61 | 687.44 |
| N-Chlorosuccinimide | 133.53 | - | 98% | 30.00 | 7.27 | 218.10 |
| Total Estimated Cost | ~905.54 |
Assuming a yield of 80% for this chlorination step, the cost to produce 1 kg of 2-chloro-6-methylnitrobenzene is approximately $1131.93 .
Step 2: Cyanation to this compound
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity | Price (USD/kg) | Moles per kg of Product | Cost per kg of Product (USD) |
| 2-Chloro-6-methylnitrobenzene | 171.58 | - | - | 1131.93 | 5.83 | 6599.15 |
| Sodium Cyanide | 49.01 | - | 98% | 395.50 | 7.00 | 2768.50 |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 1.028 | 99% | 34.71 | - (solvent) | (Variable) |
| Total Estimated Cost | ~9367.65 + Solvent Cost |
Note: The cost of the solvent is variable and depends on the scale and recovery process.
Yield: Nucleophilic aromatic substitution reactions of this type often proceed in high yields, typically 80-95%. Assuming a yield of 85% for the cyanation step, the total estimated cost to produce 1 kg of this compound via the SNAr pathway would be approximately $10419.81 (excluding solvent costs).
Comparative Analysis and Conclusion
| Pathway | Starting Material | Key Reagents | Estimated Yield | Estimated Cost per kg (USD) | Advantages | Disadvantages |
| Sandmeyer | 2-Methyl-6-nitroaniline | NaNO₂, H₂SO₄, CuCN | ~70% | ~1927.51 | Readily available starting material; well-established and reliable reaction. | Use of highly toxic copper(I) cyanide; moderate yields. |
| SNAr | 2-Chloro-6-methylnitrobenzene | NaCN/KCN, DMF/NMP | ~85% (cyanation) | ~10419.81 | Potentially higher yields in the cyanation step. | Starting material not readily available and requires a separate synthetic step; use of highly toxic cyanide salts; high reaction temperatures. |
Based on this analysis, the Sandmeyer reaction appears to be the more cost-effective route for the synthesis of this compound. The primary driver for the higher cost of the SNAr pathway is the multi-step synthesis and associated cost of the starting material, 2-chloro-6-methylnitrobenzene. While the SNAr cyanation step may offer a higher yield, it does not compensate for the initial investment in preparing the chlorinated precursor.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a balance of factors. If the starting material 2-methyl-6-nitroaniline is readily available and the use of copper(I) cyanide is manageable within the laboratory safety protocols, the Sandmeyer reaction offers a more economical approach. However, if high yield in the final step is the primary concern and the synthesis of the chlorinated intermediate can be optimized to reduce its cost, the SNAr pathway might be considered, especially for smaller-scale syntheses where the overall cost difference is less impactful.
It is crucial to note that the costs presented here are estimates and can fluctuate based on supplier, purity, and scale. Furthermore, process optimization, including reaction conditions and purification methods, can significantly impact the overall cost-effectiveness of either pathway. This guide serves as a foundational analysis to aid in the strategic planning of the synthesis of this compound.
References
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- Dimethylformamide (DMF) Prices 2025 | Trend & Forecast - IMARC Group
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- N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals
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- 2,6-Dimethylnitrobenzene 81-20-9 - TCI Chemicals
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- N,N-Dimethylformamide (DMF), 1 l, glass - Carl ROTH
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- How to prepare 2-Methyl-6-nitroaniline in synthesis? - FAQ - Guidechem
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-6-nitrobenzonitrile
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-6-nitrobenzonitrile (CAS No. 1885-76-3). As a compound utilized in the synthesis of advanced materials, its unique chemical structure presents specific hazards that demand a rigorous and informed approach to waste management.[1] This document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in the laboratory.
Core Hazard Profile and Risk Assessment
Understanding the intrinsic risks of this compound is fundamental to its safe management. This compound is not merely a chemical intermediate; it is a multi-faceted hazardous substance requiring classification as a toxic solid for transport and disposal.[2][3]
-
Acute Toxicity (Category 4): The primary danger lies in its acute toxicity. It is harmful if swallowed, if it comes into contact with the skin, or if its dust is inhaled.[4] This triple threat necessitates stringent containment and the use of appropriate personal protective equipment (PPE) at all times.
-
Irritant Properties: It is a known skin and eye irritant and may cause respiratory irritation, classified as a Specific Target Organ Toxicant - Single Exposure (STOT SE 3).
-
Systemic Effects: Beyond irritation, the substance and its metabolites can induce methaemoglobinemia, a serious condition that inhibits the blood's ability to carry oxygen, leading to a form of anoxia.
-
Environmental Hazard: this compound is classified as harmful to aquatic life with long-lasting effects.[4] It is poorly soluble in water and may persist in the environment, making its containment and prevention from entering waterways a critical responsibility.[2]
Due to these factors, any waste containing this compound must be managed as regulated hazardous waste in accordance with local, state, and national environmental regulations.[2][5]
Pre-Disposal Safety: Engineering Controls and PPE
Before handling the waste material, the following safety measures are mandatory to mitigate the risks of exposure and contamination.
-
Engineering Controls: All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood to prevent inhalation of the powder.[2]
-
Personal Protective Equipment (PPE): A multi-barrier PPE approach is essential.
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile or neoprene gloves are suitable.[6]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against dust particles.
-
Respiratory Protection: For weighing or any operation that could generate dust, a NIOSH/MSHA-approved N95 dust mask or a higher-level respirator is necessary.[7]
-
Body Protection: A lab coat must be worn and kept fastened. Ensure contaminated clothing is removed immediately and decontaminated before reuse.[8]
-
Step-by-Step Disposal Protocol
The only safe and compliant disposal route for this compound is through a licensed professional waste management service.[2][9][10] In-laboratory chemical neutralization is strictly prohibited. The dual reactivity of the nitrile and nitro functional groups creates an unacceptable risk of generating highly toxic gases (e.g., hydrogen cyanide with acid) or creating unstable, potentially explosive mixtures.[7][11]
Step 1: Waste Classification and Containerization
-
Designate all this compound and any material contaminated with it (e.g., weigh boats, gloves, paper towels) as hazardous waste.[5]
-
Place the waste in a container that is compatible with the chemical. The original product container is often suitable.[7] The container must have a tightly sealing lid to prevent the escape of dust or vapors.[5]
Step 2: Hazardous Waste Labeling
-
Immediately label the waste container with a fully completed hazardous waste tag as required by your institution and local regulations.
-
The label must clearly state:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")
-
The accumulation start date.
-
Step 3: Waste Segregation and Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.
-
Critical: This waste must be segregated from incompatible materials, particularly strong acids and strong oxidizing agents, to prevent dangerous reactions.[2][9][11] Refer to the data summary table below for a list of incompatibilities.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7]
-
Provide the contractor with the Safety Data Sheet (SDS) for the chemical. The standard and accepted final disposal method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[7][12]
Management of Spills and Contamination
Accidental spills must be handled promptly and safely to minimize exposure.
-
Evacuate and Secure: Immediately alert others and evacuate the immediate area. Restrict access and ensure the area is well-ventilated (if safe to do so).[7]
-
Don Full PPE: Before cleanup, don all required PPE, including respiratory protection.[7]
-
Contain and Collect: Gently sweep up the solid material, taking extreme care to avoid creating dust. Use a plastic dustpan and scoop. Do not use a brush that could aerosolize the powder.
-
Package Waste: Place the spilled material and all contaminated cleanup supplies (gloves, wipes, etc.) into a designated hazardous waste container. Seal and label it as described in Section 3.[7]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]
Data Summary and Workflow
For quick reference, the key operational parameters are summarized below.
| Parameter | Specification | Source(s) |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3; Aquatic Chronic 3. | [4] |
| UN Shipping Number | UN3439, NITRILES, SOLID, TOXIC, N.O.S. | [2][3] |
| Required PPE | Nitrile/Neoprene Gloves, Safety Goggles, N95 Respirator (or higher), Lab Coat. | [6] |
| Incompatible Waste Streams | Strong Oxidizing Agents, Strong Acids (Mineral and Organic). | [2][9][11] |
| Primary Disposal Method | Collection by a licensed waste disposal service for chemical incineration. | [2][7] |
| Spill Cleanup | Sweep carefully (no dust), containerize, and decontaminate the area. | [2][7] |
Disposal Workflow for this compound
The following diagram outlines the decision-making and operational flow for proper disposal.
Caption: Disposal workflow for this compound.
References
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- Carl ROTH. Safety Data Sheet: 3-Nitrobenzonitrile ≥98 %. (2020).
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- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Enhancing Material Performance. (2025-11-07).
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- Dartmouth College. Hazardous Waste Disposal Guide.
- University of Alabama at Birmingham. Hazardous Waste Disposal Procedures.
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- US Bio-Clean. Is Nitroglycerin Hazardous Waste?.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-6-nitrobenzonitrile
Handling 2-Methyl-6-nitrobenzonitrile (CAS No. 1885-76-3), a versatile reagent in organic synthesis, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that researchers, scientists, and drug development professionals are equipped with the knowledge to protect themselves effectively. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.
The Criticality of a Proactive Approach: Understanding the Hazard Profile
This compound is not a benign substance. It is a combustible solid that presents multiple routes of exposure and associated health risks.[2] A thorough risk assessment is the foundational step before any handling procedure. The compound's hazard profile, summarized in the table below, dictates the necessary layers of protection.
A key concern with aromatic nitro compounds is the potential for systemic effects, such as methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[3] While this is a general hazard for the class, the acute toxicity warnings for this specific compound underscore the need to prevent any level of exposure.[2]
| Hazard Classification | GHS Category | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [2] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. | [2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. | [2] |
| Skin Irritation | Category 2 | Causes skin irritation. | [2][4] |
| Eye Irritation | Category 2A | Causes serious eye irritation. | [2][4] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. | [2][4] |
The Multi-Layered Defense: Selecting Appropriate PPE
Based on the identified hazards, a multi-layered PPE strategy is mandatory. This involves protection for the respiratory system, hands, eyes, face, and body.
Respiratory Protection: A Non-Negotiable Barrier
Given that this compound is a powder and classified as harmful if inhaled, respiratory protection is essential, particularly when handling the solid form outside of a certified chemical fume hood.[2]
-
Minimum Requirement: A NIOSH-approved N95 dust mask or respirator should be used for weighing and transferring the solid.[2][5] This prevents the inhalation of fine particulates.
-
Enhanced Protection: For procedures with a higher potential for aerosolization or when working with larger quantities, a half-mask or full-face respirator with appropriate particulate cartridges (P100) should be considered.
-
Causality: The primary risk is the inhalation of the solid powder, which can cause acute respiratory irritation and contribute to systemic toxicity upon absorption.[2] All handling of the solid should ideally be performed within a chemical fume hood to provide engineering-level control.[6][7]
Hand Protection: The First Line of Contact
Direct skin contact can cause irritation and harmful systemic effects through dermal absorption.[2] Therefore, selecting the correct gloves is critical.
-
Recommended Material: Nitrile gloves are the preferred choice. They offer excellent resistance to a wide range of chemicals, including acids and bases, and have superior puncture and tear resistance compared to latex or vinyl.[8][9][10]
-
Protocol: Always inspect gloves for any signs of degradation or punctures before use.[11] Use proper removal techniques to avoid contaminating your skin.[11] For extended operations, consider double-gloving. After handling, dispose of the gloves as hazardous waste and wash your hands thoroughly.[6][11]
-
Causality: Nitrile, a synthetic rubber, provides a durable barrier against chemical permeation.[12] Preventing skin contact is paramount to avoid local irritation and systemic toxicity from dermal absorption.[2]
Eye and Face Protection: Shielding Vulnerable Mucous Membranes
This compound is a serious eye irritant.[2][4] Accidental splashes of a solution or contact with airborne powder can cause significant damage.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory at all times in the laboratory.
-
Enhanced Protection: When handling the solid powder or preparing solutions, chemical splash goggles are required. If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[13]
-
Causality: Goggles provide a seal around the eyes, offering protection from dust and splashes from all directions, which standard safety glasses do not. A face shield protects the entire face from splashes that could otherwise be injurious.
Body Protection: Minimizing Dermal Exposure
To protect against accidental spills and contamination of personal clothing, appropriate body protection is necessary.
-
Standard Protocol: A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves rolled down.
-
Additional Measures: For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[14] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][6]
-
Causality: The goal is to create a barrier that prevents the chemical from reaching your skin or personal clothing, from where it could cause prolonged exposure or be carried outside the lab.
Operational Plan: Step-by-Step Workflow for Safe Handling
This protocol outlines the procedure for accurately weighing this compound and preparing a stock solution, integrating the necessary PPE at each stage.
Objective: To safely weigh 100 mg of solid this compound and dissolve it in a solvent to prepare a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Spatula
-
Weigh paper or weigh boat
-
Volumetric flask with stopper
-
Analytical balance
-
Squirt bottle with solvent
Personal Protective Equipment (PPE) Required:
-
Chemical splash goggles
-
Nitrile gloves (consider double-gloving)
-
Flame-resistant lab coat
-
N95 respirator (if not in a fume hood)
Procedure:
-
Preparation and PPE Donning:
-
Ensure the work area, preferably inside a certified chemical fume hood, is clean and uncluttered.[7]
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves. If not using a fume hood, an N95 respirator is mandatory.
-
-
Staging the Materials:
-
Place the analytical balance, chemical container, spatula, weigh boat, and volumetric flask inside the chemical fume hood.
-
-
Weighing the Compound:
-
Carefully open the this compound container. Avoid creating airborne dust.
-
Using a clean spatula, carefully transfer a small amount of the solid onto the weigh boat on the tared analytical balance.
-
Adjust the amount until the target weight of 100 mg is reached.
-
Securely close the primary container of the chemical.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Using the squirt bottle, rinse the weigh boat with a small amount of the chosen solvent, transferring the rinse into the flask to ensure all the solid is collected.
-
Add solvent to the flask until it is approximately half-full.
-
Stopper the flask and gently swirl to dissolve the solid completely.
-
Once dissolved, add solvent up to the calibration mark. Stopper and invert the flask several times to ensure a homogenous solution.
-
-
Cleanup and Doffing PPE:
-
Proceed to the Decontamination and Disposal Plan (Section 4).
-
Safe Handling Workflow Diagram
The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Decontamination and Disposal Plan
Effective decontamination and proper waste disposal are crucial to prevent unintended exposure and environmental contamination.
Decontamination:
-
Work Surfaces: Wipe down the work area (fume hood sash, floor, and benchtop) with an appropriate solvent and then with soap and water.
-
Glassware: Rinse glassware with a suitable solvent to remove chemical residues. This rinseate must be collected as hazardous liquid waste. Then wash the glassware with soap and water.
-
Contaminated PPE: Immediately remove any clothing that becomes contaminated.[15] Disposable items like gloves must be discarded. Reusable items like lab coats must be professionally decontaminated before reuse.
Waste Disposal:
-
Classification: this compound and any materials contaminated with it must be treated as hazardous waste.[6]
-
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a clearly labeled, sealed hazardous waste container. Do not pour this chemical down the drain.[7]
-
Empty Containers: Empty containers may still retain hazardous residue. They should be decontaminated or disposed of as hazardous waste, following institutional and local regulations.
Emergency First Aid Procedures
In the event of an exposure, immediate and correct first aid is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][15]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][15]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][15]
By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
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- PPS Gloves. (2025). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
- Flinn Scientific Canada. (n.d.). PPE Nitrile Acid-Resistant Gloves for Lab Safety.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- MCR Safety. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
- Carl ROTH. (n.d.). Safety Data Sheet: ≥98,5 %.
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- Merck Millipore. (n.d.). SAFETY DATA SHEET.
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- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Nitrobenzaldehyde.
- S D FINE-CHEM LIMITED. (n.d.). 4-AMINO-3-NITRO BENZONITRILE - GHS Safety Data Sheet.
- Sigma-Aldrich. (2022). SAFETY DATA SHEET - Methyl 2-nitrobenzoate.
- International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing.
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-nitrobenzoic acid, 98%.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
